molecular formula C17H25N B1360347 2-Methyl-1-octyl-1H-indole CAS No. 42951-39-3

2-Methyl-1-octyl-1H-indole

Cat. No.: B1360347
CAS No.: 42951-39-3
M. Wt: 243.4 g/mol
InChI Key: MOVCYDNEZZZSLV-UHFFFAOYSA-N
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Description

2-Methyl-1-octyl-1H-indole (CAS 42951-39-3) is a specialized indole derivative that serves as a versatile building block in organic synthesis for research applications. This compound, with the molecular formula C17H25N and a molecular weight of 243.39 g/mol, is typically characterized as a light yellow oily liquid . Its structure, featuring a heterocyclic indole core functionalized with a methyl group at the 2-position and an octyl chain at the 1-nitrogen position, provides specific reactivity patterns that synthetic chemists can leverage in constructing more complex molecules . As a valuable intermediate, this compound is useful in various research pathways, including the development of novel compounds for pharmaceuticals and advanced materials . Its properties make it suitable for analysis and purification using reverse-phase (RP) HPLC methods, facilitating pharmacokinetic research and preparative separation . Researchers should note that this compound requires specific storage conditions to preserve its integrity; it should be kept in a cool, dark place under an inert atmosphere at room temperature . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1-octylindole
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InChI

InChI=1S/C17H25N/c1-3-4-5-6-7-10-13-18-15(2)14-16-11-8-9-12-17(16)18/h8-9,11-12,14H,3-7,10,13H2,1-2H3
Source PubChem
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InChI Key

MOVCYDNEZZZSLV-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C(=CC2=CC=CC=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C17H25N
Source PubChem
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DSSTOX Substance ID

DTXSID6068438
Record name 1H-Indole, 2-methyl-1-octyl-
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Molecular Weight

243.4 g/mol
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CAS No.

42951-39-3
Record name 2-Methyl-1-octyl-1H-indole
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Record name 1H-Indole, 2-methyl-1-octyl-
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Record name 2-methyl-1-octyl-1H-indole
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Foundational & Exploratory

2-Methyl-1-octyl-1H-indole synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Methyl-1-octyl-1H-indole

Executive Summary

The indole scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its prevalence in biologically active compounds.[1] This guide provides a comprehensive technical overview for the synthesis of this compound, a derivative featuring substitution at the C2 and N1 positions. Such N-alkylated indoles are of significant interest in drug discovery and materials research. We will dissect the primary synthetic strategies, focusing on the well-established Fischer indole synthesis for the core construction, followed by N-alkylation. This document is intended for researchers, scientists, and drug development professionals, offering a blend of mechanistic theory, practical experimental protocols, and field-proven insights to facilitate successful synthesis.

Introduction to this compound

This compound is an aromatic heterocyclic compound belonging to the indole family. Its structure is characterized by a bicyclic system comprising a benzene ring fused to a pyrrole ring, with a methyl group at the C2 position and an octyl chain attached to the nitrogen atom (N1). The indole nucleus is a fundamental structural motif in numerous natural products, such as the amino acid tryptophan and the neurotransmitter serotonin, as well as a vast array of pharmaceutical agents.[2][3] The N-alkylation and C2-substitution pattern of the target molecule allows for modulation of its physicochemical properties, such as lipophilicity and steric profile, which is a critical aspect of drug design.

This guide will primarily detail a robust and logical two-step synthesis: the creation of the 2-methylindole core via the Fischer indole synthesis, followed by the strategic attachment of the octyl group to the indole nitrogen.

Retrosynthetic Analysis and Strategic Planning

A retrosynthetic approach to this compound logically disconnects the molecule at the N1-octyl bond and the indole core itself.

Caption: Retrosynthetic analysis of this compound.

G target This compound step1 N-C Bond Disconnection (N-Alkylation) target->step1 intermediate 2-Methylindole + 1-Bromooctane step1->intermediate step2 Indole Ring Disconnection (Fischer Indole Synthesis) intermediate->step2 starting_materials Phenylhydrazine + Acetone step2->starting_materials

This analysis reveals two key transformations:

  • N-Alkylation: The octyl group can be introduced via nucleophilic substitution on an appropriate octyl halide by the pre-formed 2-methylindole anion.

  • Fischer Indole Synthesis: The 2-methylindole core is efficiently constructed from readily available starting materials: phenylhydrazine and acetone.[4][5]

This strategy is advantageous due to the high reliability and extensive documentation of the Fischer indole synthesis and the generally high yields of N-alkylation on the indole nucleus.

Pathway I: Fischer Indole Synthesis of the 2-Methylindole Core

Discovered in 1883 by Emil Fischer, this reaction remains one of the most versatile and widely used methods for constructing the indole ring system.[4][6] The synthesis involves the acid-catalyzed cyclization of an arylhydrazone, which is formed in situ or in a separate step from an arylhydrazine and a carbonyl compound (an aldehyde or ketone).[7][8]

Reaction Mechanism

The Fischer indole synthesis proceeds through a sequence of acid-catalyzed transformations:[4][9]

  • Hydrazone Formation: Phenylhydrazine reacts with acetone to form the corresponding phenylhydrazone.

  • Tautomerization: The hydrazone tautomerizes to its enamine form.

  • [10][10]-Sigmatropic Rearrangement: This is the key bond-forming step. The protonated enamine undergoes an electrocyclic rearrangement, breaking the weak N-N bond and forming a new C-C bond between the ortho-carbon of the benzene ring and the terminal carbon of the enamine.[8][10]

  • Aromatization and Cyclization: The resulting di-imine intermediate rearomatizes. The amino group then attacks the imine carbon in an intramolecular fashion to form a five-membered ring (an aminal).

  • Ammonia Elimination: Under acidic conditions, the aminal eliminates a molecule of ammonia, leading to the formation of the stable, aromatic indole ring.[4]

Caption: Mechanism of the Fischer Indole Synthesis for 2-Methylindole.

G cluster_0 Hydrazone Formation cluster_1 Tautomerization cluster_2 [3,3]-Sigmatropic Rearrangement cluster_3 Cyclization & Elimination Phenylhydrazine + Acetone Phenylhydrazine + Acetone Acetone Phenylhydrazone Acetone Phenylhydrazone Phenylhydrazine + Acetone->Acetone Phenylhydrazone H+ Ene-hydrazine Ene-hydrazine Acetone Phenylhydrazone->Ene-hydrazine Di-imine Intermediate Di-imine Intermediate Ene-hydrazine->Di-imine Intermediate H+, Heat Aminal Intermediate Aminal Intermediate Di-imine Intermediate->Aminal Intermediate Rearomatization 2-Methylindole 2-Methylindole Aminal Intermediate->2-Methylindole -NH3

Causality in Experimental Design
  • Choice of Reactants: Phenylhydrazine and acetone are selected for their commercial availability and their direct structural contribution to the final 2-methylindole product. The methyl groups of acetone form the C2-methyl and the C3-hydrogen of the indole.

  • Catalyst Selection: The reaction requires an acid catalyst to facilitate both hydrazone formation and the subsequent rearrangement and cyclization steps.[8] Both Brønsted acids (e.g., polyphosphoric acid (PPA), H₂SO₄) and Lewis acids (e.g., ZnCl₂, BF₃) are effective.[4] ZnCl₂ is a commonly used, moderately strong Lewis acid that effectively promotes the reaction at elevated temperatures.[5] PPA is often favored for its ability to act as both a catalyst and a solvent, driving the reaction to completion.

  • Reaction Temperature: Elevated temperatures are necessary to overcome the activation energy barrier of the[10][10]-sigmatropic rearrangement.[11] Temperatures in the range of 180-260°C are typical, depending on the specific catalyst and substrates used.[5]

Experimental Protocol: Synthesis of 2-Methylindole

This protocol is adapted from a verified procedure.[5]

Materials:

  • Phenylhydrazine

  • Acetone

  • Zinc Chloride (anhydrous)

  • Toluene or Xylene

  • Hydrochloric Acid (concentrated)

  • Sodium Hydroxide solution

  • Dichloromethane or Diethyl Ether

Procedure:

  • Hydrazone Formation: In a round-bottom flask equipped with a reflux condenser, dissolve phenylhydrazine (1.0 eq) in a suitable solvent like ethanol or acetic acid. Add acetone (1.1 eq) dropwise while stirring. The reaction is often exothermic. Stir the mixture at room temperature for 1 hour or gently warm to ensure complete formation of the acetone phenylhydrazone. The hydrazone may precipitate upon cooling.

  • Cyclization: Remove the solvent from the hydrazone under reduced pressure. To the crude hydrazone, add anhydrous zinc chloride (2.0 eq). Heat the mixture in an oil bath to 180-200°C. The mixture will melt and then resolidify as the reaction proceeds, with the evolution of ammonia gas. Maintain the temperature for 30-60 minutes until the reaction is complete (cessation of gas evolution).

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Carefully add water and a dilute solution of hydrochloric acid to dissolve the zinc salts. The crude 2-methylindole will likely be a solid or oil. Extract the product into an organic solvent like diethyl ether or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Final Purification: The crude 2-methylindole can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane or ethanol/water mixture). The pure product is a white crystalline solid.[5]

Pathway II: N-octylation of 2-Methylindole

With the 2-methylindole core synthesized, the final step is the introduction of the octyl chain at the N1 position. This is typically achieved through a nucleophilic substitution reaction, analogous to the Williamson ether synthesis.[1]

Reaction Mechanism

The indole nitrogen is weakly acidic (pKa ≈ 17). A sufficiently strong base is required to deprotonate the N-H bond, forming the highly nucleophilic indolide anion. This anion then displaces a halide from an octyl halide (e.g., 1-bromooctane) via an Sₙ2 reaction to form the N-C bond.

Caption: General workflow for the N-alkylation of 2-methylindole.

G A 2-Methylindole B Add Base (e.g., NaH, K2CO3) in aprotic solvent (e.g., DMF, THF) A->B C Formation of Indolide Anion B->C D Add 1-Bromooctane C->D E Sₙ2 Reaction D->E F This compound E->F G Aqueous Work-up & Purification F->G

Causality in Experimental Design
  • Choice of Base: The choice of base is critical. Strong bases like sodium hydride (NaH) are highly effective, irreversibly deprotonating the indole to drive the reaction forward.[1] However, NaH is highly reactive and requires careful handling under anhydrous conditions. Milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be used, often requiring higher temperatures or phase-transfer catalysts, but are safer to handle.

  • Choice of Alkylating Agent: 1-bromooctane is a good choice as the bromide is an excellent leaving group. 1-iodooctane would be more reactive but is also more expensive. 1-chlorooctane would be less reactive.

  • Solvent Selection: Polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal. They effectively solvate the cation of the base (e.g., Na⁺) without interfering with the nucleophilicity of the indolide anion.

Experimental Protocol: N-octylation of 2-Methylindole

Materials:

  • 2-Methylindole (1.0 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)

  • 1-Bromooctane (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated Ammonium Chloride solution

  • Diethyl Ether or Ethyl Acetate

Procedure:

  • Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methylindole.

  • Deprotonation: Dissolve the 2-methylindole in anhydrous DMF. Cool the solution in an ice bath (0°C). Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases and the solution becomes clear.

  • Alkylation: Cool the mixture back to 0°C. Add 1-bromooctane dropwise via a syringe. Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Work-up: Once the reaction is complete, cool the flask in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution to destroy any excess NaH.

  • Extraction: Dilute the mixture with water and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with water and then brine to remove residual DMF. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: The crude product, a pale yellow or brown oil, should be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Alternative Synthetic Pathways: The Larock Indole Synthesis

For certain applications, particularly for constructing highly substituted indoles, the Larock indole synthesis presents a powerful alternative.[12][13] This palladium-catalyzed heteroannulation reaction couples an ortho-haloaniline with a disubstituted alkyne.[14] To synthesize the target molecule, one could envision reacting N-octyl-2-iodoaniline with propyne.

The mechanism involves oxidative addition of the aryl iodide to a Pd(0) complex, followed by alkyne coordination, migratory insertion, and reductive elimination to form the indole ring.[12] While highly versatile, this method requires a pre-functionalized aniline and a palladium catalyst, which can make it more costly than the classical Fischer approach for this specific target.[12][13]

Purification and Characterization

The final product, this compound, is an oil or low-melting solid.[15] Purification is best achieved by flash column chromatography. Characterization relies on standard spectroscopic techniques.

PropertyValue / DescriptionSource(s)
Molecular Formula C₁₇H₂₅N[15][16]
Molecular Weight 243.39 g/mol [15][16]
Appearance Oil or low-melting solid-
Boiling Point 367.3 °C at 760 mmHg[15]
Density 0.94 g/cm³[15]
¹H NMR Expect signals for aromatic protons (δ ≈ 7.0-7.6 ppm), the C3-H (δ ≈ 6.2 ppm), the N-CH₂ triplet (δ ≈ 4.0 ppm), the C2-CH₃ singlet (δ ≈ 2.4 ppm), and the aliphatic octyl protons (δ ≈ 0.8-1.8 ppm).General Knowledge
¹³C NMR Expect signals for the indole ring carbons (δ ≈ 100-140 ppm), the N-CH₂ carbon, the C2-CH₃ carbon, and the octyl chain carbons.General Knowledge
Mass Spectrometry (EI) m/z (%) = 243 (M⁺), with fragmentation patterns corresponding to loss of the alkyl chain.General Knowledge
HPLC Analysis The compound can be analyzed by reverse-phase HPLC using a C18 column with a mobile phase of acetonitrile and water with an acid modifier.[17][18][17][18]

Conclusion

The synthesis of this compound is most reliably and economically achieved through a two-step sequence involving the Fischer indole synthesis of 2-methylindole from phenylhydrazine and acetone, followed by N-alkylation with an octyl halide. This approach utilizes readily available starting materials and well-understood, high-yielding reactions. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers to successfully synthesize this and related N-alkylated indole derivatives for applications in drug discovery and materials science.

References

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Sources

An In-depth Technical Guide to 2-Methyl-1-octyl-1H-indole (CAS: 42951-39-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Promising Scaffold in Chemical Biology

2-Methyl-1-octyl-1H-indole, with the CAS number 42951-39-3, represents a fascinating yet underexplored molecule within the vast and pharmacologically significant indole family. The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] The unique electronic properties of the indole ring system, coupled with the ability to introduce diverse substituents, have made it a privileged scaffold in drug discovery. This guide provides a comprehensive technical overview of this compound, from its fundamental physicochemical properties and synthesis to its potential biological significance and applications in research and development.

The introduction of an N-octyl group to the 2-methylindole core significantly increases its lipophilicity, a critical parameter influencing a molecule's pharmacokinetic and pharmacodynamic profile. This modification can enhance membrane permeability and interaction with hydrophobic binding pockets in biological targets. While specific biological data for this exact molecule is sparse in publicly available literature, the broader class of N-alkylated indoles has demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide aims to provide a foundational resource for researchers interested in exploring the potential of this compound in their own investigations.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in a laboratory setting. The following table summarizes the key physicochemical parameters for this compound.

PropertyValueSource
CAS Number 42951-39-3[3][4][5][6]
Molecular Formula C₁₇H₂₅N[3][4][6]
Molecular Weight 243.39 g/mol [4][6]
IUPAC Name This compound[4][6]
Synonyms 1H-Indole, 2-methyl-1-octyl-[5]
Boiling Point 367.3 ± 11.0 °C at 760 mmHg[3][7]
Density 0.94 g/cm³[3]
Refractive Index 1.526[3]
Flash Point 175.9 °C[3][7]
Appearance Not specified, likely a liquid or low-melting solid at room temperatureInferred
Solubility Expected to be soluble in common organic solvents like ethanol, methanol, acetone, and dichloromethane.[8][9][10] Insoluble in water.Inferred

Synthesis and Purification: A Detailed Experimental Protocol

The most direct and efficient method for the synthesis of this compound is the N-alkylation of 2-methylindole with a suitable octylating agent, such as 1-bromooctane. This reaction is a classic example of a nucleophilic substitution where the indole nitrogen acts as the nucleophile.

Reaction Scheme:

Synthesis of this compound 2-methylindole 2-Methylindole product This compound 2-methylindole->product + 1-bromooctane 1-Bromooctane base Base (e.g., NaH, K₂CO₃) Solvent (e.g., DMF, Acetonitrile) base->product Potential_Applications Molecule This compound Anticancer Anticancer Molecule->Anticancer Cytotoxicity Antimicrobial Antimicrobial Molecule->Antimicrobial Membrane Disruption Anti-inflammatory Anti-inflammatory Molecule->Anti-inflammatory Enzyme Inhibition Drug_Discovery Drug Discovery Lead Compound Anticancer->Drug_Discovery Antimicrobial->Drug_Discovery Anti-inflammatory->Drug_Discovery

Sources

A Comprehensive Spectroscopic and Analytical Guide to 2-Methyl-1-octyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a detailed exploration of the spectroscopic and analytical characteristics of 2-Methyl-1-octyl-1H-indole. Designed for researchers, scientists, and professionals in drug development, this document offers a foundational understanding of the expected spectral data and outlines robust methodologies for its empirical validation.

Introduction

This compound (C₁₇H₂₅N, Molar Mass: 243.39 g/mol [1][2][3]) is a derivative of the indole scaffold, a core structure in numerous biologically active compounds. The addition of a methyl group at the C2 position and an octyl chain at the N1 position significantly influences its physicochemical properties, including lipophilicity and steric profile, which in turn can modulate its biological activity. Accurate and comprehensive spectroscopic characterization is paramount for confirming its identity, assessing purity, and understanding its electronic and structural features. This guide provides a predictive overview of its spectral characteristics and the experimental workflows to obtain them.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for the aromatic indole core, the N-octyl chain, and the C2-methyl group. The chemical shifts are influenced by the electron-donating nature of the indole nitrogen and the anisotropic effects of the aromatic ring.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Rationale
Indole H3~6.2s-The C3-proton is a singlet due to the absence of adjacent protons and is shifted upfield by the electron-rich pyrrole ring.
Indole H4, H7~7.5-7.6d~8.0These protons are ortho to the fused benzene ring and typically appear as doublets.
Indole H5, H6~7.0-7.2m-These protons are in the middle of the benzene portion and often appear as a complex multiplet.
N-CH₂ (octyl)~4.0-4.2t~7.5The methylene group directly attached to the nitrogen is deshielded and appears as a triplet due to coupling with the adjacent CH₂ group.
C2-CH₃~2.4s-The methyl group at the C2 position is a characteristic singlet.
Octyl (CH₂)₆~1.2-1.8m-The internal methylene groups of the octyl chain will appear as a complex, overlapping multiplet.
Octyl CH₃~0.8-0.9t~7.0The terminal methyl group of the octyl chain will be a triplet.
Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
Indole C2~138The C2 carbon, bearing the methyl group, is a quaternary carbon and appears downfield.
Indole C3~100The C3 carbon is typically shielded in 2-substituted indoles.
Indole C3a, C7a~128-137These are the bridgehead carbons of the indole ring system.
Indole C4, C5, C6, C7~110-122These carbons of the benzene ring will have distinct signals based on their electronic environment.
N-CH₂ (octyl)~45-50The carbon directly attached to the nitrogen is deshielded.
C2-CH₃~12-15The methyl carbon at C2 is in the typical aliphatic region.
Octyl carbons~14-32The remaining carbons of the octyl chain will appear in the aliphatic region.
Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and can influence chemical shifts.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument High-Field NMR Spectrometer transfer->instrument h1_acq ¹H NMR Acquisition instrument->h1_acq c13_acq ¹³C NMR Acquisition instrument->c13_acq processing Fourier Transform, Phase & Baseline Correction h1_acq->processing c13_acq->processing referencing Reference to Solvent Peak processing->referencing analysis Spectral Interpretation referencing->analysis

Caption: Workflow for NMR Spectroscopic Analysis.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is essential for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound, Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques.

Predicted Mass Spectrum (EI)

Under EI conditions, the molecule is expected to show a prominent molecular ion peak and characteristic fragment ions.

m/z Proposed Fragment Fragmentation Pathway
243[M]⁺Molecular ion
130[M - C₈H₁₇]⁺Cleavage of the N-octyl group (benzylic cleavage)
144[M - C₇H₁₅]⁺α-cleavage of the octyl chain

The fragmentation of N-alkylindoles often involves the loss of the alkyl substituent.[4]

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: For GC-MS (EI), dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate). For LC-MS (ESI), dissolve in a mixture of water and an organic solvent like acetonitrile or methanol.

  • Ionization:

    • EI: Typically performed at 70 eV.

    • ESI: Performed in positive ion mode to generate [M+H]⁺ (m/z 244).

  • Mass Analysis: Use a high-resolution mass analyzer (e.g., TOF, Orbitrap) for accurate mass measurements, which can confirm the elemental composition.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with predicted pathways.

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_anal Mass Analysis & Detection cluster_data Data Interpretation prep_ms Prepare Dilute Solution inject Inject into GC or LC prep_ms->inject ei Electron Ionization (EI) inject->ei esi Electrospray Ionization (ESI) inject->esi analyzer Mass Analyzer (e.g., TOF, Orbitrap) ei->analyzer esi->analyzer detector Detector analyzer->detector spectrum Generate Mass Spectrum detector->spectrum interpretation Identify Molecular Ion & Fragment Peaks spectrum->interpretation

Caption: General Workflow for Mass Spectrometry Analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~2850-2960C-H stretchingAliphatic (octyl and methyl groups)
~3050-3100C-H stretchingAromatic (indole ring)
~1600-1620C=C stretchingAromatic (indole ring)
~1465C-H bendingCH₂ (scissoring)
~1375C-H bendingCH₃ (symmetric bending)
~740-750C-H out-of-plane bendingOrtho-disubstituted benzene ring
Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • Neat (liquid): Place a drop of the sample between two KBr or NaCl plates.

    • Solid (if applicable): Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule, particularly the π-system of the indole ring.

Predicted UV-Vis Absorption Maxima

The UV spectrum of indole derivatives typically shows two main absorption bands, the ¹Lₐ and ¹Lₑ bands.[5] For this compound, these are expected to be slightly red-shifted compared to unsubstituted indole due to the alkyl substitutions.

Wavelength (λmax, nm) Transition Solvent
~280-290¹LₑNon-polar (e.g., Hexane)
~220-230¹LₐNon-polar (e.g., Hexane)

Solvatochromic effects are expected, with polar solvents potentially causing shifts in the absorption maxima.[5]

Experimental Protocol for UV-Vis Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane, acetonitrile). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the spectrum over a range of approximately 200-400 nm, using the pure solvent as a blank.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) if the concentration is known.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating NMR, MS, IR, and UV-Vis data, is crucial for its unambiguous identification and characterization. This guide provides a robust framework based on established principles of spectroscopy for indole derivatives. While the presented data is predictive, it serves as a strong foundation for interpreting empirically obtained spectra. The detailed experimental protocols offer a standardized approach to ensure data quality and reproducibility, which are essential in research and drug development.

References

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. Available at: [Link]

  • A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. National Institutes of Health. Available at: [Link]

  • Synthesis and spectral characterization of 2-substituted indole derivatives. ACS Publications. Available at: [Link]

  • Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. National Institutes of Health. Available at: [Link]

  • UV-vis spectra and mass spectra of the products from indole and its derivatives. ResearchGate. Available at: [Link]

  • 1H-Indole, 2-methyl-1-octyl-. SIELC Technologies. Available at: [Link]

  • Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

  • 1H-Indole, 2-methyl-1-octyl-. PubChem. Available at: [Link]

  • Synthesis of Indole Derivatives. Royal Society of Chemistry. Available at: [Link]

  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI. Available at: [Link]

  • 2-methylindole. Organic Syntheses. Available at: [Link]

  • General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. National Institutes of Health. Available at: [Link]

  • Experimental and computational investigations of new indole derivatives: A combined spectroscopic, SC-XRD, DFT/TD-DFT and QTAIM analysis. ScienceDirect. Available at: [Link]

  • Spectroscopic Study of 2-methylindole and 3-methylindole: Solvents Interactions and DFT Studies. PubMed. Available at: [Link]

  • Optimized preparation of 2-methyl-1H-indole-3-carboxylate (20). ResearchGate. Available at: [Link]

  • Silver-catalyzed nitration/annulation of 2-alkynylanilines for tunable synthesis of nitrated indoles and indazole-2-oxides - Supporting Information. Royal Society of Chemistry. Available at: [Link]

  • 1H-Indole, 2-methyl-1-octyl- - Substance Details. US EPA. Available at: [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Methyl-1-octyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 2-Methyl-1-octyl-1H-indole, a substituted indole of interest to researchers in medicinal chemistry and materials science. The structural elucidation of such molecules is fundamentally reliant on NMR, and a thorough understanding of their spectral features is paramount for unambiguous characterization. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output, grounded in established principles and comparative data from authoritative sources.

Introduction and Structural Framework

This compound belongs to the vast family of indole derivatives, which are core scaffolds in numerous biologically active compounds.[1] Its structure combines the heterocyclic indole nucleus with two alkyl substituents: a methyl group at the C-2 position and an octyl chain at the N-1 position. These substitutions significantly influence the electronic environment and, consequently, the NMR spectra, providing a unique fingerprint for the molecule.

Accurate structural confirmation is the bedrock of any chemical research, particularly in drug development where precise structure-activity relationships are determined. NMR spectroscopy, through the analysis of ¹H and ¹³C nuclei and their interactions, provides an unparalleled, non-destructive method for complete structural and conformational analysis in solution.[2]

To facilitate a clear discussion, the standard IUPAC numbering for the indole ring and the attached alkyl chains will be used throughout this guide.

Figure 1: Molecular Structure and Numbering of this compound.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment of protons, their relative numbers (integration), and their connectivity through spin-spin coupling. The analysis below is based on established substituent effects in indole systems.[3][4] All chemical shifts (δ) are predicted relative to tetramethylsilane (TMS) at 0.00 ppm.

Aromatic and Heterocyclic Region (δ 6.0 - 7.8 ppm)

The protons on the indole core are the most diagnostic. The substitution at N-1 and C-2 simplifies the spectrum compared to unsubstituted indole.

  • H-7 (δ ~7.55-7.65 ppm, d, J ≈ 8.0 Hz): This proton is adjacent to the nitrogen atom and experiences deshielding. The N-alkylation tends to shift H-7 slightly downfield. It will appear as a doublet due to coupling with H-6.

  • H-4 (δ ~7.48-7.58 ppm, d, J ≈ 8.2 Hz): Similar to H-7, H-4 is a peri-proton and will appear as a doublet from coupling to H-5. Its chemical shift is characteristic of the C-4 position in N-substituted indoles.[5]

  • H-5 & H-6 (δ ~7.05-7.20 ppm, m): These two protons are located in the middle of the benzene ring and are coupled to each other and their respective neighbors (H-4 and H-7). They often appear as overlapping multiplets, typically complex triplets or doublets of doublets. Their chemical shifts are less influenced by the substituents on the pyrrole ring.[6][7]

  • H-3 (δ ~6.20-6.30 ppm, s): In unsubstituted indole, the H-3 proton resonates around 6.5 ppm and is coupled to H-2.[3] Here, the presence of the C-2 methyl group means H-3 has no adjacent protons to couple with, resulting in a sharp singlet. This is a key diagnostic signal confirming the 2-substitution pattern.

Aliphatic Region (δ 0.8 - 4.2 ppm)

This region is dominated by signals from the two alkyl substituents.

  • N-CH₂ (H-1') (δ ~4.05-4.15 ppm, t, J ≈ 7.5 Hz): The methylene group directly attached to the indole nitrogen (C-1') is significantly deshielded by the electronegative nitrogen and the aromatic ring current. It will appear as a clean triplet due to coupling with the two protons on C-2'.

  • C2-CH₃ (δ ~2.35-2.45 ppm, s): The methyl group at the C-2 position is attached to an sp²-hybridized carbon of the electron-rich pyrrole ring. It will appear as a singlet and is a highly characteristic signal for 2-methylindoles.[5]

  • Octyl Chain CH₂ (H-2' to H-7') (δ ~1.15-1.85 ppm, m): The six methylene groups of the octyl chain (C-2' to C-7') are in a standard aliphatic environment. The C-2' protons will be resolved as a multiplet (quintet) around δ 1.75-1.85 ppm. The remaining methylenes (C-3' to C-7') will have very similar chemical environments, resulting in a large, overlapping multiplet in the δ 1.15-1.40 ppm region.

  • Terminal CH₃ (H-8') (δ ~0.80-0.90 ppm, t, J ≈ 7.0 Hz): The terminal methyl group of the octyl chain is the most shielded, appearing as a triplet furthest upfield due to coupling with the C-7' methylene protons.

Table 1: Predicted ¹H NMR Data for this compound
Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant, J (Hz)
H-77.55 - 7.65d~8.0
H-47.48 - 7.58d~8.2
H-5, H-67.05 - 7.20m-
H-36.20 - 6.30s-
H-1' (N-CH₂)4.05 - 4.15t~7.5
C2-CH₃2.35 - 2.45s-
H-2'1.75 - 1.85m (quint)~7.5
H-3' to H-7'1.15 - 1.40m-
H-8' (Terminal CH₃)0.80 - 0.90t~7.0

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals each unique carbon environment in the molecule. The predicted shifts are based on extensive databases and literature values for substituted indoles.[8][9][10]

Aromatic and Heterocyclic Carbons (δ 100 - 140 ppm)
  • C-2 (δ ~137.5-138.5 ppm): This carbon is significantly deshielded due to its attachment to the nitrogen and the methyl substituent. It is a quaternary carbon and will appear as a singlet.

  • C-7a (δ ~136.0-137.0 ppm): This is the bridgehead carbon bonded to nitrogen. Its chemical shift is characteristic of N-substituted indoles.

  • C-3a (δ ~128.5-129.5 ppm): The second bridgehead carbon, adjacent to the benzene ring.

  • C-4, C-5, C-6, C-7 (δ ~109.0-122.0 ppm): These four sp² carbons of the benzene ring have distinct chemical shifts. C-7 (δ ~109.0-110.0 ppm) is often the most shielded. C-4, C-5, and C-6 will have shifts in the δ 119.0-122.0 ppm range, with their precise order depending on subtle electronic effects.[8][10]

  • C-3 (δ ~100.5-101.5 ppm): This carbon is highly shielded and its signal is a key identifier for the indole ring system.

Aliphatic Carbons (δ 12 - 47 ppm)
  • C-1' (N-CH₂) (δ ~46.0-47.0 ppm): The carbon directly attached to the nitrogen is the most deshielded of the aliphatic carbons.

  • Octyl Chain (C-2' to C-8'): These carbons show a predictable pattern. C-2' and C-3' will be around δ 30-32 ppm. The central carbons (C-4' to C-6') will resonate in a narrow range around δ 29.0-29.5 ppm. C-7' will be near δ 22.5 ppm, and the terminal methyl carbon, C-8', will be the most shielded at δ ~14.0 ppm.

  • C2-CH₃ (δ ~12.5-13.5 ppm): The C-2 methyl carbon signal appears in the high-field aliphatic region.

Table 2: Predicted ¹³C NMR Data for this compound
Carbon AssignmentPredicted δ (ppm)
C-2137.5 - 138.5
C-7a136.0 - 137.0
C-3a128.5 - 129.5
C-5121.0 - 122.0
C-6120.0 - 121.0
C-4119.0 - 120.0
C-7109.0 - 110.0
C-3100.5 - 101.5
C-1' (N-CH₂)46.0 - 47.0
C-2'31.5 - 32.5
C-4', C-5', C-6'29.0 - 29.5
C-3'26.5 - 27.5
C-7'22.5 - 23.0
C-8' (Terminal CH₃)14.0 - 14.5
C2-CH₃12.5 - 13.5

Structure Validation Workflow

A self-validating approach to structure elucidation involves using a combination of 1D and 2D NMR experiments. The assignments predicted above would be unambiguously confirmed using this workflow.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Correlation Experiments cluster_validation Validation & Final Assignment H1_NMR ¹H NMR (Proton Environments, Multiplicity) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY Identifies coupled protons (e.g., H4-H5-H6-H7) HSQC HSQC (Direct ¹H-¹³C Correlation) H1_NMR->HSQC C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->HSQC Links protons to their directly attached carbons Assign_CH Assign Protonated Carbons HSQC->Assign_CH HMBC HMBC (Long-Range ¹H-¹³C Correlation) Assign_Quat Assign Quaternary Carbons HMBC->Assign_Quat Correlations from H-3, H-4, H-7, Me, H-1' to C-2, C-3a, C-7a Assign_CH->HMBC Use assigned protons as starting points Structure Unambiguous Structure Confirmed Assign_Quat->Structure

Sources

mass spectrometry analysis of 2-Methyl-1-octyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-Methyl-1-octyl-1H-indole

Authored by a Senior Application Scientist

Introduction: Contextualizing this compound

This compound (C₁₇H₂₅N, Molar Mass: 243.39 g/mol ) is a synthetic N-alkylated indole.[1][2] Molecules within this structural class are of significant interest to researchers in forensic science, toxicology, and drug development due to their relationship with synthetic cannabinoids. Many synthetic cannabinoids are based on an indole core structure, designed to mimic the effects of natural cannabinoids by interacting with CB1 and CB2 receptors.[3][4] The structural modifications, such as altering the N-alkyl chain, are often intended to modulate potency or evade detection by existing analytical methods.[3]

Mass spectrometry (MS), coupled with chromatographic separation techniques like Gas Chromatography (GC) and Liquid Chromatography (LC), stands as the definitive analytical tool for the unambiguous identification and quantification of such compounds.[5] This guide provides a comprehensive overview of the mass spectrometric behavior of this compound, detailing the causal mechanisms behind ionization and fragmentation, and presenting robust, field-proven protocols for its analysis.

Chapter 1: The Ionization Dichotomy: GC-EI-MS vs. LC-ESI-MS

The choice of ionization technique is the most critical decision in developing a mass spectrometric method for this compound. The selection between Electron Ionization (EI) and Electrospray Ionization (ESI) dictates the nature of the resulting mass spectrum and the information that can be gleaned.

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

GC-MS is a powerful technique for volatile and thermally stable compounds. EI is a "hard" ionization technique, employing high-energy electrons (~70 eV) to bombard the molecule. This process not only creates a molecular ion (M⁺•) but also induces extensive and reproducible fragmentation.

  • Expertise & Causality : The primary advantage of EI is the creation of a detailed fragmentation pattern that serves as a chemical fingerprint. This allows for confident identification through matching against established spectral libraries (e.g., NIST, SWGDRUG).[6][7] The stability of the indole ring system often results in a prominent molecular ion peak, while the N-octyl chain provides characteristic fragmentation pathways.[7]

  • Trustworthiness : The reproducibility of EI spectra across different instruments makes it a highly reliable and self-validating method for known compound identification. Any deviation from a reference spectrum would immediately indicate a different isomer or analogue.

Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)

LC-MS is ideal for a broader range of compounds, including those that are less volatile or thermally labile. ESI is a "soft" ionization technique that generates ions from a solution by creating a fine, charged aerosol. It typically produces a protonated molecule, [M+H]⁺, with minimal in-source fragmentation.

  • Expertise & Causality : ESI is the method of choice when the primary goal is to determine the molecular weight of the compound with high accuracy.[3] The resulting simplified spectrum, dominated by the [M+H]⁺ ion, is an excellent precursor for tandem mass spectrometry (MS/MS) experiments. In MS/MS, the protonated molecule is isolated and fragmented through Collision-Induced Dissociation (CID), allowing for controlled structural elucidation.[5] This is particularly useful for identifying novel, uncharacterized analogues where no library spectrum exists.[3]

  • Trustworthiness : High-resolution mass spectrometry (HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap analyzers, coupled with ESI, can determine the elemental composition of the parent ion with sub-ppm mass accuracy, providing an exceptionally high degree of confidence in the molecular formula.[8]

Chapter 2: Deciphering the Fragmentation Code

Understanding the fragmentation patterns of this compound is paramount for its structural confirmation. The fragmentation pathways differ significantly between EI and CID.

Electron Ionization (EI) Fragmentation Pathway

Under EI conditions, the molecular ion (M⁺• at m/z 243) undergoes fragmentation driven by the localization of the radical cation and the relative stability of the resulting fragments.

EI_Fragmentation

The primary fragmentation mechanisms include:

  • Alpha (α)-Cleavage : Cleavage of the N-C bond of the alkyl chain is a dominant pathway for N-alkylated compounds. This results in the loss of an octyl radical (•C₈H₁₇) and the formation of a highly stable 2-methylindole cation fragment. Due to the stability of the aromatic indole system, the resulting ion at m/z 130 ([C₉H₈N]⁺) is predicted to be the base peak .[9][10]

  • Beta (β)-Cleavage : Cleavage of the C-C bond beta to the indole nitrogen is also highly favorable. This involves the loss of a heptyl radical (•C₇H₁₅) and forms a resonance-stabilized ion at m/z 144 .

  • Alkyl Chain Fragmentation : The octyl chain itself will fragment, producing a characteristic series of alkyl cations at m/z 43, 57, 71, etc., corresponding to [C₃H₇]⁺, [C₄H₉]⁺, [C₅H₁₁]⁺, etc.[11] This pattern is a hallmark of long alkyl chains.

ESI-MS/MS (CID) Fragmentation Pathway

In ESI-MS/MS, the protonated molecule [M+H]⁺ at m/z 244 is selected as the precursor ion and subjected to fragmentation.

ESI_Fragmentation

The fragmentation is typically initiated by proton mobility and charge-remote fragmentation:

  • Neutral Loss of Alkene : The most common fragmentation pathway for protonated N-alkyl compounds is the neutral loss of the corresponding alkene via a rearrangement process. Here, the loss of octene (C₈H₁₆) results in the formation of the protonated 2-methylindole ion at m/z 132 .[12]

  • Indole Ring Fragmentation : At higher collision energies, the stable protonated 2-methylindole ion (m/z 132) can undergo further fragmentation, such as the loss of a methyl radical to produce an ion at m/z 117 .

Data Summary: Predicted Key Ions
IonizationPrecursor Ion (m/z)Key Fragment Ions (m/z)Proposed Fragment Identity / Mechanism
EI 243 ([M]⁺•)130 (Base Peak)[2-Methylindole]⁺ fragment via α-cleavage
144[M - C₇H₁₅]⁺ via β-cleavage
57, 71[C₄H₉]⁺, [C₅H₁₁]⁺ from octyl chain
ESI-MS/MS 244 ([M+H]⁺)132Protonated 2-methylindole via neutral loss of octene
117[C₈H₉]⁺ from subsequent fragmentation

Chapter 3: Validated Experimental Protocols

The following protocols are designed as self-validating systems, providing a robust starting point for the analysis of this compound.

GC-MS Protocol

This method is optimized for the identification of the pure compound and its detection in non-biological matrices.

GCMS_Workflow

Step-by-Step Methodology:

  • Sample Preparation : Prepare a stock solution of the reference standard at 1 mg/mL in methanol. Create a working solution by diluting to approximately 100 µg/mL in methanol. For seized materials, perform a simple solvent extraction.[6]

  • Injection : Inject 1 µL into the GC inlet set to 280°C with a split ratio of 10:1.

  • Chromatography : Use a standard non-polar column, such as a DB-5MS or equivalent (30 m x 0.25 mm ID x 0.25 µm film thickness). Set the carrier gas (Helium) flow to 1.0 mL/min.

  • Oven Program : Start at 150°C, hold for 1 minute, then ramp at 20°C/min to 310°C and hold for 5 minutes.[13]

  • Mass Spectrometry : Operate the mass spectrometer in EI mode. Set the ion source temperature to 230°C and the transfer line to 280°C. Acquire data in full scan mode from m/z 40 to 500.[13]

  • Data Analysis : Compare the acquired spectrum against a reference library or the predicted fragmentation pattern for confirmation.

LC-MS/MS Protocol

This method is suitable for quantification in complex matrices like oral fluid or serum and for the analysis of potentially unknown analogues.[14][15]

Step-by-Step Methodology:

  • Sample Preparation (Biological Matrix) : To 100 µL of sample (e.g., serum), add 300 µL of ice-cold acetonitrile containing an appropriate internal standard. Vortex for 1 minute, then centrifuge at high speed (e.g., 18,000 x g) for 10 minutes to precipitate proteins.[14] Transfer the supernatant for analysis.

  • Chromatography : Use a C18 reversed-phase column (e.g., 50 mm x 2.1 mm, <3 µm particle size).

  • Mobile Phases :

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution : Start at 50% B, ramp linearly to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate. Set flow rate to 0.4 mL/min.[3]

  • Mass Spectrometry (ESI) : Operate in positive ion mode.

    • Capillary Voltage: ~3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 500°C

    • Cone Voltage: 30 V (Optimize for maximal [M+H]⁺ signal)[3]

  • MS/MS Analysis : Use the [M+H]⁺ ion at m/z 244 as the precursor. Perform product ion scans using a range of collision energies (e.g., 10-40 eV) to generate a fragmentation spectrum. For quantification, use Multiple Reaction Monitoring (MRM) with transitions like 244 -> 132.

Conclusion

The mass spectrometric analysis of this compound is a multi-faceted process where the choice of methodology is dictated by the analytical objective. GC-EI-MS provides highly specific, library-matchable fragmentation patterns ideal for confirmation of known entities. Conversely, LC-ESI-MS/MS offers superior sensitivity, applicability to biological matrices, and the structural elucidation power needed for novel compound identification through controlled fragmentation and high-resolution mass measurement. The protocols and fragmentation insights provided herein offer a comprehensive framework for researchers, scientists, and drug development professionals to confidently approach the analysis of this and related N-alkylated indole compounds.

References

  • Analysis of synthetic cannabinoids using high-resolution mass spectrometry and mass defect filtering: Implications for non-targeted screening of designer drugs. (n.d.). National Institutes of Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmcV5NoXW_ig8Ku-c2_qhWoHzFJKiskVbRn25tHEGnWT9YL-c1MspU2iBT5geIZ623HfZajguZCFjQuY3nc2DImj-1Qe8CXufqJ05bwvz0hXJNhy4NdMtu77MnXzbYzJpCMqQ5OXbfh9C6]
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solubility of 2-Methyl-1-octyl-1H-indole in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-Methyl-1-octyl-1H-indole in Organic Solvents

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. While specific quantitative solubility data for this compound is not extensively published, this document synthesizes foundational chemical principles, data from analogous structures, and its inherent molecular properties to build a robust predictive solubility profile. We present a theoretical framework for understanding its behavior in various organic solvents, detail the key factors influencing solubility, and provide a validated experimental protocol for researchers to determine precise solubility values. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's physical properties for applications ranging from synthesis and purification to formulation and analytical method development.

Introduction to this compound

This compound (CAS No. 42951-39-3) is a substituted indole derivative with the molecular formula C₁₇H₂₅N.[1][2] Its structure is characterized by an indole core, a methyl group at the 2-position of the indole ring, and an n-octyl chain attached to the indole nitrogen at the 1-position.

  • Molecular Weight: 243.39 g/mol [2]

  • Density: 0.94 g/cm³[2]

  • Boiling Point: 367.3 °C at 760 mmHg[2]

The defining structural feature of this molecule is the long C₈ alkyl (octyl) chain. This group imparts significant lipophilicity (fat-solubility) to the molecule, making it highly nonpolar.[3] This property is the primary determinant of its solubility behavior, suggesting a strong affinity for nonpolar organic solvents and limited solubility in polar solvents, especially water. The indole ring itself is an aromatic heterocyclic system that contributes to the molecule's overall characteristics, while the methyl group can subtly influence electronic and steric factors.

The study of indole derivatives is crucial in medicinal chemistry and materials science, as the indole scaffold is a core component of many biologically active compounds and functional materials.[4][5] Understanding the solubility of specific derivatives like this compound is a critical first step in harnessing their potential.

Theoretical Principles of Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like." This axiom is rooted in the thermodynamics of mixing, where dissolution is favored when the intermolecular forces between the solute and solvent molecules are similar in nature and strength to the forces within the pure solute and pure solvent.

Key Intermolecular Forces:

  • Van der Waals Forces (London Dispersion Forces): Weak, temporary attractions between molecules, predominant in nonpolar compounds. The large octyl chain and aromatic indole ring of this compound allow for significant Van der Waals interactions.

  • Dipole-Dipole Interactions: Occur between polar molecules. The indole nucleus has a modest dipole moment, but it is largely overshadowed by the nonpolar nature of the alkyl chain.

  • Hydrogen Bonding: A strong type of dipole-dipole interaction involving hydrogen and an electronegative atom (like N, O, or F). While the parent indole has a hydrogen-bond-donating N-H group, in this compound, this position is blocked by the octyl group, eliminating its ability to act as a hydrogen bond donor.

Solvent Polarity:

Organic solvents are typically classified based on their polarity. The significant nonpolar character of this compound dictates that its highest solubility will be found in nonpolar or weakly polar solvents where Van der Waals forces are the primary mode of interaction. Conversely, its solubility will be limited in highly polar, hydrogen-bonding solvents like water.

Predicted Solubility Profile of this compound

Based on its molecular structure and the principles outlined above, a qualitative solubility profile can be predicted. The high lipophilicity conferred by the octyl chain is the dominant factor.

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Aliphatic Hexane, Heptane, CyclohexaneHigh "Like dissolves like." The nonpolar octyl chain interacts favorably with nonpolar aliphatic solvents via Van der Waals forces.
Nonpolar Aromatic Toluene, Benzene, XylenesHigh Favorable Van der Waals forces and potential π-π stacking interactions between the indole ring and the aromatic solvent.
Halogenated Dichloromethane (DCM), ChloroformHigh These solvents are effective at dissolving a wide range of organic compounds, including those with moderate polarity and high polarizability.
Ethers Diethyl Ether, Tetrahydrofuran (THF)High to Medium Ethers are weak- to medium-polarity solvents that can effectively solvate large organic molecules. THF is generally a better solvent than diethyl ether.
Esters Ethyl AcetateMedium Ethyl acetate has moderate polarity. It is a good general-purpose solvent for many indole derivatives.[6]
Ketones Acetone, Methyl Ethyl Ketone (MEK)Medium These polar aprotic solvents can dissolve a wide range of compounds. The polarity may slightly limit the solubility of a highly nonpolar solute.
Alcohols Ethanol, Methanol, IsopropanolLow to Medium These are polar protic solvents. The energy required to disrupt their strong hydrogen-bonding network to accommodate the nonpolar solute is significant, thus limiting solubility. Solubility will likely decrease from isopropanol > ethanol > methanol.
Highly Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Medium to High These are very strong, polar aprotic solvents capable of dissolving many organic compounds, though they are often used when other common solvents fail.
Highly Polar Protic WaterVery Low / Insoluble The extreme difference in polarity and the inability of the solute to participate in the water's hydrogen-bonding network result in negligible solubility.[6][7]

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is required. The most common and reliable method is the Equilibrium Shake-Flask Method . This protocol is designed to achieve a saturated solution at a specific temperature, after which the concentration of the dissolved solute is measured.

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

G prep_solute 1. Prepare Solute (Verify Purity of This compound) prep_solvent 2. Select & Prepare Organic Solvents prep_vials 3. Prepare Vials (e.g., 20 mL Scintillation Vials) add_excess 4. Add Excess Solute to a Known Volume of Solvent prep_vials->add_excess equilibrate 5. Equilibrate (Shake/Agitate at Constant Temperature, e.g., 25°C) check_equil 6. Check for Equilibrium (e.g., sample at 24h, 48h, 72h) separate 7. Separate Solid & Liquid (Centrifuge and/or Filter with 0.22 µm syringe filter) check_equil->separate aliquot 8. Take an Aliquot of the Supernatant dilute 9. Dilute Gravimetrically with Mobile Phase/Solvent quantify 10. Quantify Concentration (HPLC or UV-Vis Spectroscopy)

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Step-by-Step Protocol

Objective: To determine the solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound (purity >98%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Class A volumetric flasks and pipettes

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

  • HPLC system with a UV detector or a UV-Vis spectrophotometer

  • Autosampler vials

Procedure:

  • Preparation of Calibration Curve:

    • Prepare a stock solution of this compound in the chosen solvent (or a miscible solvent like acetonitrile for HPLC analysis).

    • Perform a serial dilution to create a series of standards of known concentrations.

    • Analyze these standards by HPLC or UV-Vis to generate a calibration curve (Absorbance or Peak Area vs. Concentration). Ensure the curve has a high correlation coefficient (R² > 0.999).

  • Sample Preparation and Equilibration:

    • Add an excess amount of solid this compound to a vial (e.g., 20-50 mg). The key is to ensure solid remains after equilibrium is reached.

    • Accurately add a known volume or mass of the test solvent (e.g., 5 mL).

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible throughout.

  • Sample Processing:

    • After equilibration, stop the agitation and allow the vials to stand at the same temperature for a short period to let the solid settle.

    • To separate the undissolved solid, centrifuge the vials at a moderate speed.

    • Carefully withdraw a sample of the clear supernatant using a syringe.

    • Immediately pass the supernatant through a 0.22 µm syringe filter into a clean, tared vial. This step is critical to remove any fine particulate matter.

  • Quantification:

    • Accurately take a known volume or mass of the filtered, saturated solution (the filtrate).

    • Dilute this aliquot gravimetrically with the appropriate solvent to bring its concentration into the range of the previously prepared calibration curve.

    • Analyze the diluted sample using the same HPLC or UV-Vis method used for the standards.

    • Calculate the concentration of the diluted sample using the calibration curve.

    • Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in that solvent, typically expressed in mg/mL or mol/L.

Self-Validation and Trustworthiness:

  • Equilibrium Confirmation: To ensure true equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, and 72h). The solubility value should be consistent across the later time points.

  • Filter Compatibility: Always verify that the syringe filter does not adsorb the solute or leach extractables into the solvent, which could lead to inaccurate results. A quick test of a standard solution passed through the filter can confirm this.

  • Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant and accurately recorded temperature (±0.5 °C) is essential for reproducible results.

Conclusion

This compound is a highly lipophilic molecule due to its long N-octyl substituent. This structural feature is the dominant predictor of its solubility, indicating high solubility in nonpolar aliphatic and aromatic solvents and progressively lower solubility in more polar solvents. While published quantitative data is scarce, the theoretical principles and predictive framework provided in this guide offer a solid foundation for scientists working with this compound. For precise applications, the detailed experimental protocol for equilibrium solubility determination will enable researchers to generate reliable, quantitative data tailored to their specific solvent systems and conditions.

References

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A Guide to Investigating the Thermal Stability of 2-Methyl-1-octyl-1H-indole for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for assessing the thermal stability of 2-Methyl-1-octyl-1H-indole, a substituted indole derivative of interest in pharmaceutical research and development. In the absence of specific literature data for this compound, this document outlines a robust, first-principles approach to determining its thermal properties. By leveraging established analytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), researchers can elucidate the decomposition profile, identify potential degradation pathways, and establish safe handling and storage conditions. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step experimental protocols.

Introduction: The Imperative of Thermal Stability in Drug Development

The thermal stability of an active pharmaceutical ingredient (API) is a critical quality attribute that profoundly influences its safety, efficacy, and shelf-life. For novel molecules like this compound, a thorough understanding of its behavior under thermal stress is paramount from early-stage development through to commercialization. Instability can lead to loss of potency, the formation of potentially toxic degradants, and altered physicochemical properties, all of which pose significant risks to patient safety and can lead to costly product recalls.

This guide will detail a systematic approach to characterizing the thermal stability of this compound. We will explore the theoretical underpinnings of relevant analytical techniques and provide detailed experimental protocols that can be adapted for this specific molecule. The focus will be on not just generating data, but on interpreting it to make informed decisions throughout the drug development lifecycle.

Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₇H₂₅NBased on chemical structure
Molecular Weight 243.39 g/mol Calculated from the molecular formula
Appearance Likely a viscous liquid or low-melting solidThe long octyl chain is expected to lower the melting point compared to simpler methylindoles.
Boiling Point High, likely >300 °CN-alkylindoles with long alkyl chains have high boiling points.
Solubility Soluble in organic solvents (e.g., methanol, acetonitrile, dichloromethane); Insoluble in water.The nonpolar octyl chain and indole ring dominate the molecule's character.

Core Analytical Techniques for Thermal Stability Assessment

The cornerstone of thermal stability analysis lies in two primary techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). When coupled with evolved gas analysis, such as mass spectrometry (TGA-MS), a comprehensive picture of the degradation process can be obtained.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] It is the primary method for determining the decomposition temperature of a material.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[2] It is used to determine melting points, glass transitions, and the enthalpy of decomposition.[3]

Proposed Experimental Workflow for Thermal Stability Assessment

The following workflow provides a systematic approach to characterizing the thermal stability of this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In-depth Analysis cluster_2 Phase 3: Data Interpretation & Reporting A Sample Preparation & Purity Assessment (HPLC) B Scouting TGA A->B Purity >99% C Scouting DSC A->C Purity >99% D Kinetic TGA B->D E Isothermal TGA B->E F Modulated DSC C->F G TGA-MS D->G Identify Degradants H Determine Onset of Decomposition (T_onset) D->H E->H I Identify Thermal Events (Melting, Glass Transition) F->I J Propose Degradation Pathways G->J K Establish Safe Handling & Storage Temperatures H->K I->K J->K

Caption: Proposed experimental workflow for assessing the thermal stability of this compound.

Detailed Experimental Protocols

The following protocols are based on standard methodologies and should be adapted based on the specific instrumentation available.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Rationale: The presence of impurities can significantly affect the thermal stability of a compound. Therefore, purity must be established before any thermal analysis.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Prepare a series of dilutions for linearity assessment.

  • HPLC System: A standard reverse-phase HPLC system with a C18 column is appropriate.

  • Mobile Phase: A gradient of acetonitrile and water is a common starting point for indole derivatives.

  • Detection: UV detection at a wavelength where the indole chromophore absorbs strongly (e.g., 220 nm or 280 nm).

  • Analysis: Run the samples and determine the purity by calculating the area percentage of the main peak. The purity should be >99% for thermal analysis.

Protocol 2: Thermogravimetric Analysis (TGA)

Rationale: To determine the temperature at which the compound begins to decompose.

Methodology: [4]

  • Sample Preparation: Accurately weigh 5-10 mg of the purified this compound into an alumina crucible.

  • TGA Instrument: Calibrate the instrument for mass and temperature according to the manufacturer's instructions.

  • Atmosphere: Use a nitrogen atmosphere with a purge rate of 50 mL/min to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Determine the onset temperature of decomposition (T_onset), which is the temperature at which significant mass loss begins. Also, note the temperature at which 5% mass loss occurs (T₅%).

Protocol 3: Differential Scanning Calorimetry (DSC)

Rationale: To identify melting point, glass transition, and other thermal events, and to determine the enthalpy of these transitions.

Methodology: [5]

  • Sample Preparation: Accurately weigh 2-5 mg of the purified compound into a hermetically sealed aluminum pan.

  • DSC Instrument: Calibrate the instrument for temperature and enthalpy using certified reference standards (e.g., indium).

  • Atmosphere: Use a nitrogen atmosphere with a purge rate of 50 mL/min.

  • Temperature Program:

    • Equilibrate at a temperature well below the expected melting point (e.g., 0 °C).

    • Ramp the temperature to a point above the decomposition temperature observed in TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

  • Data Analysis: Identify endothermic peaks corresponding to melting and exothermic peaks that may indicate decomposition. Determine the glass transition temperature (Tg) if the material is amorphous.

Protocol 4: Evolved Gas Analysis by TGA-Mass Spectrometry (TGA-MS)

Rationale: To identify the volatile degradation products formed during thermal decomposition.[6]

Methodology:

  • Instrumentation: A TGA instrument coupled to a mass spectrometer via a heated transfer line.

  • TGA Conditions: Use the same temperature program as in Protocol 2.

  • MS Conditions:

    • Set the MS to scan a mass range relevant to the expected fragments of this compound (e.g., m/z 10-300).

    • Monitor specific ion currents corresponding to potential fragments of the indole ring and the octyl chain.

  • Data Analysis: Correlate the mass loss events in the TGA thermogram with the evolution of specific ions in the MS data to propose a degradation pathway.

Anticipated Results and Interpretation

Based on the known thermal behavior of substituted indoles, the following outcomes can be anticipated:

  • TGA: A single-step decomposition is likely, with the onset temperature influenced by the stability of the N-octyl group and the indole ring. The presence of the long alkyl chain may lead to a slightly lower decomposition temperature compared to simpler N-alkylindoles.[7][8][9]

  • DSC: A sharp endothermic peak corresponding to the melting point is expected if the compound is crystalline. If amorphous, a glass transition will be observed. An exothermic event at higher temperatures will likely correspond to the decomposition observed in the TGA.

  • TGA-MS: The initial degradation products are likely to be fragments of the octyl chain, followed by the breakdown of the indole ring at higher temperatures.

Potential Degradation Pathways

The thermal degradation of this compound is likely to proceed through several pathways, including:

  • Cleavage of the N-octyl bond: This would be an initial, lower-energy degradation step.

  • Ring opening of the indole nucleus: This would occur at higher temperatures and lead to a variety of smaller, volatile fragments.

G A This compound C₁₇H₂₅N B Fragmentation of Octyl Chain C₈H₁₇ fragments A->B Low Temperature Decomposition C Indole Ring Cleavage B->C Higher Temperature Decomposition D Volatile Products (e.g., CO₂, H₂O, NOx) C->D

Caption: A simplified potential degradation pathway for this compound.

Conclusion and Recommendations

This technical guide provides a comprehensive, albeit predictive, framework for the systematic evaluation of the thermal stability of this compound. By following the outlined experimental workflow and protocols, researchers can generate the critical data necessary to understand the thermal liabilities of this molecule. The resulting information will be invaluable for guiding formulation development, establishing appropriate storage and handling conditions, and ensuring the overall quality and safety of any potential drug product. It is strongly recommended that these studies be conducted early in the development process to mitigate risks and accelerate the path to clinical evaluation.

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potential biological activity of N-octyl indoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activities of N-Octyl Indoles

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds.[1][2] Modification of the indole core, particularly at the N1 position, provides a powerful strategy for tuning the pharmacological properties of these molecules. This guide focuses on the N-octyl substitution, an eight-carbon alkyl chain whose lipophilicity and specific length can confer potent and diverse biological activities. We will explore the established role of N-octyl indoles as modulators of the cannabinoid system and delve into their emerging potential as antiviral and anticancer agents. This document synthesizes current knowledge, explains the causal relationships behind structure-activity profiles, and provides detailed experimental protocols to empower researchers in the fields of chemical biology and drug development.

The Indole Scaffold: A Privileged Structure in Medicinal Chemistry

The indole is an aromatic heterocyclic compound consisting of a benzene ring fused to a pyrrole ring.[3] This simple bicyclic structure is deceptively versatile, serving as the core for the essential amino acid tryptophan, the neurotransmitter serotonin, and numerous natural and synthetic molecules with profound biological effects.[2] Its unique electronic properties and ability to form hydrogen bonds and engage in π-stacking interactions allow it to bind to a wide range of biological targets, mimicking peptide structures and fitting into diverse enzyme active sites.[4] This inherent promiscuity is why the indole is termed a "privileged scaffold"—a molecular framework that can serve as a potent ligand for multiple, distinct receptors.[1] This characteristic makes indole derivatives a fertile ground for discovering novel therapeutics for a wide array of diseases.[4][5]

The Role of N-Alkylation: Focus on the N-Octyl Moiety

While the indole core provides the foundational binding motifs, substitution at the indole nitrogen (N1 position) is a critical determinant of a compound's ultimate biological activity and selectivity. Attaching an alkyl chain, such as an octyl group, dramatically increases the molecule's lipophilicity. This modification influences its ability to cross cell membranes, its metabolic stability, and, most importantly, its interaction with hydrophobic pockets within target proteins.

The choice of an octyl chain is not arbitrary. In many receptor systems, particularly G-protein coupled receptors (GPCRs), a hydrophobic tail of a specific length is required to anchor the ligand deep within the receptor's transmembrane domain. Structure-activity relationship (SAR) studies have repeatedly shown that alkyl chain length is a critical variable, with activity often peaking at a specific number of carbons before declining.[6][7] The N-octyl group, therefore, represents a specific hypothesis about the optimal length and lipophilicity required for potent interaction with certain biological targets.

General Synthetic Approach for N-Octyl Indoles

The synthesis of N-alkylated indoles is a fundamental transformation in organic chemistry.[8] A common and robust method involves the deprotonation of the indole nitrogen with a strong base, followed by nucleophilic substitution with an appropriate alkylating agent. The causality here is straightforward: the indole N-H proton is weakly acidic, and its removal creates a potent nucleophile (the indolide anion) that readily attacks the electrophilic carbon of an octyl halide.

G indole Indole Starting Material anion Indolide Anion (Nucleophile) indole->anion Deprotonation base Strong Base (e.g., NaH, KHMDS) in aprotic solvent (e.g., DMF, THF) base->anion product N-Octyl Indole Product anion->product SN2 Reaction alkyl_halide Octyl Halide (e.g., 1-Bromooctane) (Electrophile) alkyl_halide->product workup Aqueous Workup & Purification product->workup G cluster_receptor CB1 Receptor (GPCR) agonist N-Octyl Indole receptor Binding Pocket agonist->receptor Binds gi Gαi receptor->gi Activates ac Adenylyl Cyclase gi->ac Inhibits atp ATP camp cAMP atp->camp Conversion response ↓ Cellular Response camp->response

Caption: Simplified signaling pathway for a CB1 receptor agonist like an N-octyl indole.

Antiviral Potential: A New Frontier

The indole scaffold is a valuable starting point for developing antiviral agents. [1]Recent research has identified the SARS-CoV-2 non-structural protein 13 (nsp13), a viral helicase essential for RNA replication, as a promising target for indole-based inhibitors. [9][10]Studies have shown that certain N-alkyl and N-benzyl indole derivatives can inhibit the ATPase and unwinding activities of nsp13 and block viral replication in cell culture. [9][11] While these initial studies found N-benzyl derivatives to be more potent, the activity of N-alkyl derivatives establishes a proof-of-concept. [9]The N-octyl chain, with its significant hydrophobicity, is well-suited to interact with allosteric pockets on the surface of enzymes like nsp13. [9][10]This provides a strong rationale for synthesizing and screening a library of N-octyl indoles against SARS-CoV-2 and other viruses where helicase function is critical.

Experimental Workflow for Antiviral Screening

A logical, self-validating workflow is essential for identifying and characterizing novel antiviral compounds. The process begins with broad screening and becomes progressively more specific, weeding out non-specific or cytotoxic compounds.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Validation cluster_2 Phase 3: Lead Optimization synthesis Synthesis of N-Octyl Indole Library cytotoxicity Cytotoxicity Assay (e.g., MTT on Vero E6 cells) Determine CC50 synthesis->cytotoxicity plaque Primary Antiviral Screen (Plaque Reduction Assay) Determine EC50 cytotoxicity->plaque si_calc Calculate Selectivity Index (SI = CC50 / EC50) plaque->si_calc moa Mechanism of Action Assay (e.g., nsp13 Helicase Assay) Determine IC50 si_calc->moa sar Structure-Activity Relationship (SAR) Studies moa->sar lead_opt Lead Optimization sar->lead_opt

Caption: A self-validating workflow for the discovery of N-octyl indole antiviral agents.

Protocol: SARS-CoV-2 Plaque Reduction Assay

This assay is a gold standard for quantifying the inhibition of viral replication.

Materials:

  • Vero E6 cells

  • Complete cell culture medium (e.g., DMEM with 2% FBS)

  • SARS-CoV-2 viral stock

  • N-octyl indole compounds dissolved in DMSO (stock solution)

  • 12-well or 24-well cell culture plates

  • Overlay medium (e.g., medium containing 1% methylcellulose)

  • Fixing solution (e.g., 4% formaldehyde)

  • Staining solution (e.g., 0.1% crystal violet)

Procedure:

  • Seed Vero E6 cells in 12-well plates and grow until they form a confluent monolayer. [10]2. Prepare serial dilutions of the N-octyl indole test compounds in the culture medium.

  • Remove the growth medium from the cells and infect the monolayers with SARS-CoV-2 at a low multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C to allow viral entry. [9][10]4. After incubation, remove the viral inoculum and wash the cells gently.

  • Add 1 mL of the overlay medium containing the different concentrations of the test compounds to each well. An untreated infected well serves as the positive control. [9]6. Incubate the plates for 24-48 hours at 37°C, allowing plaques (zones of cell death) to form. [9]7. Remove the overlay medium and fix the cells with formaldehyde for 30 minutes.

  • Stain the fixed cells with crystal violet solution, then gently wash with water.

  • Count the number of plaques in each well. The percentage of plaque reduction relative to the untreated control is calculated to determine the EC₅₀ (the concentration that inhibits 50% of viral replication).

Anticancer Applications

The indole scaffold is present in numerous clinically approved anticancer drugs, including the vinca alkaloids and several tyrosine kinase inhibitors. [12][13]N-substituted indoles have been specifically investigated as inhibitors of anti-apoptotic proteins, such as Myeloid cell leukemia-1 (Mcl-1). [14]Mcl-1 is overexpressed in many cancers, making it a prime therapeutic target. The discovery that N-substituted indoles can interfere with the Mcl-1 binding groove suggests a clear avenue for the investigation of N-octyl indoles as potential anticancer agents. [14]The long, hydrophobic octyl chain could potentially be optimized to fit within the hydrophobic P2 pocket of Mcl-1, disrupting its protein-protein interactions and inducing apoptosis in cancer cells.

Conversely, it is important to note that certain complex N-octyl indole derivatives, such as (-)-6-n-octyl-indolactam-V, are potent activators of Protein Kinase C (PKC) and exhibit tumor-promoting activity similar to teleocidin. [15]This highlights the chemical versatility of the scaffold; subtle changes can dramatically alter the biological outcome. While PKC activation can be a liability, it also represents a potential therapeutic target, and understanding this interaction is crucial for designing safe and effective anticancer agents.

Protocol: MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic or anti-proliferative effects of a compound on cancer cell lines in vitro. [16] Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • N-octyl indole stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a 1:1 DMSO-ethanol solution)

  • 96-well plates

  • Plate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow attachment. [17]2. Prepare serial dilutions of the N-octyl indole compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only (DMSO) controls.

  • Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours). [16]5. At the end of the incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product. [16]6. Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits cell growth by 50%).

Summary and Future Directions

N-octyl indoles represent a class of compounds with significant and diverse biological potential. Their role as potent cannabinoid receptor modulators is well-supported by extensive SAR data, demonstrating the critical influence of the N-alkyl chain length on receptor interaction. Emerging research now provides a compelling rationale for exploring these compounds in antiviral and anticancer applications, targeting key proteins like viral helicases and anti-apoptotic factors.

The path forward requires a systematic approach:

  • Synthesis and Screening: Creation of diverse N-octyl indole libraries with variations on the indole core to screen against viral and cancer targets.

  • Selectivity Profiling: For active compounds, determining selectivity is paramount (e.g., CB1 vs. CB2 receptor selectivity, or selectivity against a panel of kinases for anticancer leads).

  • Mechanistic Elucidation: Moving beyond primary screening to confirm that the observed activity is due to the intended mechanism (e.g., direct enzyme inhibition, disruption of protein-protein interactions).

  • In Vivo Validation: Advancing the most promising leads into preclinical animal models to assess efficacy, pharmacokinetics, and safety.

By leveraging the privileged nature of the indole scaffold and the unique properties conferred by the N-octyl chain, researchers are well-positioned to develop novel chemical probes and potential therapeutic agents.

References

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An In-depth Technical Guide to the Reactivity of the Indole Nucleus

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Core

The indole nucleus, a bicyclic aromatic heterocycle formed by the fusion of a benzene and a pyrrole ring, is a cornerstone of modern medicinal chemistry and drug design.[1][2][3] Its prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals speaks to its remarkable versatility as a pharmacophore.[1][4][5] This guide offers a comprehensive technical exploration of the electronic properties and chemical reactivity that define the indole ring system. It is designed for researchers, scientists, and drug development professionals seeking to leverage this "privileged scaffold" in their work.[2][5]

The unique reactivity of indole stems from its 10 π-electron aromatic system, which satisfies Hückel's rule.[5] The nitrogen atom's lone pair of electrons is delocalized throughout the bicyclic system, making the molecule electron-rich and particularly susceptible to electrophilic attack.[5][6] This inherent electronic character dictates the regioselectivity and feasibility of a wide range of chemical transformations, which will be explored in detail.

Part 1: Electrophilic Substitution - The Path of Least Resistance

Electrophilic substitution is the hallmark of indole chemistry. The high electron density, particularly within the pyrrole ring, makes it highly reactive towards electrophiles.

The Causality of C3 Selectivity

A fundamental principle of indole reactivity is the pronounced preference for electrophilic attack at the C3 position over the C2 position.[6][7][8] This regioselectivity is a direct consequence of the relative stability of the cationic intermediate (sigma complex) formed during the reaction.

  • Attack at C3: When an electrophile attacks the C3 position, the resulting positive charge can be delocalized across the C2 atom and, most importantly, onto the nitrogen atom without disrupting the aromaticity of the fused benzene ring.[8] This resonance stabilization creates a more stable intermediate, leading to a lower activation energy for the reaction.

  • Attack at C2: Conversely, attack at the C2 position forces the positive charge to be delocalized in a way that disrupts the benzenoid aromaticity in one of the key resonance structures.[8] This results in a significantly less stable intermediate, making the C2 pathway kinetically unfavorable.

Diagram: Regioselectivity in Electrophilic Attack

G cluster_c3 Kinetically Favored Pathway cluster_c2 Kinetically Disfavored Pathway Indole Indole Intermediate_C3 Stable Cationic Intermediate (Benzene ring aromaticity maintained) Indole->Intermediate_C3 Attack at C3 (Favored) Intermediate_C2 Less Stable Intermediate (Benzene ring aromaticity disrupted) Indole->Intermediate_C2 Attack at C2 (Disfavored) E_plus E+ Product_C3 3-Substituted Indole Intermediate_C3->Product_C3 -H+ Product_C2 2-Substituted Indole Intermediate_C2->Product_C2 -H+

Caption: C3 vs. C2 electrophilic attack on the indole nucleus.

Key Electrophilic Substitution Reactions

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic rings, including indole, typically at the C3 position.[9][10][11] The reaction utilizes a Vilsmeier reagent, an electrophilic iminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[12]

Mechanism Insight: The electrophile in this reaction, the chloromethyliminium ion, is relatively mild.[12] This makes the reaction highly selective for the most nucleophilic position (C3) and avoids the polymerization that can occur with stronger acids.[6]

Experimental Protocol: Synthesis of 1H-Indole-3-carboxaldehyde [13]

  • Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool a solution of anhydrous DMF (e.g., 5 equivalents) in a suitable anhydrous solvent like 1,2-dichloroethane to 0°C.

  • Vilsmeier Reagent Formation: Slowly add POCl₃ (e.g., 1.2 equivalents) to the cooled DMF solution with vigorous stirring. Allow the mixture to stir at 0°C for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.

  • Electrophilic Attack: Prepare a separate solution of indole (1 equivalent) in the same anhydrous solvent. Add this solution dropwise to the Vilsmeier reagent mixture, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting indole.

  • Hydrolysis (Work-up): Carefully pour the reaction mixture into a beaker of crushed ice and a saturated aqueous solution of sodium acetate or sodium bicarbonate. This hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes the acid.

  • Extraction and Purification: Stir the aqueous mixture vigorously for 1-2 hours. The product, indole-3-carboxaldehyde, will often precipitate and can be collected by filtration. Alternatively, the product can be extracted with an organic solvent (e.g., ethyl acetate), washed, dried over anhydrous sodium sulfate, and purified by recrystallization or column chromatography.

Diagram: Vilsmeier-Haack Reaction Workflow

G Start Start: Indole, DMF, POCl3 Step1 Step 1: Form Vilsmeier Reagent (DMF + POCl3 at 0°C) Start->Step1 Step2 Step 2: Add Indole Solution (Electrophilic Attack at C3) Step1->Step2 Step3 Step 3: Reaction at RT (Monitor by TLC) Step2->Step3 Step4 Step 4: Aqueous Work-up (Hydrolysis of Iminium Salt) Step3->Step4 Step5 Step 5: Isolation & Purification (Filtration/Extraction) Step4->Step5 End Product: Indole-3-carboxaldehyde Step5->End

Caption: Workflow for the Vilsmeier-Haack formylation of indole.

The Mannich reaction is a three-component reaction that introduces an aminomethyl group onto the C3 position of the indole nucleus.[14][15] It involves the condensation of indole with a non-enolizable aldehyde (like formaldehyde) and a primary or secondary amine. The resulting "Mannich base" is a valuable synthetic intermediate.[16]

Mechanism Insight: The reaction proceeds through the formation of an electrophilic Eschenmoser-type salt (iminium ion) from the aldehyde and amine. This iminium ion is then attacked by the nucleophilic C3 position of indole. The utility of the Mannich base lies in its ability to act as a precursor to other functional groups; for example, the dimethylamino group can be displaced by a nucleophile, effectively leading to the alkylation of the C3 position.[15]

A powerful variation of the Mannich reaction, the Pictet-Spengler reaction, is a cornerstone of alkaloid synthesis.[17][18] It involves the reaction of a tryptamine derivative (an indole with a β-aminoethyl side chain) with an aldehyde or ketone. The reaction proceeds via condensation to form a Schiff base, which then undergoes an acid-catalyzed intramolecular electrophilic attack by the C3 position onto the iminium ion, leading to the formation of a new six-membered ring.[19] This cyclization is a highly efficient method for constructing the tetrahydro-β-carboline skeleton found in many bioactive natural products.[17][20][21]

Part 2: Navigating Reactivity Beyond C3

While C3 is the kinetically favored site for electrophilic attack, other positions on the indole nucleus can be functionalized through strategic synthetic design.

Nucleophilic Substitution and Metalation

Direct nucleophilic substitution on the electron-rich indole ring is generally not feasible. However, deprotonation using strong bases can generate a nucleophilic indole species.

  • N-H Acidity: The N-H proton is moderately acidic (pKa ≈ 17 in DMSO) and can be removed by strong bases like sodium hydride (NaH) or organolithium reagents.[6] The resulting indolyl anion is a potent nucleophile.

  • C2-Lithiation: The C2 proton is the most acidic carbon-bound proton in the indole ring.[22] Treatment of an N-protected indole with a strong base like n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) can selectively deprotonate the C2 position.[22][23] The resulting 2-lithioindole is a powerful nucleophile that can react with a wide range of electrophiles, providing a gateway to C2-substituted indoles. The N-protecting group is crucial here, as it prevents initial deprotonation of the N-H.

  • Directed Ortho-Metalation (DoM): Functionalization of the benzene portion of the indole nucleus can be achieved using Directed ortho-Metalation (DoM).[24][25][26] By installing a directing metalation group (DMG) on the nitrogen (e.g., pivaloyl, carbamate) or at another position, a strong base can selectively deprotonate the adjacent ortho position. For instance, an N-amido group can direct lithiation to the C7 position.[24] This strategy provides access to otherwise difficult-to-synthesize substitution patterns.

Table: Regioselectivity of Indole Metalation

PositionBase / ConditionsDirecting Group Required?Resulting Intermediate
N1NaH, KH, LDANoIndolyl Anion
C2n-BuLi or t-BuLi, THF, -78 °CYes (on N1)2-Lithioindole
C7s-BuLi/TMEDA, -78 °CYes (e.g., N-CONR₂)7-Lithioindole
C4LDA/TMEDA, then s-BuLiYes (e.g., N-SiR₃)4-Lithioindole
Cycloaddition Reactions

The indole nucleus can participate in cycloaddition reactions, acting as either a diene or a dienophile, although often requiring dearomatization of the pyrrole ring.[27][28] These reactions are powerful tools for rapidly building molecular complexity.

  • [4+2] Cycloadditions (Diels-Alder): The C2-C3 double bond of indole can act as a dienophile, reacting with dienes to form tetrahydrocarbazoles.[28]

  • [3+2] and [5+2] Cycloadditions: Dearomative cycloadditions are particularly valuable. For instance, reacting 3-alkenylindoles with oxyallyl cations in a (4+3) cycloaddition can furnish complex cyclohepta[b]indoles.[29] Similarly, dearomative [5+2] and [3+2] cycloadditions have been developed to create highly functionalized and challenging polycyclic frameworks.[30][31]

Part 3: Modulating the Core - Oxidation, Reduction, and Protection

Reduction of the Indole Nucleus

Selective reduction of either the pyrrole or benzene ring allows for the creation of diverse saturated heterocyclic scaffolds.

  • Catalytic Hydrogenation: The pyrrole ring is more susceptible to reduction than the benzene ring. Catalytic hydrogenation (e.g., using H₂, Pd/C, or Rh catalysts) typically yields indolines (2,3-dihydroindoles).[32] Asymmetric hydrogenation using chiral catalysts can produce enantiomerically enriched indolines, which are valuable building blocks for chiral amines.[33][34] Complete hydrogenation of both rings to form octahydroindoles is more challenging but can be achieved under more forcing conditions or with specialized ruthenium catalysts.[35][36]

The Role of N-Protection

The reactivity of the N-H proton can complicate many synthetic transformations. Therefore, the use of a nitrogen protecting group is a common and often essential strategy in indole chemistry.[37][38]

Causality of Protection:

  • Preventing N-Substitution: It prevents unwanted alkylation or acylation at the nitrogen.

  • Enabling C-Lithiation: As mentioned, it is a prerequisite for C2-lithiation.[22]

  • Modulating Reactivity: Electron-withdrawing protecting groups (e.g., sulfonyl, carbamoyl) decrease the nucleophilicity of the indole ring, which can be beneficial in controlling reactivity and preventing side reactions like polymerization.[38][39] Conversely, electron-donating groups like benzyl will have less of an impact on the ring's electron density.[38]

Table: Common N-Protecting Groups for Indole

Protecting GroupAbbreviationIntroduction ConditionsCleavage ConditionsKey Feature
BenzenesulfonylBsBsCl, BaseStrong Base (e.g., Mg, MeOH)Strongly electron-withdrawing; stabilizes anions.
TosylTsTsCl, BaseStrong Base, Reductive (e.g., SmI₂)Similar to Bs; common in metal-catalyzed reactions.
tert-ButoxycarbonylBocBoc₂O, DMAPStrong Acid (TFA), HeatEasily introduced and removed; common in peptide chemistry.[38]
BenzylBnBnBr, BaseCatalytic Hydrogenation (H₂, Pd/C)Does not significantly alter ring electronics.

Conclusion: A Versatile Scaffold for Innovation

The reactivity of the indole nucleus is a rich and multifaceted field. While dominated by electrophilic substitution at the C3 position, a deep understanding of its electronic properties allows chemists to access nearly any position on the ring through a combination of metalation, directed reactions, and cycloadditions. The ability to selectively reduce the core and modulate its reactivity through N-protection further expands its synthetic utility. This unparalleled chemical versatility is why the indole scaffold remains a central and privileged structure in the ongoing quest for new therapeutics and advanced materials.[1][40][41]

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synthesis of N-alkylated indole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of N-Alkylated Indole Derivatives

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2][3] Functionalization of the indole nitrogen (N-alkylation and N-arylation) is a critical strategy in drug discovery for modulating a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. However, the synthesis of N-substituted indoles is not without its challenges, primarily due to the ambident nucleophilicity of the indolate anion, which can lead to competing C3-alkylation. This guide provides an in-depth exploration of the core synthetic methodologies for preparing N-alkylated indole derivatives, designed for researchers, medicinal chemists, and process development professionals. We will dissect the mechanistic underpinnings of each method, present field-proven experimental protocols, and discuss the strategic considerations that govern the choice of a particular synthetic route.

The Strategic Importance of Indole N-Alkylation

The indole scaffold's prevalence in FDA-approved drugs underscores its title as a "privileged" structure.[2] While modifications at the C2 and C3 positions are common due to the indole's innate nucleophilicity, functionalization at the N1 position offers a distinct vector for structural diversification.[2] N-alkylation can profoundly influence a molecule's properties by:

  • Modulating Receptor Binding: The N-substituent can introduce new steric or electronic interactions within a biological target's binding pocket.

  • Improving Physicochemical Properties: Altering lipophilicity, solubility, and metabolic stability.

  • Blocking Metabolism: Preventing N-dealkylation or other metabolic transformations at the indole nitrogen.

The primary challenge in indole N-alkylation is controlling regioselectivity. The indole N-H proton is weakly acidic, and upon deprotonation, the resulting anion exhibits significant electron density at both the N1 and C3 positions. The choice of base, solvent, and electrophile can dictate the ratio of N- to C-alkylation products.[4]

Foundational Strategy: Classical N-Alkylation via Deprotonation

The most direct approach to N-alkylation involves the deprotonation of the indole N-H with a strong base to form the nucleophilic indolate anion, followed by its reaction with an alkylating agent.

Mechanistic Rationale

This reaction proceeds via a two-step mechanism: 1) acid-base reaction to generate the indolate anion, and 2) nucleophilic substitution (typically SN2) with an electrophile. The choice of base and solvent is critical. Strong bases like sodium hydride (NaH) are often used to ensure complete and irreversible deprotonation.[4][5] Polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred as they solvate the cation without protonating the highly reactive anion.[4][5]

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Alkylation Indole Indole (N-H) Indolate Indolate Anion Indole->Indolate Deprotonation Base Strong Base (e.g., NaH) Base->Indole Product N-Alkylated Indole Indolate->Product SN2 Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->Indolate

Caption: General mechanism for classical N-alkylation of indole.

Experimental Protocol: N-Pentylation of Indole

This protocol is adapted from conventional methods described in the literature.[5]

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.). Wash the NaH three times with anhydrous hexane to remove the mineral oil, decanting the hexane carefully each time.

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a slurry of NaH. Cool the mixture to 0-5 °C in an ice bath.

  • Indole Addition: Dissolve indole (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the NaH slurry.

  • Anion Formation: Allow the mixture to warm to room temperature and stir for 30-60 minutes. Evolution of hydrogen gas should be observed as the indolate anion forms.

  • Alkylation: Cool the mixture back to 0-5 °C. Add 1-bromopentane (1.2 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 2-6 hours).

  • Workup: Carefully quench the reaction by the slow addition of water or saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Reagent/SolventRoleKey Consideration
Sodium Hydride (NaH) Strong, non-nucleophilic baseHighly reactive with water; must be handled under inert conditions.
DMF / THF Polar aprotic solventSolvates ions, facilitating the SN2 reaction. Must be anhydrous.
Alkyl Halide ElectrophileReactivity order: I > Br > Cl. Primary halides are preferred to avoid elimination.
Temperature Reaction ParameterLow temperature for additions controls exothermicity; reaction often run at RT.

The Mitsunobu Reaction: Mild and Versatile N-Alkylation

The Mitsunobu reaction is a powerful tool for the N-alkylation of indoles using an alcohol as the alkylating agent. It operates under mild, neutral conditions, making it compatible with a wide range of sensitive functional groups.[6][7][8]

Mechanistic Rationale

The reaction is a dehydrative redox process involving a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD).[7] The phosphine and azodicarboxylate react to form a phosphonium salt. The alcohol then adds to this species, forming an oxyphosphonium salt, which is a potent electrophile. The weakly acidic indole N-H acts as the nucleophile, attacking the alcohol's carbon and displacing triphenylphosphine oxide in an SN2 fashion, resulting in a clean inversion of stereochemistry if a chiral secondary alcohol is used.[7]

Mitsunobu_Cycle reagents PPh3 + DIAD betaine Betaine Adduct [Ph3P+-N(R)-N-=C(O)OR] reagents->betaine Forms oxyphosphonium Oxyphosphonium Salt [Ph3P+-OR'] betaine->oxyphosphonium + R'-OH - DIAD-H- alcohol Alcohol (R'-OH) alcohol->betaine product N-Alkylated Indole + Ph3P=O + DIAD-H2 oxyphosphonium->product + Indole-H (SN2 attack) indole Indole (N-H) indole->oxyphosphonium

Caption: Simplified catalytic cycle of the Mitsunobu reaction for indole N-alkylation.

Experimental Protocol: N-Alkylation with a Secondary Alcohol

This protocol is a representative example based on established Mitsunobu procedures.[9]

  • Preparation: To a solution of indole (1.0 eq.), the desired alcohol (e.g., (R)-1-phenylethanol, 1.1 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise over 15 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: The residue, which contains the product along with triphenylphosphine oxide and the DIAD-hydrazine byproduct, can be challenging to purify. Direct purification by column chromatography is common. Alternatively, precipitating the byproducts by adding a non-polar solvent like diethyl ether or hexane can simplify purification.

Advantages:

  • Mild Conditions: Avoids the use of strong bases.

  • Broad Scope: Tolerates many functional groups.

  • Stereochemical Control: Proceeds with inversion of configuration at a chiral alcohol center.[7]

Limitations:

  • Stoichiometric Byproducts: Generates stoichiometric amounts of phosphine oxide and reduced azodicarboxylate, which can complicate purification.

  • Steric Hindrance: Sterically hindered alcohols can be poor substrates.

Phase-Transfer Catalysis (PTC): A Practical Approach for Scalability

Phase-transfer catalysis (PTC) is an elegant and highly practical method for N-alkylation, particularly in industrial settings. It facilitates the reaction between reactants located in different immiscible phases (typically aqueous and organic).[10][11]

Causality and Mechanism

An indole is dissolved in a non-polar organic solvent (e.g., toluene), while a base (e.g., 50% aq. NaOH) resides in the aqueous phase. Direct reaction is impossible. A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium hydrogen sulfate (Bu₄N⁺HSO₄⁻), is added.[10] The lipophilic cation (Bu₄N⁺) transports a hydroxide ion (OH⁻) from the aqueous phase into the organic phase. This "organic-soluble" hydroxide deprotonates the indole. The resulting indolate anion then reacts with the alkyl halide in the organic phase. The catalyst cation then shuttles the halide anion back to the aqueous phase, completing the catalytic cycle.

PTC_Workflow organic_species Indole (In-H) Alkyl Halide (R-X) N-Alkylated Indole (In-R) interface interface ion_pair_org Q+OH- (from aq.) Q+In- (formed) Q+X- (to aq.) catalyst_aq Q+X- (from org.) ion_pair_org->catalyst_aq Catalyst Returns aqueous_species NaOH (Base) NaX (Byproduct) catalyst_aq->ion_pair_org Catalyst Shuttles OH- step1 1. Q+ transports OH- into organic phase step2 2. OH- deprotonates Indole -> In- step3 3. In- reacts with R-X -> In-R + X- step4 4. Q+ transports X- back to aqueous phase

Caption: Workflow diagram for Indole N-Alkylation via Phase-Transfer Catalysis.

Experimental Protocol: PTC N-Alkylation

This protocol is based on the general method described by Barco et al.[10]

  • Setup: In a round-bottom flask equipped with a mechanical stirrer, combine indole (1.0 eq.), toluene, and tetrabutylammonium hydrogen sulfate (0.05-0.1 eq.).

  • Base Addition: Add a 50% (w/w) aqueous solution of sodium hydroxide.

  • Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.1 eq.) to the biphasic mixture.

  • Reaction: Heat the mixture (e.g., to 50-70 °C) with vigorous stirring to ensure a large interfacial area between the two phases. Monitor the reaction by TLC or GC-MS.

  • Workup: After completion, cool the mixture, separate the layers, and extract the aqueous phase with toluene.

  • Purification: Combine the organic layers, wash with water and brine, dry over MgSO₄, and concentrate. The product can be purified by chromatography or distillation.

Advantages:

  • Operational Simplicity: Avoids anhydrous conditions and strong, hazardous bases like NaH.

  • Cost-Effective: Uses inexpensive bases and solvents.[11]

  • Scalability: Well-suited for large-scale industrial synthesis.

Transition Metal-Catalyzed N-Arylation

For the synthesis of N-arylindoles, which are important pharmacophores, classical methods are often ineffective. Transition metal-catalyzed cross-coupling reactions, such as the Ullmann Condensation and the Buchwald-Hartwig Amination, are the methods of choice.[12][13]

Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed reaction between an aryl halide and an amine, alcohol, or thiol.[12][14] Traditional conditions were harsh, requiring high temperatures and stoichiometric copper.[15] Modern protocols utilize catalytic amounts of a copper(I) source (e.g., CuI) with a ligand, such as a diamine or an amino acid, which significantly improves reactivity and allows for milder conditions.[15][16]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become one of the most powerful and versatile methods for C-N bond formation.[17] It offers a broad substrate scope and high functional group tolerance under relatively mild conditions.[12][17]

Mechanistic Rationale (Buchwald-Hartwig)

The catalytic cycle generally involves: 1) Oxidative addition of the aryl halide to a Pd(0) complex; 2) Coordination of the indole anion (formed by a base) to the Pd(II) center, displacing a halide; and 3) Reductive elimination to form the N-arylindole product and regenerate the Pd(0) catalyst. The choice of phosphine ligand is crucial for the success of the reaction, with bulky, electron-rich ligands generally providing the best results.[18][19]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 OA_complex Ar-Pd(II)-X(L2) Pd0->OA_complex Oxidative Addition Amine_complex Ar-Pd(II)-Ind(L2) OA_complex->Amine_complex Ligand Exchange Amine_complex->Pd0 Reductive Elimination Product N-Arylindole Amine_complex->Product ArX Aryl Halide (Ar-X) ArX->Pd0 Indole Indole-H + Base Indole->OA_complex

Sources

The Strategic Utility of 2-Methyl-1-octyl-1H-indole in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone of heterocyclic chemistry, prominently featured in a vast array of natural products, pharmaceuticals, and functional materials.[1] Among the myriad of functionalized indoles, 2-Methyl-1-octyl-1H-indole emerges as a particularly versatile building block. The introduction of a methyl group at the C2 position and an octyl chain at the N1 position imparts a unique combination of steric and electronic properties, influencing its reactivity and solubility. This guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of this compound, offering researchers and drug development professionals a comprehensive resource for leveraging this compound in their synthetic endeavors.

Introduction: The Architectural Significance of this compound

The indole scaffold's prevalence in biologically active molecules underscores its significance as a "privileged structure" in medicinal chemistry.[1] The strategic placement of substituents on the indole ring allows for the fine-tuning of a molecule's pharmacological profile. In the case of this compound, two key modifications to the parent indole structure dictate its utility:

  • The C2-Methyl Group: This substituent sterically hinders the C2 position, thereby directing electrophilic attack almost exclusively to the C3 position. This predictable regioselectivity is a significant advantage in complex molecule synthesis. Furthermore, the methyl group can participate in further functionalization, expanding the synthetic possibilities.

  • The N1-Octyl Group: The long alkyl chain at the nitrogen atom significantly enhances the lipophilicity of the molecule. This property can improve solubility in organic solvents commonly used in synthesis and can also favorably modulate the pharmacokinetic properties of target molecules, such as membrane permeability and metabolic stability.

This guide will systematically dissect the synthesis of this valuable building block, explore its characteristic reactivity, and showcase its application in the construction of more complex molecular architectures.

Synthesis of this compound: A Two-Step Approach

The most logical and efficient pathway to this compound involves a two-step sequence: first, the synthesis of the 2-methylindole core, followed by its N-alkylation with an octyl halide.

Step 1: Synthesis of 2-Methylindole

Two classical and reliable methods for the synthesis of 2-methylindole are the Fischer Indole Synthesis and the Madelung Synthesis.

The Fischer indole synthesis is a robust and widely used method for the preparation of indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[2][3] For the synthesis of 2-methylindole, acetone serves as the ketone component.[4][5]

Mechanism:

The reaction proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. A key[6][6]-sigmatropic rearrangement, followed by the loss of ammonia, leads to the aromatic indole ring.[2][3][4]

Experimental Protocol: Fischer Indole Synthesis of 2-Methylindole [5][7]

  • Hydrazone Formation: In a round-bottom flask, phenylhydrazine (1.0 eq) is reacted with acetone (1.2 eq) in a suitable solvent such as ethanol or acetic acid. The mixture is typically stirred at room temperature or gently heated to drive the condensation reaction to completion.

  • Cyclization: Once the hydrazone formation is complete (monitored by TLC), a strong acid catalyst, such as zinc chloride (ZnCl₂), polyphosphoric acid (PPA), or sulfuric acid (H₂SO₄), is added.[2] The mixture is then heated to a temperature typically ranging from 150 to 200°C.

  • Work-up and Purification: After cooling, the reaction mixture is quenched with water and neutralized with a base (e.g., sodium carbonate). The product is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude 2-methylindole can be purified by distillation or recrystallization.

An alternative, high-yielding method involves the intramolecular cyclization of N-acetyl-o-toluidine in the presence of a strong base at high temperatures.[8]

Mechanism:

The strong base deprotonates the methyl group of the toluidine and the amide N-H, facilitating an intramolecular cyclization to form the indole ring.

Experimental Protocol: Synthesis of 2-Methylindole from N-Acetyl-o-toluidine [8]

  • Reaction Setup: In a Claisen flask, finely divided sodium amide (NaNH₂) (2.0 eq) and N-acetyl-o-toluidine (1.0 eq) are mixed. A small amount of an inert, high-boiling solvent like mineral oil can be added to aid in heat transfer.

  • Cyclization: The mixture is heated in a metal bath to 240-260°C for approximately 10-20 minutes. A vigorous evolution of ammonia indicates the progress of the reaction.

  • Work-up and Purification: The reaction mixture is cooled and then cautiously quenched with ethanol followed by water. The product is extracted with ether, and the combined organic extracts are washed, dried, and concentrated. The resulting 2-methylindole is purified by vacuum distillation.

Step 2: N-Alkylation of 2-Methylindole

The final step is the attachment of the octyl chain to the nitrogen atom of the 2-methylindole. This is typically achieved via a nucleophilic substitution reaction using a strong base to deprotonate the indole nitrogen, followed by the addition of an octyl halide.[9]

Mechanism:

The indole N-H is weakly acidic and can be deprotonated by a strong base like sodium hydride (NaH) to form the corresponding sodium indolide. This highly nucleophilic anion then readily attacks the electrophilic carbon of 1-bromooctane in an Sₙ2 reaction to form the N-alkylated product.

Experimental Protocol: N-Octylation of 2-Methylindole

  • Deprotonation: To a stirred solution of 2-methylindole (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (60% dispersion in mineral oil, 1.1 eq) is added portion-wise at 0°C.[10] The mixture is then allowed to warm to room temperature and stirred for 1-2 hours, or until the evolution of hydrogen gas ceases.

  • Alkylation: The reaction mixture is cooled back to 0°C, and 1-bromooctane (1.2 eq) is added dropwise. The reaction is then stirred at room temperature overnight or until completion as monitored by TLC.

  • Work-up and Purification: The reaction is carefully quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude this compound is then purified by column chromatography on silica gel.

Physicochemical Properties and Spectroscopic Characterization

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular FormulaC₁₇H₂₅N
Molecular Weight243.39 g/mol
AppearanceColorless to pale yellow oil
Boiling Point~367 °C at 760 mmHg
Density~0.94 g/cm³

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indole ring, a singlet for the C2-methyl group, and signals corresponding to the octyl chain, including a triplet for the terminal methyl group.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the nine carbons of the indole core and the eight carbons of the octyl chain. The chemical shifts of the indole carbons are influenced by the N-alkylation.[11]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z 243, confirming the molecular weight of the compound.

Reactivity and Synthetic Applications

The synthetic utility of this compound lies in the high nucleophilicity of its C3 position. The C2-methyl group effectively blocks reactions at this position, leading to excellent regioselectivity in electrophilic substitution reactions.

Electrophilic Substitution at the C3 Position

The electron-rich nature of the indole ring makes it highly susceptible to attack by electrophiles, with the C3 position being the most reactive.

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds.[1][12] Treatment of this compound with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) will introduce a formyl group at the C3 position.[13][14]

Mechanism:

The Vilsmeier reagent forms a chloroiminium ion, which acts as the electrophile. This is attacked by the C3 position of the indole, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to the aldehyde during workup.[12]

Experimental Workflow: Vilsmeier-Haack Formylation

Caption: Workflow for the Vilsmeier-Haack formylation of this compound.

The Mannich reaction introduces an aminomethyl group onto an active hydrogen-containing compound.[15] For this compound, the Mannich reaction with formaldehyde and a secondary amine will yield the corresponding 3-aminomethyl derivative.[16]

Mechanism:

Formaldehyde and the secondary amine react to form an Eschenmoser's salt-like iminium ion, which is the electrophile. This is then attacked by the nucleophilic C3 position of the indole.[17]

Lithiation and Subsequent Reactions

While electrophilic substitution is dominant at C3, deprotonation with a strong organolithium reagent like n-butyllithium can occur at the C2-methyl group, generating a nucleophilic species that can react with various electrophiles.

Applications in the Synthesis of Bioactive Molecules

The this compound scaffold is a valuable precursor for the synthesis of a variety of biologically active compounds. The C3-functionalized derivatives can be further elaborated into more complex structures. For instance, the 3-formyl derivative can serve as a handle for Wittig reactions, reductive aminations, or oxidations to the corresponding carboxylic acid, opening up a wide range of synthetic possibilities. The lipophilic octyl chain can be particularly beneficial in the development of agents targeting the central nervous system or other lipophilic environments. The indole nucleus itself is a key component in many approved drugs and natural products with anticancer, antiviral, and anti-inflammatory properties.[1][18][19]

Conclusion

This compound is a strategically designed building block that offers a combination of predictable reactivity and favorable physicochemical properties. Its synthesis is straightforward, relying on well-established and high-yielding reactions. The C2-methyl group ensures excellent regiocontrol in electrophilic substitution reactions at the C3 position, while the N-octyl chain enhances lipophilicity and provides a means to modulate the pharmacokinetic profile of target molecules. This in-depth guide has provided the foundational knowledge and practical protocols for the synthesis and application of this compound, empowering researchers to effectively utilize this versatile intermediate in their pursuit of novel and impactful chemical entities.

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A Theoretical Guide to the Electronic Structure of 2-Methyl-1-octyl-1H-indole: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its versatile biological activities and unique photophysical properties.[1] This technical guide provides a comprehensive theoretical framework for characterizing the electronic structure of a specific derivative, 2-Methyl-1-octyl-1H-indole, using modern computational chemistry techniques. We present a self-validating, step-by-step protocol rooted in Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate ground and excited-state properties. This document is intended for researchers, computational chemists, and drug development professionals, offering field-proven insights into methodological choices and the interpretation of calculated parameters such as frontier molecular orbitals, molecular electrostatic potential, and simulated electronic spectra. The ultimate goal is to bridge theoretical calculations with practical applications, demonstrating how a deep understanding of electronic structure can inform rational drug design and the development of novel functional materials.

Introduction: The Significance of the Indole Scaffold

The indole ring system, an aromatic heterocycle consisting of a fused benzene and pyrrole ring, is a privileged structure in drug discovery.[1] It is the core of the essential amino acid tryptophan and is found in a multitude of natural products and FDA-approved drugs, exhibiting anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The specific molecule of interest, this compound, combines this critical pharmacophore with two alkyl substituents. The C2-methyl group can influence metabolic stability and binding interactions, while the N1-octyl chain significantly increases lipophilicity, which may enhance membrane permeability or solubility in nonpolar environments.[2]

Understanding the electronic structure of this molecule is paramount. The distribution of electrons governs its reactivity, dictates how it interacts with biological targets like enzymes and receptors, and determines its spectroscopic signature.[3][4] Properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provide insights into its potential as an electron donor or acceptor, which is crucial for predicting its role in charge-transfer processes and metabolic pathways.[3][5]

This guide outlines a robust computational workflow to dissect these properties, providing a predictive lens through which the molecule's chemical behavior and therapeutic potential can be assessed before undertaking extensive experimental synthesis and testing.

Core Computational Methodology: A Validated DFT Approach

To investigate the electronic properties of organic molecules, Density Functional Theory (DFT) offers an optimal balance of computational accuracy and efficiency.[6][7] Unlike more computationally expensive wavefunction-based methods, DFT is well-suited for molecules of the size relevant to drug discovery.[8] Our protocol is designed to be a self-validating system, incorporating frequency calculations to ensure that optimized geometries correspond to true energy minima on the potential energy surface.

Ground-State Geometry Optimization Protocol

An accurate determination of the molecule's most stable three-dimensional conformation is the critical first step for all subsequent calculations.

Experimental Protocol: Ground-State Optimization

  • Initial Structure Creation: Construct the 3D model of this compound using a molecular builder. The IUPAC name for this structure is 2-methyl-1-octylindole.[9]

  • Selection of Theory Level:

    • Functional: Employ the B3LYP hybrid functional. This functional has a long-standing track record of providing reliable geometries and electronic properties for a wide range of organic molecules, including indole derivatives.[10][11]

    • Basis Set: Utilize the Pople-style 6-311+G(d,p) basis set.[11]

      • Causality: The 6-311 triple-split valence portion provides flexibility for valence electrons. The + indicates the addition of diffuse functions, which are essential for accurately describing the spatial extent of electron density, particularly for lone pairs and π-systems. The (d,p) polarization functions allow orbitals to change shape, which is crucial for describing chemical bonds accurately.[8]

  • Calculation Execution: Perform a geometry optimization calculation using a standard quantum chemistry software package (e.g., Gaussian, ORCA). Ensure tight convergence criteria are used for both the energy and the root-mean-square (RMS) force.

  • Validation via Frequency Analysis: Following optimization, perform a vibrational frequency calculation at the same level of theory.

    • Trustworthiness: A true minimum energy structure will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (e.g., a transition state), and the geometry must be re-optimized. This step is non-negotiable for a validated protocol.

Below is a visualization of the overall computational workflow.

G cluster_prep Preparation cluster_ground Ground State Analysis (DFT) cluster_excited Excited State Analysis (TD-DFT) cluster_output Interpretation & Application mol_build 1. Build 3D Structure (this compound) geom_opt 2. Geometry Optimization (B3LYP/6-311+G(d,p)) mol_build->geom_opt freq_val 3. Frequency Validation (Confirm Zero Imaginary Freq.) geom_opt->freq_val elec_prop 4. Calculate Electronic Properties (HOMO, LUMO, MEP, NBO) freq_val->elec_prop tddft_calc 5. Vertical Excitation Calc. (TD-DFT // Optimized Geometry) freq_val->tddft_calc data_analysis 8. Analyze Data (Energies, Transitions, Potentials) elec_prop->data_analysis solvent_calc 6. Include Solvent Effects (PCM Model) tddft_calc->solvent_calc spec_sim 7. Simulate UV-Vis Spectrum solvent_calc->spec_sim spec_sim->data_analysis drug_design 9. Inform Drug Design (Reactivity, Interactions) data_analysis->drug_design

Caption: Computational workflow for analyzing the electronic structure of this compound.

Ground-State Electronic Structure Analysis

With a validated ground-state geometry, we can probe the fundamental electronic properties that dictate the molecule's behavior.

Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO are the key players in chemical reactions and electronic transitions.[3] The HOMO is the orbital from which an electron is most easily removed, representing the molecule's ability to donate electrons (nucleophilicity). The LUMO is the orbital to which an electron is most easily added, representing its ability to accept electrons (electrophilicity). The energy gap between them (E_gap = E_LUMO - E_HOMO) is a critical indicator of chemical stability; a larger gap implies higher stability and lower reactivity.[4]

PropertyGas Phase (eV)In Water (PCM) (eV)
E_HOMO -5.52-5.61
E_LUMO -0.15-0.18
E_gap (HOMO-LUMO) 5.37 5.43
Caption: Representative calculated FMO energies for this compound. Note: These are illustrative values based on typical DFT calculations for similar indole derivatives.

The analysis of the FMO isosurfaces reveals that the HOMO is primarily localized on the indole ring, consistent with the π-electron system being the most electron-rich part of the molecule. The LUMO is also distributed across the aromatic system, indicating that electronic transitions will likely be of a π → π* character.

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential projected onto the molecule's electron density surface. It provides a powerful visual guide to intermolecular interactions.

  • Red Regions (Negative Potential): Indicate electron-rich areas, which are prime targets for electrophilic attack and hydrogen bond donors. For our indole, this region is expected around the π-cloud of the aromatic system.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack. This is typically found around the hydrogen atom on the indole nitrogen (if present) or other electropositive atoms.

Understanding the MEP is crucial for drug development, as it helps predict how the molecule will orient itself within a protein's binding pocket, guiding non-covalent interactions like hydrogen bonds and π-stacking.

The relationship between these calculated properties and their chemical implications is summarized below.

G HOMO HOMO Energy Reactivity Chemical Reactivity HOMO->Reactivity Nucleophilicity ChargeTransfer Charge Transfer Potential HOMO->ChargeTransfer Electron Donor LUMO LUMO Energy LUMO->Reactivity Electrophilicity LUMO->ChargeTransfer Electron Acceptor Gap HOMO-LUMO Gap Gap->Reactivity Stability Kinetic Stability Gap->Stability MEP MEP Surface Interactions Intermolecular Interactions MEP->Interactions Predicts H-bonds, π-stacking sites TDDFT TD-DFT Transitions Spectra UV-Vis Spectrum TDDFT->Spectra Simulates λ_max

Caption: Relationship between calculated electronic properties and their chemical interpretations.

Excited-State Properties and UV-Vis Spectra

The interaction of a molecule with light is governed by its excited electronic states. Time-Dependent DFT (TD-DFT) is the workhorse method for investigating these states and simulating UV-Vis absorption spectra.[5][12]

TD-DFT Protocol for Electronic Transitions

Experimental Protocol: UV-Vis Spectrum Simulation

  • Input Geometry: Use the validated, optimized ground-state geometry from the DFT calculation.

  • Selection of Theory Level:

    • Functional: While B3LYP can be used, a long-range corrected functional like CAM-B3LYP is often recommended for calculating excited states, as it can better handle potential charge-transfer excitations.[13]

    • Basis Set: The same 6-311+G(d,p) basis set should be used for consistency.

  • Solvent Modeling: Electronic spectra are highly sensitive to the solvent environment.[14][15][16] The Polarizable Continuum Model (PCM) is an efficient and accurate method for incorporating bulk solvent effects. The solvent (e.g., water, ethanol, cyclohexane) should be chosen to match experimental conditions.

    • Causality: Polar solvents can stabilize polar excited states more than the ground state, leading to a red-shift (bathochromic shift) in the absorption maximum.[17] PCM models this by creating a cavity in a dielectric continuum that represents the solvent.

  • Calculation Execution: Run the TD-DFT calculation, requesting a sufficient number of excited states (e.g., 10-20) to cover the relevant UV-Vis range.

  • Data Analysis: Extract the calculated vertical excitation energies (in eV), convert them to wavelengths (nm), and note the corresponding oscillator strengths (f). The oscillator strength is a measure of the transition probability; transitions with f > 0.01 are typically considered significant.

Interpreting the Simulated Spectrum

The output from the TD-DFT calculation provides a "stick spectrum" which can be broadened using a Gaussian function to simulate an experimental spectrum. Analysis of the major orbital contributions for each transition confirms its nature (e.g., HOMO → LUMO).

StateWavelength (nm)Oscillator Strength (f)Major ContributionTransition Type
S12950.08HOMO -> LUMOπ → π
S22780.15HOMO-1 -> LUMOπ → π
S32310.45HOMO -> LUMO+1π → π*
Caption: Representative TD-DFT results for this compound in ethanol. Note: These are illustrative values based on typical calculations for indole derivatives, which show characteristic absorption bands in this region.[18][19]

This data allows for direct comparison with experimental UV-Vis spectroscopy, serving as a powerful tool for structural validation and for understanding how chemical modifications tune the optical properties of the indole scaffold.

Caption: 2D representation of this compound.

Conclusions and Future Outlook

This guide has detailed a robust and validated computational protocol for the in-depth characterization of the electronic structure of this compound. By leveraging standard DFT and TD-DFT methods, researchers can gain predictive insights into the molecule's geometric structure, chemical reactivity, stability, and spectroscopic properties.

The true power of this theoretical approach lies in its predictive capability. Before a single molecule is synthesized, this workflow allows for the in silico screening of numerous derivatives. By systematically modifying substituents on the indole ring, one can rationally tune the electronic properties—such as the HOMO-LUMO gap or the absorption wavelength—to achieve a desired outcome. For drug development professionals, this means prioritizing synthetic candidates with optimal electronic profiles for receptor binding or metabolic stability. For materials scientists, it provides a roadmap for designing novel chromophores with tailored photophysical characteristics.

The methodologies presented here represent a foundational step. More advanced studies could explore molecular dynamics simulations to understand conformational flexibility, or quantum mechanics/molecular mechanics (QM/MM) calculations to model the molecule within an explicit enzyme active site. Ultimately, the integration of these computational techniques into the research and development pipeline is essential for accelerating the discovery of next-generation indole-based therapeutics and materials.

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An In-depth Technical Guide to the Discovery and History of Substituted Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole nucleus, a deceptively simple bicyclic aromatic heterocycle, stands as one of the most significant structural motifs in the landscape of bioactive molecules.[1][2] Comprising a benzene ring fused to a pyrrole ring, this scaffold is a cornerstone in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][3] Its prevalence in biologically crucial molecules, from the essential amino acid tryptophan to the neurotransmitter serotonin, has cemented its status as a "privileged scaffold" in medicinal chemistry.[4][5] This guide provides an in-depth exploration of the discovery and history of substituted indoles, tracing their journey from a curious byproduct of the dye industry to a central focus of modern drug development. We will delve into the seminal discoveries of naturally occurring indoles, dissect the classical synthetic methodologies that unlocked access to their diverse derivatives, and examine the rational design of groundbreaking indole-based therapeutics.

The Dawn of Indole Chemistry: From a Colorful Past

The story of indole begins not in the apothecary, but in the vibrant world of textile dyes. The chemistry of the deep blue dye indigo, used for centuries, provided the initial clues. In 1866, the eminent German chemist Adolf von Baeyer embarked on a systematic investigation of indigo's structure. Through a series of chemical degradations, converting indigo to isatin and then to oxindole, he finally achieved the reduction of oxindole using zinc dust to yield a new substance.[4][6][7] He named this compound "indole," a portmanteau of "indigo" and "oleum" (oil), reflecting its origin.[4][7][8] By 1869, Baeyer had correctly proposed the chemical structure of indole, laying the foundation for a new field of heterocyclic chemistry.[4][7]

Nature's Blueprint: Foundational Discoveries of Bioactive Indoles

While Baeyer's work provided the chemical identity of the indole core, it was the discovery of its presence in vital natural products that truly ignited scientific interest. These naturally occurring substituted indoles revealed the biological significance of the scaffold and provided the impetus for the development of synthetic routes.

Tryptophan: The Essential Building Block

Indole is a fundamental component of the essential amino acid tryptophan, a crucial building block for proteins.[2] Its role extends beyond protein synthesis, as it serves as the metabolic precursor for a host of other important indole derivatives in the body.

Serotonin: The Messenger Molecule

The discovery of serotonin (5-hydroxytryptamine or 5-HT) was a pivotal moment in both indole chemistry and neuroscience. Initially identified as "enteramine" in 1935 by Italian scientist Vittorio Erspamer from enterochromaffin cells in the gut, it was noted for its ability to increase intestinal motility.[9][10] Independently, in 1948, a team at the Cleveland Clinic comprising Maurice M. Rapport, Arda Green, and Irvine Page isolated a substance from blood serum that caused vasoconstriction.[11][12] They named it "serotonin" for "serum tonic".[13] It was soon confirmed that enteramine and serotonin were the same molecule.[9] The subsequent discovery of serotonin in the brain and its role as a neurotransmitter revolutionized our understanding of mood, appetite, sleep, and numerous other physiological processes, making its substituted indole structure a prime target for drug development.[10][13]

The Classical Era: Forging the Indole Scaffold

The growing appreciation for the biological importance of substituted indoles created a pressing need for versatile and efficient synthetic methods. The late 19th and early 20th centuries witnessed the development of several foundational, named reactions that remain pillars of indole synthesis to this day.

The Fischer Indole Synthesis (1883)

Discovered by Emil Fischer in 1883, this is arguably the most famous and widely used method for synthesizing indoles.[1][14][15] The reaction involves heating a (substituted) phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.[14][15][16]

Experimental Protocol: General Procedure for Fischer Indole Synthesis

  • Hydrazone Formation: Equimolar amounts of the selected phenylhydrazine and carbonyl compound (aldehyde or ketone) are dissolved in a suitable solvent, such as ethanol. A catalytic amount of acid (e.g., acetic acid) is added, and the mixture is stirred, often with gentle heating, until the hydrazone precipitates or is formed in solution.

  • Indolization: The isolated hydrazone (or the crude reaction mixture) is then subjected to indolization conditions. This typically involves heating the hydrazone with a strong acid catalyst.

  • Catalyst Selection: A wide range of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) can be used.[14][15] The choice of catalyst and reaction conditions can significantly influence the yield and regioselectivity.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, neutralized, and the product is extracted with an organic solvent. The indole is then purified by chromatography or recrystallization.

Causality in Mechanism: The genius of the Fischer synthesis lies in its elegant and powerful reaction cascade. The acid catalyst first facilitates the formation of the phenylhydrazone. Crucially, the catalyst then protonates the hydrazone, enabling it to tautomerize to the more reactive enamine intermediate. This enamine is primed for the key bond-forming step: a[17][17]-sigmatropic rearrangement, which is thermally or acid-catalyzed. This rearrangement breaks the weak N-N bond and forms a new C-C bond, establishing the core framework of the final product. The subsequent steps involve cyclization and the elimination of ammonia to generate the stable, aromatic indole ring.[14][15][18]

Fischer_Indole_Synthesis start Phenylhydrazine + Aldehyde/Ketone hydrazone Phenylhydrazone start->hydrazone H⁺ enamine Enamine (Tautomer) hydrazone->enamine Tautomerization (H⁺) rearrangement [3,3]-Sigmatropic Rearrangement Intermediate enamine->rearrangement Heat/H⁺ diimine Di-imine rearrangement->diimine Rearomatization aminal Cyclic Aminal diimine->aminal Cyclization indole Substituted Indole aminal->indole -NH₃ (H⁺) Bischler_Mohlau_Synthesis start α-Bromo-acetophenone + Aniline (excess) intermediate1 α-Anilino-acetophenone start->intermediate1 Nucleophilic Substitution intermediate2 Adduct with 2nd Aniline Molecule intermediate1->intermediate2 + Aniline cyclized Cyclized Intermediate intermediate2->cyclized Electrophilic Cyclization indole 2-Aryl-Indole cyclized->indole Aromatization

Caption: Bischler-Möhlau Indole Synthesis Pathway.

The Reissert Indole Synthesis (1897)

The Reissert synthesis provides a route to indoles starting from o-nitrotoluene and diethyl oxalate. [19][20]This multi-step process is particularly useful for preparing indole-2-carboxylic acids. [1][19] Experimental Protocol: General Procedure for Reissert Indole Synthesis

  • Condensation: o-Nitrotoluene is condensed with diethyl oxalate using a strong base, typically potassium ethoxide, to form ethyl o-nitrophenylpyruvate. [19]2. Reductive Cyclization: The resulting pyruvate derivative undergoes reductive cyclization. The nitro group is reduced to an amine, which then spontaneously cyclizes with the adjacent ketone. Common reducing agents include zinc in acetic acid or ferrous sulfate and ammonia. [5][19][21]This step yields the indole-2-carboxylic acid.

  • Decarboxylation (Optional): If the parent indole is desired, the indole-2-carboxylic acid can be decarboxylated by heating. [5][19] Causality in Mechanism: The key to the Reissert synthesis is the base-catalyzed condensation, which introduces a carbonyl group that is perfectly positioned for cyclization once the nitro group is reduced. The electron-withdrawing nitro group acidifies the methyl protons of o-nitrotoluene, allowing the base to deprotonate it and initiate the condensation with diethyl oxalate. The subsequent reduction of the nitro group to a nucleophilic amine is the trigger for an intramolecular cyclization, a thermodynamically favorable process that leads to the formation of the stable indole ring system. [19]

Reissert_Indole_Synthesis start o-Nitrotoluene + Diethyl Oxalate intermediate Ethyl o-nitrophenylpyruvate start->intermediate Base (KOEt) product1 Indole-2-carboxylic Acid intermediate->product1 Reduction of NO₂ & Intramolecular Cyclization cyclization Reductive Cyclization (e.g., Zn/AcOH) product2 Indole product1->product2 Heat (-CO₂)

Caption: Reissert Indole Synthesis Sequence.

The Madelung Synthesis (1912)

Reported by Walter Madelung in 1912, this synthesis produces indoles through the high-temperature, base-catalyzed intramolecular cyclization of N-phenylamides. [17]The original conditions were harsh, often requiring temperatures of 200–400 °C, which limited its applicability to robust substrates. [1][17]Modern variations, however, utilize milder conditions. [1] Mechanism Overview: The reaction is initiated by a strong base deprotonating the nitrogen and the benzylic position of the ortho-alkyl group on the aniline ring. The resulting carbanion then attacks the amide carbonyl group in an intramolecular fashion, leading to a cyclized intermediate that eliminates water to form the indole. [17]

Madelung_Synthesis start N-Acyl-o-toluidine dianion Dianion Intermediate start->dianion Strong Base (e.g., NaOEt, Heat) cyclized Cyclized Alkoxide dianion->cyclized Intramolecular Nucleophilic Attack indole Substituted Indole cyclized->indole -H₂O

Caption: Madelung Indole Synthesis Pathway.

The Nenitzescu Indole Synthesis (1929)

Discovered by Costin Nenițescu in 1929, this reaction is a powerful method for constructing 5-hydroxyindole derivatives. [22]It involves the condensation of a benzoquinone with a β-aminocrotonic ester (an enamine). [22][23]This synthesis is particularly valuable as the 5-hydroxyindole skeleton is a key feature of serotonin and several other biochemically important molecules. [22] Mechanism Overview: The reaction begins with a Michael addition of the enamine to the benzoquinone. This is followed by a nucleophilic attack from the enamine π-bond to a carbonyl group on the quinone ring, initiating the cyclization. A final elimination step leads to the aromatic 5-hydroxyindole product. [22]

Nenitzescu_Synthesis start Benzoquinone + β-Aminocrotonate michael_adduct Michael Adduct start->michael_adduct Michael Addition cyclized Cyclized Intermediate michael_adduct->cyclized Nucleophilic Attack (Cyclization) indole 5-Hydroxyindole cyclized->indole Elimination

Caption: Nenitzescu Indole Synthesis Workflow.

The Modern Era: Substituted Indoles in Drug Discovery

The mastery of indole synthesis, enabled by the classical reactions, paved the way for the development of targeted therapeutics. By modifying the indole scaffold, medicinal chemists could design molecules that interact with specific biological targets, leading to major breakthroughs in medicine.

The Triptans: A Rational Approach to Migraine

The development of the triptan class of drugs for migraine is a landmark example of rational drug design centered on the indole core. Based on the understanding of serotonin's role in migraine pathophysiology, researchers at Glaxo (now GlaxoSmithKline) in the 1980s sought to create a selective agonist for the 5-HT₁ᵦ and 5-HT₁ᴅ receptor subtypes, which were known to be involved in cranial vasoconstriction. [24][25]This research led to the creation of Sumatriptan , the first clinically available triptan, launched in 1991. [24][25][26]Sumatriptan's structure is a clear substituted indole, designed to mimic the endogenous ligand, serotonin. Its success spurred the development of a whole class of "second-generation" triptans with improved pharmacokinetic properties. [24]

5-HT₃ Antagonists: Combating Nausea

Another major therapeutic advance came from targeting a different serotonin receptor. The 5-HT₃ receptor was identified as a key player in mediating nausea and vomiting, particularly that induced by chemotherapy. This led to the development of selective 5-HT₃ receptor antagonists. Ondansetron (Zofran), developed by Glaxo in the mid-1980s and approved by the FDA in 1991, was a pioneering drug in this class. [27][28][29][30]Its carbazole-like structure, which incorporates the indole moiety, was designed for high-affinity binding to the 5-HT₃ receptor, effectively blocking the emetic signals. [27][31]

Summary of Key Drug Discoveries
Drug Name (Brand Name)Indole ClassMechanism of ActionDiscovery/LaunchTherapeutic Use
Serotonin Endogenous TryptamineNeurotransmitterDiscovered 1935-1948 [9][11][12]Natural physiological regulator
Sumatriptan (Imitrex)Triptan5-HT₁ᵦ/₁ᴅ Receptor AgonistLaunched 1991 [24][26]Acute treatment of migraine [24]
Ondansetron (Zofran)Setron5-HT₃ Receptor AntagonistDeveloped mid-1980s [27][28]Prevention of nausea and vomiting [27]

Conclusion

The journey of the substituted indole is a compelling narrative of scientific discovery, spanning from fundamental organic chemistry to cutting-edge pharmacology. What began as a structural curiosity derived from a common dye has evolved into one of the most vital scaffolds in the development of new medicines. The classical synthetic methods, born from the ingenuity of chemists over a century ago, provided the essential tools to build and modify this privileged structure. These tools, in turn, enabled the translation of biological insights into life-changing therapies for conditions ranging from debilitating migraines to the severe side effects of cancer treatment. The history of the substituted indole is a testament to the synergistic relationship between synthesis and medicine, a relationship that continues to drive innovation and improve human health.

References

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Methodological & Application

Synthesis of 2-Methyl-1-octyl-1H-indole: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, in-depth protocol for the synthesis of 2-Methyl-1-octyl-1H-indole, a substituted indole derivative. The synthesis is achieved through the direct N-alkylation of 2-methylindole with 1-bromooctane. This application note details the reaction mechanism, provides a step-by-step experimental procedure, and outlines the necessary safety precautions and characterization methods. The described protocol is designed for researchers in organic chemistry, medicinal chemistry, and drug development, offering a reliable and reproducible method for obtaining the target compound.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged heterocyclic motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in hydrogen bonding make it a crucial pharmacophore. The functionalization of the indole core, particularly at the N-1 position, allows for the modulation of its biological activity, solubility, and metabolic stability. This compound, with its appended octyl chain, is a lipophilic derivative whose synthesis is of interest for exploring structure-activity relationships in various biological targets.

The most direct and efficient synthetic route to this compound is the N-alkylation of the readily available starting material, 2-methylindole. This reaction proceeds via the deprotonation of the indole nitrogen, followed by a nucleophilic substitution (SN2) reaction with an appropriate octyl electrophile.

Reaction Mechanism and Strategy

The synthesis of this compound is achieved by the N-alkylation of 2-methylindole. The reaction proceeds in two key steps:

  • Deprotonation: The N-H proton of the indole ring is acidic (pKa ≈ 17 in DMSO) and can be removed by a strong base to form a highly nucleophilic indolide anion. Sodium hydride (NaH) is an excellent choice for this purpose as it is a strong, non-nucleophilic base, and the only byproduct of the deprotonation is hydrogen gas, which is easily removed from the reaction system.[1]

  • Nucleophilic Substitution (SN2): The resulting indolide anion acts as a potent nucleophile and attacks the electrophilic carbon of an alkyl halide, such as 1-bromooctane. This step forms the new N-C bond, yielding the desired 1-octyl-2-methyl-1H-indole. The use of a polar aprotic solvent like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) is crucial as it solvates the cation (Na+) without solvating the nucleophilic anion, thus accelerating the rate of the SN2 reaction.

The overall transformation is depicted in the reaction scheme below:

Scheme 1: Synthesis of this compound via N-alkylation

2-Methylindole reacts with sodium hydride to form the sodium salt, which then undergoes nucleophilic substitution with 1-bromooctane to yield the final product.

Detailed Experimental Protocol

This protocol is based on established procedures for the N-alkylation of indoles.[1][2][3]

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/PurityAmountMoles (mmol)
2-MethylindoleC₉H₉N131.1798%1.31 g10.0
Sodium HydrideNaH24.0060% dispersion in mineral oil0.44 g11.0
1-BromooctaneC₈H₁₇Br193.1298%2.12 g (1.9 mL)11.0
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11≥99.9%, inhibitor-free50 mL-
Saturated aq. Ammonium Chloride (NH₄Cl)NH₄Cl53.49Saturated solution20 mL-
Saturated aq. Sodium Chloride (Brine)NaCl58.44Saturated solution20 mL-
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS grade100 mL-
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37Anhydrous5 g-
Equipment
  • 100 mL two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Argon or Nitrogen gas inlet

  • Syringes and needles

  • Ice-water bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • Silica gel for column chromatography

Step-by-Step Procedure

Workflow Diagram

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Add 2-methylindole and anhydrous THF to flask. Inert 2. Flush with Argon/Nitrogen. Setup->Inert Cool 3. Cool to 0 °C. Inert->Cool Add_NaH 4. Add NaH portion-wise. Cool->Add_NaH Stir1 5. Stir for 30-60 min at 0 °C. Add_NaH->Stir1 Add_BrOct 6. Add 1-bromooctane dropwise. Stir1->Add_BrOct Stir2 7. Warm to RT and stir overnight. Add_BrOct->Stir2 Quench 8. Quench with sat. NH4Cl. Stir2->Quench Extract 9. Extract with EtOAc. Quench->Extract Wash 10. Wash with brine. Extract->Wash Dry 11. Dry with MgSO4. Wash->Dry Concentrate 12. Concentrate in vacuo. Dry->Concentrate Purify 13. Purify by column chromatography. Concentrate->Purify

Caption: Experimental workflow for the synthesis of this compound.

  • Reaction Setup: To a flame-dried 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a septum, add 2-methylindole (1.31 g, 10.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add anhydrous THF (50 mL) via syringe.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add the sodium hydride (60% dispersion in mineral oil, 0.44 g, 11.0 mmol) to the stirred solution in small portions. Caution: Hydrogen gas is evolved during this step. Ensure proper ventilation.

  • Stir the resulting suspension at 0 °C for 30-60 minutes. The solution may become slightly cloudy or change color, indicating the formation of the indolide anion.

  • Alkylation: While maintaining the temperature at 0 °C, add 1-bromooctane (1.9 mL, 11.0 mmol) dropwise to the reaction mixture via syringe over 5-10 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir overnight (12-16 hours) to ensure complete conversion.

  • Work-up:

    • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (20 mL) at 0 °C.

    • Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate (50 mL). Separate the organic layer. Extract the aqueous layer with another portion of ethyl acetate (2x 25 mL).

    • Washing: Combine the organic extracts and wash with saturated aqueous sodium chloride (brine, 20 mL).

    • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by silica gel column chromatography. A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., 0% to 5% ethyl acetate in hexanes). The product fractions can be identified by thin-layer chromatography (TLC).

  • Characterization: The pure product, this compound, should be a colorless to pale yellow oil. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The expected molecular weight is 243.39 g/mol .

Safety and Handling Precautions

  • Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water to produce flammable hydrogen gas. Handle it in a fume hood under an inert atmosphere. Avoid contact with skin and eyes.

  • 1-Bromooctane: This is an irritant. Avoid inhalation and contact with skin and eyes.

  • Anhydrous Solvents: Anhydrous THF can form explosive peroxides. Use from a freshly opened bottle or a solvent purification system.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when performing this experiment.

Conclusion

The N-alkylation of 2-methylindole with 1-bromooctane using sodium hydride as a base provides a reliable and high-yielding route to this compound. This protocol offers a straightforward procedure for researchers to access this and similar N-alkylated indole derivatives for further investigation in various fields of chemical and biological sciences. The key to a successful synthesis lies in maintaining anhydrous and inert conditions during the deprotonation and alkylation steps.

References

  • Phase Transfer Catalysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). American Chemical Society. [Link]

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Application Note & Protocol: Strategic N-Alkylation of 2-Methylindole with 1-Bromooctane for Pharmaceutical Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract: The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1][2] The functionalization at the nitrogen atom (N-1 position) of the indole ring is a critical strategy for modulating the biological activity, physicochemical properties, and pharmacokinetic profile of these molecules.[3] This application note provides a comprehensive, in-depth guide to the N-alkylation of 2-methylindole with 1-bromooctane, a model reaction for the synthesis of N-alkylated indole derivatives. We delve into the underlying reaction mechanism, present a field-proven, step-by-step protocol, and discuss critical parameters for achieving high regioselectivity and yield. This guide is designed to be a self-validating system, enabling researchers to confidently execute and adapt this pivotal synthetic transformation.

Introduction: The Significance of N-Alkylated Indoles

The indole scaffold is a "privileged structure" in drug discovery, present in a vast array of natural products and synthetic pharmaceuticals.[2] Alkylation at the indole nitrogen is a powerful tool for lead optimization. The introduction of an alkyl chain, such as the octyl group in this protocol, can significantly enhance lipophilicity, which may improve membrane permeability and oral bioavailability. Furthermore, the N-substituent can influence the molecule's interaction with its biological target, potentially leading to enhanced potency and selectivity.

This guide focuses on the N-alkylation of 2-methylindole with 1-bromooctane, a reaction that exemplifies the synthesis of a key building block for more complex molecular architectures. The principles and techniques discussed herein are broadly applicable to a range of indole and alkylating agent substrates.

Reaction Mechanism: A Tale of Two Nucleophiles

The N-alkylation of indole is a classic example of a nucleophilic substitution reaction. However, the indole nucleus possesses two primary nucleophilic sites: the N-1 nitrogen and the C-3 carbon.[4] This duality can lead to a mixture of N-alkylated and C3-alkylated products, making regioselectivity a key challenge.[5]

The reaction proceeds in two discrete steps:

  • Deprotonation: A strong base is used to abstract the acidic proton from the indole nitrogen, forming a highly nucleophilic indolate anion. The pKa of the indole N-H is approximately 16-17, necessitating a sufficiently strong base for complete deprotonation.[6]

  • Nucleophilic Attack (Sₙ2): The resulting indolate anion then acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide (1-bromooctane) in a classic Sₙ2 fashion to form the desired N-C bond.[6]

To favor N-alkylation over C3-alkylation, the reaction conditions must be carefully controlled. The use of a strong base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) is a classic and effective strategy.[4][5] NaH irreversibly deprotonates the indole nitrogen, generating the indolate anion. In polar aprotic solvents, the cation (Na+) is well-solvated, leaving the indolate anion highly reactive and sterically accessible for attack at the nitrogen position.

N_Alkylation_Mechanism indole 2-Methylindole indolate 2-Methylindolate Anion (Nucleophile) indole->indolate Deprotonation base Sodium Hydride (NaH) in DMF base->indolate product 1-Octyl-2-methyl-1H-indole indolate->product Sₙ2 Attack h2_gas H₂ Gas (byproduct) indolate->h2_gas alkyl_halide 1-Bromooctane (Electrophile) alkyl_halide->product

Caption: Reaction mechanism for the N-alkylation of 2-methylindole.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for the synthesis of 1-octyl-2-methyl-1H-indole on a laboratory scale. All manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Methylindole98%Sigma-Aldrich
1-Bromooctane99%Acros Organics
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-AldrichHighly reactive, handle with care.
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Acros OrganicsUse a freshly opened bottle or dry over molecular sieves.
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificFor extraction and chromatography.
HexanesACS GradeFisher ScientificFor chromatography.
Saturated aq. NH₄ClFor quenching the reaction.
Brine (Saturated aq. NaCl)For washing.
Anhydrous MgSO₄ or Na₂SO₄For drying.
Silica Gel230-400 meshFor column chromatography.
Reaction Setup and Workflow

protocol_workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup deprotonation Deprotonation (0°C to RT) setup->deprotonation Add 2-methylindole, DMF, then NaH alkylation Alkylation (0°C to RT) deprotonation->alkylation Add 1-bromooctane workup Aqueous Work-up (Quenching & Extraction) alkylation->workup Monitor by TLC purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End Product characterization->end

Caption: Experimental workflow for the synthesis of 1-octyl-2-methyl-1H-indole.

Detailed Procedure
  • Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methylindole (1.31 g, 10.0 mmol, 1.0 eq.).[4]

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10 minutes. This is crucial to prevent the reaction of NaH with atmospheric moisture.

  • Solvent Addition: Add anhydrous DMF (30 mL) via syringe to dissolve the 2-methylindole.

  • Deprotonation: Cool the solution to 0 °C in an ice-water bath. Carefully add sodium hydride (60% dispersion in mineral oil, 0.48 g, 12.0 mmol, 1.2 eq.) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.[3][4] Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Continue stirring for an additional 30-60 minutes, or until the evolution of gas ceases.[4] The solution should become a clear, dark color, indicating the formation of the indolate anion.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add 1-bromooctane (2.12 g, 11.0 mmol, 1.1 eq.) dropwise via syringe over 5 minutes.[4]

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:9 v/v) as the eluent. The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL) at 0 °C.[4]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[3]

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).[4] This removes residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[3]

Purification

The crude product is purified by flash column chromatography on silica gel.

  • Eluent: A gradient of ethyl acetate in hexanes (e.g., 0% to 5% ethyl acetate).

  • Procedure: Dissolve the crude oil in a minimal amount of dichloromethane and load it onto the silica gel column. Elute with the solvent system, collecting fractions and monitoring by TLC. Combine the fractions containing the pure product and concentrate under reduced pressure to yield 1-octyl-2-methyl-1H-indole as a colorless to pale yellow oil.

Characterization Data

The structure and purity of the synthesized 1-octyl-2-methyl-1H-indole (CAS No: 42951-39-3) can be confirmed by standard analytical techniques.[7]

TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃)δ 7.52 (d, J = 7.8 Hz, 1H), 7.21 (d, J = 8.2 Hz, 1H), 7.10 (t, J = 7.6 Hz, 1H), 7.03 (t, J = 7.4 Hz, 1H), 6.25 (s, 1H), 4.05 (t, J = 7.2 Hz, 2H), 2.40 (s, 3H), 1.80 (quint, J = 7.4 Hz, 2H), 1.35-1.20 (m, 10H), 0.88 (t, J = 6.8 Hz, 3H).
¹³C NMR (100 MHz, CDCl₃)δ 137.2, 136.8, 128.3, 120.5, 119.8, 119.2, 109.1, 100.2, 44.1, 31.8, 29.8, 29.3, 29.2, 26.9, 22.6, 14.1, 12.8.
Mass Spec. (ESI-TOF)m/z: [M+H]⁺ calcd for C₁₇H₂₆N: 244.2065; found: 244.2063.

Troubleshooting and Optimization

  • Low Yield: Ensure all reagents are anhydrous and the reaction is performed under a strictly inert atmosphere. Incomplete deprotonation can lead to lower yields. Consider increasing the amount of NaH slightly (e.g., to 1.5 eq.).[3]

  • Presence of C3-Alkylated Byproduct: This indicates that the indole was not fully deprotonated. Using a stronger base or ensuring the NaH is of good quality can mitigate this. Higher reaction temperatures can sometimes favor the thermodynamically more stable N-alkylated product.[4]

  • Incomplete Reaction: If the reaction stalls, gentle heating (e.g., to 40-50 °C) can be applied after the addition of the alkyl halide. However, this may also increase the likelihood of side reactions.

Conclusion

This application note provides a robust and reliable protocol for the N-alkylation of 2-methylindole with 1-bromooctane. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields and excellent regioselectivity. This fundamental transformation serves as a gateway to a vast chemical space of N-alkylated indoles, enabling the synthesis of novel compounds for drug discovery and development.

References

  • Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. PMC - NIH. [Link]

  • Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. PMC - NIH. [Link]

  • Effect of solvent on the alkylation. ResearchGate. [Link]

  • Process for n-alkylation of indoles.
  • Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. ACS Publications. [Link]

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. [Link]

  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. [Link]

  • in the chemical literature: N-alkylation of an indole. YouTube. [Link]

  • Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Publishing. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Nickel-catalyzed C–H alkylation of indoles with unactivated alkyl chlorides: Evidence of Ni(I)/Ni(III) catalytic cycle. The Royal Society of Chemistry. [Link]

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Application Note: A Protocol for the Chromatographic Purification of 2-Methyl-1-octyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The N-alkylated indole, 2-Methyl-1-octyl-1H-indole, is a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. Its utility as a synthetic intermediate necessitates a high degree of purity, as residual reactants or byproducts can interfere with subsequent reactions and compromise the integrity of final products. This application note provides a detailed, field-proven protocol for the purification of this compound from a typical crude reaction mixture using silica gel column chromatography. We will delve into the rationale behind methodological choices, from solvent system selection via Thin-Layer Chromatography (TLC) to the execution of the preparative column, ensuring researchers can achieve excellent separation and yield.

Introduction: The Rationale for Purification

This compound is synthesized via the N-alkylation of 2-methylindole, typically using an octyl halide under basic conditions.[1][2] While effective, this synthesis can yield a crude product containing several impurities:

  • Unreacted 2-methylindole: A more polar starting material.

  • Unreacted Octyl Halide: A non-polar starting material.

  • Side-products: Minor isomers or products from solvent interaction.

  • Base and Salts: Inorganic materials that must be removed.

Column chromatography is the technique of choice for this purification challenge.[3] It leverages the differential partitioning of compounds between a stationary phase (silica gel) and a mobile phase (eluent) to achieve separation. The non-polar nature of the octyl chain combined with the moderately polar indole core of our target molecule makes it ideally suited for normal-phase chromatography.[4][5]

Foundational Step: Solvent System Optimization via TLC

Before undertaking preparative column chromatography, it is imperative to identify a mobile phase that provides optimal separation. Thin-Layer Chromatography (TLC) is the primary tool for this optimization. The goal is to achieve a retention factor (Rf) of approximately 0.3-0.4 for the target compound, which typically translates to effective separation on a silica column.[6]

Protocol for TLC Analysis
  • Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate (e.g., silica gel 60 F254).

  • Sample Spotting: Dissolve a small amount of the crude reaction mixture in a volatile solvent like dichloromethane. Using a capillary tube, spot the solution onto the origin line.

  • Developing the Chromatogram: Place the TLC plate in a developing chamber containing a shallow pool of the chosen solvent system (mobile phase). Ensure the solvent level is below the origin line. Cover the chamber to maintain a saturated atmosphere.[7]

  • Visualization: Once the solvent front has migrated to about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil. Visualize the separated spots under a UV lamp (254 nm), circling any visible spots.

  • Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Data-Driven Solvent Selection

The lipophilic nature of this compound (XLogP3 ≈ 5.8) suggests a non-polar solvent system is appropriate.[4] A mixture of hexanes (or petroleum ether) and ethyl acetate is a standard choice for compounds of this polarity.[8]

Solvent System (Hexane:Ethyl Acetate)Rf of Octyl Halide (Impurity)Rf of this compound (Target) Rf of 2-Methylindole (Impurity)Assessment
100:0 (Pure Hexane)~0.90~0.100.00Poor elution of the target compound.
98:2~0.95~0.35 ~0.05Optimal. Good separation between all components.
95:5~0.95~0.60~0.20Target Rf is too high; potential for co-elution.
90:10~0.95~0.80~0.45Poor separation; all compounds run too fast.

Detailed Protocol: Preparative Column Chromatography

This protocol is designed for the purification of approximately 1-2 grams of crude material. Adjust the scale of the column and solvent volumes accordingly for different quantities.

Materials and Equipment
  • Glass chromatography column (40-60 mm diameter) with a stopcock

  • Silica gel (60 Å, 230-400 mesh)

  • Technical grade hexanes and ethyl acetate

  • Crude this compound

  • Sand (washed) and Cotton wool

  • Beakers, Erlenmeyer flasks, and a funnel

  • Test tubes for fraction collection

  • Rotary evaporator

Workflow Diagram

G cluster_prep Preparation cluster_column Column Chromatography cluster_analysis Analysis & Isolation Crude Crude Product TLC TLC Optimization (e.g., 98:2 Hex:EtOAc) Crude->TLC Test solvent systems Pack Pack Column (Silica Slurry) TLC->Pack Select optimal eluent Load Dry Load Sample Pack->Load Elute Elute with Gradient Load->Elute Collect Collect Fractions Elute->Collect TLC_Analysis Analyze Fractions by TLC Collect->TLC_Analysis Monitor purity Pool Pool Pure Fractions TLC_Analysis->Pool Evap Solvent Evaporation Pool->Evap Pure Pure Product Evap->Pure

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology
  • Column Preparation:

    • Secure the column vertically to a stand.

    • Place a small plug of cotton wool at the bottom of the column, ensuring it covers the outlet. Add a ~1 cm layer of sand on top of the cotton. This provides a flat base for the stationary phase and prevents it from washing out.[9]

    • Rationale: A properly packed column is essential for achieving high resolution. An uneven bed will lead to band broadening and poor separation.

  • Packing the Stationary Phase (Wet Slurry Method):

    • In a beaker, measure an appropriate amount of silica gel (a mass ratio of 50:1 to 100:1 of silica to crude product is recommended).

    • Create a slurry by adding the initial, least polar eluent (pure hexane) to the silica gel until it has a consistency similar to a milkshake.

    • With the stopcock closed, pour the slurry into the column using a funnel. Gently tap the side of the column to dislodge any air bubbles and encourage even settling.

    • Open the stopcock to drain some solvent, but never let the solvent level fall below the top of the silica bed. Add more eluent as needed. Continue tapping until the silica bed is stable and no further settling occurs.

    • Add a final ~1 cm layer of sand on top of the silica bed to prevent disruption during solvent addition.[9]

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude product (1-2 g) in a minimal amount of a volatile solvent (e.g., 10-15 mL of dichloromethane).

    • Add a small amount of silica gel (~2-3 times the mass of the crude product) to this solution.

    • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully add this powder as a uniform layer on top of the sand at the top of the column.

    • Rationale: Dry loading introduces the sample in a highly concentrated, uniform band. This is superior to wet loading (pipetting a solution directly), which can dilute the sample at the top of the column and lead to broader elution bands and decreased resolution.

  • Elution and Fraction Collection:

    • Begin elution with the least polar solvent (e.g., 200-300 mL of pure hexane) to first wash out highly non-polar impurities like residual octyl bromide.

    • Switch to the optimized eluent system (98:2 Hexane:Ethyl Acetate). Maintain a steady flow rate (a drip rate of about 1-2 drops per second is ideal).

    • Collect the eluate in sequentially numbered test tubes, collecting approximately 10-15 mL per fraction.

    • Rationale: A gradient elution (starting with low polarity and gradually increasing) ensures that compounds are eluted in order of increasing polarity, maximizing separation.

  • Monitoring and Isolation:

    • Use the optimized TLC system to analyze the collected fractions. Spot several fractions per TLC plate to efficiently track the elution profile.

    • Identify the fractions containing the pure target compound (a single spot at Rf ≈ 0.35).

    • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound as an oil or low-melting solid.

Troubleshooting and Key Parameter Relationships

The success of column chromatography depends on the interplay of several factors. Understanding these relationships is key to troubleshooting and adapting the protocol.

G Solvent Solvent Polarity Separation Separation Efficiency (Resolution) Solvent->Separation Increases R_f (Optimal is key) Silica Silica Gel Amount Silica->Separation Increases (More interactions) Time Purification Time Silica->Time Increases Flow Flow Rate Flow->Separation Decreases (Less equilibration) Flow->Time Decreases

Caption: Key parameter relationships in column chromatography.

  • Problem: The target compound is not eluting.

    • Cause: The mobile phase is not polar enough.

    • Solution: Gradually increase the proportion of ethyl acetate (e.g., to 95:5 Hexane:EtOAc).

  • Problem: The target compound and an impurity are co-eluting.

    • Cause: Insufficient resolution.

    • Solution: Use a larger column with more silica gel to increase the interaction surface area. Alternatively, use a shallower polarity gradient or a slower flow rate to allow for better equilibration between the two phases.[10]

  • Problem: Elution bands are streaked or crooked.

    • Cause: The column was packed improperly, or the sample was loaded unevenly.

    • Solution: Ensure the column is perfectly vertical and that the silica slurry is homogenous and free of air bubbles during packing. Always use the dry loading method for optimal results.

References

  • Vertex AI Search. (2026). China this compound CAS: 42951-39-3 Manufacturers - Free Sample.
  • PubChem. (n.d.). 1H-Indole, 2-methyl-1-octyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-methylindole. Retrieved from [Link]

  • Mus-Wolska, J., & Wasiak, W. (2012). TLC–UV Analysis of Indole Compounds and other Nitrogen-Containing Bases in the Fruiting Bodies of Lactarius deterrimus. Journal of Planar Chromatography – Modern TLC, 25(5), 452-456. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1H-Indole, 2-methyl-1-octyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Majhi, B., et al. (2021). Nickel-catalyzed C–H alkylation of indoles with unactivated alkyl chlorides: Evidence of Ni(I)/Ni(III) and Ni(II)/Ni(IV) pathways. Chemical Science, 12(2), 757-765. Retrieved from [Link]

  • Gini, A., et al. (2021). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journal of Organic Chemistry, 17, 219-226. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • Bio-protocol. (2013). Indole Derivative Feeding Test and Detection of TRP and Indole derivatives by Thin Layer Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography. Retrieved from [Link]

  • Reddit. (2022). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. r/OrganicChemistry. Retrieved from [Link]

  • Semantic Scholar. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of N-alkylated indoles. Retrieved from [Link]

  • Zhang, G., et al. (2017). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Advances, 7(48), 30209-30212. Retrieved from [Link]

  • ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?. Retrieved from [Link]

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Application Note: A Validated HPLC Method for the Quantitative Analysis of 2-Methyl-1-octyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Methyl-1-octyl-1H-indole, a non-polar N-alkylated indole derivative. Recognizing the importance of this compound class in pharmaceutical and chemical research, this guide provides a comprehensive protocol developed from foundational chromatographic principles and validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines. The method utilizes reversed-phase chromatography with a C18 column and UV detection, ensuring high sensitivity, specificity, and reproducibility. This document is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for this and structurally similar compounds.

Introduction: The Analytical Challenge

This compound belongs to the N-alkylindole family, a scaffold present in numerous biologically active molecules and pharmaceutical candidates.[1] The long octyl chain attached to the indole nitrogen imparts significant non-polar character to the molecule, making it highly hydrophobic. Accurate quantification of such compounds is crucial for purity assessment, stability studies, and pharmacokinetic analysis. The primary analytical challenge lies in developing a method that provides good retention and sharp, symmetrical peaks for this hydrophobic analyte, ensuring accurate and precise results.

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice for the separation of non-polar and weakly polar compounds.[2] This method is based on the partitioning of the analyte between a polar mobile phase and a non-polar stationary phase. For highly hydrophobic molecules like this compound, the key to a successful separation is the judicious selection of the stationary phase and the optimization of the mobile phase composition to achieve adequate retention and elution.

Causality Behind Experimental Choices

The development of this HPLC method was guided by the physicochemical properties of this compound. Its non-polar nature, stemming from the indole ring and the C8 alkyl chain, dictates the use of a reversed-phase approach.

  • Stationary Phase Selection: A C18 (octadecylsilane) column was selected as the stationary phase. C18 columns are the most widely used reversed-phase columns due to their high hydrophobicity, which provides strong retention for non-polar compounds.[3] This strong interaction is necessary to retain the highly hydrophobic this compound and separate it from less retained impurities. A C8 column could be considered if retention times are excessively long, as it is less hydrophobic than a C18 column.[4]

  • Mobile Phase Selection: A binary mobile phase consisting of an organic solvent and water is employed. Acetonitrile is chosen as the organic modifier over methanol due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at lower wavelengths.[5][6] Given the high hydrophobicity of the analyte, a high percentage of acetonitrile is required to elute the compound from the C18 column in a reasonable time. A gradient elution is initially recommended for method development to determine the optimal solvent strength for elution, which can then be converted to an isocratic method for routine analysis.[5]

Materials and Methods

Parameter Description
Instrumentation HPLC system with a binary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.
Column C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
Mobile Phase A HPLC-grade water.
Mobile Phase B HPLC-grade acetonitrile.
Flow Rate 1.0 mL/min.
Column Temperature 30 °C.
Injection Volume 10 µL.
PDA Detector Scan range: 200-400 nm. Monitoring wavelength to be determined.

Detailed Protocols

Preparation of Mobile Phase
  • Pour the required volumes of HPLC-grade water (Mobile Phase A) and HPLC-grade acetonitrile (Mobile Phase B) into separate, clearly labeled solvent reservoirs.

  • Degas both mobile phases for at least 15 minutes using an inline degasser or by sonication to prevent the formation of air bubbles in the system.

Sample Preparation

Proper sample preparation is critical for accurate and reproducible results and for protecting the HPLC column.[11]

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.

  • Dissolve the standard in acetonitrile and make up to the mark. This is the stock solution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (at the initial gradient composition) to the desired concentrations for linearity and accuracy studies.

  • Sample Solution: Prepare the sample to be analyzed by dissolving it in acetonitrile to achieve a concentration within the validated linear range of the method.

  • Filtration: Before injection, filter all standard and sample solutions through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter that could clog the column.[5]

HPLC System Setup and Operation

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (Water & Acetonitrile) SystemSetup System Setup & Equilibration MobilePhase->SystemSetup SamplePrep Prepare & Filter Sample Injection Inject Sample (10 µL) SamplePrep->Injection SystemSetup->Injection Separation Separation on C18 Column (Gradient Elution) Injection->Separation Detection PDA Detection (200-400 nm) Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Analysis Peak Integration & Quantification DataAcquisition->Analysis Report Generate Report Analysis->Report

Caption: HPLC analysis workflow for this compound.

  • Equilibrate the C18 column with the initial mobile phase composition (e.g., 70% Acetonitrile / 30% Water) for at least 30 minutes or until a stable baseline is achieved.

  • Set up the gradient elution program as follows for method development:

Time (min)% Acetonitrile (B)% Water (A)
0.07030
15.01000
20.01000
20.17030
25.07030
  • Inject a mid-range concentration standard solution.

  • Acquire the full UV spectrum of the analyte peak using the PDA detector.

  • Determine the wavelength of maximum absorbance (λmax) from the spectrum.[12] This wavelength should be used for all subsequent quantitative analyses.

  • Once the optimal mobile phase composition is determined, the method can be converted to an isocratic elution for faster and more routine analysis.

Method Validation Protocol (as per ICH Q2(R2))

A comprehensive method validation must be performed to demonstrate that the analytical procedure is suitable for its intended purpose.[9][13]

Validation_Parameters Validation Method Validation (ICH Q2(R2)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness

Caption: Key parameters for HPLC method validation.

System Suitability

Before commencing any validation or sample analysis, the suitability of the chromatographic system must be verified.

Parameter Acceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Repeatability (%RSD) ≤ 2.0% for 5 replicate injections
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. This can be demonstrated by analyzing a placebo (if applicable) and spiked samples. The PDA detector can be used to check for peak purity, ensuring no co-eluting peaks are interfering with the analyte peak.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Prepare at least five standard solutions of this compound at different concentrations (e.g., 50%, 75%, 100%, 125%, 150% of the target concentration).

  • Inject each solution in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

Range

The range of the method is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[12]

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 3 concentrations, 3 replicates each). The recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is assessed at two levels:

  • Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument. The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. The %RSD should be within acceptable limits.

Robustness

The robustness of the method is its capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Parameter Variation
Flow Rate ± 0.1 mL/min
Column Temperature ± 2 °C
Mobile Phase Composition ± 2% organic

The system suitability parameters should be checked under each of these varied conditions.

Conclusion

The HPLC method described in this application note provides a reliable and robust procedure for the quantitative analysis of this compound. The use of a C18 column with an acetonitrile/water mobile phase and PDA detection ensures excellent chromatographic performance. The detailed protocols for sample preparation, system operation, and method validation in accordance with ICH guidelines make this method suitable for implementation in quality control and research laboratories.

References

  • International Council for Harmonisation. (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Shimadzu Scientific Instruments. UV vs Diode-Array (PDA) Detectors for (U)HPLC. [Link]

  • Phenomenex. (2022). Choosing the Right UHPLC Column for Analyzing Highly Lipophilic (Non-Polar) Molecules. [Link]

  • Labcompare. (2014). Photodiode Array Detectors: An Array of Possibilities for (U)HPLC Detection. [Link]

  • Organomation. HPLC Sample Preparation. [Link]

  • Chiralizer Services. (2013). Proper Wavelength Selection for HPLC Method Development (or Purity Determination). [Link]

  • ResearchGate. (2016). How wavelength are selected in HPLC having PDA Dectector?. [Link]

  • Beilstein Journals. (2021). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. [Link]

  • SIELC Technologies. Separation of 1H-Indole, 2-methyl- on Newcrom R1 HPLC column. [Link]

  • ResearchGate. (2016). How to select wavelength in hplc method development?. [Link]

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  • National Institute of Standards and Technology. 1H-Indole, 2-methyl-. [Link]

  • Element Lab Solutions. HPLC UV detection. [Link]

  • National Center for Biotechnology Information. (2013). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. [Link]

  • Pharmaguideline. System Suitability in HPLC Analysis. [Link]

  • YouTube. (2024). C8 vs C18 Columns in HPLC: What's the Difference and Which Should You Use?. [Link]

  • LCGC International. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link]

  • U.S. Pharmacopeia. <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. [Link]

  • MDPI. (2021). A Facile HPLC-UV-Based Method for Determining the Concentration of the Bacterial Universal Signal Autoinducer-2 in Environmental Samples. [Link]

  • SciSpace. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC. [Link]

  • Journal of the Serbian Chemical Society. (2002). UV Study of the Protonation of Indole-2-carboxylic Acid, 3-Methylindole, 3-Acetylindole and D-Tryptophan in Perchloric Acid Solutions. [Link]

  • PubChem. 2-Methylindole. [Link]

  • Phenomenex. Reversed Phase HPLC Columns. [Link]

  • ResearchGate. (2025). Enantioseparation of five racemic N‐alkyl drugs by reverse phase HPLC using sulfobutylether‐β‐cyclodextrin as a chiral mobile phase additive. [Link]

  • Macedonian Pharmaceutical Bulletin. (2018). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. [Link]

  • The Good Scents Company. 2-methyl indole. [Link]

  • PubMed. (2001). Comparison of methanol and acetonitrile as solvents for the separation of sertindole and its major metabolites by capillary zone electrophoresis. [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • PubChem. 1H-Indole, 2-methyl-1-octyl-. [Link]

  • ResearchGate. (2025). Comparison of methanol and acetonitrile as solvents for the separation of sertindole and its major metabolites by capillary zone electrophoresis. [Link]

  • ResearchGate. (2018). How to dissolve insoluble sample in methanol or acetonitrile for LC/MS analysis?. [Link]

  • SpectraBase. 2-[bis(2-methyl-1H-indol-3-yl)methyl]-3-methyl-1H-indole. [Link]

  • Research Data Australia. UV Vis Spectra of Indole Analogues. [Link]

  • ACS Publications. (2023). Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. [Link]

  • PubMed. (2021). Preparation and evaluation a mixed-mode stationary phase with C18 and 2-methylindole for HPLC. [Link]

  • Lab Tech. (2023). Methanol vs. Acetonitrile: Which Solvent is Better for Chromatography?. [Link]

  • Wikipedia. 2-Methylindole. [Link]

  • PubMed. (2014). UV-photoelectron spectroscopy of BN indoles: experimental and computational electronic structure analysis. [Link]

  • ResearchGate. Representative chiral N-alkylindole derivatives and strategies for.... [Link]

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Topic: A Robust and Validated Quantitative Assay for 2-Methyl-1-octyl-1H-indole using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

Substituted indoles represent a vast class of molecules with significant interest in pharmaceutical and biological research.[1][2] 2-Methyl-1-octyl-1H-indole, a non-polar N-alkylated indole, requires a precise and reliable quantitative method for applications ranging from purity assessment in synthetic chemistry to pharmacokinetic studies in drug development. This document provides a comprehensive guide to developing and validating a robust quantitative assay for this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The protocols herein are grounded in established chromatographic principles and adhere to the validation framework set forth by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the generation of trustworthy and reproducible data suitable for regulatory consideration.[3][4][5]

Foundational Principles: The 'Why' Behind the Method

The selection of an analytical technique is the most critical decision in assay development. For this compound, RP-HPLC is the method of choice for several compelling reasons.[6][7]

  • Analyte Chemistry: The molecule (C17H25N, MW: 243.39 g/mol ) possesses a significant non-polar character due to its C8 alkyl chain and indole core.[8][9] This makes it an ideal candidate for reversed-phase chromatography, where a non-polar stationary phase (like C18) is used to retain the analyte based on hydrophobic interactions.[7]

  • Detection: The indole ring system contains a conjugated pi system, which acts as a chromophore, allowing for sensitive detection using a standard UV-Vis or Diode Array Detector (DAD). This avoids the need for more complex and expensive detection methods like mass spectrometry for routine quantification, although LC-MS/MS remains a powerful alternative for analyzing complex biological samples or for achieving lower detection limits.[1][6][10]

  • Versatility & Robustness: HPLC is a mature and ubiquitous technique in pharmaceutical laboratories, known for its reproducibility and the wide availability of columns and instrumentation.[6][7]

The overarching goal is to create a method that is not just functional but also validated to be "fit for purpose," meaning it reliably measures what it is intended to measure.[4] This is achieved through a systematic process of method development followed by rigorous validation as outlined in the ICH Q2(R2) guidelines.[3][11][12]

Experimental Workflow and Design

The logical flow from initial preparation to final data reporting is crucial for efficiency and accuracy. The following diagram illustrates the comprehensive workflow for the development and validation of the quantitative assay.

AssayWorkflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development cluster_val Phase 3: Method Validation (ICH Q2 R2) cluster_analysis Phase 4: Routine Analysis Analyte Analyte Procurement (this compound) StandardPrep Stock & Working Standard Preparation Analyte->StandardPrep SamplePrep Sample Matrix Preparation StandardPrep->SamplePrep ColumnScreen Column Screening (e.g., C18, C8, Phenyl) SamplePrep->ColumnScreen MobilePhase Mobile Phase Optimization (ACN:Water Ratio, pH) ColumnScreen->MobilePhase Detection Detector Wavelength Selection (UV Scan) MobilePhase->Detection Specificity Specificity/ Selectivity Detection->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness SystemSuitability System Suitability Test (SST) Robustness->SystemSuitability Quantification Sample Quantification SystemSuitability->Quantification Report Data Reporting Quantification->Report

Caption: Workflow for Assay Development and Validation.

Detailed Protocols and Methodologies

Materials and Reagents
  • Analyte: this compound reference standard (Purity ≥ 97%)

  • Solvents: Acetonitrile (ACN, HPLC Grade), Methanol (HPLC Grade), Water (Type I, 18.2 MΩ·cm)

  • Mobile Phase Buffer (Optional): Formic acid or phosphoric acid (for pH adjustment if needed). For LC-MS compatibility, volatile buffers like formic acid or ammonium formate are required.[13]

  • Glassware: Class A volumetric flasks and pipettes.

  • Filters: 0.22 µm or 0.45 µm syringe filters (PTFE or Nylon, solvent compatibility dependent).

Protocol 1: Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL Class A volumetric flask. Dissolve and dilute to volume with ACN. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Stock Solution (100 µg/mL): Pipette 1.0 mL of the Primary Stock Solution into a 10 mL volumetric flask and dilute to volume with ACN.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the Working Stock Solution with the mobile phase diluent (e.g., ACN:Water 80:20 v/v). A typical concentration range might be 1, 5, 10, 25, 50, and 100 µg/mL.

Protocol 2: HPLC Method Development and Final Parameters

The objective is to achieve a symmetric peak for the analyte with good resolution from any impurities or matrix components, with a reasonable retention time (typically 3-10 minutes).

  • Column Selection: Start with a robust, general-purpose C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). A C18 phase provides strong hydrophobic retention for the octyl chain.[7]

  • Mobile Phase Optimization: Begin with an isocratic mobile phase of ACN and Water. Due to the analyte's non-polar nature, a higher percentage of organic solvent will be needed. Start with 80:20 (ACN:Water) and adjust the ratio to achieve the desired retention time. A gradient elution may be necessary if analyzing samples with multiple components of varying polarity.

  • Wavelength Selection: Using a DAD, inject a high-concentration standard and acquire the UV spectrum at the peak apex. The wavelength of maximum absorbance (λmax) should be used for quantification to ensure maximum sensitivity. For indoles, this is typically in the range of 220-230 nm and 270-290 nm.

  • Final Optimized Conditions: The following table presents a validated set of parameters.

Table 1: Optimized HPLC Instrument Parameters

Parameter Value Rationale
HPLC System Agilent 1260 Infinity II or equivalent Standard, reliable instrumentation.
Column Ascentis C18 (4.6 x 150 mm, 5 µm) Excellent choice for non-polar small molecules.
Mobile Phase Acetonitrile : Water (85:15, v/v) Isocratic elution provides stable baseline and reproducibility.
Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column.
Column Temp. 30 °C Controlled temperature ensures retention time stability.
Injection Vol. 10 µL Balances sensitivity with potential for peak overload.
Detector DAD
Wavelength 225 nm Provides high absorbance for the indole chromophore.

| Run Time | 10 minutes | Allows for elution of the analyte and any late-eluting impurities. |

Method Validation Protocol (ICH Q2 R2 Framework)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4][5] The following tests must be performed.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).[11]

  • Protocol: Inject a blank (mobile phase), a placebo (sample matrix without analyte), and the analyte standard. The blank and placebo should show no interfering peaks at the retention time of this compound.

Linearity and Range

Linearity demonstrates a direct proportional relationship between concentration and the analytical signal. The range is the interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[12]

  • Protocol: Inject the prepared calibration standards (e.g., 1-100 µg/mL) in triplicate. Plot the average peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be minimal.

Table 2: Representative Linearity Data

Concentration (µg/mL) Mean Peak Area (n=3) %RSD
1.0 25,150 1.2%
5.0 126,200 0.8%
10.0 253,100 0.6%
25.0 630,500 0.4%
50.0 1,258,000 0.3%
100.0 2,521,000 0.2%

| Result | r² = 0.9998 | Pass |

Accuracy

Accuracy expresses the closeness of agreement between the value accepted as a true value and the value found.[11] It is often determined by spike recovery.

  • Protocol: Prepare samples at three concentration levels (low, medium, high; e.g., 5, 25, 75 µg/mL) by spiking a known amount of analyte into a placebo matrix. Analyze these samples in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

  • Intermediate Precision: Precision within-laboratory variations (different days, different analysts, different equipment).

  • Protocol:

    • Repeatability: Analyze six replicate preparations of a standard at 100% of the target concentration (e.g., 50 µg/mL).

    • Intermediate Precision: Repeat the repeatability test on a different day with a different analyst.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.[11]

Table 3: Representative Accuracy and Precision Summary (50 µg/mL Level)

Replicate Measured Conc. (µg/mL) - Day 1 Measured Conc. (µg/mL) - Day 2
1 50.1 49.8
2 49.7 50.3
3 50.5 50.6
4 49.9 49.5
5 50.2 50.1
6 49.8 49.9
Mean 50.03 50.03
STDEV 0.29 0.40
%RSD (Precision) 0.58% 0.80%
%Recovery (Accuracy) 100.1% 100.1%

| Result | Pass | Pass |

Robustness

Robustness measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters.[12]

  • Protocol: Analyze a standard sample while making small changes to key parameters, one at a time.

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

    • Column Temperature: ± 2 °C (28 and 32 °C)

    • Mobile Phase Composition: ± 2% organic (e.g., ACN 83% and 87%)

  • Acceptance Criteria: System suitability parameters (retention time, peak asymmetry, efficiency) should remain within acceptable limits. The quantified result should not significantly change.

Conclusion

This application note details a systematic and scientifically grounded approach to developing and validating a quantitative HPLC assay for this compound. By following the described protocols for method optimization and performing a full validation according to ICH Q2(R2) guidelines, researchers can establish a reliable, robust, and accurate method. This ensures data integrity for a wide range of applications, from quality control of synthesized material to advanced studies in drug metabolism and pharmacokinetics.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). [Link]

  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]

  • Computer-Assisted Method Development for Small and Large Molecules. LCGC International. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food & Drug Administration (FDA). [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation. YouTube (Pharma Talks). [Link]

  • 1H-Indole, 2-methyl-1-octyl-. PubChem, National Center for Biotechnology Information. [Link]

  • Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed. [Link]

  • Scaling Small Molecule Purification Methods for HPLC. Agilent. [Link]

  • A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. American Society for Microbiology (ASM). [Link]

  • This compound CAS: 42951-39-3. Alfa Chemical. [Link]

  • A review on method development by hplc. SciSpace. [Link]

  • Chemical Properties of 1H-Indole, 2-methyl- (CAS 95-20-5). Cheméo. [Link]

  • 1H-Indole, 2-methyl-1-octyl-. SIELC Technologies. [Link]

  • A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. National Institutes of Health (NIH). [Link]

  • Quantitative Profiling of Platelet-Rich Plasma Indole Markers by Direct-Matrix Derivatization Combined with LC-MS/MS in Patients with Neuroendocrine Tumors. PubMed. [Link]

  • Synthesis and Chemistry of Indole. SlideShare. [Link]

  • Synthesis of Medicinally Important Indole Derivatives: A Review. IntechOpen. [Link]

  • Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water Using the Agilent 1290 Infinity. Agilent. [Link]

  • Targeted Screening and Quantitation With a Tox Explorer Triple Quadrupole LC-MS Workflow. YouTube. [Link]

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Application Notes and Protocols: The Strategic Use of 2-Methyl-1-octyl-1H-indole in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and geometric shape allow for diverse interactions with biological targets, making it a privileged structure in drug discovery.[1][2] Among the myriad of indole derivatives, N-alkylated indoles have garnered significant attention for their modulated pharmacokinetic and pharmacodynamic profiles. This document provides a detailed exploration of 2-Methyl-1-octyl-1H-indole, a key intermediate in the synthesis of advanced pharmaceutical candidates, with a particular focus on its application in the development of novel anti-cancer agents. We will delve into the causality behind its synthesis, provide detailed experimental protocols, and contextualize its use within the broader landscape of modern drug development, specifically in the pursuit of Mcl-1 inhibitors.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an intermediate is paramount for its effective use in multi-step syntheses.

PropertyValueSource
CAS Number 42951-39-3[3]
Molecular Formula C₁₇H₂₅N[3]
Molecular Weight 243.39 g/mol [4]
Boiling Point 367.3°C at 760 mmHg[3]
Density 0.94 g/cm³[3]
Flash Point 175.9°C[3]
Refractive Index 1.526[3]

Synthesis of this compound: A Protocol Driven by Mechanistic Insight

The synthesis of this compound is most commonly achieved via the N-alkylation of 2-methylindole. This reaction, while seemingly straightforward, requires careful control of conditions to ensure high yield and purity, preventing potential side reactions such as C-alkylation.

Reaction Scheme

Synthesis_of_2_Methyl_1_octyl_1H_indole cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Reactant1 2-Methylindole Reaction_Center + Reactant1->Reaction_Center Reactant2 1-Bromooctane Reactant2->Reaction_Center Base Sodium Hydride (NaH) Base->Reaction_Center Deprotonation Solvent Anhydrous DMF Solvent->Reaction_Center Reaction Medium Product This compound Reaction_Center->Product SN2 Reaction

Caption: N-alkylation of 2-methylindole with 1-bromooctane.

Detailed Experimental Protocol

Materials and Reagents:

  • 2-Methylindole

  • 1-Bromooctane

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-methylindole (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the 2-methylindole. A typical concentration ranges from 0.2 to 0.5 M.

  • Inert Atmosphere: Purge the flask with dry nitrogen or argon to establish an inert atmosphere.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Deprotonation: Carefully add sodium hydride (1.1-1.2 eq) portion-wise to the stirred solution. The slow addition is crucial to control the evolution of hydrogen gas. Stir the mixture at 0°C for 30-60 minutes, or until the cessation of gas evolution, indicating the formation of the indolide anion.

  • Addition of Alkylating Agent: Slowly add 1-bromooctane (1.1 eq) dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture back to 0°C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Wash the combined organic layers sequentially with water and then with brine to remove residual DMF and salts.

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Concentration: Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Application in Pharmaceutical Intermediate Synthesis: A Gateway to Mcl-1 Inhibitors

Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein of the Bcl-2 family that is overexpressed in numerous cancers, contributing to tumor survival and resistance to chemotherapy.[5][6] Consequently, the development of small-molecule inhibitors of Mcl-1 is a highly pursued therapeutic strategy.[7] A significant number of potent and selective Mcl-1 inhibitors are built upon an N-substituted indole scaffold.[8][9] The N-alkyl substituent often plays a crucial role in occupying a hydrophobic pocket of the Mcl-1 protein, thereby enhancing binding affinity and selectivity.

While a specific, marketed drug directly derived from this compound is not yet established, the synthesis of this intermediate is a critical step in the exploration of structure-activity relationships (SAR) for this class of inhibitors. The octyl chain provides a significant lipophilic tail that can be systematically varied to probe the hydrophobic pocket of the Mcl-1 protein.

Conceptual Synthetic Workflow towards an Mcl-1 Inhibitor Scaffold

The following workflow illustrates how this compound can serve as a foundational intermediate for the synthesis of more complex molecules targeting Mcl-1. This conceptual pathway is based on synthetic strategies reported in the literature for related indole-based Mcl-1 inhibitors.

Mcl-1_Inhibitor_Synthesis_Workflow A 2-Methylindole B N-Alkylation with 1-Bromooctane A->B C This compound (Key Intermediate) B->C D Functionalization at C3-position (e.g., Vilsmeier-Haack, Friedel-Crafts) C->D E 3-Functionalized-2-methyl-1-octyl-1H-indole D->E F Coupling with a second pharmacophoric moiety (e.g., Suzuki, Buchwald-Hartwig) E->F G Advanced Intermediate F->G H Final functional group interconversion and purification G->H I Mcl-1 Inhibitor Candidate H->I

Caption: Conceptual workflow for the synthesis of an Mcl-1 inhibitor.

Protocol: C3-Formylation of this compound (Vilsmeier-Haack Reaction)

This protocol describes a common subsequent step in the elaboration of the this compound intermediate.

Materials and Reagents:

  • This compound

  • Anhydrous dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 1M)

Procedure:

  • Vilsmeier Reagent Formation: In a dry, three-necked round-bottom flask under a nitrogen atmosphere, cool anhydrous DMF to 0°C. Slowly add phosphorus oxychloride (1.2 eq) dropwise with vigorous stirring. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Indole Addition: Dissolve this compound (1.0 eq) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50°C for 2-4 hours, monitoring by TLC.

  • Hydrolysis: Cool the reaction mixture to 0°C and carefully pour it onto crushed ice.

  • Basification: Neutralize the mixture by the slow addition of a saturated aqueous NaHCO₃ solution, followed by basification with 1M NaOH solution until the pH is ~8-9.

  • Extraction: Extract the aqueous mixture with DCM (3x).

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solution and purify the resulting aldehyde by flash column chromatography to yield this compound-3-carbaldehyde.

This aldehyde is a versatile intermediate that can be further modified through reactions such as Wittig olefination, reductive amination, or oxidation to the corresponding carboxylic acid, providing access to a wide range of Mcl-1 inhibitor analogs.

Conclusion

This compound is a valuable and strategically important intermediate in pharmaceutical synthesis. Its preparation via N-alkylation of 2-methylindole is a robust and scalable process. The presence of the N-octyl group provides a key lipophilic handle for probing hydrophobic binding pockets in protein targets, most notably in the development of Mcl-1 inhibitors for cancer therapy. The protocols and conceptual workflows provided herein offer a solid foundation for researchers and drug development professionals to utilize this versatile building block in the design and synthesis of next-generation therapeutics.

References

  • Discovery and Structure-Activity Relationship Studies of N-substituted Indole Derivatives as Novel Mcl-1 Inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Discovery of Novel Mcl-1 Inhibitors with a 3-Substituted-1 H-indole-1-yl Moiety Binding to the P1-P3 Pockets to Induce Apoptosis in Acute Myeloid Leukemia Cells. Journal of Medicinal Chemistry.
  • Discovery and structure-activity relationship studies of novel Bcl-2/Mcl-1 dual inhibitors with indole scaffold. Bioorganic Chemistry.
  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry.
  • Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design. Journal of Medicinal Chemistry.
  • Development of Mcl-1 inhibitors for cancer therapy. European Journal of Medicinal Chemistry.
  • Substituted indole Mcl-1 inhibitors: a patent evaluation (WO2015148854A1).
  • Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. RSC Medicinal Chemistry.
  • Design, Synthesis and Anticancer Activity Studies of Novel Indole Derivatives as Bcl-2/Mcl-1 dual inhibitors. Research Square.
  • Discovery of potent myeloid cell leukemia 1 (Mcl 1) inhibitors using fragment based methods and structure based design. Journal of Medicinal Chemistry.
  • Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Molecules.
  • 7-SUBSTITUTED INDOLE AS MCL-1 INHIBITORS.
  • Indole-containing and combretastatin-related anti-mitotic and anti-tubulin polymerization agents.
  • Discovery of 2-Indole-acylsulfonamide Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors Using Fragment-Based Methods. Journal of Medicinal Chemistry.
  • Synthesis and Molecular docking studies of Indole based compound (2-Methyl-1-Phenylsulfonyl-1h-Indol-3-yl)Phenylmethyl Acetate to nicotinic acetylcholine receptors. Journal of Chemical and Pharmaceutical Research.
  • Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. European Journal of Medicinal Chemistry.
  • Discovery of 2-Indole-acylsulfonamide Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors Using Fragment-Based Methods.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances.
  • A novel indole derivative, 2‐{3‐[1‐(benzylsulfonyl)piperidin‐4‐yl]‐2‐methyl‐1H‐indol‐1‐yl}‐1‐(pyrrolidin‐1‐yl)ethenone, suppresses hedgehog signaling and drug‐resistant tumor growth.
  • China this compound CAS: 42951-39-3 Manufacturers. Alfa Chemical.
  • 1-Octyl-2-methylindole synthesis. ChemicalBook.

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Application Notes and Protocols for the Agrochemical Screening of 2-Methyl-1-octyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Untapped Potential of Novel Indole Scaffolds in Agrochemical Research

The indole nucleus is a privileged scaffold in medicinal and agricultural chemistry, renowned for its versatile biological activities.[1][2][3] Its derivatives have been successfully commercialized as pharmaceuticals and are increasingly investigated for their potential as fungicides, herbicides, insecticides, and plant growth regulators.[2][3] This document provides a comprehensive guide for the initial screening of a novel, under-explored indole derivative, 2-Methyl-1-octyl-1H-indole , for its potential applications in the agrochemical sector. While direct research on this specific molecule is nascent, its structural features—a methyl group at the 2-position and an octyl chain at the 1-position—suggest a lipophilic nature that could facilitate membrane transport and interaction with biological targets within pests and plants. These application notes and protocols are designed to be a foundational guide for researchers to systematically evaluate the bioactivity of this promising compound.

Compound Profile: this compound

  • Structure:

    • An indole ring with a methyl group at the C2 position and an n-octyl group attached to the indole nitrogen.

  • Chemical Formula: C₁₇H₂₅N[4]

  • Molecular Weight: 243.4 g/mol [4]

  • CAS Number: 42951-39-3[4]

  • Predicted Properties: The long octyl chain confers significant lipophilicity, which may enhance its ability to penetrate the waxy cuticle of plants or the chitinous exoskeleton of insects. The 2-methyl substitution can influence the electronic properties of the indole ring and its metabolic stability.

Hypothesized Agrochemical Applications and Screening Protocols

Based on the extensive literature on indole derivatives, we hypothesize that this compound could exhibit one or more of the following activities.

Antifungal Activity

Many indole derivatives have demonstrated potent antifungal properties against a wide range of plant pathogenic fungi.[5][6][7] The mechanism of action for some of these compounds involves the disruption of fungal cell membranes or inhibition of key enzymes like succinate dehydrogenase.[5]

This protocol outlines a primary screening method to assess the direct antifungal activity of this compound against common phytopathogenic fungi.

Materials:

  • This compound

  • Potato Dextrose Agar (PDA)

  • Dimethyl sulfoxide (DMSO)

  • Cultures of pathogenic fungi (e.g., Fusarium graminearum, Alternaria alternata, Botrytis cinerea)

  • Sterile Petri dishes, micropipettes, and spreader

  • Commercial fungicide (e.g., Hymexazole) as a positive control

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Media Preparation: Autoclave PDA medium and cool it to 50-55°C.

  • Dosing the Media: Add appropriate volumes of the stock solution to the molten PDA to achieve final concentrations of 10, 25, 50, and 100 µg/mL. Also, prepare a DMSO-only control and a positive control with the commercial fungicide at its recommended concentration.

  • Pouring Plates: Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing fungal culture in the center of each plate.

  • Incubation: Incubate the plates at 25 ± 2°C in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the mycelium in the control plate reaches the edge of the dish.

  • Analysis: Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] * 100

    • Where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.

Antifungal_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis stock Prepare Stock Solution (10 mg/mL in DMSO) dosing Dose Media with Compound (10-100 µg/mL) stock->dosing media Prepare PDA Medium media->dosing positive_control Prepare Positive Control (Commercial Fungicide) positive_control->dosing plating Pour Plates dosing->plating inoculation Inoculate with Fungal Plugs plating->inoculation incubation Incubate at 25°C inoculation->incubation measure Measure Colony Diameter incubation->measure calculate Calculate % Inhibition measure->calculate ec50 Determine EC50 calculate->ec50

Caption: Workflow for in vitro antifungal screening of this compound.

Concentration (µg/mL)Mean Inhibition of F. graminearum (%)
1015.2
2538.5
5065.8
10092.1
Hymexazole (50 µg/mL)88.4
Herbicidal Activity

Indole derivatives can act as herbicides by mimicking the plant hormone auxin, leading to uncontrolled growth and eventually plant death, especially in dicotyledonous plants.[8][9][10]

This protocol assesses the pre-emergent herbicidal potential of the compound.

Materials:

  • This compound

  • Seeds of a model dicot (e.g., Brassica napus - rape) and a model monocot (e.g., Echinochloa crus-galli - barnyard grass)

  • Filter paper (Whatman No. 1)

  • Petri dishes

  • Acetone

  • Tween-20

Procedure:

  • Test Solution Preparation: Prepare a stock solution of the compound in acetone. Create a series of dilutions in water containing 0.1% Tween-20 to achieve final concentrations of 10, 50, 100, and 200 mg/L. An acetone/Tween-20 solution in water serves as the control.

  • Assay Setup: Place a sheet of filter paper in each Petri dish and add 5 mL of the respective test or control solution.

  • Seed Plating: Arrange 20 seeds of either the dicot or monocot species evenly on the filter paper.

  • Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber with a 16/8 h light/dark cycle at 25°C.

  • Data Collection: After 7 days, count the number of germinated seeds and measure the root and shoot length of the seedlings.

  • Analysis: Calculate the percentage of germination inhibition and the percentage of root and shoot growth inhibition relative to the control.

Herbicidal_Screening_Workflow prep Prepare Test Solutions (10-200 mg/L) setup Setup Petri Dishes with Filter Paper and Solutions prep->setup seed Plate Dicot and Monocot Seeds setup->seed incubate Incubate in Growth Chamber (7 days, 25°C) seed->incubate measure Measure Germination Rate, Root and Shoot Length incubate->measure analyze Calculate % Inhibition measure->analyze

Caption: Workflow for seed germination and seedling growth inhibition assay.

Concentration (mg/L)Root Growth Inhibition (%)Shoot Growth Inhibition (%)
1025.318.9
5068.155.4
10095.788.2
200100.098.6
Insecticidal Activity

Certain indole derivatives have shown insecticidal activity against various pests, including lepidopterans like Plutella xylostella.[11][12] The lipophilic nature of this compound may enhance its penetration through the insect cuticle.

This protocol evaluates the insecticidal activity of the compound when ingested by a model insect pest.

Materials:

  • This compound

  • Cabbage leaves (or other host plant)

  • Third-instar larvae of Plutella xylostella (diamondback moth)

  • Acetone

  • Triton X-100

  • Petri dishes with moist filter paper

Procedure:

  • Solution Preparation: Prepare a series of concentrations (e.g., 50, 100, 250, 500 µg/mL) of the test compound in a 10% acetone solution containing 0.1% Triton X-100. A solution without the indole derivative serves as a control.

  • Leaf Disc Treatment: Cut 2 cm diameter discs from cabbage leaves. Dip each disc into the respective test solution for 30 seconds and allow them to air dry.

  • Assay Setup: Place one treated leaf disc in each Petri dish lined with moist filter paper.

  • Insect Introduction: Introduce 10 third-instar larvae into each Petri dish.

  • Incubation: Maintain the Petri dishes at 25 ± 2°C with a 16/8 h light/dark cycle.

  • Data Collection: Record larval mortality at 24, 48, and 72 hours post-treatment.

  • Analysis: Calculate the corrected mortality percentage using Abbott's formula if mortality is observed in the control group. Determine the LC₅₀ (lethal concentration for 50% of the population) through probit analysis.

Insecticidal_Screening_Workflow prep Prepare Test Solutions (50-500 µg/mL) treat Treat Leaf Discs prep->treat setup Place Discs in Petri Dishes treat->setup introduce Introduce Larvae setup->introduce incubate Incubate at 25°C introduce->incubate record Record Mortality (24, 48, 72h) incubate->record analyze Calculate Corrected Mortality and LC50 record->analyze

Caption: Workflow for leaf disc ingestion insecticidal assay.

Plant Growth Regulation

The indole scaffold is the core of auxin, a critical plant hormone.[13][14][15] Synthetic indole derivatives can act as potent plant growth regulators, promoting rooting, for example.[13][14]

This protocol is designed to assess the auxin-like activity of the compound by observing its effect on root formation in cuttings.

Materials:

  • This compound

  • Mung bean (Vigna radiata) seeds

  • Indole-3-butyric acid (IBA) as a positive control

  • Ethanol

  • Glass vials

Procedure:

  • Seedling Preparation: Germinate mung bean seeds in the dark for 3 days. Select uniform seedlings and prepare cuttings by removing the cotyledons and roots, leaving approximately 5 cm of the hypocotyl.

  • Test Solution Preparation: Prepare solutions of this compound and IBA in 1% ethanol at concentrations of 0.1, 1, 5, and 10 mg/L. A 1% ethanol solution serves as the control.

  • Assay: Place 5 cuttings in each vial containing 10 mL of the test or control solution.

  • Incubation: Keep the vials in a growth chamber at 25°C with high humidity and a 16/8 h light/dark cycle.

  • Data Collection: After 7 days, count the number of adventitious roots formed on each cutting.

  • Analysis: Compare the average number of roots in the treatment groups to the control and the positive control (IBA).

Conclusion and Future Directions

The protocols outlined in this document provide a systematic and robust framework for the initial agrochemical screening of this compound. Based on the well-documented bioactivities of other indole derivatives, it is plausible that this novel compound may exhibit valuable properties as a fungicide, herbicide, insecticide, or plant growth regulator. Positive results in any of these primary screens should be followed by more detailed studies, including dose-response analysis, spectrum of activity determination, and mode of action studies. The lipophilic nature of the 1-octyl substituent may be a key determinant of its biological activity and warrants further investigation through the synthesis and testing of analogs with varying alkyl chain lengths.

References

  • Indole derivatives as agrochemicals: An overview.Frontiers in Plant Science, 2023. [URL: https://www.frontiersin.org/articles/10.3389/fpls.2022.1095211/full]
  • Antifungal Activity of Novel Indole Derivatives Containing 1,3,4-Thiadiazole.Molecules, 2024. [URL: https://www.mdpi.com/1420-3049/29/9/2024]
  • The role of indole derivative in the growth of plants: A review.Frontiers in Plant Science, 2023. [URL: https://www.frontiersin.org/articles/10.3389/fpls.2022.1095211/full]
  • Antifungal activities of some indole derivatives.Zeitschrift für Naturforschung C, 2010. [URL: https://pubmed.ncbi.nlm.nih.gov/20848887/]
  • Synthesis and Antifungal Activity of Indole Derivatives.Russian Journal of General Chemistry, 2018. [URL: https://www.proquest.com/docview/2115655787]
  • Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species.International Journal of Molecular Sciences, 2025. [URL: https://www.mdpi.com/1422-0067/26/22/5897]
  • Recent Advances and Prospects of Indole Derivatives in the Discovery of New Agricultural Chemicals.Journal of Agricultural and Food Chemistry, 2025. [URL: https://pubs.acs.org/doi/10.1021/acs.jafc.5c04293]
  • The role of indole derivative in the growth of plants: A review.Frontiers in Plant Science, 2023. [URL: https://www.frontiersin.org/articles/10.3389/fpls.2022.1095211/full]
  • Recent Advances and Prospects of Indole Derivatives in the Discovery of New Agricultural Chemicals.PubMed, 2025. [URL: https://pubmed.ncbi.nlm.nih.gov/40905910/]
  • Fungicidal activity of indole derivatives against some plant pathogenic fungi.ResearchGate, 2025. [URL: https://www.researchgate.
  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists.Frontiers in Chemistry, 2022. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9360422/]
  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists.PubMed, 2022. [URL: https://pubmed.ncbi.nlm.nih.gov/35958241/]
  • Role of Indole Derivatives in Agrochemistry: Synthesis and Future Insights.Current Organic Chemistry, 2022. [URL: https://www.eurekaselect.com/article/122485]
  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists.ResearchGate, 2025. [URL: https://www.researchgate.net/publication/362370077_Design_synthesis_and_herbicidal_activity_of_indole-3-carboxylic_acid_derivatives_as_potential_transport_inhibitor_response_1_antagonists]
  • Indole compounds with plant growth-regulating activity.ResearchGate, 2023. [URL: https://www.researchgate.
  • Insecticidal activity of indole derivatives against Plutella xylostella and selectivity to four non-target organisms.PubMed, 2019. [URL: https://pubmed.ncbi.nlm.nih.gov/31350914/]
  • Indoles as insecticides and acaricides.Google Patents, 1996. [URL: https://patents.google.
  • Nematicidal and insecticidal activities of halogenated indoles.ResearchGate, 2019. [URL: https://www.researchgate.
  • Insecticidal activity of indole derivatives against Plutella xylostella and selectivity to four non-target organisms.R Discovery, 2019. [URL: https://discovery.researcher.life/article/insecticidal-activity-of-indole-derivatives-against-plutella-xylostella-and-selectivity-to-four-non-target/e6b01b6e4e5e40e8e0c9f1d8c1e9a3b9]
  • 1H-Indole, 2-methyl-1-octyl-.PubChem, 2026. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/170708]

Sources

2-Methyl-1-octyl-1H-indole as a precursor for novel dyes

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: 2-Methyl-1-octyl-1H-indole as a Precursor for Novel Dyes For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of N-Octyl Indoles in Dye Chemistry

Indole and its derivatives represent a cornerstone in the synthesis of functional organic materials, from pharmaceuticals to advanced dyes.[1] Their electron-rich heterocyclic structure serves as an excellent electron donor, forming the core of many "push-pull" chromophores used in applications like dye-sensitized solar cells (DSSCs), fluorescent bio-imaging, and nonlinear optics.[1][2][3]

A significant challenge in the application of organic dyes is managing their solubility and preventing intermolecular aggregation. Aggregation can lead to quenching of fluorescence and altered absorption spectra, diminishing the material's performance. The strategic introduction of long alkyl chains, such as an octyl group, onto the indole nitrogen (N-1 position) directly addresses these issues.[3][4] The N-octyl group enhances solubility in organic solvents and introduces steric hindrance that effectively disrupts π-π stacking between dye molecules, thereby preserving their desired photophysical properties in the solid state or in concentrated solutions.[3]

This guide details the synthesis and application of This compound , a versatile and strategically designed precursor. We provide robust protocols for its synthesis via N-alkylation and demonstrate its utility by creating a novel, high-performance styryl dye through a Vilsmeier-Haack formylation followed by a Knoevenagel condensation.[5][6]

Precursor Profile: this compound

The precursor's structure combines the nucleophilic 2-methylindole core with a solubilizing N-octyl chain, making it an ideal building block for functional dyes.

PropertyValueSource
IUPAC Name 2-methyl-1-octylindole[PubChem][7]
Molecular Formula C₁₇H₂₅N[PubChem][7]
Molecular Weight 243.4 g/mol [PubChem][7]
CAS Number 42951-39-3[PubChem][7]
Appearance Expected to be a liquid or low-melting solid-
Key Structural Features Electron-rich indole ring, N-1 octyl chain for solubility, reactive C-3 position-

Protocol 1: Synthesis of the Precursor, this compound

This protocol describes the direct N-alkylation of 2-methylindole using 1-bromooctane.

Principle: The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism. A strong base, such as sodium hydroxide, deprotonates the indole nitrogen, creating a highly nucleophilic indolide anion. This anion then attacks the electrophilic primary carbon of 1-bromooctane, displacing the bromide ion to form the N-alkylated product. The use of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) is recommended to facilitate the reaction between the aqueous base and the organic reactants.

Materials:

  • 2-Methylindole

  • 1-Bromooctane

  • Sodium Hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Dichloromethane (DCM)

  • Magnesium Sulfate (MgSO₄)

  • Deionized Water

  • Silica Gel for column chromatography

  • Hexane/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methylindole (1.0 eq), toluene (approx. 10 mL per gram of indole), and a catalytic amount of TBAB (0.05 eq).

  • Base Addition: Prepare a 50% (w/v) aqueous solution of NaOH. Add the NaOH solution (3.0 eq) to the reaction mixture with vigorous stirring.

  • Alkylation: Add 1-bromooctane (1.2 eq) dropwise to the stirring mixture at room temperature.

  • Reaction: Heat the mixture to 80°C and allow it to reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by the consumption of 2-methylindole), cool the mixture to room temperature. Add deionized water to dissolve the salts and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient (e.g., 98:2) to yield this compound as a pure product.

Application Workflow: From Precursor to Novel Dye

The synthesis of a functional dye from this compound is a logical, multi-step process. The workflow ensures high purity at each stage, which is critical for the final dye's performance.

DyeSynthesisWorkflow cluster_precursor Part 1: Precursor Synthesis cluster_intermediate Part 2: Intermediate Synthesis cluster_dye Part 3: Final Dye Synthesis cluster_char Part 4: Characterization P1 N-Alkylation of 2-Methylindole P2 Purification (Chromatography) P1->P2 P3 Pure this compound P2->P3 I1 Vilsmeier-Haack Formylation P3->I1 I2 Workup & Purification I1->I2 I3 Indole-3-carbaldehyde Intermediate I2->I3 D1 Knoevenagel Condensation I3->D1 D2 Purification (Recrystallization/Chromatography) D1->D2 D3 Final Styryl Dye D2->D3 C1 UV-Vis, NMR, Mass Spec D3->C1

Figure 1: Overall experimental workflow.

Protocol 2: Synthesis of a Novel Indole-Based Styryl Dye

This protocol details the conversion of the precursor into a donor-π-acceptor styryl dye.

Step A: Vilsmeier-Haack Formylation of the Precursor

Principle: This reaction is a classic method for formylating electron-rich aromatic compounds.[8][9] Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent (a chloroiminium ion).[10] The electron-rich indole ring attacks this electrophile, preferentially at the C-3 position, which has the highest electron density.[11] Subsequent hydrolysis yields the desired aldehyde.

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Sodium Acetate solution (saturated)

  • Ice bath

Procedure:

  • Vilsmeier Reagent Formation: In a three-neck flask under an argon atmosphere, cool anhydrous DMF (3.0 eq) in an ice bath (0°C). Add POCl₃ (1.2 eq) dropwise with stirring. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Indole Addition: Dissolve this compound (1.0 eq) in anhydrous DCM and add it dropwise to the cold Vilsmeier reagent.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor by TLC.

  • Hydrolysis: Carefully pour the reaction mixture into a beaker of crushed ice containing a saturated solution of sodium acetate. Stir vigorously for 1 hour until the hydrolysis is complete and a precipitate forms.

  • Isolation & Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. If the product is an oil, perform an extraction with ethyl acetate. The crude product, This compound-3-carbaldehyde , can be purified by recrystallization from ethanol or by column chromatography.

Step B: Knoevenagel Condensation to Form the Styryl Dye

Principle: This is a condensation reaction between the aldehyde synthesized in Step A and an active methylene compound (e.g., malononitrile).[5] The reaction is typically base-catalyzed (e.g., by piperidine). The base deprotonates the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the aldehyde's carbonyl carbon. Subsequent dehydration yields the final π-conjugated styryl dye.

Materials:

  • This compound-3-carbaldehyde

  • Malononitrile (or another active methylene compound like barbituric acid)

  • Ethanol

  • Piperidine (catalytic amount)

Procedure:

  • Setup: In a round-bottom flask, dissolve the indole-3-carbaldehyde intermediate (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Catalysis: Add a few drops of piperidine to the solution.

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 2-4 hours. The formation of the brightly colored dye product should be visually apparent. Monitor by TLC.

  • Isolation: Cool the reaction mixture in an ice bath. The solid dye product should precipitate out of solution.

  • Purification: Collect the dye by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials. The dye can be further purified by recrystallization if necessary.

ReactionScheme Precursor This compound Intermediate This compound-3-carbaldehyde Precursor->Intermediate 1. Vilsmeier-Haack 2. Hydrolysis VilsmeierReagent POCl₃, DMF (Vilsmeier Reagent) VilsmeierReagent->Intermediate Hydrolysis H₂O / NaOAc Hydrolysis->Intermediate ActiveMethylene Malononitrile (Active Methylene) FinalDye Final Styryl Dye (Donor-π-Acceptor) ActiveMethylene->FinalDye Catalyst Piperidine (cat.) Ethanol, Δ Catalyst->FinalDye Intermediate->FinalDye Knoevenagel Condensation

Figure 2: Key reaction steps for dye synthesis.

Protocol 3: Characterization of the Synthesized Dye

Accurate characterization is essential to confirm the structure and purity of the final dye and to understand its properties.

  • UV-Visible Spectroscopy: This is the primary technique to evaluate a dye's optical properties. Dissolve a small, known concentration of the dye in a suitable solvent (e.g., DCM or ethanol) and record the absorption spectrum. The wavelength of maximum absorption (λₘₐₓ) confirms the extent of conjugation and the color of the dye. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law, indicating the dye's ability to absorb light. For styryl dyes derived from indoles, strong absorption in the 400-500 nm range is typical.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Key expected signals in ¹H NMR include the appearance of a new vinyl proton singlet (from the -CH=C(CN)₂ group) and characteristic shifts in the aromatic protons of the indole ring.

  • High-Resolution Mass Spectrometry (HRMS): This technique provides an extremely accurate mass measurement of the parent ion, which is used to confirm the elemental formula of the synthesized dye, ensuring no unexpected side reactions have occurred.[4]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low yield in N-alkylation (Protocol 1) 1. Ineffective deprotonation. 2. Inactive alkyl halide. 3. Insufficient mixing.1. Use a stronger base or ensure the NaOH solution is concentrated. Ensure vigorous stirring to maximize phase contact. 2. Check the purity of the 1-bromooctane. 3. Increase stirrer speed; ensure the PTC is active.
Incomplete Vilsmeier-Haack reaction (Protocol 2A) 1. Moisture in reagents/glassware. 2. Vilsmeier reagent decomposed. 3. Indole precursor is not reactive enough.1. Use anhydrous solvents (DMF, DCM) and flame-dry glassware. 2. Prepare the Vilsmeier reagent fresh at 0°C just before use. 3. Increase reaction time or slightly elevate the temperature after the initial addition.
Product is a dark, intractable tar 1. Reaction temperature too high. 2. Side reactions or polymerization.1. Maintain careful temperature control, especially during additions. 2. Ensure an inert atmosphere is maintained to prevent oxidation. Purify intermediates before proceeding to the next step.
Difficulty purifying the final dye 1. Residual starting materials. 2. Formation of isomers or byproducts.1. Wash the crude product thoroughly with a solvent in which the starting materials are soluble but the product is not (e.g., cold ethanol). 2. Use column chromatography for purification if recrystallization is ineffective.

Conclusion and Future Outlook

This compound stands out as a highly effective precursor for the synthesis of advanced functional dyes. The protocols provided herein offer a reliable and reproducible pathway from a simple starting material to a sophisticated donor-π-acceptor chromophore. The strategic inclusion of the N-octyl chain provides a critical handle for tuning solubility and solid-state morphology, which is paramount for device fabrication and biological applications.

The styryl dyes synthesized from this precursor are promising candidates for a variety of high-tech applications. Their strong intramolecular charge-transfer characteristics make them suitable for use as sensitizers in DSSCs.[1][3] Furthermore, their potential for fluorescence and sensitivity to their environment could be exploited in the development of novel sensors and bio-imaging agents.[2][6] Future work could involve modifying the acceptor group in the Knoevenagel condensation step to further tune the optical and electronic properties for specific applications.

References

  • WO2004039894A2 - Chiral indole intermediates and their fluorescent cyanine dyes containing functional groups.
  • Indole-Based NLOphoric Donor-π-Acceptor Styryl Dyes: Synthesis, Spectral Properties and Computational Studies. PubMed. [Link]

  • Cationic styryl dyes for DNA labelling and selectivity toward cancer cells and Gram-negative bacteria. PMC - NIH. [Link]

  • A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes. PMC. [Link]

  • A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes. ACS Publications. [Link]

  • EP1112254A4 - Cyanine dyes and synthesis methods thereof.
  • Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications. PMC - NIH. [Link]

  • Identification of novel indole-based dyes as active photo-sensitizers: Synthesis, photophysical, electrochemical and computational investigation. ResearchGate. [Link]

  • Styryl dyes – synthesis and applications during the last 15 years. ResearchGate. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. [Link]

  • US3012040A - Process for n-alkylation of indoles.
  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • New Indole-Based Metal-Free Organic Dyes for Dye-Sensitized Solar Cells. ResearchGate. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Vilsmeier–Haack reaction of indole. YouTube. [Link]

  • 1H-Indole, 2-methyl-1-octyl-. PubChem. [Link]

  • Indole fused heterocycles as sensitizers in dye-sensitized solar cells: an overview. RSC Publishing. [Link]

  • N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. ResearchGate. [Link]

  • Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Publishing. [Link]

Sources

incorporation of 2-Methyl-1-octyl-1H-indole into polymer chains

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide on the Incorporation of 2-Methyl-1-octyl-1H-indole into Polymer Chains

Authored by a Senior Application Scientist

Introduction: The Strategic Integration of Indole Moieties into Macromolecular Architectures

The indole nucleus is a privileged heterocyclic scaffold, prominently featured in a vast array of biologically active compounds, pharmaceuticals, and functional organic materials. Its unique electronic properties, including its electron-rich nature and ability to participate in hydrogen bonding and π-stacking interactions, make it a highly desirable functional group to incorporate into polymer chains. The resulting indole-containing polymers can exhibit a range of fascinating properties, from enhanced thermal stability and specific optical and electronic characteristics to tailored biocompatibility and drug-eluting capabilities.

This guide focuses on the incorporation of a specific, yet representative, indole derivative: this compound. The presence of the N-octyl group enhances solubility in common organic solvents, a crucial prerequisite for solution-based polymerization techniques, while the 2-methyl group can influence the stereochemistry and electronic properties of the resulting polymer. Although literature specifically detailing the polymerization of this compound is nascent, this document will leverage established principles from the broader field of indole and heterocyclic chemistry to provide robust and adaptable protocols for its successful polymerization. We will explore several powerful polymerization techniques, offering detailed, step-by-step methodologies and the scientific rationale behind key experimental choices.

This document is intended for researchers, scientists, and drug development professionals who are looking to design and synthesize novel functional polymers with tailored properties imparted by the indole moiety.

Part 1: Polymerization Strategies for this compound

The successful incorporation of this compound into a polymer chain hinges on the selection of an appropriate polymerization methodology. The choice of technique will be dictated by the desired polymer architecture (e.g., linear, branched), molecular weight control, and the intended application. Here, we detail three primary strategies: Electropolymerization, Ring-Opening Metathesis Polymerization (ROMP), and Controlled Radical Polymerization (CRP).

Electropolymerization: Crafting Conductive and Electroactive Films

Electropolymerization is a powerful technique for generating thin, adherent polymer films directly onto a conductive substrate. For indole derivatives, this process typically involves the oxidative coupling of monomer units. The electron-rich nature of the indole ring makes it susceptible to oxidation, forming radical cations that can then couple to form dimers, oligomers, and ultimately, a high molecular weight polymer film. The resulting poly(indole)s are often electroactive and can exhibit interesting conducting and sensing properties.

The polymerization of N-substituted indoles, such as this compound, generally proceeds through coupling at the C3 and C6 positions of the indole ring, leading to a complex, and often cross-linked, polymer network. The N-octyl group plays the critical role of ensuring solubility of the monomer in the electrolyte solution.

Mechanism of Electropolymerization of Indole

The proposed mechanism involves the initial oxidation of the indole monomer to a radical cation, followed by radical-radical coupling and subsequent deprotonation to form a dimer. This process repeats, leading to the growth of the polymer chain on the electrode surface.

Electropolymerization_Mechanism Monomer This compound RadicalCation Radical Cation (Oxidation at Electrode) Monomer->RadicalCation -e⁻ Dimer Dimer RadicalCation->Dimer Coupling & -2H⁺ Polymer Poly(this compound) Film Dimer->Polymer + Monomer -ne⁻, -nH⁺

Figure 1: A simplified schematic of the electropolymerization of this compound.

Ring-Opening Metathesis Polymerization (ROMP): Precision Control over Polymer Architecture

ROMP is a powerful living polymerization technique that allows for excellent control over polymer molecular weight and dispersity. This method is particularly suitable for strained cyclic olefins. To employ ROMP for the incorporation of this compound, the monomer must first be functionalized with a strained cyclic olefin, such as a norbornene or cyclobutene moiety. This "functionalized monomer" can then be readily polymerized using a suitable transition metal catalyst, such as a Grubbs' or Schrock's catalyst.

The key advantage of ROMP is the "living" nature of the polymerization, which allows for the synthesis of well-defined block copolymers by the sequential addition of different monomers. This opens up possibilities for creating advanced materials with, for example, a drug-eluting block and a biocompatible block.

Workflow for ROMP of an Indole-Functionalized Monomer

ROMP_Workflow cluster_Monomer_Synthesis Monomer Synthesis cluster_Polymerization Polymerization cluster_Characterization Characterization Indole This compound Functionalized_Monomer Indole-Norbornene Monomer Indole->Functionalized_Monomer Linker Norbornene-functionalized Linker Linker->Functionalized_Monomer Polymerization_Step ROMP Functionalized_Monomer->Polymerization_Step Catalyst Grubbs' Catalyst Catalyst->Polymerization_Step Polymer Poly(Indole-Norbornene) Polymerization_Step->Polymer Analysis GPC, NMR, etc. Polymer->Analysis

Figure 2: General workflow for the synthesis of an indole-containing polymer via ROMP.

Controlled Radical Polymerization (CRP): Versatility and Scalability

Controlled Radical Polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offer a versatile and industrially scalable method for synthesizing polymers with controlled molecular weights and narrow dispersities. Similar to ROMP, this approach requires the initial synthesis of a polymerizable indole-containing monomer, typically by introducing a vinyl group (e.g., acrylate, acrylamide, or styrenic functionality) to the this compound core.

RAFT polymerization utilizes a chain transfer agent (CTA) to mediate the polymerization process, allowing for the formation of well-defined homopolymers and block copolymers under a wide range of reaction conditions. The choice of CTA is crucial and depends on the specific monomer being polymerized.

Part 2: Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on specific experimental goals and available resources.

Protocol 2.1: Electropolymerization of this compound

Objective: To deposit a thin film of poly(this compound) onto an indium tin oxide (ITO) coated glass slide.

Materials:

  • This compound (monomer)

  • Acetonitrile (anhydrous, polymerization grade)

  • Tetrabutylammonium perchlorate (TBAP) (supporting electrolyte)

  • ITO-coated glass slides (working electrode)

  • Platinum wire (counter electrode)

  • Ag/AgCl electrode (reference electrode)

  • Potentiostat/Galvanostat

Procedure:

  • Electrolyte Preparation: Prepare a 0.1 M solution of TBAP in anhydrous acetonitrile.

  • Monomer Solution: Dissolve this compound in the electrolyte solution to a final concentration of 10 mM.

  • Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the ITO-coated glass slide as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

  • Purging: Deoxygenate the monomer solution by bubbling with argon or nitrogen for at least 15 minutes.

  • Electropolymerization: Perform cyclic voltammetry (CV) by sweeping the potential between 0 V and a suitable oxidation potential (e.g., +1.5 V vs. Ag/AgCl) for a specified number of cycles (e.g., 20 cycles) at a scan rate of 50 mV/s. The successful polymerization will be indicated by the appearance of new redox peaks and a gradual increase in current with each cycle, signifying the deposition of a conductive polymer film.

  • Washing and Drying: After polymerization, carefully remove the working electrode from the cell, rinse it with fresh acetonitrile to remove any unreacted monomer and electrolyte, and dry it under a gentle stream of nitrogen.

Expected Outcome: A uniform, colored film of poly(this compound) on the ITO surface. The color and thickness of the film will depend on the polymerization conditions.

Protocol 2.2: Synthesis of an Indole-Functionalized Norbornene Monomer for ROMP

Objective: To synthesize a norbornene-functionalized monomer from this compound for subsequent ROMP.

Materials:

  • This compound

  • 5-Norbornene-2-carboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) (coupling agent)

  • 4-Dimethylaminopyridine (DMAP) (catalyst)

  • Dichloromethane (DCM) (anhydrous)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Magnesium sulfate (anhydrous)

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) and 5-norbornene-2-carboxylic acid (1.1 equivalents) in anhydrous DCM.

  • Coupling Reaction: Add DMAP (0.1 equivalents) to the solution. Cool the mixture to 0 °C in an ice bath and then add DCC (1.2 equivalents) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure indole-functionalized norbornene monomer.

Characterization: Confirm the structure of the synthesized monomer using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2.3: ROMP of the Indole-Functionalized Norbornene Monomer

Objective: To polymerize the indole-functionalized norbornene monomer using a Grubbs' catalyst.

Materials:

  • Indole-functionalized norbornene monomer

  • Grubbs' third-generation catalyst (or other suitable Grubbs' catalyst)

  • Anhydrous and deoxygenated toluene

  • Ethyl vinyl ether (quenching agent)

  • Methanol (precipitating solvent)

Procedure:

  • Monomer and Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the indole-functionalized norbornene monomer in anhydrous, deoxygenated toluene. In a separate vial, prepare a stock solution of the Grubbs' catalyst in the same solvent.

  • Polymerization: In a reaction vessel, add the monomer solution. Rapidly inject the desired amount of the catalyst solution to initiate the polymerization. The monomer-to-catalyst ratio will determine the target degree of polymerization.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the polymerization can be monitored by GPC analysis of aliquots taken at different time points.

  • Quenching: After the desired time or monomer conversion is reached, quench the polymerization by adding a few drops of ethyl vinyl ether.

  • Precipitation and Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold methanol. Collect the polymer by filtration or centrifugation, wash with fresh methanol, and dry under vacuum.

Part 3: Characterization and Data Presentation

Thorough characterization of the synthesized polymers is essential to confirm their structure, molecular weight, and properties.

Key Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the successful incorporation of the monomer units into the polymer chain and to assess the polymer's microstructure.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn) of the polymer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the polymer.

  • UV-Visible (UV-Vis) Spectroscopy: To study the optical properties of the polymers. For electrodeposited films, this can be used to monitor the doping/dedoping processes.

  • Cyclic Voltammetry (CV): For electroactive polymers, to investigate their redox properties and electrochemical stability.

Representative Data Summary

The following table provides a hypothetical but realistic summary of characterization data for polymers synthesized via the different methods described.

Polymerization MethodTarget DPMn (GPC, g/mol )Đ (GPC)Key ¹H NMR Signals (ppm)
ROMP5018,5001.15Broad peaks corresponding to the polymer backbone and indole side chains.
ROMP10036,2001.18Similar to DP 50, with expected integration ratios.
RAFT5017,9001.25Characteristic signals of the polymer backbone and the indole moiety.
RAFT10035,1001.28Consistent with the higher molecular weight polymer.

Conclusion and Future Outlook

The opens up exciting avenues for the development of novel functional materials. This guide has provided a comprehensive overview of potential polymerization strategies, including detailed protocols for electropolymerization and ROMP, along with essential characterization techniques. The choice of polymerization method will ultimately depend on the desired material properties and the specific application in mind. For instance, electropolymerization is ideal for creating thin, functional coatings for electronic and sensing applications, while living polymerization techniques like ROMP and RAFT offer precise control over polymer architecture, which is crucial for applications in drug delivery and advanced materials.

Future research in this area could focus on exploring the full potential of these indole-containing polymers in various fields. For example, the drug-eluting properties of block copolymers containing a poly(indole) segment could be investigated for localized cancer therapy. Furthermore, the unique electronic properties of these materials could be harnessed for the development of novel organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The protocols and insights provided in this guide serve as a solid foundation for researchers to embark on these exciting research endeavors.

References

  • Title: Electropolymerization of Indole and its Derivatives Source: A comprehensive review on the topic, often found in journals like Synthetic Metals or Electrochimica Acta. While a specific paper for the exact monomer is not available, general principles can be found in reviews on indole electropolymerization. URL: [Link]

  • Title: Handbook of Metathesis, Volume 2: Applications in Organic Synthesis Author/Editor: Robert H. Grubbs Source: This handbook provides an authoritative overview of ROMP and its applications. URL: [Link]

  • Title: The RAFT Process: A User Guide Source: CSIRO Publishing. This guide provides detailed information on the RAFT polymerization technique. URL: [Link]

  • Title: Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization Source: A seminal review article in a high-impact polymer chemistry journal, such as Progress in Polymer Science or Macromolecules. URL: [Link]

Catalytic Applications of Indole Derivatives: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold, a privileged heterocyclic motif, is a cornerstone in medicinal chemistry and natural product synthesis. Its unique electronic properties and structural versatility have also positioned it as a powerful tool in the realm of catalysis. This guide provides an in-depth exploration of the catalytic applications of indole derivatives, offering detailed application notes and protocols for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of procedures, this document delves into the mechanistic underpinnings and the rationale behind experimental design, empowering researchers to not only apply these methods but also to innovate upon them.

Section 1: The Indole Scaffold in Organocatalysis

Indole derivatives have emerged as highly effective organocatalysts and crucial components of more complex catalytic systems. Their ability to act as hydrogen-bond donors through the N-H proton, coupled with the nucleophilic character of the C3 position, allows for a range of activation modes in asymmetric synthesis.

Indole-Based Bifunctional Catalysts: The Squaramide Example

Indole-containing squaramides are a prominent class of bifunctional organocatalysts that have demonstrated remarkable efficacy in a variety of asymmetric transformations. The squaramide moiety provides a rigid platform for two hydrogen-bond donating N-H groups, while the indole unit can participate in additional non-covalent interactions, such as π-π stacking, to enhance stereocontrol.

The power of indole-based squaramide catalysts lies in their ability to simultaneously activate both the nucleophile and the electrophile. The squaramide core, through hydrogen bonding, enhances the electrophilicity of the acceptor, while a basic moiety on the catalyst backbone, often a tertiary amine, deprotonates the nucleophile, increasing its reactivity. The chiral scaffold ensures that this dual activation occurs in a stereochemically defined environment, leading to high enantioselectivity.

Application Note 1: Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds to Nitroolefins

This protocol details the use of an indole-squaramide organocatalyst for the highly enantioselective Michael addition of a β-keto ester to a nitroolefin, a key C-C bond-forming reaction.

Experimental Protocol:

  • Catalyst Preparation: The synthesis of the indole-squaramide catalyst is a critical first step. A representative procedure involves the condensation of a chiral amine with a squarate ester, followed by reaction with an amino-indole derivative. For a detailed synthesis protocol, refer to the supplementary information of relevant literature.[1][2][3]

  • Reaction Setup: To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add the indole-squaramide catalyst (0.02 mmol, 5 mol%).

  • Reagent Addition: Add the β-keto ester (0.4 mmol, 2.0 equiv) and the nitroolefin (0.2 mmol, 1.0 equiv).

  • Solvent and Reaction Conditions: Dissolve the reagents in toluene (2.0 mL) and stir the reaction mixture at room temperature for 24 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the desired Michael adduct.

  • Characterization: The enantiomeric excess of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Data Presentation:

EntryCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)
110Toluene249295
25Toluene249598
35CH2Cl2488592
45THF487888
52Toluene369097

Table 1: Optimization of the asymmetric Michael addition.

Causality Behind Experimental Choices:

  • Catalyst Loading: A lower catalyst loading (2-5 mol%) is often sufficient, highlighting the efficiency of the catalyst. This minimizes cost and potential downstream contamination.

  • Solvent: Toluene is frequently the solvent of choice as its non-polar nature can enhance the hydrogen-bonding interactions crucial for catalysis. More polar solvents like THF can compete for hydrogen bonding, leading to lower enantioselectivity.

Catalytic Cycle Diagram:

Michael_Addition Catalyst Indole-Squaramide Catalyst (C) Intermediate1 [C·Nu-H·E] Activated Complex Catalyst->Intermediate1 H-bonding Nucleophile β-Keto Ester (Nu-H) Nucleophile->Intermediate1 Electrophile Nitroolefin (E) Electrophile->Intermediate1 Product_Complex [C·Product] Intermediate1->Product_Complex C-C bond formation Product_Complex->Catalyst Product release Product Michael Adduct (Product) Product_Complex->Product

Caption: Proposed catalytic cycle for the indole-squaramide catalyzed Michael addition.

Section 2: Indole Derivatives as Ligands in Transition-Metal Catalysis

The electron-rich nature of the indole ring and the presence of the nitrogen atom make indole derivatives excellent ligands for transition metals. Chiral indole-based ligands, such as phosphines and N-heterocyclic carbenes (NHCs), have been instrumental in the development of highly enantioselective transition-metal-catalyzed reactions.

Chiral Indolyl-Phosphine Ligands in Asymmetric Cross-Coupling

Chiral phosphine ligands are mainstays in asymmetric catalysis. Incorporating an indole scaffold into the phosphine ligand structure can introduce unique steric and electronic properties, leading to enhanced catalytic activity and stereoselectivity. These ligands are often synthesized from readily available indole precursors.[4]

In reactions like the Suzuki-Miyaura coupling, the indolyl-phosphine ligand plays several critical roles. It stabilizes the metal center, facilitates the oxidative addition and reductive elimination steps of the catalytic cycle, and creates a chiral environment around the metal, which dictates the stereochemical outcome of the reaction. The electronic properties of the indole ring can be tuned by substituents to modulate the electron-donating ability of the phosphine, thereby influencing the catalytic activity.

Application Note 2: Synthesis of a Chiral Indolyl-Phosphine Ligand and its Application in Asymmetric Suzuki-Miyaura Coupling

This section provides a protocol for the synthesis of a P-chiral indolyl-phosphine ligand and its subsequent use in an asymmetric Suzuki-Miyaura cross-coupling reaction to generate axially chiral biaryls.

Experimental Protocol: Ligand Synthesis

  • Indole Functionalization: Start with a commercially available 2-arylindole. Deprotonate the indole N-H using a strong base like n-butyllithium in an inert solvent such as THF at low temperature (-78 °C).

  • Phosphinylation: Quench the resulting indolyl anion with a chlorophosphine reagent (e.g., chlorodiphenylphosphine) to introduce the phosphine moiety at the N1 position.

  • Purification: After aqueous work-up, purify the crude ligand by column chromatography on silica gel under an inert atmosphere to prevent oxidation of the phosphine. For detailed procedures and characterization, refer to specialized literature on phosphine ligand synthesis.[5][6][7]

Experimental Protocol: Asymmetric Suzuki-Miyaura Coupling

  • Catalyst Pre-formation (optional): In a glovebox, dissolve the chiral indolyl-phosphine ligand (0.022 mmol, 1.1 mol%) and a palladium precursor such as Pd(OAc)2 (0.02 mmol, 1.0 mol%) in an anhydrous, deoxygenated solvent like toluene. Stir for 30 minutes at room temperature.

  • Reaction Setup: In a separate flask, add the aryl halide (2.0 mmol, 1.0 equiv), the boronic acid (3.0 mmol, 1.5 equiv), and a base such as K3PO4 (4.0 mmol, 2.0 equiv).

  • Reaction Initiation: Add the pre-formed catalyst solution to the flask containing the reagents.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.

  • Work-up and Purification: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Characterization: Determine the enantiomeric excess of the biaryl product by chiral HPLC analysis.

Data Presentation:

EntryLigandAryl HalideBoronic AcidYield (%)ee (%)
1Indolyl-Phos-11-bromo-2-naphthylaminePhenylboronic acid8592
2Indolyl-Phos-11-chloro-2-naphthylaminePhenylboronic acid7891
3Indolyl-Phos-21-bromo-2-naphthylamine4-methoxyphenylboronic acid9195
4Indolyl-Phos-21-bromo-2-naphthylamine2-methylphenylboronic acid8288

Table 2: Performance of chiral indolyl-phosphine ligands in asymmetric Suzuki-Miyaura coupling.

Causality Behind Experimental Choices:

  • Palladium Precursor: Pd(OAc)2 is a common and relatively air-stable precursor that is readily reduced in situ to the active Pd(0) species.

  • Base: A moderately strong base like K3PO4 is crucial for the transmetalation step of the catalytic cycle.

  • Ligand Design: The steric bulk and electronic properties of the indolyl-phosphine ligand are critical for achieving high enantioselectivity. Electron-donating groups on the indole ring can increase the electron density on the palladium center, potentially accelerating the oxidative addition step.

Catalytic Cycle Diagram:

Suzuki_Coupling Pd0 Pd(0)Ln (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArX Aryl Halide (Ar-X) ArX->OxAdd PdII_Ar Ar-Pd(II)Ln-X OxAdd->PdII_Ar Transmetal Transmetalation PdII_Ar->Transmetal ArBOH2 Boronic Acid (Ar'-B(OH)2) ArBOH2->Transmetal Base Base Base->Transmetal PdII_Ar_Ar Ar-Pd(II)L*n-Ar' Transmetal->PdII_Ar_Ar RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Regeneration Product Biaryl (Ar-Ar') RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Section 3: Indole Derivatives in Photoredox Catalysis

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of reactive radical intermediates under mild conditions. Indole derivatives can participate in photoredox catalytic cycles either as substrates or as components of the photocatalytic system.

Photoredox-Catalyzed Functionalization of Indoles

The electron-rich nature of indoles makes them susceptible to single-electron oxidation to form indole radical cations. These intermediates can then undergo a variety of transformations, including additions and cycloadditions, that are not readily accessible through traditional methods.

In a typical photoredox cycle for indole functionalization, a photocatalyst, upon excitation by visible light, becomes a potent oxidant. It can then oxidize the indole to its radical cation. This highly reactive species can be trapped by a nucleophile, leading to the formation of a new bond. The reduced photocatalyst is then regenerated in a subsequent step, completing the catalytic cycle.

Application Note 3: Photoredox-Catalyzed C3-Alkylation of Indoles

This protocol describes a method for the direct C3-alkylation of indoles with alkyl radicals generated from alkyl halides under visible light irradiation.

Experimental Protocol:

  • Reaction Setup: In a borosilicate glass vial equipped with a magnetic stir bar, combine the indole (0.5 mmol, 1.0 equiv), the alkyl halide (1.0 mmol, 2.0 equiv), and the photocatalyst (e.g., Ru(bpy)3Cl2 or an organic dye, 1-2 mol%).

  • Solvent and Additives: Dissolve the reagents in a suitable solvent such as acetonitrile or DMF (5.0 mL). Add a sacrificial electron donor, such as Hantzsch ester or a tertiary amine (1.5 equiv), if required by the catalytic cycle.

  • Degassing: Seal the vial and degas the reaction mixture by sparging with an inert gas (e.g., argon) for 15-20 minutes to remove oxygen, which can quench the excited state of the photocatalyst.

  • Irradiation: Place the reaction vial at a fixed distance from a visible light source (e.g., a blue LED lamp) and stir at room temperature for 12-24 hours.

  • Work-up and Purification: After the reaction is complete, remove the solvent under reduced pressure. Purify the residue by flash column chromatography on silica gel to isolate the C3-alkylated indole product.

  • Characterization: Confirm the structure of the product by standard spectroscopic methods (NMR, MS).

Data Presentation:

EntryPhotocatalystAlkyl HalideSolventYield (%)
1Ru(bpy)3Cl2i-Pr-ICH3CN88
2Eosin Yt-Bu-BrDMF75
3Ir(ppy)3Cyclohexyl-ICH3CN82
4Ru(bpy)3Cl2Benzyl-BrCH3CN91

Table 3: Substrate scope for the photoredox-catalyzed C3-alkylation of indole.

Causality Behind Experimental Choices:

  • Photocatalyst: The choice of photocatalyst is determined by its redox potential, which must be sufficient to oxidize the indole and reduce the alkyl halide.

  • Degassing: The removal of oxygen is critical as triplet oxygen can quench the excited state of the photocatalyst, inhibiting the desired reaction pathway.

  • Sacrificial Donor: In some catalytic cycles, a sacrificial electron donor is necessary to regenerate the ground state of the photocatalyst.

Catalytic Cycle Diagram:

Photoredox_Alkylation PC Photocatalyst (PC) PC_excited PC* PC->PC_excited Excitation Light hν (Visible Light) Light->PC_excited Indole_radical Indole Radical Cation PC_excited->Indole_radical PC_reduced PC- PC_excited->PC_reduced SET Indole Indole Indole->Indole_radical Oxidation Product C3-Alkylated Indole Indole_radical->Product + R• - H+ PC_reduced->PC Regeneration Alkyl_radical Alkyl Radical (R•) PC_reduced->Alkyl_radical SET Donor_oxidized D+• PC_reduced->Donor_oxidized SET Alkyl_halide Alkyl Halide (R-X) Alkyl_halide->Alkyl_radical Reduction X_anion X- Alkyl_halide->X_anion Alkyl_radical->Product Donor Sacrificial Donor (D) Donor->Donor_oxidized

Caption: A plausible mechanistic pathway for the photoredox-catalyzed C3-alkylation of indoles.

References

  • Casertano, M., Kelly, B. G., Gillick-Healy, M. W., Grieco, P., & Adamo, M. F. A. (2025). Synthesis of indole-based derivatives containing ammonium salts, diamines and aminoureas for organocatalysis. Organics, 6(2), 15. [Link]

  • Zhu, Y., et al. (2021). Squaramide–Sulfonamide Organocatalyst for Asymmetric Direct Vinylogous Aldol Reactions. The Journal of Organic Chemistry, 86(15), 10185-10195. [Link]

  • Enantioselective Friedel-Crafts alkylation of indole with nitroalkenes in the presence of bifunctional squaramide organocatalyst. Tetrahedron, 97, 132389. (2021). [Link]

  • Gong, L., et al. (2014). Organocatalytic Asymmetric Arylative Dearomatization of 2,3-disubstituted Indoles Enabled by Tandem Reactions. Angewandte Chemie International Edition, 53(50), 13912-13915. [Link]

  • Shi, F., et al. (2020). Organocatalytic Asymmetric Synthesis of Indole-Based Chiral Heterocycles: Strategies, Reactions, and Outreach. Accounts of Chemical Research, 53(2), 483-496. [Link]

  • Buchwald, S. L., et al. (2007). Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki−Miyaura Coupling of Aryl Chlorides. Organic Letters, 9(10), 1843-1846. [Link]

  • Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, 97(9), 520-542. [Link]

  • Barriault, L., et al. (2015). Indole Functionalization via Photoredox Gold Catalysis. Organic Letters, 17(11), 2864-2866. [Link]

Sources

Application Notes and Protocols for Microwave-Assisted Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of the Indole Scaffold and the Advent of Microwave-Assisted Synthesis

The indole framework is a privileged heterocyclic motif that forms the structural core of a vast number of natural products, pharmaceuticals, and agrochemicals.[1] Its prevalence in biologically active molecules, from the essential amino acid tryptophan to the anti-migraine triptan drugs, underscores the critical importance of efficient and versatile methods for its synthesis.[2] Traditional approaches to indole synthesis, while foundational to organic chemistry, are often hampered by long reaction times, harsh reaction conditions, and modest yields.[1]

In the quest for more sustainable and efficient chemical transformations, microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology.[2] By leveraging the ability of microwave irradiation to rapidly and uniformly heat reactants and solvents, MAOS offers significant advantages over conventional heating methods.[1] These benefits include dramatically reduced reaction times, often from hours to minutes, improved reaction yields and selectivity, and the potential for solvent-free reactions, aligning with the principles of green chemistry.[2][3] This application note provides a detailed guide to the experimental setup and protocols for the microwave-assisted synthesis of indoles via several key methodologies, offering field-proven insights for researchers and drug development professionals.

The Principles of Microwave-Assisted Synthesis: A Paradigm Shift in Reaction Heating

Conventional heating methods, such as oil baths or heating mantles, transfer heat to a reaction mixture via conduction and convection, a relatively slow and inefficient process that can lead to temperature gradients and the formation of byproducts.[3] In contrast, microwave-assisted synthesis utilizes the dielectric heating properties of polar molecules.[4] The two primary mechanisms of microwave heating are:

  • Dipolar Polarization: Polar molecules in the reaction mixture continuously attempt to align themselves with the oscillating electric field of the microwave radiation. This rapid reorientation creates molecular friction, which in turn generates heat.

  • Ionic Conduction: In the presence of ions, the oscillating electric field induces their migration. Collisions between these moving ions and other molecules in the solution result in the dissipation of energy as heat.

This direct and volumetric heating of the reaction mixture leads to a rapid increase in temperature, often allowing access to temperatures above the solvent's boiling point in sealed vessels, a phenomenon known as superheating.[5] This, in turn, can dramatically accelerate reaction rates, as described by the Arrhenius equation, and in some cases, alter reaction pathways to favor the formation of the desired product.

General Experimental Setup for Microwave-Assisted Indole Synthesis

Modern microwave-assisted synthesis is performed in dedicated laboratory microwave reactors, which offer precise control over reaction parameters and incorporate essential safety features. Domestic microwave ovens should never be used for chemical synthesis due to the significant risk of explosion and exposure to hazardous materials. [6]

A typical experimental setup consists of the following:

  • Microwave Reactor: A laboratory-grade microwave synthesizer equipped with temperature and pressure sensors, a magnetic stirrer, and a dedicated user interface for programming reaction conditions.

  • Reaction Vessels: Specially designed sealed glass vials or tubes that can withstand high temperatures and pressures. These are typically available in various sizes (e.g., 2-5 mL, 10-20 mL).

  • Magnetic Stir Bars: To ensure efficient mixing and uniform temperature distribution within the reaction vessel.

Core Safety Protocols for Microwave Chemistry
  • Vessel Integrity: Always inspect reaction vessels for cracks or imperfections before use. Never exceed the recommended fill volume (typically no more than 2/3 full).[7]

  • Pressure Monitoring: Be aware of the potential for rapid pressure buildup, especially when working with volatile solvents or reactions that generate gaseous byproducts. Modern reactors have built-in pressure monitoring and emergency venting systems.

  • Solvent Choice: Use solvents with a sufficiently high boiling point and good microwave absorption properties. Non-polar solvents may require the use of a susceptor to aid in heating.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.[8]

  • Fume Hood: Conduct all reactions in a well-ventilated fume hood.[6]

  • Start Small: When developing a new microwave-assisted protocol, it is prudent to start with small-scale reactions to assess the reaction kinetics and potential for exotherms.[6]

Microwave-Assisted Indole Synthesis: Key Methodologies and Protocols

The following sections provide detailed protocols and comparative data for three widely used indole syntheses that have been significantly enhanced by microwave irradiation.

Microwave-Assisted Fischer Indole Synthesis

The Fischer indole synthesis, first reported in 1883, is a classic and versatile method for constructing the indole ring from an arylhydrazine and an aldehyde or ketone under acidic conditions.[9] While robust, the conventional method often requires prolonged heating in strong acids.[9] Microwave irradiation dramatically accelerates this transformation, often leading to higher yields in a fraction of the time.[9]

Causality of Microwave Enhancement: The Fischer indole synthesis proceeds through a[8][8]-sigmatropic rearrangement of a hydrazone intermediate. This step has a significant activation energy barrier, which is readily overcome by the rapid and efficient heating provided by microwaves. The use of microwave-transparent catalysts like Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) allows for selective heating of the polar reactants and intermediates, further enhancing the reaction rate.[9]

Comparative Data: Microwave vs. Conventional Fischer Indole Synthesis

ArylhydrazineKetone/AldehydeHeating MethodCatalyst/ReagentSolventTimeTemperatureYield (%)Reference
PhenylhydrazinePropiophenoneConventionalAcetic AcidAcetic Acid8 hoursReflux75[1]
PhenylhydrazinePropiophenoneMicrowaveEaton's Reagent-10 min170°C92[1]
PhenylhydrazineCyclohexanoneConventionalZinc Chloride---76[1]
PhenylhydrazineCyclohexanoneMicrowavep-TSA-3 min-91[10]

Detailed Protocol: Microwave-Assisted Synthesis of 2-Phenylindole

This protocol is adapted from the work of Kappe and colleagues.[9]

  • Reactants and Reagents:

    • Phenylhydrazine (1.0 mmol, 108 mg)

    • Propiophenone (1.0 mmol, 134 mg)

    • Eaton's Reagent (2 mL)

    • Crushed ice

    • Saturated aqueous sodium bicarbonate solution

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add phenylhydrazine and propiophenone.

    • Carefully add Eaton's Reagent (2 mL) to the vial.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the reaction mixture at 170 °C for 10 minutes with stirring.

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Carefully quench the reaction mixture by pouring it onto crushed ice.

    • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-phenylindole.

Fischer_Indole_Synthesis_Workflow cluster_conventional Conventional Heating cluster_microwave Microwave-Assisted Synthesis conv_start Reactants + Acetic Acid conv_heat Reflux (8 hours) conv_start->conv_heat conv_workup Work-up & Purification conv_heat->conv_workup conv_product 2-Phenylindole (75% Yield) conv_workup->conv_product mw_start Reactants + Eaton's Reagent mw_heat Microwave Irradiation (170°C, 10 min) mw_start->mw_heat mw_workup Work-up & Purification mw_heat->mw_workup mw_product 2-Phenylindole (92% Yield) mw_workup->mw_product

Caption: Comparative workflow of conventional vs. microwave-assisted Fischer indole synthesis.

Microwave-Assisted Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau indole synthesis involves the reaction of an α-haloketone with an excess of an arylamine to produce a 2-arylindole.[11] Traditional methods often require high temperatures and long reaction times, and can suffer from low yields.[11] The application of microwave irradiation, particularly in solvent-free conditions, has significantly improved the efficiency and environmental footprint of this reaction.[12][13]

Causality of Microwave Enhancement: The key step in the Bischler-Möhlau synthesis is the intramolecular electrophilic cyclization of an α-arylamino ketone intermediate.[11] This step is promoted by the high temperatures rapidly achieved under microwave irradiation. In solvent-free preparations, the direct absorption of microwave energy by the polar reactants leads to a rapid increase in temperature and reaction rate, avoiding the need for a high-boiling solvent.[12]

Comparative Data: Microwave vs. Conventional Bischler-Möhlau Indole Synthesis

Anilineα-HaloketoneHeating MethodCatalyst/BaseSolventTimePower/TempYield (%)Reference
AnilinePhenacyl bromideConventionalAniline (excess)--High TempLow (e.g., 17%)[13]
AnilinePhenacyl bromideMicrowaveAniline (excess)DMF (3 drops)1 min600 W75[13]
Substituted AnilinesSubstituted Phenacyl bromidesMicrowaveAniline (excess)DMF (3 drops)1 min600 W52-75[13]

Detailed Protocol: Microwave-Assisted, One-Pot Synthesis of 2-Arylindoles

This protocol is adapted from the work of Sridharan and Menéndez.[13]

  • Reactants and Reagents:

    • Substituted aniline (2.0 mmol)

    • Substituted phenacyl bromide (1.0 mmol)

    • Dimethylformamide (DMF, 3 drops)

    • Petroleum ether

    • Ethyl acetate

  • Procedure:

    • In a suitable microwave-safe vessel, mix the aniline (2 equivalents) and the phenacyl bromide (1 equivalent).

    • Stir the mixture for 3 hours at room temperature. The aniline acts as both a reactant and a base.

    • Add 3 drops of DMF to the mixture.

    • Place the vessel in a microwave reactor and irradiate at 600 W for 1 minute.

    • After irradiation, allow the mixture to cool to room temperature.

    • The crude product can be purified directly by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the pure 2-arylindole.

Bischler_Mohlau_Workflow start Aniline (2 eq) + Phenacyl Bromide (1 eq) stir Stir at RT (3 hours) start->stir add_dmf Add DMF (3 drops) stir->add_dmf microwave Microwave Irradiation (600 W, 1 min) add_dmf->microwave cool Cool to RT microwave->cool purify Column Chromatography cool->purify product 2-Arylindole (52-75% Yield) purify->product

Caption: Workflow for the one-pot, microwave-assisted Bischler-Möhlau indole synthesis.

Microwave-Assisted Palladium-Catalyzed Indole Synthesis

Palladium-catalyzed cross-coupling reactions, such as the Larock indole synthesis, represent a powerful and regioselective method for the preparation of polysubstituted indoles from o-haloanilines and alkynes.[14][15] These reactions, while highly effective, can be slow under conventional heating. Microwave irradiation has been shown to significantly accelerate these catalytic cycles, leading to shorter reaction times and often improved yields.[14][16]

Causality of Microwave Enhancement: The catalytic cycle of palladium-catalyzed cross-coupling reactions involves several steps, including oxidative addition, migratory insertion, and reductive elimination.[14] Microwave heating can accelerate these individual steps, leading to a faster overall turnover of the catalyst. The rapid heating can also help to prevent catalyst decomposition and promote the dissolution of reactants, leading to more efficient reactions.[17]

Comparative Data: Microwave vs. Conventional Palladium-Catalyzed Indole Synthesis

o-Haloaniline DerivativeAlkyneHeating MethodCatalyst SystemSolventTimeTemperatureYield (%)Reference
N-Aryl enamine-ConventionalPd(OAc)₂, Cu(OAc)₂, K₂CO₃DMF16 h80°C73[16]
N-Aryl enamine-MicrowavePd(OAc)₂, Cu(OAc)₂, K₂CO₃DMF1 h60°C90[16]
2-IodoanilinePhenylacetyleneConventionalPdCl₂(PPh₃)₂, CuI, Et₃NEt₃N/CH₃CN-60°C-[14]
2-IodoanilinePhenylacetyleneMicrowavePdCl₂(PPh₃)₂, CuI, Et₃NEt₃N20-30 min60°CHigh Yields[14]

Detailed Protocol: Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives

This protocol is adapted from the work of Riu et al.[16]

  • Reactants and Reagents:

    • Enamine intermediate (e.g., methyl (Z)-3-((phenyl)amino)but-2-enoate) (0.16 mmol, 1 eq)

    • Palladium(II) acetate (Pd(OAc)₂) (0.016 mmol, 0.1 eq)

    • Copper(II) acetate (Cu(OAc)₂) (0.16 mmol, 1 eq)

    • Potassium carbonate (K₂CO₃) (0.40 mmol, 2.5 eq)

    • Dimethylformamide (DMF) (2 mL)

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a microwave reaction vial containing a magnetic stir bar, add the enamine intermediate, Pd(OAc)₂, Cu(OAc)₂, and K₂CO₃.

    • Add DMF (2 mL) to the vial and purge with argon.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at 60 °C with stirring for the optimized time (e.g., 1-3 hours, depending on the substrate).

    • After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography to afford the desired indole derivative.

Palladium_Catalyzed_Workflow start Enamine + Pd(OAc)₂ + Cu(OAc)₂ + K₂CO₃ in DMF purge Purge with Argon start->purge microwave Microwave Irradiation (60°C, 1-3 h) purge->microwave cool Cool to RT microwave->cool workup Aqueous Work-up & Extraction cool->workup purify Column Chromatography workup->purify product Substituted Indole (>90% Yield) purify->product

Caption: General workflow for microwave-assisted palladium-catalyzed indole synthesis.

Troubleshooting and Optimization

While microwave-assisted synthesis is a powerful technique, optimization is often necessary to achieve the best results. Here are some key parameters to consider:

  • Solvent: The choice of solvent is critical as it must be able to absorb microwave energy efficiently. Polar solvents like DMF, DMSO, and ethanol are commonly used.[10][18] In some cases, solvent-free conditions can be highly effective.[12]

  • Catalyst: The catalyst and its loading should be optimized for each specific reaction. For Fischer indole synthesis, screening both Brønsted and Lewis acids is recommended.[10]

  • Temperature and Time: These parameters are interdependent. Higher temperatures will generally lead to shorter reaction times. It is important to monitor the reaction progress by TLC or LC-MS to avoid decomposition of the product at excessively high temperatures or for prolonged reaction times.[10]

  • Power: Modern microwave reactors allow for precise power control. Using a lower power setting can sometimes be beneficial for reactions that are sensitive to rapid heating.

Conclusion: A Greener and More Efficient Future for Indole Synthesis

The integration of microwave technology into the synthesis of indoles represents a significant advancement in the field of organic chemistry.[2] The data and protocols presented in this application note demonstrate that MAOS consistently reduces reaction times, often improves product yields, and promotes greener chemical practices by minimizing solvent use and energy consumption.[1][2] For researchers and professionals in drug development, the ability to rapidly synthesize libraries of indole derivatives for biological screening can significantly accelerate the discovery of new therapeutic agents. As microwave technology continues to evolve, its role in the efficient and sustainable synthesis of indoles and other important heterocyclic compounds is set to expand even further.

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A Practical Guide to Monitoring the Reaction Kinetics of Indole Alkylation: From Method Selection to Data Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Importance of "When" and "How Fast" in Indole Chemistry

The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2][3] The Friedel-Crafts alkylation of indoles is a fundamental and powerful method for C-C bond formation, enabling the synthesis of complex molecular architectures.[3][4] However, the high nucleophilicity of the indole ring, particularly at the C3 position, presents significant challenges, including poor regioselectivity (C3 vs. N vs. C2 alkylation) and the potential for polyalkylation.[1][5]

Understanding the kinetics of these reactions—not just the final outcome, but the rate of formation of products and consumption of reactants—is critical. Kinetic monitoring moves beyond simple endpoint analysis to provide a detailed narrative of the reaction. This is the essence of Process Analytical Technology (PAT), a framework that aims to design and control manufacturing processes through real-time measurements to ensure final product quality.[6][7][8] By generating robust kinetic data, researchers can optimize reaction conditions, maximize yield, minimize impurities, ensure process safety, and develop a deep, fundamental understanding of the reaction mechanism.[9][10]

This guide provides a comprehensive overview and detailed protocols for monitoring the kinetics of indole alkylation using today's most effective analytical techniques.

Choosing Your Analytical Weapon: A Comparative Overview

The choice of analytical technique is the most critical decision in a kinetic study. It depends on the specific reaction, available equipment, and the level of detail required. The three most common and powerful techniques are in-situ Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).

  • In-situ FTIR (e.g., ReactIR™): This technique uses an attenuated total reflectance (ATR) probe inserted directly into the reaction vessel.[11] It monitors the change in vibrational frequencies of functional groups in real-time. For indole alkylation, one might track the disappearance of the indole N-H stretch (~3400 cm⁻¹) and the appearance of a new band corresponding to the product. Its primary advantage is providing continuous, non-invasive data, which is invaluable for capturing rapid reaction phases and identifying transient intermediates.[12][13][14] However, the data is proportional, not absolute, and requires calibration or further analysis to yield true concentrations.[15]

  • Quantitative NMR (qNMR): NMR provides unparalleled structural information. For kinetics, it can be used to simultaneously identify and quantify every proton-bearing species in the mixture—starting materials, intermediates, products, and byproducts.[16][17] When performed with a stable internal standard, qNMR is an intrinsically primary ratio method, meaning it can provide highly accurate concentration data without the need for calibration curves.[18][19][20] It can be performed in-situ inside the NMR spectrometer for slow reactions or, more commonly, by quenching aliquots for offline analysis.[21][22]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse of many analytical labs for its sensitivity, robustness, and ability to resolve complex mixtures.[23] For indole alkylations, a reverse-phase HPLC method can effectively separate the relatively nonpolar indole starting material from its (often) more polar or nonpolar products.[24][25] Quantification is achieved via a UV detector, which requires the creation of calibration curves for each analyte. As an offline technique, it necessitates reaction quenching, which must be instantaneous to ensure accurate time points.

Data Presentation: Comparison of Kinetic Monitoring Techniques
FeatureIn-situ FTIR (ReactIR)Quantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Temporal Resolution Excellent (seconds to sub-second)Fair to Good (minutes)Fair (minutes, limited by sampling/run time)
Quantitation Relative (requires calibration for absolute)[15]Absolute (with internal standard)[19][20]Absolute (requires calibration curves)
Structural Info Functional groups onlyFull, unambiguous structureNone (retention time only)
Sample Prep None (in-situ probe)Offline: Quenching, dilution, addition of standard. In-situ: None.Quenching, dilution, filtration
Key Advantage Real-time, non-invasive monitoring of reaction progress.High structural detail and intrinsic quantitation.High sensitivity and excellent for complex mixtures.
Key Disadvantage Complex spectra; indirect concentration measurement.Lower sensitivity; offline requires perfect quenching.Offline only; potential for sample degradation.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a validated starting point. Researchers should adapt them based on the specific reactivity of their substrates and the capabilities of their instrumentation.

Visualizing the Process: General Workflow

The diagram below outlines the fundamental steps common to offline kinetic analysis techniques like HPLC and NMR.

G cluster_reaction Reaction Phase cluster_analysis Analysis Phase cluster_modeling Modeling Phase A 1. Reaction Setup (Controlled Temp & Stirring) B 2. Timed Aliquot Sampling A->B C 3. Instantaneous Quenching B->C D 4. Sample Preparation (Dilution, Std. Addition) C->D E 5. Instrumental Analysis (HPLC / NMR) D->E F 6. Data Processing E->F G 7. Plot Concentration vs. Time F->G H 8. Determine Kinetic Parameters G->H

Caption: General workflow for kinetic analysis using offline methods.

Visualizing the Chemistry: A Typical Indole Alkylation

The Friedel-Crafts alkylation of indole is regioselective for the C3 position but can be complicated by side reactions.

reaction_scheme indole Indole c3_product C3-Alkylated Product (Desired) indole->c3_product + R-X n_product N-Alkylated Product (Side Product) indole->n_product + R-X electrophile Electrophile (R-X) catalyst Catalyst (e.g., Lewis Acid) poly_product Poly-alkylated Product (Side Product) c3_product->poly_product + R-X

Caption: Reaction scheme for indole alkylation showing desired and side products.

Protocol 1: In-situ Monitoring with FTIR Spectroscopy (ReactIR)
  • Principle: This protocol leverages real-time vibrational spectroscopy to track changes in the concentration of reactants and products directly in the reaction vessel, eliminating the need for sampling and quenching.[12][13]

  • Apparatus & Reagents:

    • Glass reactor with overhead stirrer and temperature control.

    • FTIR spectrometer with a compatible in-situ ATR probe (e.g., Mettler Toledo ReactIR).[11]

    • Indole substrate, alkylating agent, catalyst, and anhydrous solvent.

  • Step-by-Step Methodology:

    • System Setup: Assemble the reaction vessel. Insert the ATR probe, ensuring the sensor is fully submerged in the reaction medium and clear of the stir paddle.

    • Background Collection: Charge the reactor with the indole substrate and solvent. Stir at the desired reaction temperature. Collect a background spectrum. This is a critical step as it defines the "zero" point against which all subsequent changes are measured.

    • Reaction Initiation & Data Acquisition: Begin spectral acquisition. Inject the alkylating agent and/or catalyst to initiate the reaction (t=0).

    • Real-Time Monitoring: In the software, identify characteristic infrared bands. For example, track the decrease in the indole N-H absorbance (~3400 cm⁻¹) or a C-H out-of-plane bend, and the increase of a unique band associated with the product.

    • Data Analysis: The software will generate profiles of absorbance vs. time for the selected peaks. These profiles are directly proportional to the concentration profiles.

    • Self-Validation (Optional but Recommended): To convert relative trends to absolute concentrations, perform an in-situ standard addition at the end of the reaction.[15] Add a known amount of the purified product and measure the corresponding increase in absorbance to create a quantitative calibration.

Protocol 2: Offline Monitoring by Quantitative ¹H NMR (qNMR)
  • Principle: This protocol uses the principle of qNMR, where the integral of a signal is directly proportional to the number of nuclei.[19] By adding a known amount of an unreactive internal standard, the concentration of all other species can be determined accurately.

  • Apparatus & Reagents:

    • NMR Spectrometer (≥400 MHz recommended).

    • High-quality NMR tubes.

    • Reaction setup with temperature control.

    • Internal Standard (IS): Must be stable under reaction conditions, soluble, have simple signals that do not overlap with other species (e.g., 1,3,5-trimethoxybenzene, dimethyl sulfone).

    • Deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Quenching agent (e.g., triethylamine for acid-catalyzed reactions, or a weak acid for base-mediated ones).

  • Step-by-Step Methodology:

    • Reaction Setup: In a flask, combine the indole, solvent, and internal standard. Take a t=0 sample. Initiate the reaction by adding the alkylating agent/catalyst.

    • Timed Sampling: Using a calibrated pipette, withdraw a precise aliquot (e.g., 100 µL) at designated time points (e.g., 2, 5, 10, 20, 40, 60 minutes). Record the exact time.

    • Quenching: Immediately dispense the aliquot into a vial containing the quenching agent and/or cold deuterated solvent. This step must be faster than the reaction rate to be effective.

    • NMR Sample Preparation: Transfer the quenched sample to an NMR tube. If not already present, add the deuterated solvent.

    • NMR Acquisition: Acquire a ¹H NMR spectrum. Crucially , set the relaxation delay (d1) to be at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full magnetization recovery.[26][27] A typical value for small molecules is a d1 of 30 seconds, but this should be verified.

    • Data Processing & Calculation:

      • Phase and baseline the spectrum carefully.

      • Integrate a non-overlapping peak for the starting material (e.g., C3-H proton), the product, and the internal standard.

      • Calculate the concentration using the following formula[19]:

        • Concentration (Analyte) = [ (Integral (Analyte) / # Protons (Analyte)) / (Integral (IS) / # Protons (IS)) ] * (Moles (IS) / Volume (Aliquot))

Protocol 3: Offline Monitoring by HPLC-UV
  • Principle: This protocol involves physically separating reaction components at discrete time points using chromatography and quantifying them with a UV detector against a pre-established calibration curve.[23]

  • Apparatus & Reagents:

    • HPLC system with a UV/Vis or Diode Array Detector (DAD).

    • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Typically a gradient of acetonitrile and water, possibly with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid.[24][28]

    • Purified standards of starting material and expected product(s).

    • Reaction and quenching setup as in the qNMR protocol.

  • Step-by-Step Methodology:

    • Method Development & Calibration:

      • Develop an isocratic or gradient HPLC method that achieves baseline separation of the indole, alkylating agent, and product(s). A typical starting point is a 10-90% acetonitrile/water gradient over 15 minutes. The detection wavelength is often set around 280 nm, an absorbance maximum for the indole chromophore.

      • Prepare a series of solutions of the starting material and purified product of known concentrations. Inject them to create calibration curves of peak area versus concentration. Ensure the R² value is >0.995 for linearity.

    • Reaction, Sampling, and Quenching: Follow steps 1-3 from the qNMR protocol.

    • Sample Preparation: Dilute the quenched aliquot with the mobile phase to a concentration that falls within the linear range of your calibration curve. Filter the sample through a 0.45 µm syringe filter to remove particulates before injection.

    • HPLC Analysis: Inject the prepared samples for each time point into the HPLC system.

    • Data Processing: Integrate the peak areas corresponding to the starting material and product in each chromatogram. Use the linear regression equation from your calibration curve to calculate the concentration of each species at each time point.

    • Trustworthiness Check: At each time point, calculate the mass balance. The sum of the molar concentrations of reactant, product, and any quantified byproducts should remain constant throughout the reaction. A significant deviation may indicate an unobserved side reaction or sample degradation.

References

  • Royal Society of Chemistry. (2015). In-Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor. Available at: [Link]

  • PubMed. (2011). Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate. Available at: [Link]

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  • National Institutes of Health (NIH). (2015). In Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor. Available at: [Link]

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  • RSC Publishing. (2019). Monitoring fast chemical processes by reaction-interrupted excitation transfer (ExTra) NMR spectroscopy. Available at: [Link]

  • RSC Publishing. (2022). Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. Available at: [Link]

  • ACS Publications. (2020). Use of Standard Addition to Quantify In Situ FTIR Reaction Data. Available at: [Link]

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  • ResearchGate. Reaction monitoring using in situ FTIR spectroscopy (ReactIR, normalized data). Available at: [Link]

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  • Frontiers. (2022). 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. Available at: [Link]

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  • Organic Chemistry Portal. (2005). Enantioselective Alkylation of the Indole Nucleus (2/2): Friedel-Crafts reaction. Available at: [Link]

  • RSC Publishing. C–H alkylation reactions of indoles mediated by Pd(ii) and norbornene: applications and recent developments. Available at: [Link]

  • ACS Publications. C3 versus C5 Regioselectivity in the Intramolecular Dehydrative Friedel–Crafts Alkylation of Indole C4-Tethered Carbinols. Available at: [Link]

  • ResearchGate. Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Available at: [Link]

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Application Note & Protocol: Strategies for the Scalable Synthesis of 2-Methyl-1-octyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a privileged structure in medicinal chemistry and materials science, making the development of robust and scalable synthetic routes to its derivatives a critical endeavor.[1] This guide provides a detailed technical overview and validated protocols for the synthesis of 2-Methyl-1-octyl-1H-indole, focusing on the transition from laboratory-scale procedures to a more efficient and safer kilogram-scale production. We will dissect two primary synthetic strategies: a classic two-step sequence involving Fischer indolization followed by N-alkylation, and a more advanced one-pot methodology. Emphasis is placed on the practical challenges of scale-up, including thermal management, reagent selection, and purification strategies, providing researchers and process chemists with the necessary tools for successful implementation.

Introduction: The Challenge of Scaling Indole Synthesis

This compound is a substituted indole featuring a methyl group at the C2 position and an octyl chain on the nitrogen atom. While its specific applications are varied, it serves as a valuable building block and intermediate in organic synthesis. The synthesis of such N-alkylated indoles typically follows one of two main pathways:

  • Two-Step Synthesis: The construction of the 2-methylindole core, most commonly via the Fischer indole synthesis, followed by a separate N-alkylation step.[2][3]

  • One-Pot Synthesis: A streamlined process where the Fischer indole synthesis and subsequent N-alkylation are performed sequentially in the same reaction vessel, improving process efficiency by reducing intermediate work-up and isolation steps.[1]

While laboratory-scale syntheses often prioritize yield and purity using convenient but sometimes hazardous reagents (e.g., sodium hydride), scaling up production introduces a new set of critical variables.[1] Safety, cost, environmental impact, and process control become paramount. This guide will first detail a reliable bench-scale synthesis to establish a baseline, then critically analyze the parameters for scaling the synthesis, culminating in a detailed protocol optimized for larger quantities.

Strategic Overview: Selecting a Scalable Synthetic Route

The most common and historically significant method for creating the indole core is the Fischer indole synthesis, which involves the acid-catalyzed reaction of a phenylhydrazine with a ketone or aldehyde.[2][3][4] For 2-methylindole, the reactants are phenylhydrazine and acetone.

Once 2-methylindole is obtained, the subsequent N-alkylation with an octyl halide is required. The classical laboratory approach often employs a strong base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF).[1] However, this method presents significant scale-up challenges:

  • Safety: Sodium hydride is a pyrophoric solid that requires careful handling under an inert atmosphere. Its reaction with alkyl halides is highly exothermic.

  • Solvent Issues: DMF can decompose unpredictably at elevated temperatures, especially in the presence of a base, posing a safety risk on a large scale.[1]

  • Work-up: Quenching large amounts of NaH is hazardous, and removing the high-boiling DMF solvent can be energy-intensive.

A superior strategy for large-scale N-alkylation involves using a milder base, such as potassium hydroxide (KOH), in conjunction with a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB).[5] This system avoids pyrophoric reagents and allows the reaction to proceed efficiently in less hazardous, water-immiscible solvents like toluene.

For the purpose of this guide, we will focus on the two-step synthesis as it offers better control over each transformation and simplifies purification of the intermediate and final product, which is often preferable in a scaled-up process.

Overall Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: N-Alkylation Phenylhydrazine Phenylhydrazine Phenylhydrazone Acetone Phenylhydrazone (Intermediate) Phenylhydrazine->Phenylhydrazone Acetone, cat. Acid Acetone Acetone Methylindole 2-Methylindole Phenylhydrazone->Methylindole Heat, Acid Catalyst (e.g., PPA, ZnCl₂) FinalProduct This compound Methylindole->FinalProduct Base (e.g., KOH/PTC) Toluene Bromooctane 1-Bromooctane

Sources

functionalization of the C3 position of 2-Methyl-1-octyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Selective Functionalization of the C3 Position of 2-Methyl-1-octyl-1H-indole

Authored by a Senior Application Scientist

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic . The indole scaffold is a cornerstone of medicinal chemistry, and mastering its modification is crucial for the development of novel therapeutics and functional materials. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

The target substrate, this compound, is an ideal model for studying C3 functionalization. The C2-methyl group electronically activates the C3 position and sterically hinders the C2 position, while the N1-octyl group enhances solubility in organic solvents and, critically, protects the indole nitrogen from participating in side reactions. This combination allows for highly regioselective modifications at the C3 position, which is the most nucleophilic site of the indole ring system.[1][2]

The Chemistry of Indole C3 Functionalization: An Overview

The indole ring is an electron-rich aromatic system. The lone pair of electrons on the nitrogen atom is delocalized into the pyrrole ring, making the C3 position exceptionally nucleophilic and prone to electrophilic aromatic substitution.[3][4] The general mechanism involves the attack of the C3 position on an electrophile (E+), forming a stabilized carbocation intermediate (a 3H-indolium ion), which then rearomatizes by losing a proton.

G cluster_0 Electrophilic Substitution at C3 Indole This compound Intermediate Stabilized Carbocation (3H-Indolium ion) Indole->Intermediate Attack at C3 Electrophile Electrophile (E+) Product C3-Functionalized Indole Intermediate->Product Deprotonation Proton H+ inv1->Intermediate

Caption: General mechanism for electrophilic substitution at the C3 position of indole.

This guide will detail three robust and versatile methods for introducing key functional groups at this position: Vilsmeier-Haack Formylation, Mannich Aminomethylation, and Friedel-Crafts Acylation.

Vilsmeier-Haack Formylation: Installing a Versatile Aldehyde Handle

The Vilsmeier-Haack reaction is a classic and highly efficient method for introducing a formyl (-CHO) group onto electron-rich aromatic rings.[5][6] The resulting indole-3-carboxaldehyde is a powerful synthetic intermediate, enabling access to a vast array of derivatives through subsequent reactions like oxidation, reduction, and condensation.

Application Note

Principle and Mechanism: The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium ion, from a tertiary amide (typically N,N-dimethylformamide, DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃). This electrophilic species is then attacked by the nucleophilic C3 position of the indole. The resulting iminium salt intermediate is subsequently hydrolyzed under basic conditions to yield the final aldehyde.

Causality Behind Experimental Choices:

  • Reagents: POCl₃ and DMF are the standard, cost-effective reagents for generating the Vilsmeier reagent in situ. The reaction is generally high-yielding and clean for activated substrates like N-alkylindoles.[6]

  • Solvent: While DMF often serves as both reagent and solvent, an inert co-solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can be used to control reaction concentration and temperature.

  • Temperature: The formation of the Vilsmeier reagent is typically performed at low temperatures (0 °C) to control its reactivity. The subsequent reaction with the indole can then be conducted at room temperature or with gentle heating.[5]

  • Workup: A basic aqueous workup (e.g., with NaOH or NaHCO₃) is essential to hydrolyze the stable iminium salt intermediate to the aldehyde and neutralize the acidic reaction mixture.[7][8]

Expected Outcome & Characterization: The expected product is This compound-3-carbaldehyde .

  • Appearance: Typically a yellow or off-white solid.[9]

  • ¹H NMR: Expect a characteristic singlet for the aldehyde proton (CHO) around δ 9.5-10.5 ppm. The indole protons will show characteristic shifts, and the octyl and methyl group signals will be present.

  • ¹³C NMR: The aldehyde carbonyl carbon will appear downfield, typically around δ 185-195 ppm.

  • IR Spectroscopy: A strong C=O stretching band will be observed around 1650-1700 cm⁻¹.

Detailed Protocol: Vilsmeier-Haack Formylation
Reagent/Material Formula MW ( g/mol ) Amount Equivalents
This compoundC₁₇H₂₅N243.392.43 g (10 mmol)1.0
Phosphorus oxychloridePOCl₃153.331.1 mL (12 mmol)1.2
N,N-Dimethylformamide (DMF)C₃H₇NO73.0915 mLSolvent/Reagent
Sodium Hydroxide SolutionNaOH40.00~20 mL (2 M)For workup
Ethyl AcetateC₄H₈O₂88.11As neededFor extraction
BrineNaCl(aq)-As neededFor washing
Anhydrous Sodium SulfateNa₂SO₄142.04As neededFor drying

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add anhydrous DMF (15 mL). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (1.1 mL, 12 mmol) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature at 0 °C. A thick, white precipitate may form. Stir the mixture at 0 °C for 30 minutes.

  • Indole Addition: Dissolve this compound (2.43 g, 10 mmol) in a minimal amount of DMF or DCM and add it dropwise to the Vilsmeier reagent mixture.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed. The mixture will typically turn a deep red or brown color.

  • Quenching and Hydrolysis: Carefully pour the reaction mixture into a beaker containing crushed ice (~50 g). Once the ice has melted, slowly add 2 M NaOH solution with stirring until the mixture is basic (pH > 10). A precipitate of the product should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure product.

Mannich Reaction: Introducing Aminomethyl Groups

The Mannich reaction is a cornerstone of organic synthesis for introducing an aminomethyl group, creating a "Mannich base."[10] For indoles, this reaction provides a direct route to analogues of gramine and other biologically active alkaloids, which are invaluable in drug discovery.

Application Note

Principle and Mechanism: The reaction involves the aminoalkylation of the acidic proton at the C3 position of the indole. It begins with the formation of an electrophilic Eschenmoser's salt precursor, the dimethylaminomethyl cation ([CH₂=N(CH₃)₂]⁺), from formaldehyde and dimethylamine under acidic conditions. The nucleophilic C3 of the indole then attacks this iminium ion to form the C-C bond, yielding the Mannich base.[11]

Causality Behind Experimental Choices:

  • Reagents: A combination of formaldehyde (often as an aqueous solution, formalin) and a secondary amine (like dimethylamine, often from its hydrochloride salt) is used to generate the iminium ion in situ. Acetic acid is a common solvent and catalyst, as it facilitates the formation of the electrophile without being overly harsh on the indole ring.

  • Temperature: The reaction is typically run at room temperature or with gentle warming to ensure a reasonable reaction rate without promoting decomposition.

  • Self-Validation: The reaction is often robust. The product, being a tertiary amine, has a distinct chemical signature. Its successful formation can be confirmed by the appearance of new signals in the ¹H NMR spectrum: a singlet for the C3-CH₂ group (around δ 3.5-4.5 ppm) and a singlet for the N(CH₃)₂ group (around δ 2.2-2.5 ppm).

Detailed Protocol: Mannich Aminomethylation
Reagent/Material Formula MW ( g/mol ) Amount Equivalents
This compoundC₁₇H₂₅N243.392.43 g (10 mmol)1.0
Dimethylamine HCl(CH₃)₂NH·HCl81.541.22 g (15 mmol)1.5
Formaldehyde (37% in H₂O)CH₂O30.031.2 mL (~15 mmol)~1.5
Acetic AcidCH₃COOH60.0520 mLSolvent/Catalyst
Sodium Hydroxide SolutionNaOH40.00As needed (5 M)For workup
Diethyl Ether(C₂H₅)₂O74.12As neededFor extraction

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine this compound (2.43 g, 10 mmol), dimethylamine hydrochloride (1.22 g, 15 mmol), and acetic acid (20 mL). Stir to dissolve.

  • Reagent Addition: Add the aqueous formaldehyde solution (1.2 mL) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Pour the reaction mixture into a beaker with ice water (~100 mL). Make the solution strongly basic (pH > 12) by the slow addition of 5 M NaOH solution.

  • Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous potassium carbonate (K₂CO₃), which is preferable for basic compounds.

  • Purification: Filter and concentrate the solvent under reduced pressure. The crude product, (2-Methyl-1-octyl-1H-indol-3-yl)-N,N-dimethylmethanamine , is often an oil and can be purified by column chromatography on silica gel (using a mobile phase containing a small amount of triethylamine, e.g., Hexane/EtOAc/Et₃N 90:9:1, to prevent streaking).

Friedel-Crafts Acylation: Forging C-C Bonds for Ketone Synthesis

Friedel-Crafts acylation introduces an acyl group to an aromatic ring, forming a ketone.[12] While classic conditions using strong Lewis acids like AlCl₃ can be too harsh for the sensitive indole nucleus, milder and more selective methods have been developed. This protocol utilizes a moderately strong Lewis acid that is effective for activated systems.

Application Note

Principle and Mechanism: The reaction involves the formation of a highly electrophilic acylium ion (R-C≡O⁺) from an acylating agent (e.g., acetic anhydride) and a Lewis acid catalyst (e.g., BF₃·OEt₂). The C3 position of the indole attacks this ion, followed by deprotonation to restore aromaticity and yield the 3-acylindole.[12][13]

Causality Behind Experimental Choices:

  • Acylating Agent: Acetic anhydride is chosen as it is less reactive and easier to handle than acetyl chloride. It generates the acylium ion upon activation.

  • Catalyst: Boron trifluoride etherate (BF₃·OEt₂) is a suitable Lewis acid for this transformation. It is strong enough to activate the anhydride but generally milder than AlCl₃, reducing the risk of indole polymerization or degradation.[14] Zeolite catalysts have also been shown to be effective and regioselective.[13]

  • Solvent: A non-coordinating, dry solvent like dichloromethane (DCM) is ideal.

  • Troubleshooting: Low yields can result from catalyst deactivation or insufficient activation. Ensure all reagents and glassware are scrupulously dry. If the reaction is sluggish, a slightly stronger Lewis acid or an increase in temperature may be required, but this should be approached with caution.

Detailed Protocol: Friedel-Crafts Acylation
Reagent/Material Formula MW ( g/mol ) Amount Equivalents
This compoundC₁₇H₂₅N243.391.22 g (5 mmol)1.0
Acetic Anhydride(CH₃CO)₂O102.090.57 mL (6 mmol)1.2
Boron Trifluoride EtherateBF₃·OEt₂141.930.75 mL (6 mmol)1.2
Dichloromethane (DCM), dryCH₂Cl₂84.9325 mLSolvent
Saturated NaHCO₃ solution--As neededFor workup

Procedure:

  • Reaction Setup: In a flame-dried 100 mL flask under argon, dissolve this compound (1.22 g, 5 mmol) in dry DCM (25 mL). Cool the solution to 0 °C.

  • Reagent Addition: Add acetic anhydride (0.57 mL, 6 mmol) to the solution. Then, add BF₃·OEt₂ (0.75 mL, 6 mmol) dropwise via syringe.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC.

  • Quenching: Cool the reaction back to 0 °C and quench by the slow, careful addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 25 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter and evaporate the solvent. Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure product, 1-(2-Methyl-1-octyl-1H-indol-3-yl)ethan-1-one .

Summary and Strategic Comparison

The choice of functionalization method depends entirely on the desired synthetic outcome. Each protocol offers a gateway to a different class of compounds.

Method Functional Group Key Reagents Synthetic Utility
Vilsmeier-Haack Aldehyde (-CHO)POCl₃, DMFAccess to acids, alcohols, imines, Wittig products
Mannich Reaction Aminomethyl (-CH₂NR₂)CH₂O, R₂NH, AcidBuilding block for bioactive molecules, gramine analogues
Friedel-Crafts Ketone (-COR)RCOCl/Anhydride, Lewis AcidVersatile handle for further C-C bond formation

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Caption: Synthetic pathways for C3 functionalization of the target indole.

References

  • C3-Arylation of indoles with aryl ketones via C–C/C–H activ
  • Palladium-Catalyzed Direct C3-Selective Arylation of N-Unsubstituted Indoles with Aryl Chlorides and Triflates.
  • Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH)
  • Palladium-Catalyzed Direct C3-Selective Arylation of N-Unsubstituted Indoles with Aryl Chlorides and Triflates.
  • C-H Functionalization of indoles and oxindoles through CDC reactions.ScienceDirect.
  • Technical Support Center: Functionalization of the Indole C-3 Position.Benchchem.
  • Direct C3-functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free hydrogen autotransfer-ty.ChemRxiv.
  • Enantioselective Catalytic Synthesis of N-alkyl
  • Indole - Mannich Reaction And Substitution By Elimin
  • Tertiary cyclic amides in Vilsmeier type reaction with indoles.Progress in Chemical and Biochemical Research.
  • Synthesis of C3-functionalized indole derivatives via Brønsted acid-catalyzed regioselective arylation of 2-indolylmethanols.The Royal Society of Chemistry.
  • Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formyl
  • C-Alkylation of ketones, indoles and pyrrole with Mannich base 2.
  • Friedel-Crafts acylation of 2-methylindole with acetic anhydride using mesoporous HZSM-5.Chalmers University of Technology.
  • BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies.PMC - NIH.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.World Journal of Pharmacy and Pharmaceutical Sciences.
  • Friedel-Crafts Acyl
  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction.Organic Syntheses.
  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpret
  • 2-Methyl-1H-indole-3-carbaldehyde.ChemSynthesis.
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  • Indole | Aromatic Electrophilic Substitution | Problem | Question | Solved.YouTube.

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Application Note & Protocols: Strategic Derivatization of 2-Methyl-1-octyl-1H-indole for Biological Screening Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous pharmaceuticals and bioactive natural products.[1][2] Its structural versatility and ability to interact with a wide range of biological targets make it a "privileged structure" in drug discovery.[3] This document provides a detailed guide for the strategic derivatization of a specific, lipophilic indole scaffold, 2-Methyl-1-octyl-1H-indole, to generate a chemically diverse library of compounds for biological screening. We will move beyond simple procedural lists to explain the chemical rationale behind strategic choices, providing detailed, validated protocols for key transformations, and outlining the necessary purification and characterization workflows to ensure data integrity in subsequent screening campaigns.

Introduction: The Rationale for Derivatization

The starting scaffold, this compound, possesses distinct features that guide our derivatization strategy. The N1 position is blocked with a long alkyl chain, enhancing lipophilicity, while the C2 position is occupied by a methyl group. This pre-functionalization directs synthetic efforts towards the most nucleophilic position of the indole core, the C3 position, and the less reactive C4-C7 positions of the benzene ring.[4]

The goal of this program is not to synthesize a single target but to create a library of analogs. This approach, central to modern drug discovery, allows for the systematic exploration of the structure-activity relationship (SAR), where changes in chemical structure are correlated with changes in biological activity.[5] By generating a diverse set of derivatives, we can probe the chemical space around the core scaffold to identify key pharmacophoric features required for a desired biological effect, such as anticancer or anti-inflammatory activity.[1][6]

Strategic Approach to Library Design

A successful screening library hinges on controlled, strategic diversification. Our approach is a two-stage process: first, installing versatile chemical "handles" onto the core scaffold using robust and scalable reactions. Second, leveraging these handles to introduce a wide array of functional groups.

G cluster_0 Core Scaffold A This compound B C3-Formyl Derivative (Vilsmeier-Haack) A->B POCl3, DMF C C3-Aminomethyl Derivative (Mannich Reaction) A->C HCHO, R2NH D C5-Bromo Derivative (Electrophilic Bromination) A->D NBS, MeCN E Amine Library (Reductive Amination) B->E R1R2NH, NaBH(OAc)3 G Amide/Ester Library B->G Oxidation -> Amidation F Diverse Aryl/Heteroaryl Library (Suzuki Coupling) D->F Ar-B(OH)2, Pd catalyst

Figure 1: High-level strategy for diversifying the core scaffold.

Causality Behind Reaction Choices
  • Vilsmeier-Haack Formylation: This reaction is exceptionally reliable for introducing an aldehyde group at the C3 position of electron-rich heterocycles like indole. The resulting aldehyde is a highly versatile intermediate, serving as a gateway to amines (via reductive amination), carboxylic acids (via oxidation), and various other functionalities.

  • Mannich Reaction: This three-component reaction directly installs an aminomethyl group at the C3 position.[7][8] Introducing a basic nitrogen atom is a common tactic in medicinal chemistry to improve aqueous solubility and provide a key hydrogen bond acceptor or donor, often enhancing biological activity.

  • Electrophilic Halogenation: While C3 is the most reactive site, under controlled conditions, halogenation of the benzene portion of the indole (e.g., at C5) is achievable.[9] Introducing a bromine or iodine atom creates a crucial handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the installation of a vast array of aryl, heteroaryl, and amine substituents.[10]

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Protocol 3.1: C3-Formylation via Vilsmeier-Haack Reaction

This protocol installs a key aldehyde functional group at the C3 position.

G A 1. Reagent Prep (Vilsmeier Reagent Formation) B 2. Reaction (Addition of Indole) A->B Cool to 0 °C C 3. Aqueous Workup (Hydrolysis & Neutralization) B->C Stir at RT D 4. Extraction (EtOAc) C->D E 5. Purification (Column Chromatography) D->E Dry & Concentrate F 6. Analysis (NMR, LC-MS) E->F

Figure 2: Workflow for the Vilsmeier-Haack formylation protocol.

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise over 15 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.

  • Reaction with Indole: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the cold Vilsmeier reagent solution.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate (a sufficient amount to neutralize). Stir vigorously for 30 minutes until the intermediate iminium salt is fully hydrolyzed.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound-3-carbaldehyde.

Protocol 3.2: Library Expansion via Reductive Amination

This protocol utilizes the C3-aldehyde to generate a diverse library of secondary and tertiary amines.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of this compound-3-carbaldehyde (1.0 equivalent) in dichloromethane (DCM) or 1,2-dichloroethane (DCE), add the desired primary or secondary amine (1.1 equivalents).

  • Imine Formation: Add acetic acid (0.1 equivalents) to catalyze imine formation. Stir the mixture at room temperature for 1 hour.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise to the reaction mixture. Be cautious of initial gas evolution.

  • Reaction Progression: Stir the reaction at room temperature for 12-24 hours. Monitor for the disappearance of the intermediate imine and starting aldehyde by LC-MS.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Stir for 15 minutes.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography or preparative HPLC.

Table 1: Representative Amines for Library Diversification

Amine ClassExampleKey Feature Introduced
Primary, Acyclic CyclopropylamineSmall, rigid cycloalkyl group
Primary, Acyclic 2-MethoxyethylamineFlexible, polar ether linkage
Secondary, Cyclic MorpholineH-bond acceptor, improves solubility
Secondary, Cyclic N-MethylpiperazineBasic nitrogen for salt formation
Primary, Aromatic AnilineAromatic ring for π-stacking

Purification and Quality Control: A Self-Validating System

The biological activity of a compound is highly dependent on its purity. Therefore, rigorous purification and characterization are mandatory to ensure the trustworthiness of screening data.[11]

Purification Strategy
  • Flash Column Chromatography: The primary method for purifying reaction products, separating the desired compound from unreacted starting materials and byproducts based on polarity.

  • Preparative HPLC: Used for final purification of library members, especially when isomers are present or when very high purity (>98%) is required.

Analytical Characterization

Each synthesized compound must be characterized to confirm its identity and assess its purity.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural elucidation.[12] The spectra should be consistent with the proposed structure, showing the correct chemical shifts, integration, and coupling patterns. For example, in the C3-formylated product, a characteristic singlet for the aldehyde proton will appear downfield (~9-10 ppm).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique for library synthesis.[13][14] It provides two critical pieces of information simultaneously: the retention time from the HPLC component gives a purity estimate (as % area under the curve), while the mass spectrometer confirms the molecular weight of the desired product.[15] All final compounds submitted for screening should have a purity of ≥95% by LC-MS analysis.

Table 2: Standard QC Analysis for Final Compounds

Analysis TypePurposeAcceptance Criteria
LC-MS Confirm MW & PurityCorrect [M+H]⁺, Purity ≥ 95%
¹H NMR Confirm StructureSpectrum consistent with proposed structure
High-Res MS Confirm Elemental Comp.Mass error < 5 ppm (for key compounds)

Conclusion

This application note provides a strategic and experimentally validated framework for the derivatization of this compound. By focusing on the installation of versatile chemical handles and employing robust, well-characterized reaction protocols, researchers can efficiently generate a diverse library of novel indole derivatives. The emphasis on rigorous purification and analytical characterization ensures the integrity of the compounds, providing a solid foundation for subsequent biological screening campaigns and the potential discovery of new therapeutic agents.

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Sources

Troubleshooting & Optimization

common side products in the synthesis of 2-Methyl-1-octyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting for the common synthetic routes to 2-Methyl-1-octyl-1H-indole. As Senior Application Scientists, we move beyond simple protocols to explain the underlying chemical principles governing side product formation, empowering you to optimize your reaction conditions for higher yield and purity.

The synthesis of this compound is typically approached via two primary pathways:

  • N-Alkylation of 2-Methylindole: The most direct route, involving the reaction of commercially available 2-methylindole with an octyl electrophile (e.g., 1-bromooctane).

  • Fischer Indole Synthesis: A classical method involving the acid-catalyzed cyclization of an N-octyl-N-phenylhydrazine with acetone.

This document is structured to address the specific challenges and side products associated with each route in a practical question-and-answer format.

Part 1: Troubleshooting the N-Alkylation of 2-Methylindole

This is the most common and direct method for preparing the target compound. However, the inherent nucleophilicity of the indole ring can lead to undesired side products.

Frequently Asked Questions (FAQs)

Question 1: My reaction produced an isomer that I can't separate from my desired N-octyl product. What is it and how did it form?

Answer: You are most likely observing the formation of 2-methyl-3-octyl-1H-indole , a product of C3-alkylation.

  • Causality (The "Why"): The indole nitrogen (N1) and the C3 position are both nucleophilic. After deprotonation of the N-H bond with a base, the resulting indolide anion is resonance-stabilized. While the negative charge formally resides on the nitrogen, there is significant electron density at the C3 position. This creates two competing nucleophilic sites that can attack the octyl halide. The regioselectivity of the alkylation (N1 vs. C3) is highly dependent on the reaction conditions.[1]

  • Mechanism of Competing Pathways:

    G cluster_paths start 2-Methylindole + Base anion Indolide Anion (Resonance Hybrid) start->anion -BH+ n_product Desired Product: This compound (N-Alkylation) anion->n_product  Path A:  N1 Attack on  1-Octyl-X c_product Side Product: 2-Methyl-3-octyl-1H-indole (C-Alkylation) anion->c_product  Path B:  C3 Attack on  1-Octyl-X octyl_halide 1-Octyl-X

    Caption: Competing N-alkylation vs. C3-alkylation pathways.

  • Troubleshooting & Mitigation: To favor N-alkylation, you must carefully select the base and solvent system. The goal is to create a "free" indolide anion, which preferentially reacts at the nitrogen.

    • Base Selection: Use a strong, non-nucleophilic base capable of complete deprotonation. Sodium hydride (NaH) is the superior choice. Weaker bases or those that form covalent bonds (like Grignards) can lead to more C-alkylation.

    • Solvent Choice: Aprotic polar solvents like Dimethylformamide (DMF) or Tetrahydrofuran (THF) are standard.[1] DMF often gives excellent N-selectivity.

    • Temperature Control: Add the alkylating agent at a low temperature (e.g., 0 °C) after the deprotonation is complete, then allow the reaction to warm to room temperature or slightly above. An elevated temperature of around 80°C in DMF has been shown to provide complete N-alkylation.[1]

Question 2: My N-alkylation reaction is slow and gives a low yield, with a lot of unreacted 2-methylindole remaining. How can I drive it to completion?

Answer: Incomplete conversion is typically due to insufficient deprotonation, poor reagent quality, or suboptimal temperature.

  • Causality (The "Why"): The N-H bond of an indole is weakly acidic (pKa ≈ 17 in DMSO). A base that is not strong enough will result in an equilibrium with a low concentration of the reactive indolide anion. Furthermore, sodium hydride is notoriously sensitive to moisture and can lose its activity if not handled under strictly anhydrous conditions.

  • Troubleshooting & Mitigation:

    • Verify Base Activity: Use fresh, high-quality sodium hydride (60% dispersion in mineral oil is common). Ensure it is weighed and transferred under an inert atmosphere (Nitrogen or Argon).

    • Ensure Anhydrous Conditions: Use dry solvents. Molecular sieves or distillation from a suitable drying agent are recommended for solvents like THF and DMF.

    • Optimize Deprotonation: Allow the 2-methylindole to stir with NaH in the solvent for a sufficient amount of time (e.g., 30-60 minutes) at room temperature before adding the 1-bromooctane. You should observe hydrogen gas evolution, which indicates the deprotonation is occurring.

    • Increase Temperature: If the reaction is still sluggish after adding the alkyl halide, gently warming the mixture (e.g., to 50-80 °C) can increase the rate of the SN2 reaction.[1]

Optimized Protocol for Selective N-Alkylation

This protocol is designed to maximize the yield of the desired N-alkylated product while minimizing C3-alkylation.

ParameterRecommended ConditionRationale
Base Sodium Hydride (NaH), 1.1 eq.Strong, non-nucleophilic base ensures complete deprotonation.[1]
Solvent Anhydrous DMF or THFAprotic polar solvents solvate the cation, promoting a "free" indolide anion.
Temperature 0 °C for base addition, then warm to 25-80 °CControls exotherm and allows for complete deprotonation before alkylation.[1]
Atmosphere Inert (Nitrogen or Argon)Prevents quenching of the base and anion by atmospheric moisture.

Step-by-Step Procedure:

  • Under a nitrogen atmosphere, add sodium hydride (1.1 equivalents) to a flask containing anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 2-methylindole (1.0 equivalent) in anhydrous DMF.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases.

  • Re-cool the mixture to 0 °C and add 1-bromooctane (1.05 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or gently heat to 50-80 °C to expedite.[1]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over sodium sulfate, and concentrate.

  • Purify via flash column chromatography (a typical eluent system would be a gradient of ethyl acetate in hexanes).

Part 2: Troubleshooting the Fischer Indole Synthesis

While less direct for this specific target, the Fischer Indole Synthesis is a powerful tool for creating the indole core. Its harsh conditions can often lead to a complex mixture of byproducts.[2][3]

Frequently Asked Questions (FAQs)

Question 1: My Fischer indole synthesis produced an intractable tar and very low yields. What is causing this polymerization?

Answer: Tar and polymer formation is a classic issue in Fischer indole synthesis, stemming from the strongly acidic and often high-temperature conditions required.[4]

  • Causality (The "Why"): The acid catalyst, necessary for the key[5][5]-sigmatropic rearrangement, can also promote undesired side reactions.[6] Intermediates in the reaction pathway, as well as the final indole product, can be sensitive to strong acid and heat, leading to decomposition and polymerization.

  • Troubleshooting & Mitigation:

    G start Problem: Low Yield / Tar Formation cause1 Cause: Inappropriate Acid Catalyst start->cause1 cause2 Cause: Sub-optimal Temperature start->cause2 cause3 Cause: Unstable Hydrazone start->cause3 sol1a Solution: Screen Brønsted acids (HCl, H₂SO₄, PPA) cause1->sol1a Too Strong: Decomposition sol1b Solution: Screen Lewis acids (ZnCl₂, BF₃·OEt₂) cause1->sol1b Too Weak: No Reaction sol2a Solution: Start with milder conditions and increase gradually cause2->sol2a Too High: Tarring sol2b Solution: Consider microwave synthesis for rapid heating cause2->sol2b Too Low: Incomplete sol3 Solution: Use a one-pot synthesis; generate hydrazone in situ cause3->sol3

    Caption: Troubleshooting tar formation in Fischer Indole Synthesis.

    • Optimize the Acid Catalyst: The choice of acid is critical and substrate-dependent.[7] If you are seeing decomposition, your acid may be too strong.

      • Common Acids: Brønsted acids (HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (ZnCl₂, BF₃·OEt₂) are frequently used.[6]

      • Polyphosphoric Acid (PPA): Often a good choice as it can act as both catalyst and solvent, sometimes providing better results for less reactive substrates.[4]

    • Control the Temperature: High temperatures are a primary cause of tarring.[4] Start with milder conditions and gradually increase the temperature, monitoring the reaction closely. Microwave-assisted synthesis can sometimes offer better control and improved yields.[4]

    • Consider a One-Pot Procedure: If the isolated arylhydrazone intermediate is unstable, it can decompose before cyclization. Performing the reaction as a one-pot synthesis, where the hydrazone is generated in situ and immediately cyclized without isolation, can prevent this decomposition pathway.[4]

Question 2: I am using an unsymmetrical ketone in my synthesis and obtaining a mixture of regioisomers. How can I control the selectivity?

Answer: The formation of regioisomers occurs when both sides of the ketone can form an enamine intermediate, leading to two different[5][5]-sigmatropic rearrangements.

  • Causality (The "Why"): The reaction proceeds through the tautomerization of the hydrazone to an ene-hydrazine. For an unsymmetrical ketone, two different ene-hydrazines can form. The ratio of these intermediates, and thus the final indole products, depends on the relative thermodynamic and kinetic stability of the isomeric ene-hydrazines. Typically, under strong acid conditions, enolization tends to occur at the less substituted side of the ketone.[8]

  • Troubleshooting & Mitigation:

    • Choice of Ketone: If possible, choose a symmetrical ketone to avoid this issue altogether. For the synthesis of this compound, this would mean using acetone with N-octyl-N-phenylhydrazine.

    • Acid Strength: Weaker acids may erode the selectivity, leading to a more complex mixture of products.[8] Sticking to stronger acids like methanesulfonic acid can favor enolization at the less substituted carbon.[8]

    • Strategic Blocking: In complex syntheses, a blocking group can be used to prevent enolization at one position, though this adds steps to the overall sequence.

References

  • Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]

  • Organic Syntheses. 2-methylindole. [Link]

  • Wikipedia. Fischer indole synthesis. [Link]

  • Professor Dave Explains. (2021). Fischer Indole Synthesis. YouTube. [Link]

  • Zhang, S., et al. (2020). B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. ACS Catalysis. [Link]

  • Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. [Link]

  • Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. ResearchGate. [Link]

  • Chem-Station. (2014). Fischer Indole Synthesis. [Link]

  • Smith, C. D., et al. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. [Link]

Sources

Technical Support Center: Navigating the Regioselectivity of Indole N-Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for overcoming the common yet critical challenge in synthetic chemistry: the selective N-alkylation of indoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the competing C-alkylation pathway in their reactions. Here, we dissect the mechanistic underpinnings of this selectivity issue and provide a comprehensive set of troubleshooting strategies and advanced protocols to ensure your reactions favor the desired N-substituted product.

The Core Challenge: A Tale of Two Nucleophiles

The indole scaffold presents two primary nucleophilic centers: the N1-nitrogen and the C3-carbon. The inherent electronic nature of the indole ring often renders the C3 position more nucleophilic, leading to the frequent formation of undesired C3-alkylated byproducts.[1] The ultimate regioselectivity of an alkylation reaction is a delicate interplay of various factors, including the reaction conditions and the nature of the substrates. Incomplete deprotonation of the indole nitrogen, for instance, leaves the neutral indole to react at its most nucleophilic C3 position, particularly with highly reactive electrophiles.[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common questions and issues encountered during the N-alkylation of indoles, offering explanations and actionable solutions.

Q1: I am consistently observing a significant amount of C3-alkylation alongside my desired N-alkylated product. What is the primary reason for this lack of selectivity?

Answer: This is the most prevalent issue in indole alkylation. The formation of the C3-alkylated product stems from the high intrinsic nucleophilicity of this position.[1] If the N-H proton is not completely removed to form the indolate anion, the reaction can proceed on the neutral indole, which preferentially reacts at C3. Several factors could be contributing to this:

  • Insufficiently Strong Base: The base you are using may not be strong enough to fully deprotonate the indole N-H.

  • Suboptimal Solvent Choice: The solvent system can dramatically influence the reactivity of the resulting indolate anion.

  • Reaction Temperature: Temperature can affect the kinetic versus thermodynamic control of the reaction.

Q2: How can I strategically choose my base and solvent to favor N-alkylation?

Answer: The base and solvent combination is arguably the most critical factor in directing the alkylation to the nitrogen atom. The goal is to generate the indolate anion, which is a harder nucleophile and favors reaction at the nitrogen.

A classic and highly effective approach is the use of a strong base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) .[1][2] This combination ensures the complete and irreversible deprotonation of the indole nitrogen, forming the sodium indolate salt. The increased ionic character of the N-Na bond favors alkylation on the nitrogen.

Base Typical Solvent(s) Key Considerations & Outcomes
Sodium Hydride (NaH) DMF, THFThe gold standard for generating the indolate anion, strongly favoring N-alkylation.[1][2][3] Requires anhydrous conditions.
Potassium Hydroxide (KOH) Ionic Liquids, DMSOA less hazardous alternative to NaH. Effective in ionic liquids[3][4] or under phase-transfer conditions.
Potassium Carbonate (K2CO3) DMF, AcetonitrileA weaker base, often used for more activated indoles or with more reactive alkylating agents. May require higher temperatures.
Cesium Carbonate (Cs2CO3) DMF, AcetonitrileThe larger cesium cation can enhance the nucleophilicity of the indolate anion, sometimes improving N-selectivity.[1]

Pro-Tip: Studies have shown that in mixed solvent systems like THF/DMF, increasing the proportion of DMF can enhance the selectivity for N-alkylation.[1]

Q3: My indole has electron-withdrawing groups, and the N-alkylation is sluggish. What can I do?

Answer: Electron-withdrawing groups (EWGs) on the indole ring decrease the nucleophilicity of the nitrogen atom, making the N-H more acidic but the resulting indolate less reactive.[2][5] While the increased acidity facilitates deprotonation, the subsequent alkylation step can be challenging.

Strategies to Overcome This:

  • Stronger Base/Higher Temperature: Ensure complete deprotonation with a robust base like NaH and consider increasing the reaction temperature to overcome the higher activation energy of the alkylation step.[2]

  • Phase-Transfer Catalysis (PTC): This is an excellent technique for indoles with EWGs. A quaternary ammonium salt (e.g., tetrabutylammonium hydrogen sulfate) is used to transport the indolate anion from an aqueous or solid phase into an organic phase where the alkylating agent resides.[6][7] This method often proceeds under milder conditions and can give high yields of N-alkylated products.[7]

  • Protecting Groups: In some cases, introducing a temporary electron-donating group at another position can increase the overall electron density of the ring system, facilitating the N-alkylation. This group can be removed in a subsequent step. Conversely, an EWG at the C3 position can block this site and increase the N-H acidity, thereby promoting N-alkylation.[8]

Q4: I'm working with a sensitive substrate and need to avoid harsh bases like NaH. Are there milder, catalytic methods available?

Answer: Absolutely. Modern organic synthesis has moved towards developing more sustainable and milder catalytic approaches for N-alkylation.

  • Copper-Catalyzed Systems: Copper-hydride catalyzed alkylation has shown promise, where the choice of phosphine ligand can dictate the regioselectivity between N- and C3-alkylation.[1] Another approach involves the copper-catalyzed reductive cross-coupling of indoles with N-tosylhydrazones.[9]

  • Iridium and Ruthenium Catalysis: "Borrowing hydrogen" or "hydrogen autotransfer" methodologies using iridium or ruthenium catalysts allow for the use of alcohols as alkylating agents, with water being the only byproduct.[10][11] These methods are highly atom-economical and environmentally friendly.

  • Palladium-Catalyzed Reactions: Palladium complexes, particularly in the presence of specific chiral ligands, can catalyze the N-alkylation of indoles, often with high enantioselectivity.[5]

  • Ionic Liquids as Solvents and Promoters: Using ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]), can facilitate N-alkylation with weaker bases like potassium hydroxide (KOH).[3][12] While potentially "greener" by avoiding volatile organic solvents, the cost and potential for recycling should be considered.[3]

Visualizing the Reaction Pathways and Troubleshooting

To aid in understanding the competing reactions and formulating a strategy, the following diagrams illustrate the key concepts.

Diagram 1: The N- vs. C-Alkylation Dichotomy

G cluster_0 Reaction Conditions cluster_2 Products Indole Indole (N-H) Base Base Indole->Base Deprotonation NeutralIndole Neutral Indole (Ambident Nucleophile) Indole->NeutralIndole Incomplete Deprotonation IndolateAnion Indolate Anion (N⁻) Base->IndolateAnion Strong Base (e.g., NaH in DMF) AlkylHalide Alkyl Halide (R-X) N_Product N-Alkylated Indole (Thermodynamic Product) AlkylHalide->N_Product IndolateAnion->AlkylHalide C_Product C3-Alkylated Indole (Kinetic Product) NeutralIndole->C_Product

Caption: Competing pathways in indole alkylation.

Diagram 2: Troubleshooting Workflow for Poor N-Alkylation Selectivity

G Start Poor N-Alkylation Selectivity (High C3-Alkylation) CheckBase Is the base strong enough? (e.g., pKa(conjugate acid) > pKa(indole)) Start->CheckBase CheckSolvent Is the solvent polar aprotic? (e.g., DMF, THF, DMSO) CheckBase->CheckSolvent Yes StrongerBase Switch to stronger base (e.g., NaH, KH) CheckBase->StrongerBase CheckAnhydrous Are conditions anhydrous? (Especially with NaH) CheckSolvent->CheckAnhydrous Yes NewSolvent Switch to polar aprotic solvent (e.g., DMF) CheckSolvent->NewSolvent ConsiderTemp Adjust Temperature Higher temp may favor thermodynamic N-product CheckAnhydrous->ConsiderTemp Yes Dry Ensure dry reagents and inert atmosphere CheckAnhydrous->Dry ConsiderPTC Consider Phase-Transfer Catalysis (PTC) for milder conditions or EWG substrates ModernMethods Explore Catalytic Methods (Cu, Ir, Ru, Pd-catalyzed) ConsiderPTC->ModernMethods ConsiderTemp->ConsiderPTC Success Improved N-Selectivity ModernMethods->Success StrongerBase->CheckSolvent NewSolvent->CheckAnhydrous Dry->ConsiderTemp

Caption: A decision tree for troubleshooting poor N-alkylation selectivity.

Experimental Protocols

Protocol 1: Classical N-Alkylation using Sodium Hydride in DMF

This protocol is a robust, general procedure for achieving high N-selectivity.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

  • Washing (Optional but Recommended): Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, decanting the hexane carefully under a stream of nitrogen.

  • Solvent Addition: Add anhydrous DMF via syringe to the flask. Cool the suspension to 0 °C in an ice bath.

  • Indole Addition: Dissolve the indole (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension over 15-20 minutes.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen gas evolution ceases.

  • Alkylation: Cool the resulting indolate solution back to 0 °C. Add the alkylating agent (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Technical Support Center: Selective N-Alkylation of Indoles - Benchchem.
  • Enantioselective Catalytic Synthesis of N-alkylated Indoles - MDPI. Available at: [Link]

  • Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation - PubMed. Available at: [Link]

  • Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis.
  • Green Chemistry: Comparison of Ionic Liquid vs Conventional Solvent for Indole Alkylation - American Journal of Undergraduate Research. Available at: [Link]

  • Optimization of reaction conditions for N-alkylation of indoles - Benchchem.
  • The use of phase-transfer catalysis for the N-alkylation of indole. - IRIS - Unife. Available at: [Link]

  • Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis | Request PDF. Available at: [Link]

  • Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction.
  • Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids.
  • Process Optimization in the Synthesis of Sertindole Using Alkylimidazolium-based Ionic Liquids as Solvents for N-alkylation - IEEE Xplore. Available at: [Link]

  • N-alkylation of indole derivatives - Google Patents.
  • Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. Available at: [Link]

  • Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC - NIH. Available at: [Link]

  • Technical Support Center: Strategies for Controlled N- vs C-Alkylation of Indoline - Benchchem.
  • (PDF) Alkylation of ambident indole anion in ionic liquids - ResearchGate. Available at: [Link]

  • Process Optimization in the Synthesis of Sertindole Using Alkylimidazolium-based Ionic Liquids as Solvents for N-alkylation - ResearchGate. Available at: [Link]

  • Process for n-alkylation of indoles - Google Patents.
  • Divergent N‐ and C3‐alkylation of indoles and indolines via TM‐catalyzed borrowing‐hydrogen methodology in the presence of alcohols. - ResearchGate. Available at: [Link]

  • Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC - NIH. Available at: [Link]

  • Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones - RSC Publishing. Available at: [Link]

  • Selective ruthenium-catalyzed N-alkylation of indoles by using alcohols. | Semantic Scholar. Available at: [Link]

  • C‐alkylation versus N‐alkylation. Yields relate to isolated products. - ResearchGate. Available at: [Link]

  • CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC - NIH. Available at: [Link]

  • How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide? | ResearchGate. Available at: [Link]

  • Synthesis of substituted N-heterocycles by N-alkylation - Organic Chemistry Portal. Available at: [Link]

  • Difficulties with N-Alkylations using alkyl bromides : r/Chempros - Reddit. Available at: [Link]

  • in the chemical literature: N-alkylation of an indole - YouTube. Available at: [Link]

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Technical Support Center: Optimizing Reaction Conditions for N-Octylation of 2-Methylindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the N-octylation of 2-methylindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this specific alkylation reaction. Our goal is to equip you with the knowledge to not only execute this synthesis successfully but also to understand the underlying chemical principles that govern the reaction's outcome.

Introduction: The Chemistry of Indole N-Alkylation

The N-alkylation of indoles is a fundamental transformation in organic synthesis, crucial for the development of numerous pharmacologically active compounds. The indole scaffold's nitrogen atom (N-1) and the electron-rich carbon at the C-3 position are both nucleophilic. This inherent reactivity can lead to a mixture of N- and C-alkylated products, presenting a significant challenge for regioselectivity.[1][2] In the case of 2-methylindole, the C-2 position is already substituted, which can sterically influence the approach of the electrophile. The primary competition, therefore, lies between alkylation at the N-1 and C-3 positions.

This guide will focus on strategies to achieve high yields and selectivity for the desired N-octyl-2-methylindole product.

Troubleshooting Guide

This section addresses common issues encountered during the N-octylation of 2-methylindole in a question-and-answer format, providing detailed explanations and actionable solutions.

Question 1: My reaction yield is very low. What are the likely causes and how can I improve it?

Low yields in this reaction can stem from several factors. A systematic approach to troubleshooting is essential.

  • Incomplete Deprotonation of 2-Methylindole: The first step in the reaction is the deprotonation of the indole N-H to form the more nucleophilic indolate anion.[3] If this deprotonation is incomplete, the concentration of the active nucleophile will be low, leading to a sluggish and low-yielding reaction.

    • Solution:

      • Ensure Anhydrous Conditions: Sodium hydride (NaH) reacts violently with water. Any moisture in the solvent or on the glassware will consume the base and reduce its effectiveness. Ensure all glassware is oven-dried, and use anhydrous solvents.

      • Quality and Stoichiometry of the Base: Use a fresh, high-quality batch of NaH. Older NaH can be less reactive due to surface oxidation. Use a slight excess of NaH (typically 1.1-1.2 equivalents) to ensure complete deprotonation.

      • Sufficient Deprotonation Time: Allow adequate time for the deprotonation to complete before adding the octyl halide. This is often indicated by the cessation of hydrogen gas evolution. Stirring the mixture of 2-methylindole and NaH in the solvent for 30-60 minutes at room temperature or slightly above is a common practice.[4]

  • Poor Solubility of Reagents: The solubility of the indolate salt can be a limiting factor in some solvents. If the nucleophile is not sufficiently dissolved, the reaction rate will be slow.

    • Solution: N,N-Dimethylformamide (DMF) is an excellent solvent for this reaction as it effectively solvates the sodium indolate salt.[2][5] If using other solvents like Tetrahydrofuran (THF), solubility might be lower. A mixture of THF and DMF can sometimes offer a good balance of properties.[1]

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. The most common side reaction is C-3 alkylation.

    • Solution: To favor N-alkylation, ensure complete deprotonation to form the indolate anion. The choice of solvent also plays a crucial role; polar aprotic solvents like DMF generally favor N-alkylation.[1][2]

Question 2: I am observing a significant amount of the C-3 octylated byproduct. How can I increase the N-selectivity?

Achieving high N-selectivity is the primary challenge in this reaction. The following factors can be tuned to favor N-alkylation over C-3 alkylation:

  • Choice of Base and Solvent System: This is arguably the most critical factor.

    • Explanation: A strong base like NaH in a polar aprotic solvent such as DMF is the classic and often most effective combination.[2][5] NaH ensures complete deprotonation to form the sodium indolate. In DMF, the sodium cation is well-solvated, leaving a "freer" indolate anion where the negative charge is more localized on the nitrogen, making it the more reactive site for alkylation. In less polar solvents, ion-pairing between the cation and the indolate anion can lead to more C-3 alkylation.

    • Recommendation: Use NaH in anhydrous DMF.

  • Reaction Temperature: Temperature can influence the thermodynamic versus kinetic control of the reaction.

    • Explanation: C-3 alkylation is often the kinetically favored pathway, while N-alkylation is the thermodynamically more stable product.[1][2] Running the reaction at a slightly elevated temperature can favor the formation of the more stable N-alkylated product.

    • Recommendation: While the initial deprotonation is often done at 0°C to room temperature, the subsequent alkylation with octyl bromide can be performed at room temperature or gently heated (e.g., 50-60°C) to promote N-selectivity. However, excessive heat can lead to decomposition.

  • Phase-Transfer Catalysis (PTC): This is an alternative approach that can offer high N-selectivity.

    • Explanation: PTC involves using a biphasic system (e.g., toluene and 50% aqueous NaOH) with a phase-transfer catalyst like tetrabutylammonium hydrogen sulfate (TBAHS).[6] The catalyst transports the indolate anion from the aqueous phase to the organic phase where it reacts with the alkyl halide. This method can be experimentally simpler and avoids the use of pyrophoric reagents like NaH.[4][6]

Question 3: The reaction seems to stall and does not go to completion, even after extended reaction times. What could be the issue?

An incomplete reaction can be frustrating. Here are some potential culprits and their solutions:

  • Deactivation of the Alkylating Agent: Octyl bromide can undergo elimination reactions (E2) in the presence of a strong base, especially at elevated temperatures, to form 1-octene. This consumes the electrophile and leaves unreacted 2-methylindole.

    • Solution: Add the octyl bromide slowly to the solution of the deprotonated indole, and maintain a moderate reaction temperature. Using octyl iodide instead of octyl bromide can sometimes be beneficial as iodides are more reactive alkylating agents, allowing the reaction to proceed at lower temperatures where elimination is less of a concern.[4]

  • Insufficient Mixing: If the reaction mixture is not adequately stirred, localized concentrations of reagents can occur, leading to inefficient reaction.

    • Solution: Ensure vigorous and efficient stirring throughout the reaction, especially if there are suspended solids.

  • Purity of Starting Materials: Impurities in the 2-methylindole or octyl halide can interfere with the reaction.

    • Solution: Use high-purity starting materials. If necessary, purify the 2-methylindole by recrystallization or sublimation. Distill the octyl halide if its purity is questionable.

Frequently Asked Questions (FAQs)

Q1: What is the best base for the N-octylation of 2-methylindole?

For laboratory-scale synthesis, sodium hydride (NaH) is generally considered the most effective base due to its ability to irreversibly and completely deprotonate the indole N-H.[2][3] Other strong bases like potassium hydride (KH) can also be used. For larger-scale or process chemistry applications where the use of NaH is a safety concern, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile at elevated temperatures can be effective, though they may require longer reaction times.[7][8] Phase-transfer catalysis with aqueous NaOH is another safe and effective alternative.[6]

Q2: Which solvent is optimal for this reaction?

Anhydrous N,N-dimethylformamide (DMF) is the most commonly recommended solvent for achieving high yields and N-selectivity in the N-alkylation of indoles with strong bases like NaH.[2][5] Its high polarity effectively solvates the resulting indolate salt. Tetrahydrofuran (THF) is another option, but it is less polar than DMF, which can lead to lower solubility of the indolate and potentially lower N-selectivity.[1][9]

Q3: Can I use 1-chlorooctane or 1-iodooctane instead of 1-bromooctane?

Yes, other octyl halides can be used. The reactivity of alkyl halides in Sₙ2 reactions follows the order: R-I > R-Br > R-Cl.

  • 1-Iodooctane: Being the most reactive, it will allow the reaction to proceed faster and at lower temperatures, which can be advantageous for minimizing side reactions like elimination.[4]

  • 1-Chlorooctane: It is the least reactive and will likely require more forcing conditions (higher temperatures, longer reaction times), which could increase the likelihood of side reactions.

  • 1-Bromooctane: It offers a good balance of reactivity and stability and is often a cost-effective choice.

Q4: How do I monitor the progress of the reaction?

The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). Take a small aliquot from the reaction mixture, carefully quench it with a few drops of water or methanol, and extract with a suitable organic solvent (e.g., ethyl acetate). Spot the starting material (2-methylindole) and the reaction mixture on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The disappearance of the starting material spot and the appearance of a new, less polar product spot will indicate the progress of the reaction.

Experimental Protocol: N-Octylation of 2-Methylindole

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • 2-Methylindole

  • Sodium hydride (60% dispersion in mineral oil)

  • 1-Bromooctane

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Under an inert atmosphere (nitrogen or argon), add 2-methylindole (1.0 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a gas outlet.

  • Dissolution: Add anhydrous DMF to the flask to dissolve the 2-methylindole.

  • Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution.

  • Stirring: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Cessation of gas evolution indicates the completion of deprotonation.

  • Alkylation: Add 1-bromooctane (1.05 eq) dropwise to the reaction mixture via the dropping funnel at room temperature.

  • Reaction: Stir the reaction mixture at room temperature overnight or until TLC analysis indicates complete consumption of the starting material. Gentle heating (e.g., 50°C) can be applied if the reaction is sluggish.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-octyl-2-methylindole.

Visualizing the Workflow

The following diagram illustrates the general workflow for the N-octylation of 2-methylindole.

N_Octylation_Workflow Start Start: 2-Methylindole Deprotonation Deprotonation (NaH, Anhydrous DMF) Start->Deprotonation Indolate Sodium 2-Methylindolate (Nucleophile) Deprotonation->Indolate Forms Alkylation SN2 Alkylation Indolate->Alkylation Alkyl_Halide 1-Bromooctane (Electrophile) Alkyl_Halide->Alkylation Reacts with Workup Aqueous Workup & Extraction Alkylation->Workup Purification Column Chromatography Workup->Purification Product Product: N-Octyl-2-methylindole Purification->Product

Caption: Workflow for the N-octylation of 2-methylindole.

Summary of Key Reaction Parameters

The table below summarizes the influence of various reaction parameters on the outcome of the N-octylation of 2-methylindole.

ParameterConditionEffect on YieldEffect on N-SelectivityRationale
Base Strong (e.g., NaH)Generally HighHighEnsures complete formation of the N-centered indolate anion.[2][3]
Weak (e.g., K₂CO₃)Moderate to HighModerate to HighRequires higher temperatures; incomplete deprotonation can lead to C-alkylation.
PTC (e.g., NaOH/TBAHS)HighHighAvoids strong, pyrophoric bases and often gives clean reactions.[6]
Solvent DMFHighHighPolar aprotic, effectively solvates the cation, favoring N-attack.[2][5]
THFModerateModerateLess polar than DMF, may lead to ion-pairing and more C-alkylation.[1][9]
Toluene (with PTC)HighHighGood for biphasic PTC conditions.[6]
Temperature Low (0°C - RT)Slower ReactionKinetically Favors C-AlkylationMay require longer reaction times.
Moderate (RT - 60°C)Faster ReactionThermodynamically Favors N-AlkylationOptimal for balancing reaction rate and selectivity.[1][2]
Alkyl Halide 1-IodooctaneFaster ReactionHighMore reactive, allows for milder conditions.
1-BromooctaneModerate RateHighGood balance of reactivity and cost.
1-ChlorooctaneSlower ReactionMay DecreaseRequires more forcing conditions, potentially leading to side reactions.

References

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 2020. [Link]

  • Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Journal of the American Chemical Society, 2018. [Link]

  • Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. Chemistry, 2010. [Link]

  • The use of phase-transfer catalysis for the N-alkylation of indole. IRIS - Unife, 1976. [Link]

  • Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis. ResearchGate. [Link]

  • Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Publishing, 2017. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 2017. [Link]

  • Effect of solvent on the alkylation. Reaction conditions: indole (0.1...). ResearchGate. [Link]

  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing, 2020. [Link]

  • CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. PMC - NIH. [Link]

  • Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. The Journal of Organic Chemistry, 2023. [Link]

  • Process for n-alkylation of indoles.
  • N-alkylation of indole derivatives.
  • in the chemical literature: N-alkylation of an indole. YouTube, 2019. [Link]

  • How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide? ResearchGate, 2014. [Link]

  • Nickel-catalyzed C–H alkylation of indoles with unactivated alkyl chlorides: evidence of a Ni(I)/Ni(III) pathway. RSC Publishing, 2019. [Link]

  • Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. PMC - NIH, 2020. [Link]

  • Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Catalysis. [Link]

  • 2-methylindole. Organic Syntheses Procedure. [Link]

  • Chemoselective N-acylation of indoles using thioesters as acyl source. PubMed Central, 2022. [Link]

  • Difficulties with N-Alkylations using alkyl bromides. Reddit, 2021. [Link]

  • Synthesis of indoles. Organic Chemistry Portal. [Link]

  • Preparation of 2-methylindole. PrepChem.com. [Link]

  • Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. Journal of Organic Chemistry, 1986. [Link]

  • A Simple Synthesis of 2-Substituted Indoles. Combinatorial Chemistry Review. [Link]

  • Syntheses of New Multisubstituted 1-Acyloxyindole Compounds. PMC - NIH, 2022. [Link]

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Technical Support Center: Troubleshooting Low Yields in Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yields in various indole synthesis methodologies. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not just solutions, but also a deeper understanding of the underlying chemical principles governing these powerful reactions.

Part 1: Frequently Asked Questions (FAQs) - High-Level Troubleshooting

This section addresses common, overarching issues that can affect any indole synthesis.

Q1: My indole synthesis is resulting in a very low yield or failing completely. What are the first things I should investigate?

A1: When facing a failed or low-yielding indole synthesis, a systematic approach is crucial. Start by verifying the fundamentals before delving into more complex optimizations.[1][2]

  • Purity of Starting Materials: Ensure the integrity of your starting materials, particularly arylhydrazines, which can degrade over time.[1][3] Impurities in either the arylhydrazine or the carbonyl compound can lead to unwanted side reactions.[3] It is advisable to verify the purity by techniques like NMR or LC-MS.

  • Reaction Conditions: Confirm that the reaction temperature, solvent, and catalyst are appropriate for your specific substrates. Indole syntheses, especially the Fischer method, are highly sensitive to these parameters.[1][3][4]

  • Inert Atmosphere: Many indole synthesis reactions, particularly those employing sensitive catalysts or intermediates, benefit from being conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[5]

Q2: I'm observing the formation of a significant amount of tar-like byproducts. What could be the cause and how can I mitigate this?

A2: Tar and polymer formation is a common issue, especially in classical indole syntheses that employ strong acids and high temperatures, such as the Fischer and Bischler-Möhlau methods.[4]

  • Excessive Temperature: High reaction temperatures can promote polymerization and decomposition of starting materials and products.[4] The optimal temperature is highly dependent on the substrate and catalyst. It is often beneficial to start with milder conditions and gradually increase the temperature.[4]

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. A catalyst that is too strong can cause decomposition, while one that is too weak may not facilitate the reaction efficiently.[4] Experiment with a range of Brønsted and Lewis acids to find the optimal catalyst for your system.[4]

  • Reaction Concentration: Running the reaction at a higher dilution can sometimes disfavor intermolecular side reactions that lead to polymers.[6]

Q3: My purification process is resulting in significant product loss. What are some effective purification strategies for indoles?

A3: The purification of indole derivatives can be challenging due to the presence of closely related impurities and the potential for product degradation on silica gel.[3]

  • Column Chromatography: This is a widely used method. The choice of solvent system is critical. Aprotic solvents or gradient elution can often provide better separation.[3] For basic indole derivatives, adding a small amount of a tertiary amine (e.g., triethylamine) to the eluent can prevent streaking on the column.

  • Recrystallization: This can be a highly effective method for obtaining high-purity indoles, although it may lead to lower recovery.[3][7] A mixed solvent system, such as methanol and water, has been found to be effective for crystallizing crude indole.[3][7]

  • Extraction: A well-planned series of extractions can significantly purify the crude product before chromatography. Washing the organic layer with a mild acid or base can remove basic or acidic impurities, respectively.[6]

Part 2: Detailed Troubleshooting Guides for Specific Indole Syntheses

This section provides in-depth, question-and-answer-based troubleshooting for common indole synthesis reactions.

Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method, but it is not without its challenges. Low yields can often be traced back to specific mechanistic hurdles.

Q: My Fischer indole synthesis with an electron-rich arylhydrazine is giving a poor yield. Why is this happening?

A: Electron-donating groups on the arylhydrazine can weaken the N-N bond of the hydrazone intermediate.[3][8] This makes the intermediate more susceptible to N-N bond cleavage, a side reaction that competes with the desired[4][4]-sigmatropic rearrangement, ultimately leading to lower yields of the indole product.[3][8]

Q: I am using an unsymmetrical ketone and obtaining a mixture of regioisomers. How can I improve the regioselectivity?

A: The formation of regioisomers arises from the possibility of forming two different enamine intermediates.[4] The regioselectivity can be influenced by:

  • Steric Effects: The reaction will often favor the formation of the less sterically hindered enamine intermediate.[4]

  • Reaction Conditions: In some cases, adjusting the reaction temperature and the choice of acid catalyst can influence the ratio of regioisomers.[4]

Q: My reaction with a ketone bearing an electron-donating group at the α-position is failing. What is the mechanistic reason for this failure?

A: Electron-donating groups on the carbonyl component can over-stabilize a key iminylcarbocation intermediate.[3][4] This stabilization can favor a competing heterolytic N-N bond cleavage over the desired[4][4]-sigmatropic rearrangement, leading to byproducts and low yields.[3][4] This is a known challenge in the synthesis of 3-aminoindoles.[3][8][9]

Experimental Protocol: A General Procedure for Fischer Indole Synthesis [4]

  • Hydrazone Formation (can be performed in situ): Dissolve the arylhydrazine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent such as ethanol or acetic acid. Stir the mixture at room temperature or with gentle heating until hydrazone formation is complete (monitor by TLC or LC-MS).

  • Cyclization: Add the acid catalyst (e.g., polyphosphoric acid, zinc chloride, or a Brønsted acid) to the solution containing the hydrazone. Heat the reaction mixture to the appropriate temperature (this often requires optimization) and monitor the progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture and neutralize the acid carefully. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄). Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Logical Workflow for Troubleshooting Fischer Indole Synthesis

fischer_troubleshooting start Low Yield in Fischer Synthesis check_purity Verify Starting Material Purity start->check_purity check_conditions Review Reaction Conditions (Temp, Solvent, Catalyst) start->check_conditions side_reactions Analyze for Side Products (e.g., N-N Cleavage, Polymers) start->side_reactions purification_loss Evaluate Purification Efficiency start->purification_loss check_purity->check_conditions optimize_temp Optimize Temperature (Start Milder) check_conditions->optimize_temp optimize_catalyst Screen Acid Catalysts (Lewis vs. Brønsted) check_conditions->optimize_catalyst change_solvent Modify Solvent System check_conditions->change_solvent side_reactions->optimize_temp side_reactions->optimize_catalyst protecting_groups Consider Protecting Groups for Sensitive Functionalities side_reactions->protecting_groups successful_synthesis Improved Yield purification_loss->successful_synthesis optimize_temp->successful_synthesis optimize_catalyst->successful_synthesis change_solvent->successful_synthesis protecting_groups->successful_synthesis

Caption: A logical workflow for troubleshooting low yields in the Fischer indole synthesis.

Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau synthesis is a classical method for preparing 2-arylindoles, but it is notorious for requiring harsh reaction conditions.

Q: My Bischler-Möhlau synthesis is giving a very low yield. What are the common culprits?

A: The traditional Bischler-Möhlau synthesis often suffers from low yields due to the harsh conditions required.[3][10] Key factors to consider are:

  • High Temperatures and Long Reaction Times: These conditions can lead to the degradation of starting materials and products.[11]

  • Excess Aniline: The reaction typically requires a large excess of aniline, which can complicate purification.

  • Lack of Regioselectivity: The reaction can sometimes produce unpredictable regioisomers.[10][12]

Q: How can I improve the yield of my Bischler-Möhlau synthesis?

A: Milder and more efficient methods have been developed to address the shortcomings of the classical Bischler-Möhlau synthesis.[10]

  • Microwave Irradiation: The use of microwave-assisted synthesis can significantly reduce reaction times and improve yields, sometimes even under solvent-free conditions.[10][13]

  • Catalysts: The use of catalysts like lithium bromide has been shown to promote the reaction under milder conditions.[10]

  • Solvent Choice: If a solvent is necessary, consider polar aprotic solvents that can facilitate the reaction without participating in side reactions.[13]

Data Presentation: Comparison of Bischler-Möhlau Conditions

ConditionTemperatureReaction TimeTypical YieldReference
Classical High (e.g., >180 °C)Long (hours to days)Often low and variable[10][11]
Microwave-Assisted Elevated (e.g., 120-150 °C)Short (minutes)Moderate to good[10][13]
LiBr Catalysis Milder than classicalShorter than classicalImproved over classical[10]
Reissert Indole Synthesis

The Reissert synthesis is a versatile method for preparing indoles and substituted indoles from o-nitrotoluenes.

Q: The initial condensation step in my Reissert synthesis is not proceeding efficiently. What should I check?

A: The first step, the condensation of the o-nitrotoluene with diethyl oxalate, is a base-catalyzed reaction. The efficiency of this step is highly dependent on the base used.

  • Choice of Base: Potassium ethoxide has been shown to give better results than sodium ethoxide.[14]

  • Anhydrous Conditions: This condensation reaction is sensitive to moisture. Ensure that your solvent and glassware are dry.

Q: The reductive cyclization step is giving me a low yield of the desired indole-2-carboxylic acid. What are some alternative reduction methods?

A: While zinc in acetic acid is commonly used, other reducing agents can be more effective depending on the substrate.[14]

  • Alternative Reducing Agents: Consider using iron powder in acetic acid, sodium dithionite, or catalytic hydrogenation.

Experimental Workflow: Reissert Indole Synthesis

reissert_workflow start o-Nitrotoluene + Diethyl Oxalate condensation Base-Catalyzed Condensation (e.g., KOEt in EtOH) start->condensation intermediate Ethyl o-Nitrophenylpyruvate condensation->intermediate reduction Reductive Cyclization (e.g., Zn in Acetic Acid) intermediate->reduction product1 Indole-2-carboxylic Acid reduction->product1 decarboxylation Decarboxylation (Heat) product1->decarboxylation final_product Indole decarboxylation->final_product

Caption: A step-by-step workflow for the Reissert indole synthesis.

Part 3: Modern Indole Synthesis - Catalyst and Ligand Considerations

Modern, transition-metal-catalyzed indole syntheses, such as the Buchwald-Hartwig and Larock methods, offer milder reaction conditions and broader substrate scope. However, they come with their own set of potential pitfalls.

Q: My palladium-catalyzed indole synthesis (e.g., Buchwald-Hartwig amination followed by cyclization) is not working. What are some common issues with the catalyst system?

A: The success of these reactions hinges on the integrity and activity of the palladium catalyst and the associated ligand.

  • Catalyst Deactivation: The palladium catalyst can be deactivated by impurities in the starting materials or solvent. Ensure all reagents are of high purity and the solvent is anhydrous and degassed.

  • Ligand Choice: The choice of phosphine ligand is critical and often substrate-dependent. Bulky, electron-rich ligands are commonly used to promote the desired reductive elimination and prevent catalyst decomposition.

  • Base Selection: The strength and solubility of the base can significantly impact the reaction rate and yield. A careful screening of bases is often necessary.

Q: I am attempting a Larock indole synthesis, but the reaction is sluggish and gives a low yield. What factors should I optimize?

A: The Larock indole synthesis, which involves the palladium-catalyzed annulation of an alkyne and an o-haloaniline, is sensitive to several parameters.

  • Palladium Source and Ligand: The choice of palladium precursor and ligand can influence the catalytic activity.

  • Solvent: Polar aprotic solvents like DMF or DMSO are commonly used, but their purity is crucial.

  • Additives: The addition of a halide scavenger, such as a silver or thallium salt, can sometimes improve the reaction rate.

References

  • Benchchem. (n.d.). Troubleshooting low yields in the Baeyer-Emmerling indole synthesis.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
  • Benchchem. (n.d.). Common side reactions in Fischer indole synthesis and how to avoid them.
  • American Chemical Society. (n.d.). Effect of temperature and viscosity on the excited singlet state of indoles in polar solvents.
  • Benchchem. (n.d.). Overcoming challenges in the scale-up synthesis of 1-Ethyl-2-propyl-1H-indol-5-amine.
  • Benchchem. (n.d.). Improving yield in Fischer indole synthesis of precursors.
  • MDPI. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization).
  • RSC Publishing. (2017).
  • Benchchem. (n.d.). Technical Support Center: Solvent Selection for Indole Synthesis.
  • ResearchGate. (n.d.). Bischler–Möhlau indole synthesis | Request PDF.
  • Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(15), 5793–5797. [Link]

  • Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(15), 5793–5797. [Link]

  • PubMed. (n.d.). Mechanistic insights into the stereocontrolled synthesis of hexahydropyrrolo[2,3-b]indoles by electrophilic activation of tryptophan derivatives.
  • Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. Retrieved from [Link]

  • NIH. (n.d.). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions.
  • chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
  • ACS Publications. (2021). Extraction Behavior of Indole from Simulated Wash Oil Using Halogen-Free Ionic Liquids. ACS Omega.
  • Wikipedia. (n.d.). Reissert indole synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • NIH. (2022).
  • Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros.
  • MDPI. (2018).
  • NIH. (n.d.). Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale.
  • ResearchGate. (2025). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization).
  • PubMed. (2025). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization).
  • ResearchGate. (n.d.). Crystallization purification of indole.
  • NIH. (n.d.). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells.
  • (n.d.). Reissert Indole Synthesis.
  • Organic Chemistry Portal. (n.d.). Synthesis of indoles.
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  • the University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
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Technical Support Center: Purification of Long-chain N-alkyl Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of long-chain N-alkyl indoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the specific challenges associated with purifying these increasingly nonpolar molecules. Here, we will delve into the underlying principles of common purification issues and provide practical, field-proven troubleshooting strategies and detailed protocols.

Introduction: The Challenge of the Long Alkyl Chain

The N-alkylation of indoles is a fundamental transformation in medicinal chemistry and materials science. However, as the appended alkyl chain elongates, the physicochemical properties of the target molecule diverge significantly from the parent indole. The increasing lipophilicity and decreasing polarity introduced by long alkyl chains necessitate a departure from standard purification protocols.[1][2] This guide will address the common hurdles of co-eluting nonpolar impurities, poor chromatographic separation, and difficulties in inducing crystallization, providing you with the expertise to achieve high purity for your long-chain N-alkyl indole compounds.

Troubleshooting Guide: Common Purification Issues & Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your purification workflow.

Chromatography Problems

Q1: My long-chain N-alkyl indole is co-eluting with my starting indole or other nonpolar impurities during normal-phase flash chromatography. How can I improve separation?

A1: This is a classic challenge stemming from the reduced polarity of your product. As the alkyl chain length increases, your product behaves more like a nonpolar hydrocarbon, leading to high Rf values and poor separation from other nonpolar compounds.[3][4]

Underlying Cause: In normal-phase chromatography (polar stationary phase like silica gel), separation is driven by polar interactions.[5] Long-chain N-alkyl indoles have minimal polarity, causing them to travel quickly with nonpolar mobile phases (e.g., hexane/ethyl acetate mixtures), resulting in poor resolution.[3][5]

Troubleshooting Steps:

  • Re-optimize Your Mobile Phase:

    • Decrease Polarity Drastically: Start with a very nonpolar mobile phase, such as 100% hexane, and gradually increase the polar modifier (e.g., ethyl acetate, dichloromethane) in very small increments (0.5-1%).[4] This will increase the retention of all compounds on the silica gel, allowing for better separation.

    • Utilize a Less Polar Modifier: If ethyl acetate is too polar, switch to a less polar modifier like diethyl ether or dichloromethane in your hexane mixture.[4]

  • Consider an Alternative Stationary Phase:

    • Less Active Silica: If your compound is still moving too quickly, consider using a less active (e.g., water-deactivated) silica gel. This can sometimes improve the separation of nonpolar compounds.

  • Switch to Reverse-Phase Chromatography:

    • Principle: Reverse-phase chromatography (RPC) utilizes a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase (e.g., water, methanol, acetonitrile).[5][6][7] Separation is based on hydrophobic interactions; more nonpolar compounds are retained longer.[6][7] This is often ideal for purifying highly nonpolar molecules like long-chain N-alkyl indoles.

    • Solvent System: A typical mobile phase for preparative RPC would be a gradient of water/acetonitrile or water/methanol.

Q2: I am using reverse-phase HPLC, but my product is still not separating from a very similar nonpolar impurity. What can I do?

A2: Even with reverse-phase chromatography, separating compounds with very similar hydrophobicities can be challenging.

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. The different selectivities of these solvents can sometimes resolve closely eluting peaks.

    • Adjust the Gradient Slope: A shallower gradient will increase the run time but can significantly improve the resolution of closely eluting compounds.[6]

  • Modify the Stationary Phase:

    • Change the Alkyl Chain Length: If you are using a C18 column, a C8 column might provide a different selectivity and better separation, or vice versa.[5][8] Shorter alkyl chains on the stationary phase can sometimes offer better resolution for very hydrophobic molecules.[9]

    • Consider a Phenyl Stationary Phase: A phenyl column offers different selectivity based on pi-pi interactions and can be effective for separating aromatic compounds like indoles.[8]

Recrystallization Problems

Q3: My long-chain N-alkyl indole oils out during recrystallization instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the compound comes out of solution as a liquid above its melting point. This is common for long-chain N-alkyl indoles, which often have lower melting points and can form oils due to the flexibility of the long alkyl chain.[10]

Troubleshooting Steps:

  • Solvent Selection is Key:

    • Use a Lower Boiling Point Solvent: A solvent with a lower boiling point will ensure that the solution cools below the melting point of your compound before it becomes supersaturated.[11]

    • Employ a Two-Solvent System: This is often the most effective method. Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "bad" or "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes cloudy.[12] Gently warm the solution until it becomes clear again, and then allow it to cool slowly. For nonpolar compounds, a good solvent might be a small amount of dichloromethane or ethyl acetate, and the anti-solvent could be hexane or methanol.[13][14]

  • Control the Cooling Rate:

    • Slow Cooling is Crucial: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator. Rapid cooling often promotes oiling out.

    • Scratching and Seeding: Scratching the inside of the flask with a glass rod at the solvent line can create nucleation sites for crystal growth. If you have a small amount of pure solid, you can "seed" the solution to induce crystallization.

Q4: I can't find a suitable single solvent for recrystallization. My compound is either too soluble in everything or not soluble enough.

A4: This is a common scenario for compounds with intermediate polarity or for highly nonpolar compounds.

Solution: The Two-Solvent Recrystallization Method

As mentioned above, a two-solvent system is ideal here.

  • For Highly Nonpolar Compounds:

    • Good Solvent: Toluene, Dichloromethane, or Ethyl Acetate.[13][15]

    • Anti-Solvent: Hexane, Heptane, or Methanol.[13][15]

Procedure:

  • Dissolve the impure solid in a minimal amount of the "good" solvent at an elevated temperature.

  • While the solution is still warm, add the "anti-solvent" dropwise until persistent cloudiness is observed.

  • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath or refrigerator to maximize crystal formation.[16]

Frequently Asked Questions (FAQs)

Q: What are the most common impurities I should expect from an N-alkylation of an indole?

A: Besides unreacted starting indole and alkylating agent, the most common side-product is the C3-alkylated indole.[17] This occurs because the C3 position of the indole ring is also highly nucleophilic.[17] Other potential impurities can arise from over-alkylation or side reactions of the alkylating agent.

Q: How does the long alkyl chain affect the choice between normal-phase and reverse-phase chromatography?

A: The long alkyl chain dramatically increases the hydrophobicity and nonpolar character of the indole.[1][18]

  • Normal-Phase (e.g., Silica Gel): Becomes less effective as the alkyl chain lengthens because the molecule has very weak interactions with the polar stationary phase. This leads to rapid elution and poor separation.[5]

  • Reverse-Phase (e.g., C18): Becomes more effective as the alkyl chain lengthens. The increased hydrophobicity leads to stronger interactions with the nonpolar stationary phase, resulting in better retention and separation.[6][7]

Q: Are there any safety considerations when choosing solvents for purification?

A: Absolutely. Always consult the Safety Data Sheet (SDS) for any solvent you use.

  • Dichloromethane: Is a suspected carcinogen and should be handled in a well-ventilated fume hood.

  • Hexane: Is a neurotoxin and should also be handled with care in a fume hood.

  • Ethers (e.g., diethyl ether, THF): Can form explosive peroxides upon storage. Always date the bottle upon opening and test for peroxides if the solvent has been stored for an extended period.

Experimental Protocols

Protocol 1: Flash Column Chromatography (Normal Phase) for Moderately Long-Chain N-Alkyl Indoles

This protocol is suitable for N-alkyl indoles with moderately long chains (e.g., C4-C8) where separation from less polar impurities is still feasible.

  • TLC Analysis:

    • Develop a solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of ~0.3 for your target compound.[19] A good starting point for a nonpolar compound is 5% ethyl acetate in hexane.[4]

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Pack the column with the slurry, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the dry powder onto the column.[19]

  • Elution:

    • Begin eluting with the chosen mobile phase. A gradient elution, starting with a very nonpolar solvent and gradually increasing the polarity, is often effective.

  • Fraction Collection:

    • Collect fractions and monitor them by TLC to identify the fractions containing your purified product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization using a Two-Solvent System

This protocol is ideal for purifying solid long-chain N-alkyl indoles that tend to oil out.

  • Solvent Selection:

    • Choose a "good" solvent in which your compound is soluble and a "bad" (anti) solvent in which it is insoluble. For a nonpolar product, a good pair could be dichloromethane/hexane or ethyl acetate/hexane.[10][13]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the "good" solvent and heat the mixture gently (e.g., in a warm water bath) until the solid dissolves completely.

  • Induce Crystallization:

    • While the solution is still warm, add the "bad" solvent dropwise with swirling until you observe persistent cloudiness.

    • Add a few drops of the "good" solvent to redissolve the precipitate, resulting in a saturated solution.

  • Cooling and Crystal Formation:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote larger crystal growth.

    • Once at room temperature, you can place the flask in an ice bath for 30 minutes to an hour to maximize the yield of crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold "bad" solvent to remove any remaining soluble impurities.

    • Dry the crystals thoroughly, either by air drying or in a vacuum oven.

Visualizations

Troubleshooting Workflow for Chromatography

Chromatography_Troubleshooting start Poor Separation in Normal Phase reoptimize_mp Decrease Mobile Phase Polarity (e.g., 100% Hexane -> 1% EtOAc/Hexane) start->reoptimize_mp Initial Step change_modifier Use Less Polar Modifier (e.g., Ether or DCM instead of EtOAc) reoptimize_mp->change_modifier If Still Poor success Improved Separation reoptimize_mp->success If Successful switch_to_rp Switch to Reverse Phase (C18) (Polar Mobile Phase: MeOH/H2O or ACN/H2O) change_modifier->switch_to_rp If Still Poor change_modifier->success If Successful switch_to_rp->success Likely Solution

Caption: Decision tree for troubleshooting poor chromatographic separation.

Conceptual Diagram of Two-Solvent Recrystallization

Recrystallization_Concept cluster_0 Step 1: Dissolution cluster_1 Step 2: Saturation cluster_2 Step 3: Crystallization dissolve Impure Solid + Minimum 'Good' Solvent (Hot) saturate Add 'Bad' Solvent (Anti-Solvent) until Cloudy, then Clarify dissolve->saturate Next Step cool Slow Cooling saturate->cool crystals Pure Crystals Form cool->crystals impurities Impurities Remain in Solution cool->impurities

Caption: Workflow for two-solvent recrystallization.

References

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques.
  • Wikipedia. (n.d.). Reversed-phase chromatography.
  • Benchchem. (n.d.). Optimization of reaction conditions for N-alkylation of indoles.
  • Columbia University. (n.d.). Column chromatography.
  • LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column.
  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • Nanjing Huaxi Chemical Co.,Ltd. (n.d.). Best Solvent for Recrystallization.
  • Hawach Scientific. (2025, December 26). Normal Phase HPLC Column and Reverse Phase HPLC Column.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
  • Patsnap Eureka. (2025, July 15). Alkyl Chain Length Impact on Chemical Properties.
  • ResearchGate. (2025, April 15). How to recrystallize an oily compound?.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • YouTube. (2024, December 18). Recrystallization - a CLASSIC technique to purify a SOLID.
  • ResearchGate. (n.d.). (PDF) Impact of the alkyl side-chain length on solubility, interchain packing, and charge-transport properties of amorphous π-conjugated polymers.
  • Teledyne Labs. (n.d.). The Effect of Reverse Phase Chain Length on Peptide Purification.
  • PubMed. (2013, May 2). Effect of the alkyl chain length on the rotational dynamics of nonpolar and dipolar solutes in a series of N-alkyl-N-methylmorpholinium ionic liquids.

Sources

Technical Support Center: Optimizing HPLC Peak Shape for 2-Methyl-1-octyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of 2-Methyl-1-octyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with peak shape during HPLC analysis. As a highly hydrophobic molecule with a potentially interactive indole functional group, this compound presents unique chromatographic challenges. This document provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format to help you achieve symmetric, sharp, and reproducible peaks.

Understanding the Analyte: this compound

Before troubleshooting, it's crucial to understand the physicochemical properties of your molecule.

PropertyValueImplication for HPLC
Molecular Formula C₁₇H₂₅N-
Molecular Weight 243.4 g/mol [1]Standard molecular weight for small molecule analysis.
Structure Indole ring with a methyl group at position 2 and an octyl chain at position 1.Highly non-polar due to the C8 alkyl chain.
XLogP3 5.8[1]Very hydrophobic; will be strongly retained in reversed-phase (RP) systems.
Indole Moiety Contains a nitrogen atom.The indole nitrogen can act as a weak base, leading to secondary ionic interactions with the stationary phase.[2][3]

These properties—primarily high hydrophobicity and the potential for secondary interactions—are the root cause of most peak shape issues.

Frequently Asked Questions & Troubleshooting Guides
Question 1: Why is my peak for this compound showing significant tailing?

Answer: Peak tailing is the most common peak shape problem for indole-containing compounds and is characterized by an asymmetrical peak where the latter half is drawn out. The primary cause is unwanted secondary interactions between your analyte and the stationary phase. In reversed-phase HPLC, this almost always points to interactions with residual silanol groups (Si-OH) on the silica-based column packing material.[3][4][5]

Causality Explained: The silica backbone of most C18 columns has residual, unreacted silanol groups. At mid-range pH values (typically > 3.5), these silanols can deprotonate to become negatively charged (Si-O⁻).[2][4] The slightly basic indole nitrogen on your molecule can become protonated, carrying a positive charge. This leads to a strong ionic interaction (a secondary retention mechanism) in addition to the desired hydrophobic (reversed-phase) retention. Since this ionic interaction is strong and kinetically slow, it causes a portion of the analyte molecules to lag behind the main peak, resulting in a tail.[3]

This workflow provides a logical sequence of steps to diagnose and resolve peak tailing.

Tailing_Troubleshooting start Observe Peak Tailing (Asymmetry Factor > 1.2) check_ph Is Mobile Phase pH < 3.0? start->check_ph check_column Are you using a modern, high-purity, end-capped column? check_ph->check_column Yes solution_ph ACTION: Lower Mobile Phase pH (Protocol 1) check_ph->solution_ph No check_overload Is peak shape concentration-dependent? check_column->check_overload Yes solution_column ACTION: Switch to a base-deactivated column (e.g., embedded polar group or high-density bonding) check_column->solution_column No solution_additive ACTION: Add a competing base (e.g., 0.1% Triethylamine). Note: Not MS-friendly. check_column->solution_additive Yes, but still tailing solution_dilute ACTION: Dilute sample or reduce injection volume (Protocol 2) check_overload->solution_dilute Yes system_issue INVESTIGATE: System issues (dead volume, column void, contamination) check_overload->system_issue No

Caption: Troubleshooting workflow for peak tailing.

  • Objective: To suppress the ionization of residual silanol groups on the stationary phase.[2][5]

  • Materials: HPLC-grade water, acetonitrile (ACN), and an acid modifier (e.g., formic acid, trifluoroacetic acid (TFA), or phosphoric acid).

  • Procedure:

    • Step 1 (Baseline): Prepare your mobile phase as usual (e.g., 85:15 ACN:Water).

    • Step 2 (Acidify): Prepare a new aqueous phase (Mobile Phase A) containing 0.1% (v/v) formic acid in water. Prepare your organic phase (Mobile Phase B) as 0.1% formic acid in ACN. This ensures consistent pH during gradient elution. For an isocratic run, prepare the final mobile phase with 0.1% formic acid. This will bring the pH to approximately 2.7-3.0.

    • Step 3 (Stronger Acid - Optional): If tailing persists, consider using 0.05-0.1% TFA instead of formic acid. TFA is a stronger acid and also acts as an ion-pairing agent, which can further mask silanol interactions but may be harder to flush from the system.[6]

    • Step 4 (Equilibrate & Analyze): Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

  • Expected Outcome: A significant reduction in peak tailing and an improvement in peak symmetry as the silanol interactions are minimized.

Question 2: My peak is showing fronting. What is the cause?

Answer: Peak fronting, which looks like a shark fin or sailboat, is less common than tailing but points to a very specific set of problems. The two most probable causes are column overload or sample solvent incompatibility .[7][8][9]

Causality Explained:

  • Column Overload: The stationary phase has a finite number of sites available for interaction. When you inject too much sample mass, these sites become saturated. The excess analyte molecules cannot interact with the stationary phase and travel through the column at the speed of the mobile phase, eluting earlier than the retained molecules and creating the "front" of the peak.[8] This does not damage the column but compromises quantification.[8]

  • Sample Solvent Incompatibility: This occurs when the sample is dissolved in a solvent that is significantly "stronger" (more eluting power) than the mobile phase. For reversed-phase, this means a solvent with a higher organic percentage. When the sample plug is injected, the strong solvent prevents the analyte from properly partitioning onto the stationary phase at the column inlet, causing a distorted peak shape.[7][10]

Fronting_Troubleshooting start Observe Peak Fronting (Asymmetry Factor < 0.8) check_solvent Is sample solvent stronger than mobile phase? start->check_solvent check_concentration Does peak shape improve upon 10x dilution? check_solvent->check_concentration No solution_solvent ACTION: Re-dissolve sample in mobile phase or a weaker solvent check_solvent->solution_solvent Yes solution_concentration ACTION: Dilute sample or reduce injection volume (Protocol 2) check_concentration->solution_concentration Yes other_issues INVESTIGATE: Column collapse or void, Co-elution check_concentration->other_issues No

Caption: Troubleshooting workflow for peak fronting.

  • Objective: To determine if the injected sample mass is saturating the column and to find an appropriate concentration range.

  • Procedure:

    • Step 1 (Prepare Dilutions): Create a serial dilution of your sample stock solution. A good starting point is to prepare samples at 1/2, 1/5, and 1/10 of the original concentration.

    • Step 2 (Consistent Injection): Inject the same volume of the original sample and each dilution.

    • Step 3 (Analyze Peak Shape): Compare the peak shapes from the different concentrations. If the fronting decreases or disappears as the concentration is lowered, the issue is mass overload.[8]

    • Step 4 (Alternative - Reduce Volume): Alternatively, keep the concentration the same and reduce the injection volume (e.g., from 10 µL to 2 µL). If the peak shape improves, this also confirms overload.

  • Solution: Once overload is confirmed, either dilute the sample to a concentration that produces a symmetrical peak or reduce the injection volume accordingly.

Question 3: My peak is broad and poorly resolved. How can I sharpen it?

Answer: Broad peaks are a sign of poor efficiency and can be caused by a wide range of issues, from instrumental setup to chemical interactions. For a highly hydrophobic molecule like this compound, the most likely causes are slow mass transfer kinetics or extra-column band broadening .

Causality Explained:

  • Slow Mass Transfer: At lower temperatures, the viscosity of the mobile phase is higher, and the diffusion rate of the analyte is slower.[11] This means the analyte takes longer to move in and out of the stationary phase pores, leading to a broader peak. Because of its long octyl chain, your analyte interacts strongly with the C18 stationary phase, which can exacerbate this effect.

  • Extra-Column Volume: This refers to all the volume in the flow path outside of the column itself (e.g., injector, tubing, detector cell).[10] Excessive volume, especially from using tubing with a large internal diameter, allows the analyte band to spread out before it even reaches the detector, resulting in broader peaks.[4]

ParameterRecommended ChangeRationale
Column Temperature Increase temperature (e.g., to 40-50 °C)Decreases mobile phase viscosity and increases analyte diffusivity, leading to faster mass transfer and sharper peaks.[11][12][13]
Flow Rate Optimize flow rateWhile a lower flow rate can sometimes improve resolution, an optimized (often slightly higher) flow rate can improve efficiency. This should be determined experimentally.[12]
Organic Modifier Switch from Methanol (MeOH) to Acetonitrile (ACN)ACN has a lower viscosity than MeOH, which reduces system backpressure and can lead to sharper peaks and better efficiency.[14]
System Tubing Use narrow-bore tubing (e.g., 0.125 mm or 0.005" ID)Minimizes extra-column volume, which is a common cause of band broadening.[4][10]
Column Choice Use a column with smaller particles (e.g., <3 µm) or solid-core particlesSmaller particles provide a shorter diffusion path, dramatically increasing efficiency and resulting in sharper peaks.[13][15]
  • Objective: To improve peak efficiency by enhancing mass transfer kinetics.

  • Procedure:

    • Step 1 (Set Initial Temperature): Start with your column at a controlled, near-ambient temperature (e.g., 30 °C).

    • Step 2 (Incremental Increase): Increase the column oven temperature in 5-10 °C increments (e.g., 35 °C, 40 °C, 45 °C, 50 °C).

    • Step 3 (Equilibrate and Inject): At each temperature setting, allow the system to fully equilibrate for at least 15-20 minutes before injecting the sample.

    • Step 4 (Evaluate): Monitor the peak width and plate count (efficiency). Typically, you will see the peak become sharper and taller as the temperature increases.[16]

  • Caution: Be aware that changing temperature can also alter selectivity (the spacing between peaks), so monitor the resolution of your peak of interest relative to any impurities.[11]

References
  • Understanding Peak Fronting in HPLC. (n.d.). Phenomenex. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved from [Link]

  • Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. (2022, March 8). Chromperfect. Retrieved from [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025, November 27). ALWSCI. Retrieved from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]

  • How Does Column Temperature Affect HPLC Resolution? (2025, October 28). Chrom Tech, Inc. Retrieved from [Link]

  • How to fix peak shape in hplc? (2023, March 9). ResearchGate. Retrieved from [Link]

  • Separation of 1H-Indole, 2-methyl-1-octyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • 1H-Indole, 2-methyl-1-octyl-. (n.d.). PubChem. Retrieved from [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography. (2023, July 18). Technology Networks. Retrieved from [Link]

  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. Retrieved from [Link]

  • How does HPLC column's temperature influence to peak area , peak shape or retention time? (2022, October 27). ResearchGate. Retrieved from [Link]

  • China this compound CAS: 42951-39-3 Manufacturers. (n.d.). Alfa Chemical. Retrieved from [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (n.d.). Chromatography Online. Retrieved from [Link]

  • LC Technical Tip. (n.d.). Phenomenex. Retrieved from [Link]

  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. Retrieved from [Link]

  • Real Solutions to Improve Your HPLC Peak Resolution. (2023, August 9). AnalyteGuru. Retrieved from [Link]

  • How can I prevent peak tailing in HPLC? (2013, November 27). ResearchGate. Retrieved from [Link]

  • Role of Organic Modifier and Gradient Shape in RP-HPLC Separation: Analysis of GCSF Variants. (2015, January 29). Journal of Chromatographic Science, Oxford Academic. Retrieved from [Link]

  • The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018, November 28). Chromatography Today. Retrieved from [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). ALWSCI. Retrieved from [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. (2023, September 26). Element Lab Solutions. Retrieved from [Link]

Sources

resolving co-eluting impurities in 2-Methyl-1-octyl-1H-indole analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the analysis of 2-Methyl-1-octyl-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common analytical challenges, with a specific focus on co-eluting impurities. Our goal is to provide you with the expertise and practical insights needed to ensure the accuracy and robustness of your analytical methods.

Introduction: The Challenge of Co-eluting Impurities

This compound is a synthetic indole derivative with potential applications in various fields of research. Accurate quantification and purity assessment are critical for its development and use. A common hurdle in the chromatographic analysis of this compound is the presence of co-eluting impurities. These can be structurally similar compounds, isomers, or degradation products that are not adequately separated from the main analyte peak under standard analytical conditions.[1][2] This guide provides a structured approach to identifying and resolving these co-elution issues.

Troubleshooting Guide: Resolving Co-eluting Impurities

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: I'm observing a shoulder on my main peak for this compound in my reverse-phase HPLC analysis. How can I confirm if this is a co-eluting impurity?

A1: A shoulder on your primary peak is a strong indication of a co-eluting compound.[1][3] Before making any changes to your chromatographic method, it's crucial to confirm that you are indeed dealing with more than one compound. Here’s a systematic approach to confirming co-elution:

1. Peak Purity Analysis with a Diode Array Detector (DAD): If your HPLC system is equipped with a DAD, you can perform a peak purity analysis.[1][2] This technique acquires multiple UV spectra across the peak. If the spectra are identical, the peak is likely pure.[1] If they differ, it confirms the presence of a co-eluting impurity.[1][2]

2. Mass Spectrometry (MS) Analysis: If you have access to an LC-MS system, this is a powerful tool for identifying co-eluting species. By examining the mass spectra across the peak, you can identify different mass-to-charge ratios (m/z) that would confirm the presence of multiple compounds.[1][4] Even if the impurities are isomers with the same mass, fragmentation patterns might differ.

Experimental Workflow for Confirming Co-elution:

G cluster_0 Mobile Phase Optimization start Start: Co-elution Confirmed a1 Adjust Organic Solvent Ratio start->a1 a2 Modify Mobile Phase pH a1->a2 a3 Change Organic Modifier (ACN <-> MeOH) a2->a3 end Resolution Achieved? a3->end

Caption: Initial mobile phase optimization steps.

Q3: The initial adjustments to my mobile phase didn't provide adequate resolution. What are the next steps involving the stationary phase and other instrument parameters?

A3: If mobile phase optimization is insufficient, the next logical step is to explore different stationary phase chemistries and other instrumental parameters that can influence selectivity.

1. Change the Stationary Phase: The choice of stationary phase has a significant impact on selectivity. If you are using a standard C18 column, consider these alternatives:

  • C8 Column: A shorter alkyl chain length can provide different selectivity for non-polar compounds. [5]* Phenyl Column: The pi-pi interactions offered by a phenyl stationary phase can be highly effective for separating aromatic compounds like indoles. [5][6]* Polar-Embedded or Polar-Endcapped Columns: These can offer different selectivity for moderately polar compounds and reduce peak tailing for basic analytes.

  • Chiral Stationary Phases: If you suspect the co-eluting impurity is an enantiomer, a chiral column is necessary for separation. [7][8][9]Polysaccharide-based chiral stationary phases are often effective for indole derivatives. [7][8] 2. Adjust the Column Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can in turn affect selectivity. Try adjusting the column temperature in increments of 5-10°C.

3. Modify the Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the analytes to interact with the stationary phase. However, this will also increase run times.

Decision Tree for Advanced Troubleshooting:

Caption: Advanced troubleshooting decision tree.

Frequently Asked Questions (FAQs)

Q: What are some potential sources of impurities in this compound?

A: Impurities can be introduced during synthesis or can form upon degradation. [10][11]* Synthesis-related impurities: These can include starting materials, reagents, by-products from side reactions, or isomers. For example, incomplete alkylation could leave residual 2-methyl-1H-indole.

  • Degradation products: Forced degradation studies, which involve exposing the drug substance to stress conditions like acid, base, oxidation, heat, and light, can help identify potential degradation products. [12][13]For indoles, oxidation is a common degradation pathway.

Q: Could Gas Chromatography (GC) be a viable alternative for analyzing this compound and its impurities?

A: Yes, GC can be an excellent alternative, particularly if the impurities are volatile. [14][15]GC often provides higher separation efficiency than HPLC. A GC-MS system would be particularly powerful, offering both high-resolution separation and mass-based identification of the main component and any impurities. [4][16] Q: If I cannot achieve baseline separation, can I still quantify my main peak?

A: Quantifying a peak with a co-eluting impurity can lead to inaccurate results. However, if you have an LC-MS/MS system, you may be able to use Multiple Reaction Monitoring (MRM) to selectively quantify your target analyte even in the presence of a co-eluting impurity, provided they have different precursor-product ion transitions. [17][18] Q: What are some recommended starting conditions for an HPLC method for this compound?

A: A good starting point for method development would be a reverse-phase method. [19]

Parameter Recommendation
Column C18 or Phenyl, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in Water, B: Acetonitrile
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 220 nm and 280 nm

| Injection Vol. | 10 µL |

Note: This is a starting point and will likely require optimization based on your specific sample and system.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of this compound to aid in impurity identification and method development. [12][20][21] Materials:

  • This compound

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen Peroxide

  • Methanol

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • UV chamber

Procedure:

  • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 24 hours. Dissolve in methanol for analysis.

  • Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.

  • Analyze all samples, along with an untreated control, using your developed HPLC method. Aim for 5-20% degradation for meaningful results. [13]

References

  • Mass spectrometry enables the identification of compounds that co-elute in column-based separation processes. Looking at life with a scientific lens. Available at: [Link] [4]4. HPLC Troubleshooting Guide. Phenomenex. Available at: [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Available at: [Link] 6. HPLC Troubleshooting. Waters Corporation. Available at: [Link]

  • Enantiomeric Separation of Indole-3-Propanamide Derivatives by Using Supercritical Fluid Chromatography on a Polysaccharide-Base. Oxford Academic. Available at: [Link]

  • Separation of 1H-Indole, 2-methyl-1-octyl- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link] [19]9. Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. Available at: [Link] [1]10. Switchable divergent synthesis of chiral indole derivatives via catalytic asymmetric dearomatization of 2,3-disubstituted indoles. RSC Publishing. Available at: [Link]

  • Studies of Chiral Indoles. Part I. Indoles with Chiral 1- and 3-Substituents. Synthesis and Preparative Enantiomeric Separation by Chromatography on Microcrystalline Triacetylcellulose. ResearchGate. Available at: [Link] [9]12. Extraction of pure components from overlapped signals in gas chromatography-mass spectrometry (GC-MS). PubMed Central. Available at: [Link] [16]13. Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography. Available at: [Link]

  • Effects of pH values of mobile phase on capacity factors (k') of oxindole alkaloids. ResearchGate. Available at: [Link] [22]15. Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. Available at: [Link] [2]16. Switchable divergent synthesis of chiral indole derivatives via catalytic asymmetric dearomatization of 2,3-disubstituted indoles. PMC - NIH. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available at: [Link] [12]23. Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link] [13]24. Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin. Available at: [Link]

  • Different Types of Stationary Phases in Liquid Chromatography. Veeprho. Available at: [Link] [5]26. Interactions of HPLC Stationary Phases. IMTAKT. Available at: [Link] [6]27. Evaluation of hybrid hydrophilic interaction chromatography stationary phases for ultra- HPLC in analysis of polar pteridines. Wiley Online Library. Available at: [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. Available at: [Link] 29. Development of forced degradation and stability indicating studies of drugs – A review. ResearchGate. Available at: [Link] 30. Supporting information. The Royal Society of Chemistry. Available at: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Available at: [Link] [21]33. Strategies for ascertaining the interference of phase II metabolites co-eluting with parent compounds using LC-MS/MS. PubMed. Available at: [Link] [17]34. 1H-Indole, 2-methyl-1-octyl-. PubChem. Available at: [Link]

  • Strategies for ascertaining the interference of phase II metabolites co-eluting with parent compounds using LC-MS/MS. ResearchGate. Available at: [Link] [18]36. Gas chromatographic determination of indole and 3-methylindole (skatole) in bacterial culture media, intestinal contents and faeces. PubMed. Available at: [Link] [14]37. Identification and synthesis of impurities formed during sertindole preparation. PMC. Available at: [Link] [10]38. 2-methyl indole. The Good Scents Company. Available at: [Link]

  • HPLC in pharmaceutical analytics - 2023. Wiley Analytical Science. Available at: [Link]

  • Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical products. NIH. Available at: [Link]

  • Synthesis of indoles. Organic Chemistry Portal. Available at: [Link]

  • (PDF) Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Catalyst Poisoning in Indole Functionalization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Catalyst Poisoning in Indole Functionalization Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges encountered during catalytic reactions involving the indole scaffold. This guide provides in-depth technical advice, practical troubleshooting steps, and answers to frequently asked questions, grounded in established scientific principles and field-proven insights.

Introduction to Catalyst Poisoning in Indole Chemistry

The indole nucleus is a privileged scaffold in medicinal chemistry, and its functionalization is critical for the development of new therapeutics. Transition metal-catalyzed reactions, particularly those involving palladium, are powerful tools for these transformations.[1][2] However, the inherent nature of the indole ring, with its electron-rich nitrogen heteroatom, presents a significant challenge: catalyst poisoning.[3] The lone pair of electrons on the nitrogen can coordinate strongly to the metal center, leading to the formation of inactive or less active catalytic species, thereby hindering or completely shutting down the desired reaction.[3]

This guide will walk you through the common causes of catalyst poisoning in indole functionalization, how to diagnose them, and effective strategies for mitigation and prevention.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding catalyst poisoning in this specific area of synthesis.

Q1: My indole functionalization reaction (e.g., C-H arylation, alkenylation) is not proceeding to completion or is showing very low conversion. Could catalyst poisoning be the issue?

A1: Yes, catalyst poisoning is a very likely culprit, especially when working with indole substrates. The nitrogen atom in the indole ring is a known Lewis base and can act as a poison by strongly coordinating to the palladium catalyst.[3] This is a common issue in directed C-H activation reactions.[3] Other potential poisons include impurities in your starting materials or solvents, such as sulfur compounds, halides, or even water and oxygen in some catalytic systems.[4][5]

Q2: What are the most common catalyst poisons I should be aware of in indole functionalization reactions?

A2: Beyond the indole nitrogen itself, several other substances can act as potent catalyst poisons. These can be broadly categorized as:

  • Substrate-Related: The indole nitrogen is a primary concern. Other nitrogen-containing heterocycles present in your starting materials or as impurities can also be problematic.[3][4]

  • Reagent- and Solvent-Related:

    • Sulfur Compounds: Thiols, thioethers, and sulfoxides are notorious poisons for palladium catalysts.[4][6]

    • Halides: Excess halide ions (Cl-, Br-, I-) can form stable, inactive palladium complexes.[4]

    • Phosphorus Compounds: Phosphines are often used as ligands, but certain phosphorus-containing impurities can be detrimental.[4]

    • Water and Oxygen: While some reactions are designed to be air- and moisture-tolerant, many catalytic cycles, particularly those involving Pd(0) species, are sensitive to water and oxygen, which can lead to the formation of inactive oxides or clusters.[3][7]

    • Carbon Monoxide (CO): CO can be present as an impurity in certain gases and can strongly bind to and deactivate palladium catalysts.[4][5]

Q3: How can I differentiate between catalyst poisoning and other potential issues like poor reagent quality or incorrect reaction conditions?

A3: A systematic troubleshooting approach is key. First, re-verify your reaction setup and conditions (temperature, time, stoichiometry). If those are correct, consider the following:

  • Run a Control Reaction: Use a substrate known to work well with your catalytic system (e.g., a simple benzene derivative instead of indole). If this reaction proceeds as expected, it strongly suggests an issue specific to the indole substrate, likely poisoning.

  • Purify Starting Materials: Ensure the purity of your indole substrate, coupling partner, and solvents. Impurities are a common source of catalyst poisons.[5][8] Consider techniques like recrystallization, distillation, or passing through a plug of silica or activated carbon.

  • Analyze the Catalyst: If the reaction mixture changes color (e.g., formation of palladium black), it's a strong indicator of catalyst decomposition, which can be initiated by poisoning.[7]

Q4: I've heard that sometimes poisoning can be beneficial. Is this true for indole functionalization?

A4: Yes, this concept is known as "selective poisoning" or using a "poisoned catalyst."[4] A classic example is the Lindlar catalyst, where palladium is intentionally poisoned with lead acetate and quinoline to reduce its activity and allow for the selective hydrogenation of alkynes to alkenes without over-reduction to alkanes.[4] In the context of indole functionalization, while not as common, one could envision a scenario where carefully controlled poisoning might prevent an undesired side reaction by deactivating the catalyst towards a specific substrate or intermediate. However, for most indole C-H functionalization reactions, poisoning is an undesirable side effect to be mitigated.

Part 2: Troubleshooting Guide: A Systematic Approach

When faced with a stalled or low-yielding indole functionalization reaction, follow this structured troubleshooting workflow.

Workflow for Diagnosing and Overcoming Catalyst Poisoning

Catalyst_Poisoning_Troubleshooting start Reaction Failure: Low Conversion or No Reaction check_conditions Step 1: Verify Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions control_rxn Step 2: Run Control Reaction (e.g., with a non-heterocyclic substrate) check_conditions->control_rxn Conditions Correct purify_sm Step 3: Purify Starting Materials & Solvents control_rxn->purify_sm Control Successful (Indole is the issue) mitigation Step 4: Implement Mitigation Strategies purify_sm->mitigation Impurity Suspected ligand_mod Ligand Modification mitigation->ligand_mod additive Use of Additives mitigation->additive protecting_group N-Protecting Group Strategy mitigation->protecting_group catalyst_mod Catalyst System Modification mitigation->catalyst_mod success Successful Reaction ligand_mod->success additive->success protecting_group->success catalyst_mod->success

Caption: Troubleshooting workflow for catalyst poisoning.

Detailed Troubleshooting Steps and Mitigation Strategies

Issue 1: Reaction Stalls After Initial Conversion

  • Observation: The reaction starts, and you observe some product formation, but then it stops, leaving a significant amount of starting material.

  • Probable Cause: Catalyst deactivation during the reaction. This could be due to the product itself acting as a poison or the gradual accumulation of a poisonous byproduct.

  • Troubleshooting & Solutions:

    • Increase Catalyst Loading: As a first-line approach, a modest increase in the catalyst loading might be sufficient to achieve full conversion. However, this is not an ideal or cost-effective long-term solution.

    • Sequential Addition of Catalyst: Instead of adding all the catalyst at the beginning, add it in portions over the course of the reaction. This can help maintain a sufficient concentration of active catalyst.

    • Investigate Product Inhibition: The functionalized indole product might be a stronger ligand for the catalyst than the starting material. If suspected, try to run the reaction at a lower concentration to disfavor product binding.

Issue 2: No Reaction or Very Low Conversion from the Start

  • Observation: The reaction shows little to no product formation even after an extended period.

  • Probable Cause: Strong and immediate poisoning of the catalyst by the indole substrate or impurities.

  • Troubleshooting & Solutions:

    • Purity of Starting Materials: This is the most critical first step.

      • Protocol for Indole Purification: If your indole has been stored for a long time or is of questionable purity, recrystallize it from a suitable solvent (e.g., ethanol/water, hexanes). For liquid indoles, distillation under reduced pressure is recommended.

      • Solvent Purity: Use high-purity, anhydrous solvents. If necessary, pass them through a column of activated alumina or a commercial solvent purification system.

    • Mitigation Strategies for Indole Nitrogen Poisoning:

      • Use of N-Protecting Groups: This is often the most effective strategy. By protecting the indole nitrogen, you block its ability to coordinate with the metal catalyst.

        • Common Protecting Groups: Boc (tert-butyloxycarbonyl), Ts (tosyl), and SEM (2-(trimethylsilyl)ethoxymethyl) are frequently used.[8] The choice of protecting group can be critical and may need to be optimized for your specific reaction.

        • Experimental Protocol (N-Boc Protection of Indole):

          • Dissolve indole (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (N₂ or Ar).

          • Cool the solution to 0 °C in an ice bath.

          • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

          • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes.

          • Cool the reaction back to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in a small amount of THF.

          • Let the reaction warm to room temperature and stir until TLC or LC-MS indicates complete consumption of the starting material.

          • Quench the reaction carefully with saturated aqueous NH₄Cl solution.

          • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

          • Purify the crude product by flash column chromatography.

      • Ligand Modification: The choice of ligand can significantly impact the catalyst's tolerance to poisoning.

        • Bulky Ligands: Sterically hindered phosphine ligands (e.g., biarylphosphines like GPhos) can protect the metal center from coordination by the indole nitrogen while still allowing the desired catalytic cycle to proceed.

        • Rationale: The bulkiness of the ligand creates a "pocket" around the metal that is accessible to the reactants but too crowded for the indole nitrogen to coordinate effectively.

      • Use of Additives: Certain additives can preferentially bind to the catalyst or the poison, mitigating the deactivation.

        • Lewis Acids: In some cases, a mild Lewis acid might coordinate to the indole nitrogen, reducing its basicity and preventing it from poisoning the catalyst. This approach must be used with caution as the Lewis acid can also interact with the catalyst or other reagents.

        • Inorganic Bases: The choice and solubility of inorganic bases like Cs₂CO₃ or K₃PO₄ can play a crucial role. In some systems, the slow dissolution of the base can influence the equilibrium between active and inactive catalyst species.[9]

      • Catalyst System Modification:

        • Some catalytic systems are inherently more robust. For instance, generating a reactive Pd(II) species in situ from a Pd(0) precursor in the presence of air as the oxidant has been shown to overcome the poisoning effect of N-heterocycles.[3] This is because Pd(0) has a weaker affinity for σ-donors like the indole nitrogen compared to Pd(II).[3]

Issue 3: Inconsistent Results and Poor Reproducibility

  • Observation: The reaction works well sometimes but fails or gives low yields on other occasions, even with seemingly identical conditions.

  • Probable Cause: Trace impurities in different batches of reagents or solvents, or variations in atmospheric exposure.

  • Troubleshooting & Solutions:

    • Standardize Reagent Sources and Purification: Use reagents and solvents from the same supplier and batch if possible. If not, establish a standard purification protocol for each component before use.

    • Strict Inert Atmosphere Techniques: If your reaction is sensitive to air or moisture, ensure rigorous inert atmosphere techniques are used (e.g., Schlenk line or glovebox). Degas solvents thoroughly.

    • Pre-treatment of Reactants: In industrial settings, feedstocks are often pre-treated to remove known poisons.[10] In a lab setting, this could involve passing a solution of the starting material through a small pad of a scavenger resin or activated carbon to remove trace impurities.

Quantitative Data Summary: Impact of Poisons on Catalyst Performance

While specific quantitative data is highly dependent on the exact reaction, the following table provides a general overview of the relative impact of common poisons on palladium-catalyzed reactions.

Poison TypeTypical SourceRelative Impact on CatalystMitigation Strategy
Nitrogen Heterocycles Substrate, ImpuritiesHighN-protection, Bulky Ligands
Sulfur Compounds Reagent ImpuritiesVery HighRigorous Purification, Scavengers
Excess Halides Reagents, ByproductsModerate to HighStoichiometric Control, Additives
Water/Oxygen Atmosphere, SolventsVaries (System Dependent)Inert Atmosphere, Anhydrous Solvents
Carbon Monoxide Impure Gas SourcesHighHigh-Purity Gas Sources

Part 3: Catalyst Regeneration

In some cases, a poisoned catalyst can be regenerated, although this is more common in industrial settings with heterogeneous catalysts. For homogeneous catalysts used in laboratory-scale synthesis, regeneration is often not practical. However, understanding the principles can be useful.

  • Thermal Regeneration: Involves heating the catalyst to high temperatures to burn off or desorb the poisons.[10][11] This is generally not applicable to the organometallic complexes used in indole functionalization as they would decompose.

  • Chemical Regeneration: Involves washing the catalyst with specific reagents to remove the poison.[11] For example, a mild acid wash might remove a coordinating amine, but this would likely also destroy the active catalyst complex in a homogeneous system. For precipitated palladium black, it can sometimes be re-solubilized and converted back into an active precursor, but this is a separate synthetic step.

For most researchers in this field, preventing poisoning in the first place is a far more effective strategy than attempting to regenerate a deactivated homogeneous catalyst.

Conclusion

Catalyst poisoning is a significant but surmountable challenge in the functionalization of indoles. A systematic and logical approach to troubleshooting, beginning with the verification of reaction conditions and purity of materials, is essential. By understanding the common culprits of deactivation and employing targeted mitigation strategies such as N-protection, ligand modification, and the use of additives, researchers can significantly improve the success rate and reproducibility of these powerful synthetic transformations.

References

  • Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. (2025). Google Vertex AI Search.
  • Catalyst poisoning. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Overcoming Pd Catalyst Deactivation in the C–H Coupling of Tryptophan Residues in Water Using Air as the Oxidant. (2024). ACS Publications. [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (2015). PMC. [Link]

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. (n.d.). DSpace@MIT. [Link]

  • Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. (2017). White Rose eTheses Online. [Link]

  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. (2024). RSC Publishing. [Link]

  • How Can You Prevent Catalyst Poisoning? (2025). Chemistry For Everyone - YouTube. [Link]

  • Catalyst deactivation and regeneration. (n.d.). Slideshare. [Link]

  • Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals. (2020). ACS Omega. [Link]

  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Matthey. [Link]

  • Poisoning and deactivation of palladium catalysts. (n.d.). ResearchGate. [Link]

  • Catalyst Deactivation, Poisoning and Regeneration. (2021). MDPI. [Link]

  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. (2025). NIH. [Link]

  • Poisoned catalyst regeneration using the high-temperature oxidation... (2021). ResearchGate. [Link]

  • Transition metal-catalyzed C–H functionalizations of indoles. (2021). New Journal of Chemistry (RSC Publishing). [Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. (2001). Journal of the American Chemical Society. [Link]

  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (2024). Organometallics. [Link]

  • Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. (2019). MDPI. [Link]

  • Parts per Million of Propanol and Arsine as Responsible for the Poisoning of the Propylene Polymerization Reaction. (2023). PubMed Central. [Link]

  • Selectivity, Speciation, and Substrate Control in the Gold-Catalyzed Coupling of Indoles and Alkynes. (2022). Organometallics. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2018). NIH. [Link]

  • Strategies Employing Transition‐Metal Free Conditions for C−C Bond Formation in Indoles. (2024). ChemistrySelect. [Link]

  • What Is Catalyst Poisoning In Chemical Reactions? (2025). Chemistry For Everyone - YouTube. [Link]

  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. (2015). PubMed. [Link]

  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. (2021). PubMed. [Link]

  • C−H Functionalization of Indoles by 3d Transition‐Metal Catalysis. (2021). ResearchGate. [Link]

  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. (2025). ResearchGate. [Link]

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Technical Support Center: Strategies to Improve the Regioselectivity of Indole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for indole reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity in the functionalization of the indole scaffold. The indole core is a privileged structure in a vast number of pharmaceuticals and natural products, but controlling reactions at specific positions remains a significant synthetic challenge. This document provides in-depth, troubleshooting-focused guidance in a question-and-answer format to address common issues encountered in the lab.

Frequently Asked Questions (FAQs)
Section 1: The Fundamentals - C3 vs. C2 Selectivity

Question 1: Why does my electrophilic substitution reaction exclusively target the C3 position of indole?

This is the most fundamental question in indole chemistry, and the answer lies in the inherent electronic properties of the indole ring. The pyrrole moiety of indole is π-excessive, making it highly nucleophilic and reactive towards electrophiles. The reaction proceeds via an intermediate that preserves the aromaticity of the fused benzene ring.

  • Causality: Electrophilic attack at the C3 position generates a more stable cationic intermediate (a 3H-indolium cation) compared to attack at C2. In the C3-attack intermediate, the positive charge is adjacent to the nitrogen atom and can be effectively stabilized through delocalization of the nitrogen's lone pair without disrupting the benzene ring's aromaticity.[1] Attack at C2 results in an intermediate where stabilizing the charge via the nitrogen lone pair would break the aromaticity of the benzene ring, making it significantly less favorable.[1] The reactivity of the C3 position is estimated to be up to 10¹³ times greater than that of a single position on benzene.[2]

dot

G Figure 1. Mechanism of Electrophilic Substitution on Indole indole_c3 Indole intermediate_c3 Stable Cationic Intermediate (Benzene Aromaticity Intact) indole_c3->intermediate_c3 + E⁺ indole_c2 Indole product_c3 C3-Substituted Product intermediate_c3->product_c3 - H⁺ intermediate_c2 Less Stable Intermediate (Aromaticity Disrupted for N-stabilization) indole_c2->intermediate_c2 + E⁺ product_c2 C2-Substituted Product intermediate_c2->product_c2 - H⁺ note E⁺ = Electrophile

Caption: Workflow for Directing Group-Mediated Benzene Ring Functionalization.

Target PositionDirecting Group (at N1)Directing Group (at C3)Typical CatalystReference
C2 -SO₂Py, -Benzoyl, -Pyrimidyl(Requires C3-blocking)Pd, Ru, Rh,[3] [4]
C4 -Pivaloyl-CHO, -Ac, -CONR₂Pd, BBr₃ (metal-free),[5] [6]
C5 (Requires C3-DG)-PivaloylPd,[7] [6]
C6 -P(O)tBu₂---Cu,[7] [8]
C7 -P(O)tBu₂, -Pivaloyl---Pd, BBr₃ (metal-free),[7] [6]
Table 1: Summary of Common Directing Groups and Target Positions.
Section 3: Practical Protocols & Troubleshooting

Question 6: Can you provide a reliable starting protocol for a directed C-H functionalization?

Certainly. Below is a representative protocol for the C4-arylation of an indole, using a C3-amide as the directing group. This method leverages palladium catalysis with chelation assistance.

Experimental Protocol: C4-Arylation of 3-(N-methoxy-N-methylcarbamoyl)-1H-indole

This protocol is adapted from literature procedures for C4-arylation directed by a C3-amide and should be optimized for specific substrates. [5][9] Step A: Preparation of the Directing Group (Weinreb Amide)

  • Reagents: 1H-Indole-3-carboxylic acid, N,O-Dimethylhydroxylamine hydrochloride, EDC (or similar coupling agent), HOBt, DIPEA, Anhydrous DMF.

  • Procedure: a. To a solution of 1H-indole-3-carboxylic acid (1.0 equiv) in anhydrous DMF, add HOBt (1.1 equiv) and EDC (1.2 equiv). b. Stir the mixture at 0 °C for 30 minutes. c. Add N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv) and DIPEA (3.0 equiv). d. Allow the reaction to warm to room temperature and stir for 12-18 hours. e. Perform an aqueous workup (e.g., extract with EtOAc, wash with NaHCO₃(aq) and brine) and purify by column chromatography to yield the C3-Weinreb amide precursor.

Step B: Palladium-Catalyzed C4-Arylation

  • Reagents: C3-amide precursor (from Step A), Aryl Iodide (2.0 equiv.), Pd(OAc)₂ (10 mol%), Ag₂O (2.0 equiv.), Anhydrous solvent (e.g., Toluene or 1,2-Dichloroethane).

  • Procedure: a. To a flame-dried Schlenk tube, add the C3-amide precursor (1.0 equiv.), aryl iodide, Pd(OAc)₂, and Ag₂O. b. Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or N₂). c. Add the anhydrous solvent via syringe. d. Heat the reaction mixture to 110-130 °C and stir vigorously for 24-48 hours. Monitor progress by TLC or LC-MS. e. After cooling to room temperature, dilute the mixture with dichloromethane and filter through a pad of Celite® to remove insoluble salts. f. Concentrate the filtrate and purify the crude product by silica gel column chromatography to obtain the C4-arylated product.

Step C: (Optional) Removal/Modification of the Directing Group

  • The Weinreb amide can be converted to a ketone by treatment with a Grignard or organolithium reagent, or reduced to an aldehyde using DIBAL-H.

ProblemProbable Cause(s)Suggested Solution(s)
Mixture of C2/C3 isomers Reaction too hot (if C3 is blocked): Promoting 1,2-migration. No directing group: Inherent reactivity dominates. Ligand/Catalyst choice: Some systems have poor selectivity.Lower the reaction temperature. Install a C2-directing group on the nitrogen. Screen different ligands; for Pd-catalyzed reactions, try bulky phosphines or NHC ligands. [10][11]
N-functionalization instead of C-H Unprotected N-H: The N-H is acidic and nucleophilic. Base is too strong/unsuitable: Forming the indolate anion.Protect the indole nitrogen (e.g., with Boc, SO₂Ph). Use a weaker, non-nucleophilic base or a specific base/counter-ion system known to promote C-H activation. [10]
No reaction at benzene ring positions No directing group: The pyrrole ring is orders of magnitude more reactive. Incorrect directing group/catalyst: The chelation geometry is wrong for the target position.A directing group is mandatory. [7][6] Consult Table 1 or literature to match the DG and catalyst to your desired C-H bond (e.g., N-P(O)tBu₂ for C7). [8]
Low yield in directed reaction Catalyst deactivation. Steric hindrance from substrate or coupling partner. Poor solubility. Increase catalyst loading or add a co-oxidant (e.g., AgOAc, Cu(OAc)₂). Use a less bulky coupling partner if possible. Screen different solvents.
Table 2: General Troubleshooting Guide for Indole Regioselectivity.
References
  • Topic 43. Indole | 43.3. Electrophilic Substitution with Position 3 Occupied. (n.d.). Google Grounding API.
  • Electrophilic substitution in indoles. Part 10. The mechanism of substitution in 4,6- and 5,6-dimethoxyindoles.Journal of the Chemical Society, Perkin Transactions 2. DOI:10.1039/P29780000733.
  • Strategies for the enantioselective N-functionalization of indoles.ResearchGate.
  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies.National Institutes of Health (NIH).
  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds.PubMed.
  • Highly Regioselective C2-Alkenylation of Indoles Using the N-Benzoyl Directing Group: An Efficient Ru-Catalyzed Coupling Reaction.Organic Letters.
  • Electrophilic substitution at the indole.Química Organica.org.
  • Recent Progress Concerning the N-Arylation of Indoles.PMC - NIH.
  • Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes.ChemRxiv.
  • Enantioselective Catalytic Synthesis of N-alkylated Indoles.MDPI.
  • Indole.Wikipedia.
  • Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes.ResearchGate.
  • Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System.PMC - NIH.
  • Synthesis and Chemistry of Indole. (n.d.). Google Grounding API.
  • C-H Functionalization of indoles and oxindoles through CDC reactions.Google Grounding API.
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Technical Support Center: Mastering the Post-Reaction Workup

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Eliminating Unreacted Starting Materials

Welcome to the technical support center for reaction workup procedures. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet critical challenge of removing unreacted starting materials from their reaction mixtures. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring you can confidently troubleshoot and optimize your purification strategies.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the purification of reaction products.

Q1: My reaction is complete, but TLC analysis shows a significant amount of unreacted starting material. What is the first workup technique I should consider?

The choice of the initial workup technique depends on the physical and chemical properties of your product and starting materials. A great first step for many organic reactions is a liquid-liquid extraction.[1][2][3] This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous solution and an organic solvent.[2][3][4]

  • Expert Insight: Before you begin, it's crucial to understand the polarity and acid-base properties of your components. This knowledge will guide your choice of extraction solvent and any aqueous washes. For instance, if your starting material is a carboxylic acid and your product is a neutral ester, washing the organic layer with a mild aqueous base like sodium bicarbonate will selectively remove the acidic starting material into the aqueous phase.[5][6]

Q2: How do I choose the right organic solvent for liquid-liquid extraction?

The ideal organic solvent should:

  • Readily dissolve your desired product.

  • Be immiscible with the aqueous phase.

  • Have a relatively low boiling point for easy removal by rotary evaporation.

  • Not react with your product.

Commonly used solvents include ethyl acetate, dichloromethane (DCM), and diethyl ether.[7]

SolventDensity relative to waterCommon Uses & Considerations
Ethyl Acetate Less denseGood general-purpose solvent for a wide range of polarities.
Dichloromethane (DCM) DenserExcellent for dissolving many organic compounds, but is a suspected carcinogen and should be handled with care in a fume hood.
Diethyl Ether Less denseGood for less polar compounds; highly volatile and flammable.

Q3: I've performed an extraction, but my product is still contaminated with a non-polar starting material. What's my next step?

If extraction fails to completely remove a non-polar starting material, flash column chromatography is often the most effective next step.[8][9] This technique separates compounds based on their polarity by passing a solution of the mixture through a column packed with a stationary phase, typically silica gel.[10][11]

  • Expert Insight: The key to successful flash chromatography is selecting the right eluent (solvent system).[10][12] A good starting point is to find a solvent system where the desired product has an Rf value of approximately 0.3 on a Thin Layer Chromatography (TLC) plate.[10][12]

Q4: My product is a solid. Can I use a method other than chromatography to purify it?

Absolutely. For solid products, recrystallization is a powerful purification technique.[13][14][15][16] This method relies on the principle that the solubility of most solids increases with temperature.[17] The impure solid is dissolved in a hot solvent, and as the solution cools, the pure product crystallizes out, leaving the impurities dissolved in the mother liquor.[13][14][17]

  • Trustworthiness: The success of recrystallization is validated by measuring the melting point of your crystals. A sharp melting point at the expected temperature is a good indicator of purity. Conversely, a broad melting point range suggests the presence of impurities.[14]

Q5: When is distillation a suitable method for removing starting materials?

Distillation is an excellent choice when your product and starting materials are liquids with significantly different boiling points (typically a difference of at least 25°C for simple distillation).[18] The process involves heating the liquid mixture to its boiling point, collecting the vapor, and condensing it back into a liquid.[19][20][21] The component with the lower boiling point will vaporize first, allowing for its separation.[20]

  • For mixtures with closer boiling points, fractional distillation is required. This technique uses a fractionating column to provide a larger surface area for repeated vaporization and condensation cycles, leading to a more efficient separation.[18][21]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during workup procedures.

Liquid-Liquid Extraction Troubleshooting

Issue 1: An emulsion has formed, and the organic and aqueous layers will not separate.

An emulsion is a stable suspension of one liquid in another, and it's a common frustration during extractions.

  • Causality: Emulsions are often caused by vigorous shaking or the presence of surfactants or finely divided solids.

  • Solutions:

    • Be Patient: Sometimes, simply letting the separatory funnel stand for a while will allow the layers to separate.

    • Add Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous layer, which decreases the solubility of organic compounds in it.[22]

    • Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel several times to mix the layers.

    • Filtration: Filtering the mixture through a pad of celite or glass wool can sometimes break up an emulsion.

Issue 2: After extraction, I can't find my product in the organic layer.

  • Causality: Your product may be more water-soluble than anticipated, or it may have reacted with the aqueous wash.

  • Troubleshooting Steps:

    • Check the Aqueous Layer: Before discarding the aqueous layer, test a small sample to see if your product is present. You can do this by acidifying or basifying the sample to see if a precipitate forms, or by extracting a small portion with a different organic solvent and analyzing it by TLC.[23]

    • "Salting Out": To decrease the solubility of your organic product in the aqueous layer, you can add a saturated solution of sodium chloride (brine).[22] This is known as "salting out."

    • pH Adjustment: If your product has acidic or basic functional groups, its solubility in the aqueous layer will be highly dependent on the pH. Ensure the pH of the aqueous layer is appropriate to keep your product in its neutral, less water-soluble form.[24][25]

Flash Column Chromatography Troubleshooting

Issue 3: My compounds are running too quickly (high Rf) or not moving at all (low Rf) on the column.

  • Causality: The polarity of your eluent is not optimized for the separation.

  • Solutions:

    • High Rf (running too fast): Your eluent is too polar. Decrease the proportion of the more polar solvent in your mixture. For example, if you are using a 1:1 mixture of ethyl acetate and hexanes, try a 1:3 or 1:4 mixture.

    • Low Rf (not moving): Your eluent is not polar enough. Increase the proportion of the more polar solvent.

Issue 4: The separation between my product and the starting material is poor.

  • Causality: The polarity difference between your compounds is small, or the column is not packed correctly.

  • Solutions:

    • Use a Gradient Elution: Instead of using a single solvent mixture, gradually increase the polarity of the eluent during the chromatography.[26] This can help to better resolve compounds with similar polarities.

    • Dry Loading: If your compound is not very soluble in the initial eluent, you can "dry load" it onto the column. This involves adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of your column.[26]

    • Proper Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks, as these can lead to poor separation.[10]

Recrystallization Troubleshooting

Issue 5: My compound "oils out" instead of forming crystals.

  • Causality: The compound is coming out of solution at a temperature above its melting point. This can happen if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of the compound.

  • Solutions:

    • Add More Solvent: Re-heat the solution and add more of the hot solvent to ensure the compound is fully dissolved. Then, allow it to cool more slowly.[27]

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the surface of the solution. The small scratches can provide nucleation sites for crystal growth.[17]

    • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.[17]

Experimental Protocols & Visualizations

Protocol 1: Acid-Base Extraction to Remove an Acidic Starting Material

This protocol describes the removal of benzoic acid (starting material) from a neutral product, benzoin.

  • Dissolve the Reaction Mixture: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., 50 mL of ethyl acetate) in a separatory funnel.

  • First Wash: Add 25 mL of a saturated aqueous sodium bicarbonate solution to the separatory funnel.

  • Gently Mix and Vent: Stopper the funnel, and gently invert it several times, making sure to vent frequently to release any pressure from CO2 evolution.[28]

  • Separate the Layers: Allow the layers to separate. The denser layer will be at the bottom. Drain the lower aqueous layer.

  • Repeat Wash: Repeat the wash with another 25 mL of sodium bicarbonate solution.

  • Brine Wash: Wash the organic layer with 25 mL of saturated aqueous sodium chloride (brine) to remove any remaining water-soluble components.

  • Dry the Organic Layer: Drain the organic layer into an Erlenmeyer flask and add a drying agent, such as anhydrous magnesium sulfate or sodium sulfate, until it no longer clumps together.[1][29]

  • Filter and Concentrate: Filter the solution to remove the drying agent and concentrate the organic layer using a rotary evaporator to obtain the purified product.

Visualization: Decision Tree for Workup Procedure Selection

Workup_Decision_Tree start Reaction Complete check_properties Assess Properties of Product & Starting Materials (Polarity, BP, Acid/Base) start->check_properties liquid_product Product is a Liquid check_properties->liquid_product Is product liquid or solid? solid_product Product is a Solid check_properties->solid_product extraction Liquid-Liquid Extraction liquid_product->extraction Different Solubilities/Acid-Base? distillation Distillation liquid_product->distillation Different Boiling Points? solid_product->extraction Soluble in Organic Solvent? recrystallization Recrystallization solid_product->recrystallization Suitable Solvent Found? chromatography Flash Column Chromatography extraction->chromatography Impurities Remain pure Product is Pure extraction->pure Product is Pure distillation->pure recrystallization->pure chromatography->pure

Caption: A decision tree to guide the selection of an appropriate workup procedure.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved January 12, 2026, from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 12, 2026, from [Link]

  • EBSCO. (2024). Recrystallization (chemistry) | Research Starters. Retrieved January 12, 2026, from [Link]

  • University of California, Davis. (n.d.). Acid-Base Extraction. Retrieved January 12, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved January 12, 2026, from [Link]

  • Biotage. (2023, January 23). 5 Steps to successful flash chromatography. Retrieved January 12, 2026, from [Link]

  • California State University, Stanislaus. (n.d.). Recrystallization. Retrieved January 12, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). Acid-Base Extraction. Retrieved January 12, 2026, from [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved January 12, 2026, from [Link]

  • Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction. Retrieved January 12, 2026, from [Link]

  • Research and Reviews. (2021, September 6). Purification Methods of Organic Compounds. Retrieved January 12, 2026, from [Link]

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  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved January 12, 2026, from [Link]

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troubleshooting guide for Fischer indole synthesis failures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful reaction. Here, we address common failures and provide actionable, field-proven insights to optimize your synthetic outcomes.

Introduction: The Enduring Relevance of a Classic Reaction

First described by Emil Fischer and Friedrich Jourdan in 1883, the Fischer indole synthesis remains one of the most versatile and widely used methods for constructing the indole nucleus, a privileged scaffold in countless natural products and pharmaceuticals.[1][2] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from an arylhydrazine and an enolizable ketone or aldehyde.[1][2] Despite its longevity, the synthesis is not without its challenges. Success often hinges on a nuanced understanding of the reaction mechanism and careful optimization of reaction parameters.[3][4] This guide will dissect common problems, explain the underlying chemical principles, and offer robust solutions.

Core Reaction Mechanism: A Visual Guide

A firm grasp of the mechanism is paramount for effective troubleshooting. The reaction proceeds through several key steps, initiated by the formation of an arylhydrazone.[4][5]

Fischer_Indole_Synthesis cluster_start Starting Materials A Arylhydrazine C Arylhydrazone A->C B Ketone/Aldehyde B->C D Ene-hydrazine (Tautomer) C->D Tautomerization E Protonated Ene-hydrazine D->E Protonation (Acid Catalyst) F [3,3]-Sigmatropic Rearrangement E->F Key C-C bond formation G Di-imine Intermediate F->G H Aromatization & Cyclization G->H I Indole Product H->I J Loss of NH₃ H->J

Caption: The mechanistic pathway of the Fischer indole synthesis.

Troubleshooting Guides & FAQs

Issue 1: Low Yield or No Product Formation

This is one of the most frequently encountered problems in Fischer indole synthesis, often pointing to issues with the starting materials, catalyst, or reaction conditions.[3][6]

Q: My reaction is not proceeding, or the yield is disappointingly low. What are the likely culprits?

A: Several factors can contribute to low or no product formation. A systematic approach to troubleshooting is essential.

  • Purity of Starting Materials: Impurities in the arylhydrazine or carbonyl compound can introduce side reactions.[3] Arylhydrazines, in particular, can be unstable.

    • Expert Insight: It is often beneficial to use freshly distilled or recrystallized arylhydrazine. If using a salt (e.g., hydrochloride), ensure it is properly neutralized or that the reaction conditions account for the acid released. For unstable hydrazones, consider generating them in situ without isolation.[2][6]

  • Inappropriate Acid Catalyst: The choice of acid is critical and highly substrate-dependent.[1][6] A catalyst that is too weak may not facilitate the reaction, while one that is too strong can cause decomposition and tar formation.[6]

    • Actionable Advice: Screen a range of both Brønsted and Lewis acids. Polyphosphoric acid (PPA) is often effective for less reactive substrates, while milder acids like acetic acid might be sufficient for others and can also serve as the solvent.[4][6]

  • Suboptimal Reaction Conditions: Temperature and solvent play a significant role.[4]

    • Expert Insight: Start with milder conditions and incrementally increase the temperature. High temperatures can lead to the formation of intractable tars.[6] Microwave-assisted synthesis can sometimes offer rapid heating and improved yields in shorter reaction times.[6]

  • Substituent Effects: The electronic nature of substituents on both starting materials can dramatically influence the reaction's success.

    • Causality: Electron-donating groups on the carbonyl component can over-stabilize a key intermediate, favoring a competing N-N bond cleavage over the desired[1][1]-sigmatropic rearrangement.[3][7][8] This is a known challenge in the synthesis of 3-aminoindoles.[7][8]

    • Actionable Advice: For substrates with strong electron-donating groups, consider using milder reaction conditions or exploring alternative synthetic routes.[6] Conversely, electron-withdrawing groups on the phenylhydrazine ring may require harsher conditions (stronger acid, higher temperature) to proceed.[4]

  • Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can impede the reaction.[3][6] This can hinder the conformational changes necessary for the key rearrangement and cyclization steps. In such cases, higher temperatures or stronger acids may be required, but this must be balanced against the risk of decomposition.[6]

Table 1: Recommended Acid Catalysts for Fischer Indole Synthesis

Catalyst TypeExamplesTypical Applications & Considerations
Brønsted Acids HCl, H₂SO₄, p-TsOH, Acetic AcidWidely used; strength must be matched to substrate reactivity. Acetic acid can also act as a solvent.[1][4]
Lewis Acids ZnCl₂, BF₃·OEt₂, FeCl₃, AlCl₃Effective for many substrates; can sometimes offer milder conditions than strong Brønsted acids.[1][9]
Polyphosphoric Acid (PPA) -Often used for less reactive or challenging substrates due to its strong dehydrating and acidic properties.[4][6]
Eaton's Reagent P₂O₅ in MeSO₃HCan provide excellent regiocontrol with unsymmetrical ketones.[6]
Issue 2: Formation of Tar and Polymeric Byproducts

The aggressive conditions often employed in Fischer indole synthesis can lead to the formation of dark, intractable tars, which significantly complicates product isolation and reduces yields.[6]

Q: My reaction mixture has turned into a black tar. How can I prevent this?

A: Tar formation is a clear indication that your reaction conditions are too harsh for your substrate.

  • Reduce Temperature: This is the most straightforward solution. The optimal temperature is a delicate balance between achieving a reasonable reaction rate and preventing decomposition.[6]

  • Use a Milder Catalyst: A less aggressive acid can prevent the side reactions that lead to polymerization.[6] Experiment with weaker Brønsted acids or Lewis acids.

  • Solvent Choice: The solvent can influence stability. In some cases, using a higher-boiling, inert solvent can allow for better temperature control.

Tar_Formation_Troubleshooting Start Tar Formation Observed Q1 Are you using a strong acid (e.g., H₂SO₄, PPA)? Start->Q1 A1_Yes Switch to a milder acid (e.g., p-TsOH, ZnCl₂) Q1->A1_Yes Yes A1_No Is the reaction temperature high? Q1->A1_No No A2_Yes Lower the reaction temperature A1_No->A2_Yes Yes A2_No Consider in situ hydrazone formation to minimize intermediate decomposition A1_No->A2_No No

Caption: Decision tree for troubleshooting tar formation.

Issue 3: Formation of Regioisomers with Unsymmetrical Ketones

When an unsymmetrical ketone is used, two different enamine intermediates can form, leading to a mixture of regioisomeric indoles.[6]

Q: I am getting a mixture of two indole isomers. How can I control the regioselectivity?

A: Controlling regioselectivity is a common challenge that can often be addressed by carefully selecting the acid catalyst and reaction conditions.

  • Choice of Acid Catalyst: The acidity of the medium is a major factor.[6]

    • Expert Insight: Eaton's reagent (P₂O₅ in MeSO₃H) has been shown to provide excellent regiocontrol, often favoring the formation of the indole from the less sterically hindered enamine intermediate.[6] In contrast, strong acids like methanesulfonic acid in other contexts can favor enolization at the less substituted side of the ketone.[10]

  • Steric Effects: The reaction will often favor the formation of the less sterically hindered enamine intermediate, and this can be exploited.[6]

  • Reaction Conditions: Adjusting the reaction temperature and solvent can sometimes influence the ratio of regioisomers.[6]

Experimental Protocol: Regioselective Synthesis using Eaton's Reagent

  • Preparation of Eaton's Reagent: In a fume hood, carefully and slowly add phosphorus pentoxide (P₂O₅) to methanesulfonic acid (MeSO₃H) with stirring, typically in a 1:10 w/w ratio. This process is highly exothermic and requires appropriate safety precautions.[6]

  • Indolization: Dissolve the arylhydrazone of the unsymmetrical methyl ketone in a suitable solvent (e.g., dichloromethane).[6]

  • Reaction: Add the prepared Eaton's reagent to the solution. Stir the reaction at the appropriate temperature (often room temperature or slightly elevated) and monitor for completion by TLC or LC-MS.[6]

  • Work-up: Carefully quench the reaction by pouring it onto ice-water. Neutralize with a suitable base (e.g., aqueous NaOH or NaHCO₃). Extract the product with an organic solvent, then wash, dry, and concentrate the organic phase.[6]

  • Purification: Purify the product as needed, typically by column chromatography.[6]

Issue 4: Difficult Purification

Even when the reaction is successful, isolating the pure indole from byproducts and residual catalyst can be challenging.

Q: My product is difficult to purify by standard silica gel chromatography. What are my options?

A: Indoles can be somewhat polar and may interact strongly with silica gel.

  • Thorough Work-up: A crucial first step is a robust work-up procedure.

    • Base Wash: A thorough wash of the organic extract with an aqueous base (e.g., NaHCO₃ or dilute NaOH solution) is essential to remove acidic impurities and residual catalyst.[6]

  • Alternative Chromatography:

    • Alumina: Consider using alumina (neutral or basic) instead of silica gel.

    • Reverse-Phase Chromatography: For very polar indoles, reverse-phase chromatography (C18) may be more effective.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for purification.[6]

  • Distillation: For volatile indoles, distillation under reduced pressure may be an option.[6]

Frequently Asked Questions (FAQs)

Q1: Can I synthesize the parent, unsubstituted indole using the Fischer method? A: The direct synthesis of the parent indole using acetaldehyde is problematic and often fails.[3] A common and more reliable alternative is to use pyruvic acid as the carbonyl component, which yields indole-2-carboxylic acid. This can then be decarboxylated, often by heating, to give the parent indole.[3][9]

Q2: What are some common side reactions to be aware of? A: Besides tar formation, be mindful of:

  • N-N Bond Cleavage: As mentioned, this is a significant competing pathway, especially with electron-donating substituents on the carbonyl partner, leading to byproducts like aniline derivatives.[3][7]

  • Friedel-Crafts Type Reactions: The strongly acidic conditions can promote unwanted reactions with other aromatic rings present in the molecule.[3]

Q3: Are there greener alternatives to the classical Fischer indole synthesis? A: Yes, research into more environmentally friendly protocols is ongoing. This includes the use of solid acid catalysts, ionic liquids, and mechanochemical (ball-milling) methods that can reduce or eliminate the need for harsh solvents and high temperatures.[11][12]

References

  • Common side reactions in Fischer indole synthesis and how to avoid them. - Benchchem.
  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
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Technical Support Center: Optimizing Mobile Phase for Better Separation of Indole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating indole isomers. The separation of these isomers is a frequent and critical challenge, as subtle structural differences can lead to significant variations in pharmacological and toxicological profiles.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to empower you to overcome common hurdles in your chromatographic method development.

Understanding the Challenge: The Nuances of Indole Isomer Separation

Indole isomers, due to their similar structures and physicochemical properties, often exhibit close elution times in chromatography. Achieving baseline separation requires a meticulous optimization of the chromatographic system, with the mobile phase being a pivotal component. The mobile phase composition directly influences the interactions between the analytes and the stationary phase, thereby governing retention, selectivity, and ultimately, resolution.

Key factors that complicate the separation of indole isomers include:

  • Subtle Polarity Differences: Isomers may only differ by the position of a single functional group, leading to very similar polarities and retention behaviors in reversed-phase HPLC.

  • Ionizable Nature: The indole nucleus contains a weakly acidic N-H proton, and various substituents can introduce acidic or basic functionalities. The ionization state of these groups, which is controlled by the mobile phase pH, drastically affects their retention and peak shape.[2][3]

  • Potential for Secondary Interactions: Basic indole derivatives can interact with residual silanol groups on silica-based stationary phases, leading to peak tailing and poor resolution.[4]

Troubleshooting Guide: A-Q&A Approach

This section addresses specific problems you may encounter during the separation of indole isomers, providing not just solutions but also the underlying scientific rationale.

Q1: I'm observing poor resolution between my indole isomers. Where should I start my optimization?

A1: Poor resolution is a common initial observation. A systematic approach to mobile phase optimization is crucial. Here’s a breakdown of the key parameters to investigate:

  • Organic Modifier Percentage: In reversed-phase HPLC, the percentage of the organic solvent (typically acetonitrile or methanol) is the primary driver of retention.[5]

    • Causality: Decreasing the organic modifier concentration increases the retention time of your analytes, providing more opportunity for interaction with the stationary phase and potentially improving resolution. Conversely, for highly retained compounds, a slight increase in the organic modifier can sharpen peaks and sometimes improve separation.

    • Actionable Protocol: If your peaks are eluting too early, decrease the organic solvent content in 5% increments. If they are eluting very late with broad peaks, consider a gradient elution.[6][7]

  • Choice of Organic Modifier: The type of organic solvent can significantly impact selectivity.

    • Causality: Acetonitrile, methanol, and tetrahydrofuran have different solvent properties.[5] Acetonitrile is aprotic and can engage in dipole-dipole interactions, while methanol is a protic solvent and can act as a hydrogen bond donor and acceptor. These differences can alter the elution order of your isomers.

    • Actionable Protocol: If you are using acetonitrile and have poor resolution, try substituting it with methanol at a concentration that gives similar retention times. You can also explore ternary mixtures (e.g., water, acetonitrile, and methanol) to fine-tune selectivity.

  • Mobile Phase pH: For ionizable indole isomers, pH is a powerful tool to manipulate retention and selectivity.[8][9]

    • Causality: The pH of the mobile phase determines the ionization state of your analytes.[10] Generally, the un-ionized form of a compound is more retained in reversed-phase HPLC. By adjusting the pH to be at least 1.5-2 pH units away from the pKa of your analytes, you can ensure they are in a single, stable ionic form, leading to sharper peaks and more reproducible retention times.[3][9][11]

    • Actionable Protocol: Determine the pKa of your indole isomers. If they have basic properties, lowering the pH will lead to protonation and decreased retention. If they are acidic, increasing the pH will cause deprotonation and decreased retention.[3] Systematically evaluate the separation at different pH values, ensuring you use a suitable buffer to maintain a stable pH.

Q2: My peaks for basic indole isomers are tailing significantly. How can I improve the peak shape?

A2: Peak tailing for basic compounds is a classic issue in reversed-phase chromatography, often caused by secondary interactions with acidic silanol groups on the silica stationary phase.[4]

  • Mobile Phase Additives:

    • Causality: Adding a small amount of a basic modifier to the mobile phase, such as triethylamine (TEA) or diethylamine (DEA), can help to saturate the active silanol sites on the stationary phase. This minimizes the undesirable ionic interactions with your basic analytes, resulting in more symmetrical peaks.

    • Actionable Protocol: Start by adding 0.1% (v/v) of TEA or DEA to your mobile phase.[12] Be aware that these additives can suppress ionization in mass spectrometry, so they may not be suitable for LC-MS applications. For LC-MS compatibility, a volatile buffer like ammonium formate or ammonium acetate is a better choice.[13]

  • Lower pH:

    • Causality: At a low pH (e.g., pH 2-3), the residual silanol groups on the stationary phase are protonated and thus less likely to interact with protonated basic analytes.

    • Actionable Protocol: Use a mobile phase containing 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).[5] TFA is a strong ion-pairing agent and can significantly improve peak shape, but it can also be difficult to remove from the column and may cause ion suppression in MS.

Q3: My indole isomers are very polar and show little retention on my C18 column. What are my options?

A3: For highly polar isomers, traditional reversed-phase chromatography can be challenging. Here are two alternative approaches:

  • Hydrophilic Interaction Liquid Chromatography (HILIC):

    • Causality: HILIC utilizes a polar stationary phase (e.g., bare silica, diol, or amide) and a mobile phase with a high concentration of organic solvent (typically >60% acetonitrile) and a small amount of aqueous buffer.[14][15] Polar analytes partition into the water-enriched layer on the surface of the stationary phase, leading to their retention.[15]

    • Actionable Protocol: Switch to a HILIC column. Start with a mobile phase of 90:10 (v/v) acetonitrile/water with a buffer like 10 mM ammonium formate. You can then optimize the separation by adjusting the water content.

  • Aqueous C18 Columns:

    • Causality: Some C18 columns are specifically designed to be "aqueous compatible." These columns have a higher density of bonding or use polar-embedded or polar-endcapped phases to prevent phase collapse in highly aqueous mobile phases. This allows you to use very low percentages of organic modifier to retain polar compounds.

    • Actionable Protocol: Check your column specifications to ensure it is stable in high aqueous mobile phases. If so, try reducing the organic content to 5% or even lower.

Q4: Should I use an isocratic or gradient elution for my indole isomer separation?

A4: The choice between isocratic and gradient elution depends on the complexity of your sample and the retention characteristics of your isomers.[7][16]

  • Isocratic Elution: A constant mobile phase composition is used throughout the run.[7]

    • Pros: Simpler method development, more reproducible retention times, and a stable baseline.[7]

    • Cons: Can lead to long run times and broad peaks for late-eluting compounds.[17] It may not be able to resolve complex mixtures with a wide range of polarities.

    • Best for: Simple mixtures where the isomers have similar retention times.[18]

  • Gradient Elution: The composition of the mobile phase is changed during the run, typically by increasing the percentage of the stronger organic solvent.[7][17]

    • Pros: Can separate complex mixtures with a wide range of polarities, results in sharper peaks for late-eluting compounds, and can reduce overall analysis time.[6][7]

    • Cons: Requires a more complex pump system, may have baseline drift, and requires a column re-equilibration step between injections.[16]

    • Best for: Complex samples containing isomers with significantly different retention times or when you need to elute strongly retained impurities.[18]

Experimental Protocols & Data

Systematic Mobile Phase Optimization Workflow

This workflow provides a structured approach to developing a robust separation method for indole isomers.

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Start Define Separation Goal (e.g., baseline resolution of isomers) Select_Column Select Initial Column (e.g., C18, 5 µm) Start->Select_Column Initial_Gradient Run a Broad Gradient (e.g., 5-95% Acetonitrile) Select_Column->Initial_Gradient Evaluate_Gradient Evaluate Initial Run (Resolution, Peak Shape) Initial_Gradient->Evaluate_Gradient Optimize_Gradient Optimize Gradient Slope (Focus on elution region of isomers) Evaluate_Gradient->Optimize_Gradient Optimize_pH Optimize Mobile Phase pH (Based on isomer pKa) Optimize_Gradient->Optimize_pH Optimize_Temp Optimize Temperature Optimize_pH->Optimize_Temp Isocratic_Check Consider Isocratic Method (If elution window is narrow) Optimize_Temp->Isocratic_Check Final_Method Finalized Method Isocratic_Check->Final_Method

Caption: A workflow for systematic HPLC method development for indole isomer separation.

Table 1: Starting Conditions for Mobile Phase Screening
ParameterCondition A (Acidic)Condition B (Neutral)Condition C (Basic)
Mobile Phase A 0.1% Formic Acid in WaterWater10 mM Ammonium Bicarbonate, pH 10
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrileAcetonitrile
Gradient 5-95% B over 20 min5-95% B over 20 min5-95% B over 20 min
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C30 °C

Frequently Asked Questions (FAQs)

Q: Can temperature affect the separation of my indole isomers? A: Yes, column temperature is an important parameter. Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter retention times. However, it can also alter the selectivity of the separation. It's a parameter worth investigating, typically in the range of 25-50 °C.

Q: I see two peaks for my single indole-3-carbinol standard. What could be the cause? A: This could be due to several factors. One possibility is on-column degradation or isomerization. Another potential cause is the presence of tautomers that are stable enough to be separated under your chromatographic conditions. It is also possible that your standard contains an impurity.[19] Re-evaluating your sample preparation and the purity of your standard is a good first step. Also, consider if the injection solvent is incompatible with the mobile phase, which can cause peak distortion.[20]

Q: How do I choose between a C18 and a C8 column for indole isomer separation? A: C18 columns are more hydrophobic and generally provide greater retention for nonpolar compounds. C8 columns are less retentive and can be a good choice for more hydrophobic indole derivatives that are too strongly retained on a C18 column.[1] For initial method development, a C18 column is a common starting point.[1]

Q: Are there any specific considerations for chiral separation of indole isomers? A: Yes, separating enantiomers requires a chiral stationary phase (CSP).[21] Polysaccharide-based CSPs are often a good starting point for indole alkaloids.[12] The mobile phase composition is critical for achieving selectivity on a CSP.[21] Often, normal-phase conditions (e.g., hexane/isopropanol) with a basic additive like DEA are used for basic chiral indoles.[12]

References

  • Ostrowski M, et al. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed. Available from: [Link]

  • Jupa R, et al. Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.). NIH. Available from: [Link]

  • Biotage. When is Gradient Elution Better than Isocratic Elution?. Biotage. Available from: [Link]

  • Danaher Life Sciences. Gradient vs. Isocratic Elution in HPLC. Danaher Life Sciences. Available from: [Link]

  • SIELC Technologies. Separation of Indole-3-carbinol on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • Alves V, et al. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. Available from: [Link]

  • Kianshardanesh.com. Comparison of Isocratic and Gradient Elution. Kianshardanesh.com. Available from: [Link]

  • Phenomenex. Isocratic Vs. Gradient Elution in Chromatography. Phenomenex. Available from: [Link]

  • HPLC Experts. How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. HPLC Experts. Available from: [Link]

  • Welch Materials. [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?. Welch Materials. Available from: [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available from: [Link]

  • ResearchGate. Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles.... ResearchGate. Available from: [Link]

  • hplctroubleshooter.com. HPLC Troubleshooting Guide. hplctroubleshooter.com. Available from: [Link]

  • YouTube. Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. Available from: [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Available from: [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available from: [Link]

  • ResearchGate. Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications. ResearchGate. Available from: [Link]

  • LCGC International. Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available from: [Link]

  • Moravek. Exploring the Role of pH in HPLC Separation. Moravek. Available from: [Link]

  • Veeprho. Exploring the Role of pH in HPLC Separation. Veeprho. Available from: [Link]

  • PubMed. Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications. PubMed. Available from: [Link]

  • PharmaGuru. What Is Role of pH In HPLC Separation: Learn Easily In 7 Minutes. PharmaGuru. Available from: [Link]

  • LCGC International. Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available from: [Link]

  • Pharmacia. The impact of chirality on the analysis of alkaloids in plant. Pharmacia. Available from: [Link]

  • LCGC International. Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Available from: [Link]

  • Afine. The Importance of Mobile Phase pH in Chromatographic Separations. Afine. Available from: [Link]

  • Net-Com. Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Net-Com. Available from: [Link]

  • Chromatography Forum. Problem with Indole-3-carbinol chromotography. Chromatography Forum. Available from: [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activities of N-Alkyl Indoles: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2] Its remarkable versatility allows it to interact with a wide array of biological targets. A key strategy for modulating the pharmacological profile of indole-based compounds is substitution at the N1 position. The introduction of N-alkyl groups can profoundly influence a compound's lipophilicity, steric profile, and hydrogen-bonding capacity, thereby altering its absorption, distribution, metabolism, and excretion (ADME) properties and, most critically, its biological activity.[3][4]

This guide provides a comparative overview of the biological activities of various N-alkyl indoles, supported by experimental data from peer-reviewed studies. We will delve into their anticancer, antimicrobial, and receptor-modulating properties, offering insights into the structure-activity relationships (SAR) that govern their efficacy. The experimental protocols detailed herein are designed to be self-validating, ensuring reproducibility and reliability in your own research endeavors.

Comparative Anticancer and Cytotoxic Activity

N-alkyl indoles have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The choice of the N-alkyl substituent, along with other modifications on the indole ring, is critical in determining the potency and selectivity of these compounds. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing the cytotoxic potential of compounds by measuring the metabolic activity of cells.[5][6]

A study involving indolo-pyrazoles grafted with thiazolidinone highlighted a series of N-alkylated compounds with potent cytotoxic activity.[5] For instance, compound 6c in that study, which features an N-ethyl indole moiety, showed the highest cytotoxicity against the SK-MEL-28 melanoma cell line with a half-maximal inhibitory concentration (IC50) of 3.46 µM.[5] In another study, novel [(N-alkyl-3-indolylmethylene)hydrazono]oxindoles were synthesized and evaluated. Hybrid 8a , an N-propyl derivative, was identified as the most potent against the HCT-116 colon cancer cell line (IC50 = 2.6 µM), even surpassing the efficacy of the standard drug doxorubicin in that specific assay.[7]

The data suggests that the length and nature of the N-alkyl chain play a crucial role. For example, within the N-alkyl isatin series, increasing the alkyl chain length was positively correlated with improved inhibition of butyrylcholinesterase, an enzyme implicated in some cancers.[8]

Table 1: Comparative Cytotoxicity (IC50/LC50 in µM) of Representative N-Alkyl Indoles
Compound Class/ReferenceN-Alkyl GroupHCT-116 (Colon)SK-MEL-28 (Melanoma)A-549 (Lung)MDA-MB-231 (Breast)HepG2 (Liver)HeLa (Cervical)
Indolo–pyrazole-thiazolidinone (6c) [5]Ethyl9.023.46----
Indole-Mannich base (1c) [6]----0.55 (MCF-7)0.900.50
Indole–triazole acetamide (8b) [9]-----10.99% viability**-
Indole-isatin hybrid (8a) [7]Propyl2.6-11.314.7--
Indole-isatin hybrid (8b) [7]Butyl19.1-9.28.9--
Phthalide-indoline (3b) Methyl----57.7-

*Structure contains N-alkylation within a more complex heterocyclic system. **Data presented as % cell viability at 100 µg/mL, not IC50.

Comparative Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. N-alkyl indoles have emerged as a promising scaffold for this purpose, exhibiting activity against both bacteria and fungi.[10][11] The primary methods for evaluation include disk diffusion and broth microdilution, the latter of which determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.[10][12]

A study on novel N-substituted indole derivatives found that compound 1 , featuring an N-(2-ethoxy)pentyl-N,N-dimethylaniline group, showed potent activity against Staphylococcus aureus (Gram-positive) and Candida albicans (fungus), with inhibition zones larger than the standard drug chloramphenicol in that specific test.[10] Another investigation into indole derivatives containing 1,2,4-triazole found that compound 3d showed significant promise as both an antibacterial and antifungal lead, with MIC values as low as 6.25 µg/mL against S. aureus.[12] Furthermore, multi-halogenated indoles have demonstrated potent antifungal effects against drug-resistant Candida species, with 4,6-dibromoindole and 5-bromo-4-chloroindole showing MIC values of 10–50 µg/mL.[13]

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of N-Alkyl Indoles
Compound Class/ReferenceN-Alkyl GroupS. aureusE. coliC. albicansOther
N-Substituted Indole (1) [10](2-(1H-indol-1-yl)ethoxy)27 mm25 mm--
Indole-Thiadiazole (2h) [12]- 6.25>50>50MRSA: 12.5
Indole-Triazole (3d) [12]-6.2512.525MRSA: 6.25
Indole-Triazole (6f) [14]3,4-Dichlorobenzyl-2502C. tropicalis: 2
4,6-Dibromoindole[13](unsubstituted N-H)--25C. auris: 10-50

*Data presented as inhibition zone in mm. **N-alkylation is part of a larger heterocyclic substituent.

Receptor and Enzyme Modulation

The versatility of the N-alkyl indole scaffold extends to its ability to modulate the activity of specific enzymes and receptors, making it relevant for neurodegenerative diseases, metabolic disorders, and other conditions.

  • Cholinesterase Inhibition: N-alkyl isatins have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurotransmission. A clear SAR was observed where increasing the length of the N-alkyl chain from methyl to decyl progressively increased BChE inhibition. The N-octyl isatin (4i ) was the most potent, with an IC50 of 3.77 µM for BChE, showing a 22-fold selectivity over AChE.[8] This suggests the N-alkyl chain optimizes interactions within the enzyme's binding pocket.[8]

  • Nicotinic Acetylcholine Receptor (nAChR) Ligands: N(1)-alkylindole-3-ylalkylammonium compounds have been synthesized and tested for their affinity to various nAChR subtypes. These receptors are implicated in cognitive function and addiction. One compound, 7c , demonstrated high affinity for the α4β2, α3β4, and α7* nAChR subtypes, with Ki values of 136.1 nM, 93.9 nM, and 862.4 nM, respectively, indicating the indole core is a valuable scaffold for developing selective nAChR ligands.[15]

  • PPARγ Modulation: Analogs of the Peroxisome proliferator-activated receptor gamma (PPARγ) inverse agonist SR10171, featuring N-alkyl substitutions on a flipped indole scaffold, exhibited a 10- to 100-fold enhancement in binding affinity while retaining their inverse agonist activity.[16] This is significant for developing next-generation insulin sensitizers for type 2 diabetes with potentially fewer side effects.[16]

Experimental Methodologies

The trustworthiness of comparative data hinges on robust and well-described experimental protocols. Below are step-by-step methodologies for key assays mentioned in this guide.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This protocol is based on standard methodologies described in the literature.[5][6]

  • Cell Culture: Plate human cancer cells (e.g., HCT-116, A-549) in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the N-alkyl indole test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 M HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Broth Microdilution for MIC Determination

This protocol follows the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and is reflected in antimicrobial studies.[12]

  • Inoculum Preparation: Culture the microbial strain (e.g., S. aureus, C. albicans) overnight on an appropriate agar plate or in broth. Suspend colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare a two-fold serial dilution of the N-alkyl indole compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized microbial inoculum to each well, bringing the total volume to 200 µL.

  • Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., ciprofloxacin, fluconazole).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as determined by visual inspection or by measuring absorbance.

Visualizing Experimental Logic and Pathways

Diagrams are essential for conceptualizing experimental flows and biological mechanisms.

General Workflow for Screening N-Alkyl Indoles

G cluster_0 Synthesis & Characterization cluster_1 Primary Screening cluster_2 Secondary Screening & MoA cluster_3 Lead Optimization synthesis Synthesis of N-Alkyl Indole Library purification Purification & QC (HPLC, NMR, MS) synthesis->purification cytotoxicity Cytotoxicity Assay (e.g., MTT) purification->cytotoxicity antimicrobial Antimicrobial Assay (e.g., MIC) purification->antimicrobial hit_validation Hit Validation & IC50/MIC Determination cytotoxicity->hit_validation antimicrobial->hit_validation receptor_binding Receptor/Enzyme Binding Assays hit_validation->receptor_binding apoptosis Apoptosis/Cell Cycle Analysis hit_validation->apoptosis mechanism Mechanism of Action Studies receptor_binding->mechanism apoptosis->mechanism sar SAR Studies mechanism->sar lead_opt Lead Optimization sar->lead_opt

Caption: High-level workflow for N-alkyl indole drug discovery.

Hypothesized Apoptotic Pathway Induced by a Cytotoxic N-Alkyl Indole

G Indole N-Alkyl Indole (e.g., Hybrid 8a) Bcl2 Bcl-2 (Anti-apoptotic) Indole->Bcl2 Inhibition [12] Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Mito Mitochondria Bax->Mito Promotes Permeabilization CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Bcl-2 inhibition pathway leading to apoptosis.

Conclusion and Future Perspectives

The N-alkylation of indoles is a powerful and effective strategy for generating diverse libraries of bioactive compounds. The evidence clearly demonstrates that modifying the N-alkyl substituent allows for the fine-tuning of activity against cancer cells, microbial pathogens, and specific protein targets like cholinesterases and GPCRs. Structure-activity relationship studies consistently show that factors such as alkyl chain length, branching, and the presence of other functional groups are critical determinants of potency and selectivity.

Future research should focus on leveraging computational modeling to predict the binding of novel N-alkyl indoles to their targets, thereby rationalizing the design of more potent and selective compounds. Furthermore, exploring these compounds in more complex biological systems, including animal models, will be crucial for translating the promising in vitro data into tangible therapeutic applications. The N-alkyl indole scaffold remains a rich source of potential drug candidates, and its continued exploration is a valuable endeavor for the drug discovery community.

References

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A Comparative Guide to the Cross-Reactivity of 2-Methyl-1-octyl-1H-indole in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the selectivity of a novel compound is paramount. This guide provides an in-depth technical comparison of 2-Methyl-1-octyl-1H-indole, a synthetic indole derivative, focusing on its potential cross-reactivity in common biological assays. While this specific molecule is not extensively characterized in public literature, its structural motifs—an N-alkylated indole core with a C2-methyl substitution—suggest a likely interaction with cannabinoid receptors. This guide, therefore, establishes a framework for evaluating its primary activity and off-target effects, a critical step in preclinical drug development.

Introduction: The Promiscuity of Indole Scaffolds

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] However, this structural versatility can also lead to promiscuous binding to multiple receptors. Derivatives of the indole core are known to interact with a wide range of biological targets, including serotonin (5-HT) receptors,[2][3] cannabinoid (CB) receptors,[4][5] and various enzymes.[6] For any indole-based compound, a thorough cross-reactivity assessment is therefore not just recommended, but essential.

This compound possesses features common to synthetic cannabinoids: a lipophilic N1-octyl chain that can facilitate binding to the CB1 and CB2 receptors, and a C2-methyl group, which is known to modulate affinity and selectivity between these two receptor subtypes.[5] This guide will proceed under the scientifically-grounded hypothesis that this compound is a putative cannabinoid receptor agonist. Our primary investigation will, therefore, be to characterize its binding and functional activity at CB1 and CB2 receptors, followed by a cross-reactivity screen against a panel of other relevant G-protein coupled receptors (GPCRs), with a particular focus on the serotonin receptor family due to the known overlap in ligand recognition.

Comparative Binding Affinity Profile

A primary assessment of a compound's activity and selectivity begins with determining its binding affinity (Ki) for its intended targets and a panel of potential off-targets. Radioligand binding assays are the gold standard for this purpose.

Table 1: Comparative Binding Affinities (Ki, nM) of this compound and Reference Compounds
CompoundCB1 (Ki, nM)CB2 (Ki, nM)5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)
This compound 8515>1000850>1000
CP55,940 (Non-selective CB agonist)0.580.68>1000>1000>1000
JWH-015 (CB2-selective agonist)38313.8>1000>1000>1000
8-OH-DPAT (5-HT1A agonist)>1000>10000.82501500
Ketanserin (5-HT2A antagonist)>1000>10001502.130

Data presented here is representative and for illustrative purposes.

Based on this hypothetical data, this compound shows a moderate affinity for the CB2 receptor and is approximately 5.7-fold selective for CB2 over CB1. Its affinity for the tested serotonin receptors is significantly lower, suggesting good selectivity against these specific off-targets.

Functional Activity: Beyond Binding

Binding affinity does not always correlate with functional activity. A compound can be an agonist, antagonist, or inverse agonist. Therefore, functional assays are crucial to characterize the nature of the compound's interaction with its targets.

Signaling Pathways

The cannabinoid receptors (CB1 and CB2) and many serotonin receptors are Gi/o-coupled GPCRs. Agonist binding typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Another common signaling pathway for these receptors is the recruitment of β-arrestin.

G cluster_membrane Cell Membrane GPCR GPCR (CB1/CB2, 5-HT) G_protein Gi/o Protein GPCR->G_protein Activates Beta_Arrestin β-Arrestin GPCR->Beta_Arrestin Recruits Ligand This compound Ligand->GPCR Binds Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Internalization Receptor Internalization & Downstream Signaling Beta_Arrestin->Internalization

Caption: GPCR signaling pathways for cannabinoid and serotonin receptors.

Table 2: Comparative Functional Activity (EC50, nM) of this compound
CompoundCB1 (cAMP EC50, nM)CB2 (cAMP EC50, nM)5-HT1A (cAMP EC50, nM)5-HT2A (β-arrestin EC50, nM)
This compound 25045>10,000>10,000
CP55,940 (Non-selective CB agonist)1.21.5>10,000>10,000
JWH-015 (CB2-selective agonist)80030>10,000>10,000

Data presented here is representative and for illustrative purposes.

The functional data corroborates the binding data, indicating that this compound is a more potent agonist at the CB2 receptor than at the CB1 receptor and shows minimal to no agonistic activity at the tested serotonin receptors at concentrations up to 10 µM.

Experimental Protocols

To ensure scientific integrity, the methodologies used to generate the above data must be robust and well-validated.

Workflow for Assessing Cross-Reactivity

G start Start: Compound Synthesis (this compound) primary_screen Primary Screen: Radioligand Binding Assay (CB1 & CB2 Receptors) start->primary_screen selectivity_panel Selectivity Panel: Radioligand Binding Assay (e.g., 5-HT, Adrenergic, Dopamine Receptors) primary_screen->selectivity_panel Identify Hits functional_assay_primary Functional Assay: cAMP or β-Arrestin (Primary Targets: CB1, CB2) primary_screen->functional_assay_primary functional_assay_offtarget Functional Assay: (Active Off-Targets) selectivity_panel->functional_assay_offtarget If significant binding data_analysis Data Analysis: Determine Ki, EC50, Selectivity Ratios functional_assay_primary->data_analysis functional_assay_offtarget->data_analysis conclusion Conclusion: Define Cross-Reactivity Profile data_analysis->conclusion

Caption: Experimental workflow for assessing compound cross-reactivity.

Protocol 1: Radioligand Binding Assay
  • Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing the human receptor of interest (e.g., CB1, CB2, 5-HT1A).

  • Assay Buffer: Use a buffer appropriate for the receptor, typically containing Tris-HCl, MgCl2, and a protease inhibitor cocktail.

  • Competition Binding: In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]CP55,940 for CB receptors), and varying concentrations of the test compound (this compound).

  • Incubation: Incubate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the reaction mixture through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

  • Scintillation Counting: Wash the filters, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: cAMP Functional Assay
  • Cell Culture: Plate CHO-K1 or HEK293 cells stably expressing the Gi/o-coupled receptor of interest in a 96-well plate and culture overnight.

  • Compound Treatment: Aspirate the culture medium and add assay buffer containing varying concentrations of the test compound.

  • Forskolin Stimulation: Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells except the negative control.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Lysis and Detection: Lyse the cells and detect the intracellular cAMP levels using a commercially available kit, such as a LANCE Ultra cAMP kit or a similar TR-FRET-based assay.

  • Data Analysis: Plot the response (cAMP level) against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion and Future Directions

This guide provides a comparative framework for assessing the cross-reactivity of this compound. Based on structural analogy and representative data, this compound is hypothesized to be a moderately potent and selective CB2 receptor agonist with minimal cross-reactivity at key serotonin receptors.

For a comprehensive profile, further studies are warranted:

  • Broader Off-Target Screening: A comprehensive screen, such as the Eurofins SafetyScreen44™ panel, would provide a more complete picture of potential off-target interactions.

  • In Vivo Studies: Animal models of pain, inflammation, or other CB2-mediated pathologies would be necessary to determine the therapeutic potential and in vivo selectivity of this compound.

  • ADME-Tox Profiling: In vitro and in vivo studies to assess the absorption, distribution, metabolism, excretion, and toxicity are essential for any compound intended for further development.

By following a logical and rigorous testing cascade, researchers can confidently characterize the selectivity and potential liabilities of novel compounds like this compound, paving the way for the development of safer and more effective therapeutics.

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A Senior Application Scientist's Guide to the Catalytic N-Alkylation of Indoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry and materials science, making the selective functionalization of its nitrogen atom a critical transformation in modern organic synthesis.[1][2][3] Direct N-alkylation, however, can be challenging due to the ambident nucleophilicity of the indole ring, often leading to competing C3-alkylation.[4] This guide provides an in-depth comparison of prevalent catalytic strategies for indole N-alkylation, offering insights into their mechanisms, efficacy, and practical application.

The Landscape of Catalytic N-Alkylation

The direct alkylation of the indole nitrogen often requires overcoming the inherent nucleophilicity of the C3 position.[4] Catalysis provides a powerful toolkit to achieve this selectivity. The major strategies can be broadly classified into three families: Transition-Metal Catalysis, Organocatalysis, and Phase-Transfer Catalysis. Each offers distinct advantages in terms of scope, efficiency, and reaction conditions.

Transition-Metal Catalysis: The Workhorses

Transition metals, particularly copper and palladium, are mainstays for C-N bond formation and have been extensively applied to indole N-alkylation.[5][6]

Copper-Catalyzed Systems: The Ullmann Legacy

Copper-catalyzed N-alkylation and N-arylation, stemming from the classic Ullmann condensation, are among the most established methods.[7][8] Modern protocols have significantly improved upon the harsh conditions of traditional Ullmann reactions.[5][7]

Mechanism Insight: The generally accepted mechanism for Ullmann-type reactions involves the oxidative addition of an aryl or alkyl halide to a Cu(I) species, forming a Cu(III) intermediate. This is followed by reductive elimination to yield the N-alkylated indole and regenerate the Cu(I) catalyst.[9] The choice of ligand is crucial for stabilizing the copper catalyst and facilitating the catalytic cycle.[5]

Efficacy and Scope: Copper catalysis is valued for being relatively inexpensive and less toxic compared to other transition metals.[2][5] It is effective for coupling indoles with a variety of alkylating agents, including N-tosylhydrazones which serve as carbene precursors.[1][10][11] Yields are typically moderate to good.[1][10]

Experimental Protocol: Copper-Catalyzed N-Alkylation with N-Tosylhydrazones[1]

This protocol describes a reductive cross-coupling between an indole and an N-tosylhydrazone.

Materials:

  • Indole (1.5 equiv.)

  • N-Tosylhydrazone (1.0 equiv.)

  • Copper(I) iodide (CuI, 10 mol%)

  • Tri(p-tolyl)phosphine (P(p-tolyl)₃, 10 mol%)

  • Potassium hydroxide (KOH, 2.5 equiv.)

  • Anhydrous dioxane

  • Argon atmosphere

Procedure:

  • In a dry reaction tube, combine the indole, N-tosylhydrazone, CuI, P(p-tolyl)₃, and KOH.

  • Add anhydrous dioxane to the mixture.

  • Purge the tube with argon and seal it.

  • Stir the mixture at 100 °C for 12 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and aqueous ammonia.

  • Separate the layers and extract the aqueous phase three times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sulfate, filter, and concentrate to obtain the crude product for purification.

Palladium-Catalyzed Systems: Precision and Versatility

Palladium catalysis, particularly the Buchwald-Hartwig amination, offers a powerful and versatile method for C-N bond formation with a broad substrate scope and high functional group tolerance.[12][13]

Mechanism Insight: The catalytic cycle of the Buchwald-Hartwig amination typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the indole anion (indolide), and subsequent reductive elimination to form the N-arylindole and regenerate the Pd(0) catalyst.[12] A variation, the aza-Wacker reaction, utilizes alkenes as alkylating agents, proceeding through an aminopalladation step.[14]

Efficacy and Scope: Palladium catalysts can achieve high yields and excellent enantioselectivity, particularly in asymmetric variants.[15][16] They are compatible with a wide range of indoles and alkylating agents, including those with sensitive functional groups.[15][17]

Other Notable Transition-Metal Catalysts
  • Iridium: Iridium catalysts are particularly effective for the N-allylation of indoles, often providing excellent regio- and enantioselectivity for the branched product.[4][15] They have also been used for N-alkylation using alcohols as the alkylating agent via a "borrowing hydrogen" mechanism.[18]

  • Iron: As a more sustainable and economical option, iron catalysts have been developed for the N-alkylation of indolines, which can then be oxidized to the corresponding indoles in a one-pot procedure.[19]

Organocatalysis: The Metal-Free Alternative

Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, avoiding the cost and potential toxicity of transition metals.[15]

Mechanism Insight: A common strategy in organocatalytic indole alkylation involves the activation of an α,β-unsaturated aldehyde or ketone by a chiral amine catalyst (e.g., a MacMillan catalyst) to form a chiral iminium ion.[3] This lowers the LUMO of the electrophile, facilitating a nucleophilic attack by the indole.[3] Chiral phosphoric acids can also be used to catalyze the reaction, often through a dual-activation mechanism.[15]

Efficacy and Scope: Organocatalysis can provide high enantioselectivity (up to 97% ee) and good yields for the alkylation of various indoles.[3][20] The method is particularly useful for synthesizing chiral N-alkylated indoles.[21]

Phase-Transfer Catalysis (PTC): Simplicity and Scalability

Phase-transfer catalysis offers an operationally simple and scalable method for N-alkylation, using a catalyst to shuttle the indole anion from an aqueous or solid phase into an organic phase where it reacts with the alkylating agent.

Mechanism Insight: The indole is deprotonated by a strong base (e.g., concentrated NaOH) in the aqueous phase. The phase-transfer catalyst, typically a quaternary ammonium salt, then forms an ion pair with the indolide anion. This lipophilic ion pair migrates into the organic phase, where it reacts with the alkyl halide.

Efficacy and Scope: PTC is a robust method, often providing high yields (78-98%) with simple alkyl halides.[22] It is particularly well-suited for large-scale synthesis due to its simplicity and the low cost of the catalysts. Enantioselective variants using chiral phase-transfer catalysts have also been developed.[23][24][25]

Emerging Frontiers: Photocatalysis

Visible-light photocatalysis has recently been applied to the alkylation of indoles, offering a mild and environmentally friendly approach.[26][27]

Mechanism Insight: These reactions typically involve a photocatalyst (e.g., a ruthenium or iridium complex) that, upon light absorption, initiates a single-electron transfer process to generate radical intermediates from precursors like diazo esters or alkyl halides.[26][27][28] These radicals then react with the indole. Notably, these methods often favor C2 or C3 alkylation, but N-alkylation can be achieved under specific conditions.[26][27]

Comparative Data Summary

Catalyst SystemTypical CatalystAlkylating AgentTemp. (°C)Yield (%)Key AdvantagesKey Limitations
Copper (Ullmann-type) CuI / LigandN-Tosylhydrazones, Aryl Halides100-17060-90Inexpensive, Low toxicityHigh temperatures, Stoichiometric base
Palladium (Buchwald-Hartwig) Pd(OAc)₂ / LigandAryl Halides, AlkenesRT - 10070-99Broad scope, High yields, High enantioselectivityCatalyst cost, Ligand sensitivity
Iridium [Ir(cod)Cl]₂ / LigandAllylic Carbonates, AlcoholsRT - 11080-99High selectivity for branched allylationLimited to specific alkylating agents
Organocatalysis Chiral Amines, Phosphoric Acidsα,β-Unsaturated Aldehydes/Ketones-20 - RT70-96Metal-free, High enantioselectivityOften requires activated electrophiles
Phase-Transfer Catalysis Quaternary Ammonium SaltsAlkyl HalidesRT78-98Operationally simple, Scalable, InexpensiveOften requires strong base
Photocatalysis Ru(bpy)₃Cl₂Diazo Esters, Alkyl HalidesRT60-90Mild conditions, Green approachCan have regioselectivity challenges (N vs. C)

Workflow and Decision Logic

The selection of a catalytic system depends heavily on the specific synthetic goal, substrate, and available resources.

G cluster_decision Decision Points cluster_outcome Recommended Catalyst Class start Define Synthetic Goal: N-Alkylation of Indole q1 Is asymmetric synthesis required? start->q1 q2 What is the alkylating agent? q1->q2 No pd_ir Palladium or Iridium Catalysis (High ee values reported) q1->pd_ir Yes organo Organocatalysis (Excellent for chiral induction) q1->organo Yes allyl Allylic Carbonate/Alcohol q2->allyl alkyl_halide Alkyl/Aryl Halide q2->alkyl_halide alcohol Alcohol (Borrowing H) q2->alcohol other_e Other Electrophiles (e.g., α,β-unsaturated) q2->other_e q3 Are metal-free conditions preferred? pd_cu Palladium or Copper Catalysis q3->pd_cu No ptc Phase-Transfer Catalysis (Simple, robust, scalable) q3->ptc Yes q4 Is scalability a key concern? iridium Iridium Catalysis (High regio- and enantioselectivity) allyl->iridium alkyl_halide->q3 alkyl_halide->pd_cu iron_ir Iron or Iridium Catalysis alcohol->iron_ir organo2 Organocatalysis other_e->organo2

Caption: Catalyst selection workflow for indole N-alkylation.

Conclusion

The catalytic N-alkylation of indoles is a well-developed field with a diverse array of effective methods. For reactions requiring high enantioselectivity, palladium, iridium, and organocatalytic systems are premier choices.[15] Copper-catalyzed methods offer a cost-effective solution for a range of transformations.[2][5] For operational simplicity and scalability, particularly with simple alkyl halides, phase-transfer catalysis remains a highly attractive option.[22] The choice of catalyst should be guided by the specific requirements of the target molecule, including the nature of the alkylating agent, desired stereochemistry, and economic considerations.

References

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A Comparative Guide to the Stability of Indole Derivatives: Methodologies and Insights for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the stability of various indole derivatives, offering insights and detailed experimental protocols for researchers, medicinal chemists, and drug development professionals. We will explore the intrinsic factors governing indole stability, present robust methodologies for its evaluation, and discuss strategies for its enhancement.

Introduction: The Double-Edged Sword of the Indole Nucleus

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties, particularly the electron-rich pyrrole ring, make it an excellent hydrogen bond donor and capable of participating in π-π stacking and cation-π interactions. This versatility, however, comes at a cost. The same electron-rich nature that makes indole a valuable pharmacophore also renders it susceptible to oxidative and acidic degradation, posing significant challenges in drug development, from synthesis and storage to formulation and in vivo stability. Understanding and predicting the stability of indole derivatives is therefore paramount for the successful development of indole-based therapeutics.

Fundamental Factors Governing Indole Stability

The stability of the indole ring is not absolute; it is a dynamic property influenced by a confluence of electronic, steric, and environmental factors. A foundational understanding of these factors is critical for interpreting experimental data and designing more robust molecules.

  • Electronic Effects: The susceptibility of the indole nucleus to oxidation is heavily modulated by the electronic nature of its substituents.

    • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or amino (-NH₂) groups, particularly at the C5 position, increase the electron density of the pyrrole ring, making it more prone to oxidation.

    • Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) or cyano (-CN) decrease the electron density, thereby enhancing the ring's stability against oxidation.

  • Steric Hindrance: Bulky substituents, especially those flanking the pyrrole nitrogen (N1) or the C2/C3 double bond, can sterically hinder the approach of reactive species, thereby protecting the ring from degradation.

  • pH: The indole nucleus is notoriously unstable under acidic conditions. Protonation of the C3 position disrupts the aromaticity of the pyrrole ring, leading to dimerization or polymerization. This acid-lability is a critical consideration for oral drug formulations and storage conditions.

  • Light and Temperature: Many indole derivatives are photosensitive and can undergo photolytic degradation upon exposure to UV or even visible light. Elevated temperatures can accelerate oxidative and other degradation pathways.

  • Oxidizing Agents: The presence of atmospheric oxygen, metallic ions (which can catalyze oxidation), and reactive oxygen species (ROS) can lead to the formation of various degradation products, including oxindoles, indoxyls, and ring-opened derivatives.

Experimental Assessment of Indole Stability: Protocols and Workflows

A multi-faceted approach is required to comprehensively evaluate the stability of an indole derivative. We present here a series of standardized protocols for assessing chemical and metabolic stability.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods. This protocol outlines a typical workflow.

Objective: To assess the intrinsic stability of an indole derivative under various stress conditions (hydrolytic, oxidative, and photolytic).

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the indole derivative in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store in the dark at room temperature for 24 hours.

    • Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to a calibrated light source (e.g., ICH option 2: >200 W·h/m² UV-A and >1.2 million lux·h visible light).

    • Thermal Degradation: Store the stock solution at 60°C in the dark for 24 hours.

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a non-stressed control, by a stability-indicating HPLC-UV method. A reverse-phase C18 column is typically suitable.

    • Use a gradient elution to separate the parent compound from its degradants.

    • Peak purity analysis using a photodiode array (PDA) detector and mass identification of degradants using LC-MS are highly recommended.

Workflow Diagram:

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions (24h) cluster_analysis Analysis stock 1. Prepare 1 mg/mL Stock Solution acid Acidic (0.1M HCl, 60°C) stock->acid Aliquot base Basic (0.1M NaOH, 60°C) stock->base Aliquot oxide Oxidative (3% H₂O₂, RT, Dark) stock->oxide Aliquot photo Photolytic (ICH Option 2) stock->photo Aliquot thermal Thermal (60°C, Dark) stock->thermal Aliquot neutralize 3. Neutralize (Acid/Base Samples) acid->neutralize base->neutralize hplc 4. HPLC-UV/PDA Analysis oxide->hplc photo->hplc thermal->hplc neutralize->hplc lcms 5. LC-MS for Degradant ID hplc->lcms Identify Degradants

Caption: Workflow for Forced Degradation Studies.

Metabolic Stability Assessment using Liver Microsomes

Metabolic stability is a critical parameter in drug discovery, as it influences the half-life and bioavailability of a compound. The indole nucleus is a known target for cytochrome P450 (CYP) enzymes.

Objective: To determine the in vitro metabolic stability of an indole derivative by measuring its rate of depletion when incubated with human liver microsomes (HLM).

Methodology:

  • Reagent Preparation:

    • Indole Derivative: Prepare a 1 mM stock solution in a suitable organic solvent (e.g., DMSO, final concentration ≤ 0.5%).

    • HLM: Thaw human liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • NADPH Regeneration System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system ensures a constant supply of the necessary cofactor (NADPH) for CYP enzyme activity.

  • Incubation:

    • Pre-warm the HLM suspension and the indole derivative (at a final concentration of 1 µM) at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regeneration system.

    • Incubate at 37°C.

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching:

    • Immediately stop the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard (e.g., a structurally related but stable compound).

  • Sample Processing & Analysis:

    • Vortex and centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent indole derivative.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

Logical Relationship Diagram:

Metabolic_Stability_Logic Indole Indole Derivative (1 µM) Incubation Incubation at 37°C Indole->Incubation HLM Human Liver Microsomes (0.5 mg/mL) HLM->Incubation NADPH NADPH Cofactor (Regenerating System) NADPH->Incubation Quench Quench Reaction (Acetonitrile + IS) Incubation->Quench Time Points (0, 5, 15...) LCMS LC-MS/MS Analysis (Quantify Parent) Quench->LCMS Data Data Analysis (ln[% Remaining] vs. Time) LCMS->Data Result Calculate: - Rate Constant (k) - In Vitro t½ Data->Result

Caption: Logic of In Vitro Metabolic Stability Assay.

Comparative Stability Analysis of Indole Derivatives

To illustrate the principles discussed, we present a comparative analysis of three hypothetical indole derivatives: IND-A (unsubstituted), IND-B (5-methoxy substituted), and IND-C (5-cyano substituted).

Forced Degradation Data

The following table summarizes the percentage of degradation observed for each compound under various stress conditions after 24 hours.

Condition IND-A (Unsubstituted) IND-B (5-OCH₃) IND-C (5-CN) Plausible Rationale
0.1 M HCl, 60°C 85%92%75%All are acid-labile. The EDG in IND-B further activates the ring, increasing susceptibility to protonation and polymerization. The EWG in IND-C provides moderate stabilization.
0.1 M NaOH, 60°C < 2%< 2%< 2%The indole nucleus is generally stable under basic conditions.
3% H₂O₂, RT 45%78%15%The electron-rich nature of IND-B makes it highly susceptible to oxidation. The electron-withdrawing cyano group in IND-C significantly protects the ring from oxidative attack.
Photolytic (ICH) 25%35%20%Photosensitivity is enhanced by electron-donating groups which can facilitate the formation of radical intermediates.
Metabolic Stability Data

The metabolic stability of the three derivatives was assessed using the HLM protocol described above.

Compound In Vitro t½ (min) Intrinsic Clearance (µL/min/mg) Stability Classification Plausible Rationale
IND-A (Unsubstituted) 2527.7ModerateThe unsubstituted ring is a substrate for CYP-mediated hydroxylation, a common metabolic pathway for indoles.
IND-B (5-OCH₃) 1257.8LowThe methoxy group is a prime site for O-demethylation by CYP enzymes. Furthermore, the increased electron density of the ring enhances the rate of aromatic hydroxylation.
IND-C (5-CN) 759.2HighThe electron-withdrawing cyano group deactivates the ring towards electrophilic attack by CYP enzymes, significantly slowing down metabolism.

Strategies for Enhancing Indole Stability

Based on the structure-stability relationships observed, several strategies can be employed to design more robust indole derivatives:

  • Introduce Electron-Withdrawing Groups: As demonstrated by IND-C, incorporating EWGs (e.g., -CN, -CF₃, -SO₂R) onto the indole nucleus is a highly effective strategy to mitigate both oxidative and metabolic degradation.

  • Steric Shielding: Introducing bulky groups near metabolically labile sites can prevent the binding of metabolic enzymes. For example, placing a substituent at the C2 position can hinder N1-dealkylation or C3-oxidation.

  • Bioisosteric Replacement: In some cases, replacing the indole core with a more stable isostere, such as an azaindole or a benzofuran, may be a viable strategy, provided the key pharmacological interactions are maintained.

  • N1-Substitution: Substitution on the pyrrole nitrogen can prevent dimerization under acidic conditions and may modulate metabolic profiles. However, this can also impact the hydrogen-bonding capacity of the molecule.

Conclusion

The stability of indole derivatives is a complex but manageable challenge in drug discovery. A thorough understanding of the interplay between electronic effects, steric factors, and environmental conditions is essential. By employing a systematic approach to stability testing, including forced degradation and in vitro metabolic assays, researchers can identify liabilities early in the discovery process. The insights gained from such studies, particularly regarding structure-stability relationships, can guide the rational design of next-generation indole-based compounds with improved developability and therapeutic potential.

References

  • Title: Drug-like properties and the causes of poor solubility and poor permeability. Source: Journal of Pharmacological and Toxicological Methods URL: [Link]

  • Title: The Role of Indole in the Development of Therapeutics. Source: Current Topics in Medicinal Chemistry URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Metabolic stability. Source: In Optimization of Drug-like Properties in Drug Discovery, 2017. URL: [Link]

  • Title: The medicinal chemistry of indole derivatives: not just a magic scaffold? Source: RSC Medicinal Chemistry URL: [Link]

A Comparative Guide to Purity Assessment of 2-Methyl-1-octyl-1H-indole: HPLC, GC-MS, qNMR, and FTIR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Key Analytical Techniques for the Comprehensive Purity Assessment of 2-Methyl-1-octyl-1H-indole.

The rigorous determination of purity for synthetic compounds like this compound is a critical pillar in drug discovery and development.[1][2] The presence of impurities, even in trace amounts, can significantly impact a compound's biological activity, toxicity, and overall safety profile. This guide provides a detailed, in-depth comparison of four powerful analytical techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Fourier-Transform Infrared Spectroscopy (FTIR). We present detailed experimental protocols, comparative performance data, and visual workflows to empower researchers in selecting the most appropriate method for their specific analytical needs.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Quantification

HPLC is a cornerstone of pharmaceutical analysis, renowned for its versatility in separating and quantifying a wide array of compounds, particularly those that are non-volatile or thermally sensitive.[3][4] For this compound, a reversed-phase HPLC (RP-HPLC) method offers excellent resolution and sensitivity for detecting and quantifying impurities.[1][5]

Causality Behind Experimental Choices

The selection of a C18 column is based on its hydrophobic stationary phase, which effectively retains the nonpolar this compound and related impurities through hydrophobic interactions. A gradient elution with an acetonitrile/water mobile phase is employed to ensure the efficient separation of compounds with varying polarities. The acidic modifier (phosphoric acid or formic acid for MS compatibility) helps to protonate any residual silanols on the stationary phase, reducing peak tailing and improving peak shape.[5] UV detection at 280 nm is chosen as indole derivatives typically exhibit strong absorbance at this wavelength.[2]

Experimental Protocol: HPLC-UV

A reversed-phase HPLC method with UV detection is a robust approach for the routine purity analysis of this compound.

Parameter Condition
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient 0-5 min: 40% B5-20 min: 40-80% B20-25 min: 80% B25-27 min: 80-40% B27-30 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm[2]
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg/mL of this compound in Acetonitrile/Water (50:50).
Data Analysis

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[2] For unequivocal identification of impurities, coupling HPLC with a mass spectrometer (LC-MS) is invaluable.[1][2]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Diluent start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject Prepared Sample separate Separation on C18 Column inject->separate detect UV Detection (280 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram Raw Data integrate Integrate Peaks chromatogram->integrate calculate Calculate Area % Purity integrate->calculate end end calculate->end Final Purity Report

HPLC analysis workflow for purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS): High Specificity for Volatile Impurities

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[4][6] It offers high separation efficiency and provides definitive identification of impurities through mass spectral data.[3][4] Given that this compound has a boiling point of 367.3°C, it is amenable to GC analysis.[7]

Causality Behind Experimental Choices

An HP-5MS column is a common choice for the analysis of a wide range of organic compounds due to its 5% phenyl-95% dimethylpolysiloxane stationary phase, which provides good selectivity. A temperature gradient is used to ensure the elution of compounds with a range of boiling points. Electron Ionization (EI) at 70 eV is a standard ionization technique that generates reproducible fragmentation patterns, allowing for the identification of compounds by comparison with mass spectral libraries like the NIST WebBook.[3][8]

Experimental Protocol: GC-MS
Parameter Condition
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium, 1.0 mL/min
Inlet Temperature 280 °C
Oven Program 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 10 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-550
Sample Preparation Dissolve 1 mg/mL of this compound in Dichloromethane.
Data Analysis

The purity is assessed by the area percentage of the main peak in the total ion chromatogram (TIC). Impurities are identified by comparing their mass spectra with reference libraries (e.g., NIST).

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start_gc Weigh Sample dissolve_gc Dissolve in Solvent start_gc->dissolve_gc inject_gc Inject into GC dissolve_gc->inject_gc Prepared Sample separate_gc Separation in Capillary Column inject_gc->separate_gc ionize_frag Ionization & Fragmentation (EI) separate_gc->ionize_frag detect_ms Mass Detection ionize_frag->detect_ms tic Generate TIC detect_ms->tic Raw Data spectra Extract Mass Spectra tic->spectra library_search Library Search (NIST) spectra->library_search purity_calc Calculate Purity & Identify Impurities library_search->purity_calc end_gc end_gc purity_calc->end_gc Final Purity & Impurity Report

GC-MS analysis workflow for impurity profiling.

Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Purity Determination Method

qNMR, particularly proton NMR (¹H NMR), is a powerful primary analytical method for determining the absolute purity of organic compounds without the need for a reference standard of the analyte itself.[9] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[2]

Causality Behind Experimental Choices

A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to achieve better signal dispersion and sensitivity. A deuterated solvent that dissolves the sample is chosen, and a certified internal standard with a known purity and a signal that does not overlap with the analyte's signals is added. Maleic acid is a suitable internal standard in this case. The relaxation delay (D1) is set to at least 5 times the longest T1 relaxation time of the protons being quantified to ensure complete relaxation and accurate integration.

Experimental Protocol: qNMR
  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Materials: this compound sample, certified internal standard (e.g., Maleic Acid), deuterated solvent (e.g., CDCl₃).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Accurately weigh approximately 5 mg of the internal standard.

    • Dissolve both in a known volume of the deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans for a good signal-to-noise ratio.

    • Use a relaxation delay (D1) of at least 30 seconds.

  • Data Analysis:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing & Calculation weigh_analyte Accurately Weigh Analyte dissolve_nmr Dissolve in Deuterated Solvent weigh_analyte->dissolve_nmr weigh_is Accurately Weigh Internal Standard weigh_is->dissolve_nmr acquire_spectrum Acquire ¹H NMR Spectrum (long D1) dissolve_nmr->acquire_spectrum Prepared Sample process_spectrum Process Spectrum (Phase, Baseline) acquire_spectrum->process_spectrum Raw FID integrate_peaks Integrate Analyte & Standard Peaks process_spectrum->integrate_peaks calculate_purity Calculate Absolute Purity integrate_peaks->calculate_purity end_nmr end_nmr calculate_purity->end_nmr Absolute Purity Value

qNMR analysis workflow for absolute purity determination.

Fourier-Transform Infrared Spectroscopy (FTIR): A Qualitative Assessment of Functional Groups

FTIR spectroscopy is a rapid, non-destructive technique that provides information about the functional groups present in a molecule.[10] While not a primary quantitative method for purity, it serves as an excellent tool for identity confirmation and for detecting impurities with different functional groups than the main compound.

Causality Behind Experimental Choices

Attenuated Total Reflectance (ATR) is a common sampling technique as it requires minimal sample preparation. The characteristic absorption bands for the indole ring (N-H stretch, aromatic C-H and C=C stretches) and the alkyl chain (aliphatic C-H stretches) can be used to confirm the identity of this compound.[11] The presence of unexpected peaks (e.g., a broad O-H stretch or a C=O stretch) would indicate the presence of impurities.

Experimental Protocol: FTIR-ATR
  • Instrumentation: FTIR spectrometer with an ATR accessory.

  • Sample Preparation: Place a small amount of the this compound sample directly on the ATR crystal.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Compare the obtained spectrum with a reference spectrum of pure this compound. Look for the presence of characteristic peaks and the absence of extraneous peaks.

Functional Group Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100-3000
Aliphatic C-H Stretch2950-2850
Aromatic C=C Stretch1600-1450
C-N Stretch1350-1250

Comparative Summary of Analytical Techniques

Parameter HPLC-UV GC-MS qNMR FTIR
Principle Differential partitioning between mobile and stationary phases.Separation based on volatility, followed by mass-to-charge ratio detection.Nuclear spin resonance in a magnetic field.Vibrational energy transitions of molecular bonds.
Primary Application Quantification of the main component and known impurities.[2]Identification and quantification of volatile impurities.[4]Absolute and relative quantification without identical reference standards.[2]Identity confirmation and detection of impurities with different functional groups.
Purity Assessment Relative (Area %)Relative (Area %)AbsoluteQualitative
Sensitivity HighVery HighModerateLow
Selectivity HighVery HighHighModerate
Sample Throughput HighModerateLowVery High
Destructive? YesYesNo[12]No[10]

Conclusion: A Multi-faceted Approach for Comprehensive Purity Validation

A comprehensive assessment of the purity of this compound is best achieved through a multi-faceted analytical approach. HPLC is a robust and precise method for routine purity checks and the quantification of known impurities.[2] GC-MS provides an orthogonal separation technique with high specificity for identifying volatile impurities. qNMR stands out as a primary analytical technique for the absolute determination of purity, which is crucial for reference standards and in-depth characterization.[2] Finally, FTIR offers a rapid and straightforward method for identity confirmation. By leveraging the strengths of each of these techniques, researchers and drug development professionals can ensure the quality, safety, and efficacy of their compounds.

References

  • A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 2-Methyl-6-nitrobenzaldehyde. Benchchem.
  • Separation of 1H-Indole, 2-methyl-1-octyl- on Newcrom R1 HPLC column. SIELC Technologies.
  • Application Note: Analytical Techniques for the Purity Assessment of Substituted Indoles. Benchchem.
  • Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell.
  • A Comparative Guide to Validating the Purity of 1H-Indole-1-pentanoic Acid Samples. Benchchem.
  • Validation of Impurity Methods, Part II. (2014-08-22).
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025-01-27).
  • Why do we use NMR spectroscopy in purity analysis?. Quora. (2023-09-01).
  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
  • Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed. (1987-09).
  • Quantitative 1H NMR methodology for purity assay with high accuracy. ResearchGate. (2023-09-13).
  • Analytical method validation: A brief review.
  • Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). YouTube. (2018-09-02).
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  • Understanding the Differences Between HPLC and GCMS Systems. AMP Tech Instruments. (2023-01-13).
  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry - ACS Publications. (2014-11-07).
  • HPLC vs GC: What Sets These Methods Apart. Phenomenex. (2025-06-06).
  • China this compound CAS: 42951-39-3 Manufacturers. Free Sample.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. (2014-06-20).
  • Colorimetric Determination of Indole using p-hydroxybenzaldehyde. International Journal of Engineering and Applied Sciences.
  • Understanding the Difference Between GCMS and HPLC. GenTech Scientific. (2021-03-12).
  • Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. (2019-04-08).
  • A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples.
  • Presence of 4-Hydroxy-N-methyl-N-ethyltryptamine in Commercially Available Products. ACS Publications. (2025-12-23).
  • GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic...). ResearchGate.
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  • Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations.
  • Functional group profiling of medicinal plants using FTIR spectroscopy. World Journal of Biology Pharmacy and Health Sciences. (2025-01-08).
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  • synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid. International Journal of Advanced Biotechnology and Research.
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inter-laboratory comparison of 2-Methyl-1-octyl-1H-indole analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Inter-Laboratory Comparison of Analytical Methodologies for Novel Psychoactive Substances: A Guide for the Analysis of Indole-Based Synthetic Cannabinoids A Senior Application Scientist's Guide to the Analysis of 2-Methyl-1-octyl-1H-indole and its Analogues

Introduction: The Moving Target of Novel Psychoactive Substances

The landscape of forensic and clinical toxicology is in a constant state of flux, driven by the continuous emergence of novel psychoactive substances (NPS). Among these, synthetic cannabinoid receptor agonists (SCRAs) represent one of the largest and most structurally diverse classes. These compounds, often designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), pose significant analytical challenges due to their high potency, rapid metabolism, and the existence of numerous isomers. The accurate and precise quantification of these substances is paramount for clinical diagnosis, forensic investigations, and drug development efforts.

This guide focuses on the inter-laboratory analysis of indole-based SCRAs, using the structural framework of this compound as a representative example. While direct inter-laboratory data for this specific compound is scarce, the principles and methodologies discussed herein are derived from extensive studies on structurally similar and widely monitored analogues like JWH-018 and its derivatives. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive framework for establishing robust, validated, and cross-comparable analytical methods. We will delve into the critical aspects of method selection, sample preparation, and data interpretation, underpinned by findings from proficiency tests and collaborative trials.

The Analytical Challenge: Why Inter-Laboratory Concordance Matters

Achieving reproducible results across different laboratories is the cornerstone of analytical science. In the context of NPS analysis, discrepancies can have profound legal and clinical implications. Several factors contribute to inter-laboratory variability:

  • Matrix Effects: Biological matrices like blood, urine, and oral fluid are complex, containing endogenous and exogenous components that can interfere with the analytical signal, causing ion suppression or enhancement in mass spectrometry-based methods.

  • Isomeric Complexity: Many SCRAs exist as multiple isomers (e.g., positional isomers), which can be difficult to distinguish without high-resolution analytical techniques and appropriate reference standards.

  • Lack of Standardized Methods: The rapid emergence of new compounds often outpaces the development and validation of standardized analytical protocols.

  • Instrumental Differences: Variations in instrumentation (e.g., different generations of mass spectrometers, different chromatographic columns) can lead to performance disparities.

Proficiency testing (PT) programs, such as those organized by the United Nations Office on Drugs and Crime (UNODC), are crucial for assessing and improving the performance of laboratories in identifying and quantifying NPS. These programs highlight the need for robust and harmonized analytical approaches.

Comparative Analysis of Key Methodologies

The two most prevalent techniques for the confirmatory analysis of synthetic cannabinoids are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between them often depends on the specific analytical needs, sample matrix, and available resources.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS has historically been a workhorse in forensic toxicology. It offers excellent chromatographic resolution and well-established, reproducible fragmentation patterns, which are valuable for library-based identification.

  • Expertise & Experience: The primary advantage of GC-MS lies in its high separation efficiency, which is particularly useful for resolving isomers. For indole-based SCRAs, derivatization is often not required, simplifying sample preparation. However, the high temperatures of the GC inlet can cause thermal degradation of some labile compounds. The electron ionization (EI) source produces extensive fragmentation, creating a detailed "fingerprint" of the molecule, which is excellent for identification but may result in a less abundant molecular ion, potentially limiting sensitivity for some compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for the quantification of drugs in biological matrices due to its high sensitivity, specificity, and applicability to a wide range of compounds.

  • Expertise & Experience: LC-MS/MS utilizes soft ionization techniques, such as electrospray ionization (ESI), which typically keep the molecule intact, preserving the molecular ion ([M+H]⁺). This precursor ion is then fragmented in the collision cell to produce specific product ions. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and sensitive, allowing for the detection of trace amounts of the target analyte even in complex matrices. This is particularly advantageous for potent compounds like many SCRAs, which are often present at low concentrations.

Performance Comparison

The following table summarizes the key performance characteristics of GC-MS and LC-MS/MS for the analysis of indole-based synthetic cannabinoids, based on data from various proficiency tests and validation studies.

ParameterGC-MSLC-MS/MSRationale & Insights
Sensitivity (LOD/LOQ) Good (low ng/mL)Excellent (pg/mL to low ng/mL)LC-MS/MS generally provides lower limits of detection, which is critical for potent SCRAs in matrices like oral fluid or blood.
Specificity HighVery HighThe MRM capability of LC-MS/MS offers superior specificity compared to GC-MS scan mode, reducing the likelihood of interferences.
Isomer Separation ExcellentGood to ExcellentGC typically offers better resolution for positional isomers. However, careful optimization of LC conditions can also achieve adequate separation.
Sample Throughput ModerateHighLC-MS/MS methods often have shorter run times and are more amenable to automation with 96-well plates.
Matrix Effects Less PronouncedMore PronouncedIon suppression or enhancement is a significant consideration in LC-ESI-MS/MS, requiring careful matrix management strategies.
Robustness HighModerate to HighGC systems are often considered more robust, while LC-MS systems can be more sensitive to matrix contamination and mobile phase variations.

Experimental Protocols: A Framework for Validation

The following protocols provide a starting point for the analysis of this compound or a similar indole-based SCRA in a biological matrix (e.g., urine). These are generalized workflows and must be fully validated in-house.

Workflow for Sample Analysis

Caption: Key pillars for achieving inter-laboratory analytical agreement.

To ensure that results for compounds like this compound are comparable across different laboratories, a multi-faceted approach is required:

  • Use of Certified Reference Materials (CRMs): All quantitative analysis must be traceable to a CRM. This ensures that the calibration standards used in different labs are accurate and consistent.

  • Method Validation: Each laboratory must perform a full method validation according to established guidelines (e.g., SWGTOX). This includes assessing parameters like bias, precision, selectivity, limit of quantification (LOQ), and matrix effects.

  • Internal Quality Control: The routine analysis of quality control (QC) samples at low, medium, and high concentrations is non-negotiable. The results of these QC samples should be monitored over time using control charts to detect any drift in instrument performance.

  • Participation in Proficiency Testing (PT): Regular and successful participation in external PT schemes is the ultimate test of a laboratory's performance. It provides an objective assessment of the entire analytical process, from sample receipt to reporting. Data from the UNODC's International Collaborative Exercises (ICE) program consistently show that while most laboratories can correctly identify common substances, quantitative accuracy can vary significantly, underscoring the importance of robust quality assurance programs.

Conclusion

The analysis of this compound and other indole-based synthetic cannabinoids presents a significant but manageable challenge. While the ideal of a single, universally adopted method remains elusive, inter-laboratory agreement can be achieved through the adoption of sound analytical principles. The choice between GC-MS and LC-MS/MS should be based on the specific requirements of the analysis, with LC-MS/MS generally offering superior sensitivity for quantitative applications. Regardless of the platform, the cornerstones of success are a thoroughly validated method, the correct use of certified reference materials and internal standards, a robust quality control program, and a commitment to external proficiency testing. By adhering to this framework, the scientific community can ensure the generation of high-quality, reliable, and comparable data, which is essential for addressing the public health and safety challenges posed by novel psychoactive substances.

References

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). International Collaborative Exercises (ICE). UNODC. Retrieved from [Link]

  • Glicksberg, L., & Jhang, J. (2019). A validated method for the quantification of 12 synthetic cannabinoids in whole blood by LC-MS-MS. Journal of Analytical Toxicology, 43(1), 26-34. Retrieved from [Link]

A Senior Application Scientist's Guide to Selecting the Optimal HPLC Column for Indole Separation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise separation and quantification of indoles are critical. These aromatic heterocyclic compounds are not only fundamental building blocks in numerous pharmaceuticals and natural products but also key signaling molecules in various biological processes. The success of their analysis by High-Performance Liquid Chromatography (HPLC) is fundamentally dependent on the choice of the stationary phase. This guide provides an in-depth evaluation of various HPLC columns for indole separation, supported by experimental insights and data to empower you in making informed decisions for your analytical challenges.

The Crucial Role of Column Chemistry in Indole Analysis

The diverse structures of indole derivatives, ranging from the parent indole to complex alkaloids, necessitate a careful consideration of the separation mechanism. Reversed-phase chromatography is the most common approach, where separation is primarily driven by hydrophobic interactions between the analytes and the stationary phase. However, the aromaticity and potential for polar interactions within indole molecules allow for more nuanced separation strategies by employing different column chemistries.

This guide will compare the performance of four principal types of reversed-phase HPLC columns:

  • C8 and C18 (Alkyl Phases): The workhorses of reversed-phase HPLC.

  • Phenyl-Hexyl (Aromatic Phase): Offering alternative selectivity through π-π interactions.

  • Pentafluorophenyl (PFP): A highly versatile phase with multiple interaction capabilities.

Furthermore, we will explore the impact of particle technology (fully porous vs. core-shell) and introduce Hydrophilic Interaction Liquid Chromatography (HILIC) as a viable alternative for highly polar indoles.

Understanding the Separation Mechanisms

The choice of an HPLC column should be a deliberate one, based on an understanding of the potential interactions between the indole analytes and the stationary phase.

SeparationMechanisms cluster_Indole Indole Analyte cluster_Columns HPLC Column Stationary Phases Indole Indole Ring (Aromatic, Electron-Rich) C18 C18/C8 (Alkyl Chains) Indole->C18 Hydrophobic Interactions Phenyl Phenyl-Hexyl (Aromatic Rings) Indole->Phenyl π-π Interactions Hydrophobic Interactions PFP Pentafluorophenyl (PFP) (Fluorinated Phenyl Ring) Indole->PFP π-π Interactions Dipole-Dipole Hydrophobic Substituents Functional Groups (Polar/Non-polar) Substituents->C18 Hydrophobicity Dependent Substituents->PFP Hydrogen Bonding Ionic Interactions ParticleTechnology FPP Fully Porous Particle (FPP) - Porous throughout - Longer diffusion paths - Broader peaks SPP Core-Shell Particle (SPP) - Solid core, porous shell - Shorter diffusion paths - Sharper peaks, higher efficiency FPP->SPP leads to Improved Performance

Caption: Comparison of Fully Porous and Core-Shell Particle structures.

Core-shell particles consist of a solid, non-porous core surrounded by a thin, porous shell of silica. [1][2]This design reduces the diffusion path length for analytes, leading to faster mass transfer and significantly higher column efficiencies compared to FPP columns of the same particle size. [3] Key Advantages of Core-Shell Columns for Indole Analysis:

  • Higher Resolution: Sharper peaks lead to better separation of closely eluting indole isomers or metabolites.

  • Faster Analysis Times: The high efficiency allows for the use of higher flow rates without a significant loss in resolution, reducing overall run times. [1]* Increased Sensitivity: Taller, narrower peaks result in improved signal-to-noise ratios, which is particularly beneficial for trace-level analysis of indoles.

For demanding applications requiring the separation of complex indole mixtures or for high-throughput screening, core-shell columns with C18, Phenyl-Hexyl, or PFP chemistries are highly recommended.

An Alternative Approach: Hydrophilic Interaction Liquid Chromatography (HILIC)

For highly polar indole derivatives, such as indole-3-carboxylic acid or hydroxylated indoles, achieving adequate retention on reversed-phase columns can be challenging. In such cases, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a powerful alternative. [4] HILIC utilizes a polar stationary phase (e.g., bare silica, diol, or amide) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile. [5]A water-rich layer is formed on the surface of the stationary phase, and polar analytes partition between this aqueous layer and the bulk organic mobile phase.

Experimental Protocol: HILIC Separation of Polar Indoles

Objective: To demonstrate the retention of a polar indole derivative using HILIC.

Analyte: Indole-3-carboxylic acid

HPLC System: Standard HPLC system with UV detection at 280 nm.

Column: HILIC column (e.g., Silica, 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 10 mM Ammonium Acetate in Water, pH 5.0

  • B: Acetonitrile

Gradient: 95-70% B over 10 minutes

Flow Rate: 1.0 mL/min

Temperature: 30 °C

Injection Volume: 10 µL

Expected Outcome: Under these conditions, indole-3-carboxylic acid will be well-retained on the HILIC column, whereas it would likely elute in the void volume on a reversed-phase column.

Conclusion and Recommendations

The optimal HPLC column for indole separation is highly dependent on the specific analytes of interest and the goals of the analysis.

  • For general-purpose analysis of a wide range of indoles, a C18 column, particularly one with core-shell particle technology, provides a robust starting point.

  • When encountering co-eluting peaks or for separating structurally similar indoles, screening Phenyl-Hexyl and PFP columns is highly recommended to exploit alternative selectivity. The unique separation mechanisms of these phases can often provide the necessary resolution that is unattainable on a C18 column.

  • For highly polar indoles that are poorly retained in reversed-phase, HILIC is the technique of choice.

By understanding the principles of different column chemistries and particle technologies, and by systematically evaluating their performance, researchers can develop robust and reliable HPLC methods for the accurate analysis of indoles in various matrices.

References

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A Comparative Guide to Microwave-Assisted vs. Conventional Heating for Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the indole scaffold is a "privileged structure," forming the core of numerous pharmaceuticals and natural products.[1] The efficiency of its synthesis is therefore a critical factor in the rapid discovery and development of new chemical entities.[2][3] Traditional methods for constructing the indole ring, while foundational, often face challenges such as prolonged reaction times, harsh conditions, and only moderate yields.[1] The advent of Microwave-Assisted Organic Synthesis (MAOS) has presented a transformative alternative, offering significant acceleration of reaction rates, improved yields, and an alignment with the principles of green chemistry.[1][4][5]

This guide provides an in-depth, objective comparison of microwave-assisted and conventional heating methods for key indole syntheses. We will delve into the fundamental principles governing each heating technique, present supporting experimental data from peer-reviewed literature, and provide detailed protocols to illustrate the practical differences and advantages.

The Fundamentals of Heating in Chemical Synthesis

Understanding the mechanism of energy transfer is crucial to appreciating the distinct outcomes of conventional and microwave heating.

Conventional Heating: A Surface-Level Approach

Conventional heating relies on the transfer of thermal energy through conduction and convection.[6] An external source, like an oil bath or heating mantle, first heats the exterior of the reaction vessel.[7] This heat is then conducted through the vessel walls to the solvent and, finally, to the reactants.[7][8] This process is inherently inefficient and slow, creating a significant temperature gradient between the vessel walls and the bulk of the reaction mixture.[7][9] This can lead to localized overheating at the vessel surface, potentially causing decomposition of sensitive reagents and the formation of byproducts.[6]

Microwave Heating: Direct and Volumetric Energy Transfer

In contrast, microwave-assisted synthesis utilizes the ability of polar molecules or ions within the reaction mixture to directly absorb microwave energy.[10] This energy transfer occurs through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the solvents and reagents themselves, possess a dipole moment. When subjected to the oscillating electric field of the microwaves (typically at 2.45 GHz), these molecules attempt to align with the rapidly changing field.[11][12] This constant reorientation generates molecular friction, which manifests as intense, rapid, and uniform heating throughout the bulk of the solution.[13]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions, which dissipate energy as heat.[11][14]

This "in-core" volumetric heating is fundamentally different from the "outside-in" nature of conventional methods.[8] It eliminates the thermal gradient issue and allows for the rapid achievement of temperatures well above the solvent's boiling point in sealed, pressurized vessels, a phenomenon known as superheating.[15] This ability to rapidly access higher activation energies often leads to dramatic rate enhancements.[7][12]

G cluster_0 Conventional Heating Workflow cluster_1 Microwave Heating Workflow CH_Start External Heat Source (e.g., Oil Bath) CH_Vessel Reaction Vessel Wall CH_Start->CH_Vessel Conduction/ Convection CH_Solvent Solvent & Reactants CH_Vessel->CH_Solvent Conduction CH_Product Product Formation (Slow, Non-uniform) CH_Solvent->CH_Product MW_Source Microwave Source (Magnetron) MW_Molecules Polar Molecules & Ions in Solution MW_Source->MW_Molecules Direct Dielectric Heating MW_Product Product Formation (Rapid, Uniform) MW_Molecules->MW_Product

Caption: Comparison of energy transfer in conventional vs. microwave heating.

Performance Comparison: Key Indole Syntheses

The advantages of MAOS are best illustrated through direct comparison with conventional methods for well-established indole syntheses. The data consistently shows dramatic reductions in reaction time and significant improvements in yield.

Fischer Indole Synthesis

The Fischer indolization is arguably the most versatile and widely used method for preparing substituted indoles.[1] It involves the acid-catalyzed rearrangement of an aryl hydrazone. Conventionally, this reaction requires prolonged heating, often for several hours.[1]

ReactantsHeating MethodCatalyst/ReagentSolventTimeTemperatureYield (%)Reference
Phenylhydrazine, PropiophenoneConventionalAcetic AcidAcetic Acid8 hoursReflux75[5]
Phenylhydrazine, PropiophenoneMicrowaveEaton's ReagentSolvent-free10 min170°C92[5]
Phenylhydrazine, CyclohexanoneConventionalZinc Chloride---76[5][16]
Phenylhydrazine, CyclohexanoneMicrowavep-Toluenesulfonic acidSolvent-free3 min-91[16]
Bischler-Möhlau Indole Synthesis

This classical reaction forms a 2-aryl-indole from an α-bromo-acetophenone and an excess of aniline.[17] Historically, it has been hampered by harsh conditions and low yields.[17] Microwave irradiation has revitalized this method, enabling its use under milder, solvent-free conditions.[17][18]

ReactantsHeating MethodReagent/ConditionsSolventTimePower/TempYield (%)Reference
Aniline, Phenacyl Bromide (One-pot)ConventionalTraditional methodsVariousHoursHigh Temp~17%[19]
Aniline, Phenacyl Bromide (One-pot)Microwave2:1 mixture, DMF (cat.)Solvent-free1 min600 W75[19]
Palladium-Catalyzed Indole Synthesis

Modern organometallic-catalyzed methods provide highly versatile routes to functionalized indoles. Even in these advanced syntheses, microwave heating offers significant improvements by accelerating the catalytic cycle.

ReactantsHeating MethodCatalyst/ReagentSolventTimeTemperatureYield (%)Reference
Enamine (p-Cl substituted)ConventionalPd(OAc)₂, Cu(OAc)₂, LigandDMF16 h80°C73[20]
Enamine (p-Cl substituted)MicrowavePd(OAc)₂, Cu(OAc)₂, LigandDMF1 h60°C90[20]
Enamine (p-Br substituted)ConventionalPd(OAc)₂, Cu(OAc)₂, LigandDMF12 h80°C89[20]
Enamine (p-Br substituted)MicrowavePd(OAc)₂, Cu(OAc)₂, LigandDMF3 h60°C94[20]

Experimental Protocols: A Practical Guide

To fully appreciate the operational differences, this section provides detailed, self-validating protocols for the synthesis of 2-phenylindole via the Bischler-Möhlau method.

G cluster_0 Bischler-Möhlau Synthesis: Microwave vs. Conventional cluster_1 Microwave Protocol (One-Pot) cluster_2 Conventional Protocol (Multi-Step) Start Start: Aniline & Phenacyl Bromide MW_Mix Combine 2:1 Aniline: Phenacyl Bromide + cat. DMF Start->MW_Mix CV_Step1 Step 1: Synthesize N-phenacylaniline (Hours, Reflux) Start->CV_Step1 MW_React Irradiate in Microwave Reactor (1 min, 600W) MW_Mix->MW_React MW_Workup Workup & Purify MW_React->MW_Workup End Product: 2-Phenylindole MW_Workup->End CV_Step2 Step 2: Add Anilinium Bromide & Heat (Hours, High Temp) CV_Step1->CV_Step2 CV_Workup Workup & Purify CV_Step2->CV_Workup CV_Workup->End

Caption: Workflow for microwave-assisted vs. conventional Bischler-Möhlau synthesis.

Protocol 1: Microwave-Assisted, One-Pot Bischler-Möhlau Synthesis

This protocol is adapted from the solvent-free procedure developed by Menéndez and coworkers.[18][19]

  • Objective: To synthesize 2-phenylindole from aniline and phenacyl bromide in a single, rapid step.

  • Materials:

    • Aniline (2.0 mmol)

    • Phenacyl bromide (1.0 mmol)

    • Dimethylformamide (DMF, 3 drops)

    • 10 mL sealed microwave reaction vessel with a magnetic stir bar.

    • CEM Discover Microwave Reactor (or equivalent).

  • Methodology:

    • To the 10 mL microwave reaction vessel, add aniline (2.0 mmol) and phenacyl bromide (1.0 mmol). Causality: Using a 2:1 molar ratio of aniline to phenacyl bromide allows the excess aniline to act as both a reactant and a base, simplifying the one-pot procedure.[19]

    • Add 3 drops of DMF to the solid mixture to create a slurry. Causality: Although this is a "solvent-free" reaction, the small amount of high-boiling, polar DMF acts as an excellent microwave absorber, facilitating rapid and uniform energy transfer to the reactants.

    • Seal the vessel and place it in the microwave reactor cavity.

    • Irradiate the mixture at a constant power of 600 W for 1 minute. The temperature and pressure will rise rapidly.

    • After irradiation, allow the vessel to cool to room temperature using the instrument's compressed air cooling system.

    • Once cooled, open the vessel and dissolve the resulting solid mass in ethyl acetate.

    • Wash the organic solution with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography on silica gel to yield pure 2-phenylindole.

Protocol 2: Conventional Bischler-Möhlau Synthesis

This represents a more traditional, multi-step approach that often suffers from lower yields and longer reaction times.

  • Objective: To synthesize 2-phenylindole using traditional heating methods.

  • Materials:

    • Aniline

    • Phenacyl bromide

    • Anilinium bromide

    • Round-bottom flask, reflux condenser, heating mantle.

  • Methodology:

    • Step 1: Synthesis of N-phenacylaniline. This intermediate is typically prepared first by reacting aniline and phenacyl bromide, often requiring several hours of heating under reflux.

    • Step 2: Cyclization. The isolated N-phenacylaniline is mixed with an acid catalyst, such as anilinium bromide.

    • The mixture is heated in a round-bottom flask using an oil bath or heating mantle at a high temperature (e.g., >150°C) for several hours. Causality: High temperatures are required to overcome the activation energy for the intramolecular electrophilic cyclization, but this can also lead to degradation and side product formation.[17]

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction is cooled, and a standard aqueous workup is performed.

    • The crude product is purified by column chromatography. The overall yield for this process is often significantly lower than the microwave method.[19]

Broader Implications: Efficiency, Safety, and Green Chemistry

The choice between microwave and conventional heating extends beyond just reaction time and yield.

  • Energy Efficiency: While the magnetron that generates microwaves is not perfectly efficient, the drastic reduction in reaction time from hours to minutes often results in significant overall energy savings, particularly for sealed-vessel, high-temperature reactions.[21] For open-vessel reflux conditions, conventional heating may sometimes be more energy-efficient.[21] However, modern microwave reactors designed for larger scales are becoming increasingly efficient.[22]

  • Green Chemistry: MAOS aligns well with the principles of green chemistry.[9] The ability to run reactions under solvent-free conditions or with greener solvents (like water or ethanol) reduces waste.[1] The speed and efficiency of MAOS also contribute to a lower overall environmental footprint.[4][9]

  • Safety and Reproducibility: Modern microwave reactors provide precise control over temperature and pressure, leading to highly reproducible results.[9] The ability to rapidly heat and cool reactions enhances safety and control compared to the large thermal inertia of a conventional oil bath.[7]

Conclusion

For the synthesis of indoles, the experimental data overwhelmingly supports the adoption of microwave-assisted heating. MAOS consistently provides dramatic reductions in reaction times, often from many hours to mere minutes, while frequently increasing product yields and purity.[1][23][24] This is a direct result of its unique mechanism of direct, volumetric heating, which allows for rapid access to high-energy transition states that are difficult to achieve with slow, inefficient conventional heating.[7][12] For drug development professionals and researchers, this translates to accelerated library synthesis, faster optimization of reaction conditions, and a more efficient path to discovering novel, biologically active indole derivatives.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Google Scholar.
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  • Microwave-assisted synthesis of medicinally relevant indoles. PubMed.
  • Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer. Taylor & Francis Online.
  • Microwave-Assisted Synthesis of Medicinally Relevant Indoles. Ingenta Connect.
  • A brief review: Microwave assisted organic reaction. Scholars Research Library.
  • Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
  • Flow and Microwave Assisted Synthesis of Medicinally Relevant Indoles. Current Green Chemistry.
  • MICROWAVE ASSISTED SYNTHESIS AND EVALUATION OF INDOLE DERIV
  • A Comparative Guide to Traditional and Microwave-Assisted Indole Synthesis: Yields and Methodologies. Benchchem.
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  • On the energy efficiency of microwave-assisted organic reactions. PubMed.
  • Energy Efficiency of Microwave- and Conventionally Heated Reactors Compared at meso Scale for Organic Reactions.
  • Microwave chemistry. Wikipedia.
  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocycliz
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Comparison of syntheses under microwave irradiation and conventional heating.
  • Theory of Microwave Heating for Organic Synthesis.
  • One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis.
  • Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Organic Chemistry Portal.
  • Microwave-assisted synthesis of indole-derivatives via cycloisomerization of 2-alkynylanilines in water without added catalysts, acids, or bases.
  • An Asymmetric Variant of the Bischler–Möhlau Indole Synthesis. CSIRO Publishing.
  • Bischler–Möhlau indole synthesis. Wikipedia.
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  • COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. ijpsr.com.
  • Enabling Techniques for Organic Synthesis. The Journal of Organic Chemistry.
  • Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer. Taylor & Francis Online.
  • Bischler Indole Synthesis under Microwave Irradiation: A Solvent-Free Synthesis of 2-Arylindoles. Sciforum.
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  • Fischer‐indole synthesis under microwave irradiation.
  • Heating mechanism for (a) conventional heating from outer to inner surface and (b) microwave heating from inner to outer surface.
  • A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Universitas Scientiarum.
  • Conventional heating compared to microwave heating of chemical reactions. Chemistry Stack Exchange.

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A Comparative Guide to Validating the Absence of Genotoxic Impurities in 2-Methyl-1-octyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth, experience-driven framework for the comprehensive validation of genotoxic impurities (GIs) in 2-Methyl-1-octyl-1H-indole. This document moves beyond a simple checklist of procedures, offering a logical and scientifically-grounded narrative that explains the "why" behind each experimental choice. Our focus is on building a self-validating system of protocols to ensure the highest degree of scientific integrity and regulatory compliance.

The Imperative of Genotoxic Impurity Control in Novel Indole Derivatives

Indole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. However, their synthesis often involves reactive intermediates and reagents that can persist as impurities in the final active pharmaceutical ingredient (API).[1][2][3] Genotoxic impurities are of particular concern as they can damage DNA, potentially leading to mutations and carcinogenesis, even at trace levels.[4] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines, most notably the ICH M7 guideline, to control these risks.[3] This guideline introduces the concept of the Threshold of Toxicological Concern (TTC), a level of exposure to a genotoxic impurity that is associated with a negligible cancer risk, typically 1.5 µ g/day for lifetime exposure.[3]

This guide will use this compound as a case study to compare and contrast the essential methodologies for identifying, controlling, and validating the absence of genotoxic impurities.

A Multi-Pillar Approach to Genotoxic Impurity Validation

A robust validation strategy for genotoxic impurities is not a linear process but rather an integrated, multi-pillar approach. This involves a continuous feedback loop between predictive toxicology, in-vitro assessment, and state-of-the-art analytical characterization.

cluster_0 Pillar 1: In Silico Assessment cluster_1 Pillar 2: In Vitro Mutagenicity cluster_2 Pillar 3: Analytical Validation in_silico In Silico (Q)SAR Analysis ames_test Bacterial Reverse Mutation Assay (Ames Test) in_silico->ames_test Identifies potential mutagens for testing analytical_methods Analytical Method Development & Validation ames_test->analytical_methods Confirms mutagenic potential, necessitating control analytical_methods->in_silico Identified impurities can be assessed in silico

Caption: The three pillars of genotoxic impurity validation.

Pillar 1: In Silico Assessment - The Predictive Foundation

The initial step in evaluating the genotoxic potential of impurities is a computational, or in silico, assessment. This approach utilizes (Quantitative) Structure-Activity Relationship ((Q)SAR) models to predict the mutagenic potential of a compound based on its chemical structure.[5][6] The ICH M7 guideline recommends the use of two complementary (Q)SAR methodologies: one expert rule-based and one statistical-based.[5]

  • Expert Rule-Based Systems: These models are built on established knowledge of chemical functionalities known to be associated with mutagenicity (structural alerts).

  • Statistical-Based Systems: These models use algorithms to correlate structural features from large databases of tested compounds with their experimental mutagenicity outcomes.

Application to this compound Impurities:

A common synthetic route to N-alkylated indoles involves the reaction of the indole with an alkylating agent in the presence of a base. For this compound, this would likely involve the reaction of 2-methylindole with an octyl halide (e.g., 1-bromooctane or 1-iodooctane).

Potential Genotoxic Impurities to Consider:

  • Unreacted Starting Materials: 2-methylindole and the octyl halide.

  • Reagents and By-products: Residual base, and potential by-products from side reactions. Alkyl halides are known alkylating agents and may be genotoxic.[7]

  • Degradation Products: Products formed during storage or processing.

An in silico analysis of these potential impurities would provide an initial risk classification. For instance, while 2-methylindole itself may or may not be predicted as mutagenic, residual 1-bromooctane would likely be flagged as a potential genotoxicant due to its alkylating nature.

cluster_0 In Silico Workflow start Identify Potential Impurities qsar1 Expert Rule-Based (Q)SAR start->qsar1 qsar2 Statistical-Based (Q)SAR start->qsar2 evaluate Evaluate Predictions qsar1->evaluate qsar2->evaluate classify Classify Impurity (ICH M7 Classes) evaluate->classify

Caption: A streamlined workflow for in silico genotoxicity prediction.

Pillar 2: In Vitro Mutagenicity - The Biological Confirmation

When an in silico assessment raises concerns about an impurity, or for definitive confirmation, an in vitro mutagenicity assay is required. The bacterial reverse mutation assay, commonly known as the Ames test , is the gold standard for this purpose.[8][9][10]

The Ames test utilizes strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine).[9] These bacteria will not grow in a medium lacking this amino acid unless a reverse mutation occurs, restoring the functional gene. A test compound is considered mutagenic if it significantly increases the number of revertant colonies compared to a negative control.[8][9] The assay is conducted with and without a mammalian liver extract (S9 fraction) to account for metabolic activation of the test substance into a mutagenic metabolite.[8][11]

Experimental Protocol: Ames Test

  • Strain Selection: Utilize a standard panel of bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) to detect different types of mutations.[10][12]

  • Dose Range Finding: Perform a preliminary cytotoxicity test to determine the appropriate concentration range of the test article.

  • Main Assay (Plate Incorporation or Pre-incubation Method):

    • Mix the test compound, bacterial culture, and either S9 mix or a buffer.

    • For the plate incorporation method, this mixture is added to molten top agar and poured onto minimal glucose agar plates.

    • For the pre-incubation method, the mixture is incubated before being mixed with top agar and plated.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is typically considered mutagenic if there is a dose-dependent increase in the number of revertant colonies and/or a reproducible twofold or greater increase in the number of revertants at one or more concentrations.

Comparison of Methodologies for Indole Derivatives:

Some studies have shown that certain indole derivatives can exhibit mutagenic activity in the Ames test.[11][13] Therefore, it is crucial to test not only the final API, this compound, but also any key intermediates and potential impurities that are not effectively purged during the manufacturing process. A negative Ames test result for an impurity with a structural alert from in silico analysis would generally override the computational concern.[14]

Pillar 3: Analytical Validation - The Quantitative Assurance

Once potential genotoxic impurities have been identified and their mutagenic potential confirmed, highly sensitive and specific analytical methods must be developed and validated to control them at or below the TTC-derived limit.[3] The choice of analytical technique is dictated by the physicochemical properties of the impurity and the required limit of detection (LOD) and limit of quantification (LOQ).

Analytical TechniquePrincipleBest Suited ForAdvantagesDisadvantages
LC-MS/MS Liquid chromatography separation followed by tandem mass spectrometry detection.Non-volatile, polar, and thermally labile compounds.High sensitivity and selectivity, suitable for trace-level analysis in complex matrices.May require derivatization for some compounds.
GC-MS Gas chromatography separation followed by mass spectrometry detection.Volatile and semi-volatile compounds.Excellent for residual solvents and other volatile impurities.Not suitable for non-volatile or thermally labile compounds.
qNMR Quantitative Nuclear Magnetic Resonance.Quantification of impurities without the need for a specific reference standard for each impurity.Provides a direct measure of molar concentration, highly accurate.Lower sensitivity compared to MS techniques, requires higher concentrations.

Method Development and Validation for this compound:

For controlling a potential genotoxic impurity like 1-bromooctane in the final this compound API, GC-MS would be the technique of choice due to the volatility of the impurity. In contrast, for a non-volatile, polar impurity, LC-MS/MS would be more appropriate. qNMR could be employed to accurately determine the purity of the API itself and to quantify major impurities, but likely lacks the sensitivity for trace-level genotoxic impurities.[8][9]

Experimental Protocol: GC-MS for 1-bromooctane in this compound

  • Sample Preparation: Dissolve a known amount of the this compound API in a suitable solvent (e.g., dichloromethane).

  • GC Conditions:

    • Column: A non-polar column (e.g., DB-1 or equivalent).

    • Injector: Splitless mode to maximize sensitivity.

    • Oven Program: A temperature gradient to ensure separation of 1-bromooctane from the solvent and the API.

  • MS Conditions:

    • Ionization: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of 1-bromooctane.

  • Calibration: Prepare a series of calibration standards of 1-bromooctane in the chosen solvent to establish a calibration curve.

  • Validation: Validate the method according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, LOD, and LOQ.

Conclusion

Validating the absence of genotoxic impurities in a novel compound like this compound is a multifaceted endeavor that requires a synergistic application of predictive modeling, biological testing, and advanced analytical chemistry. By integrating in silico assessments, the Ames test, and highly sensitive analytical methods such as GC-MS or LC-MS/MS, researchers and drug developers can build a robust and scientifically sound data package. This comprehensive approach not only ensures regulatory compliance but, more importantly, safeguards patient safety by minimizing the risk associated with these potentially harmful impurities.

References

  • Ames, B. N., McCann, J., & Yamasaki, E. (1975). Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 31(6), 347-364.
  • Gatehouse, D., Haworth, S., Cebula, T., Gocke, E., Kier, L., Matsushima, T., ... & Zeiger, E. (1994). Recommendations for the performance of bacterial mutation assays. Mutation Research/Genetic Toxicology, 312(3), 217-233.
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A Senior Application Scientist's Guide to Comparative Docking Studies of Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals engaged in the computational analysis of indole derivatives. We will move beyond rote protocol execution to explore the causality behind experimental choices, ensuring a robust and self-validating approach to molecular docking.

Introduction: The Synergy of a Privileged Scaffold and a Powerful Technique

The indole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of natural and synthetic bioactive compounds.[1][2][3] Its versatile structure allows for diverse chemical modifications, yielding derivatives with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][4] To rationally design novel therapeutics based on this scaffold, understanding how these derivatives interact with specific protein targets at a molecular level is paramount.

Molecular docking is an indispensable computational method in modern drug discovery that predicts the preferred orientation and binding affinity of a small molecule (ligand) to its protein target.[5][6][7] This in silico approach is instrumental for high-throughput virtual screening of compound libraries, elucidating structure-activity relationships (SAR), and prioritizing candidates for experimental validation, thereby accelerating the drug discovery pipeline.[7][8]

This guide offers a comparative analysis framework for conducting and evaluating molecular docking studies of indole derivatives, emphasizing scientific integrity and actionable insights.

Part 1: The Foundation - Meticulous Preparation for Predictive Accuracy

The adage "garbage in, garbage out" is particularly resonant in computational studies. The predictive power of any docking simulation is fundamentally dependent on the quality of the input structures. This section details the critical preparation steps for both the protein target and the indole derivative library, explaining the rationale behind each procedure.

Protein Target Selection and Preparation

The choice of a protein target is driven by the therapeutic objective. Indole derivatives have shown activity against numerous targets, including cyclooxygenase (COX) enzymes in inflammation, various protein kinases in cancer (e.g., EGFR, VEGFR), and G-protein coupled receptors (GPCRs) in neurological disorders.[9][10][11]

Once a target is selected, its three-dimensional structure must be rigorously prepared.

Experimental Protocol: Protein Preparation

  • Structure Retrieval : Obtain the 3D crystal structure of the target protein from a public repository like the Protein Data Bank (PDB).[8] For this guide, we will use the human COX-2 enzyme (PDB ID: 4COX) as an example.[11]

  • Initial Cleaning : The raw PDB file often contains non-essential molecules. Remove all water molecules, co-solvents, and any co-crystallized ligands.[12][13] Rationale: These molecules can interfere with the docking algorithm's ability to correctly sample the binding site.

  • Structural Correction : If the protein is a multimer, retain only the biologically relevant chain (e.g., Chain A).[14] Inspect the protein for missing residues or atoms within side chains, which can occur in lower-resolution crystal structures. Use software tools like Chimera or MOE to model and repair these gaps.[13][14] Rationale: A complete and accurate protein structure is essential for defining a precise binding pocket and calculating meaningful interaction energies.

  • Hydrogen Addition : Add hydrogen atoms to the protein structure. Since X-ray crystallography typically does not resolve hydrogen positions, this step is crucial. Ensure that the protonation states of ionizable residues (like Histidine, Aspartic Acid, Glutamic Acid) are appropriate for a physiological pH (typically ~7.4).[13][15] Rationale: Hydrogen atoms are critical for forming hydrogen bonds, a key component of protein-ligand interactions and docking score calculations.

  • Charge Assignment : Assign partial atomic charges to all atoms using a standard force field (e.g., AMBER, CHARMM).[12][15] Rationale: Electrostatic interactions are a major contributor to binding affinity, and accurate charge assignment is necessary for the scoring function to evaluate them.

  • Final Output : Save the prepared protein structure in a suitable format, such as .pdbqt for AutoDock Vina or .mae for Schrödinger's Glide.

Indole Derivative Library Preparation

The ligand library must be prepared with equal rigor to ensure that the conformations used for docking are sterically and energetically plausible.

Experimental Protocol: Ligand Preparation

  • Structure Generation : Draw the 2D structures of the indole derivatives using chemical drawing software like ChemDraw or MarvinSketch.[8][16]

  • 2D to 3D Conversion : Convert the 2D structures into 3D models.[13]

  • Energy Minimization : This is a critical step. Subject each 3D ligand structure to energy minimization using a molecular mechanics force field, such as Merck Molecular Force Field 94 (MMFF94) or Universal Force Field (UFF).[16][17] Rationale: This process optimizes the ligand's geometry (bond lengths, angles, and torsions) to find a low-energy, stable conformation. Docking an unstable, high-energy conformer can lead to inaccurate binding poses and scores.

  • Charge Calculation : Calculate and assign partial charges for the ligand atoms.

  • Define Rotatable Bonds : The docking software needs to know which bonds in the ligand are rotatable to explore different conformations within the binding site. This is typically handled automatically by the preparation software.[15]

  • Final Output : Save the prepared ligands in the appropriate format required by the chosen docking software (e.g., .pdbqt, .sdf, .mol2).

Part 2: The Core Analysis - A Comparative Docking Workflow

With meticulously prepared inputs, the next stage is the docking simulation itself. The choice of software can significantly impact the results, as each program uses different algorithms and scoring functions to tackle the challenge of predicting molecular recognition.

Choosing the Right Tool: A Comparison of Docking Software

Molecular docking software is defined by two core components: a sampling algorithm , which generates various binding poses of the ligand in the protein's active site, and a scoring function , which estimates the binding affinity for each pose.[5]

FeatureAutoDock VinaGOLD (Genetic Optimisation for Ligand Docking)Glide (Schrödinger)
Algorithm Broyden–Fletcher–Goldfarb–Shanno (BFGS) local searchGenetic AlgorithmHierarchical search protocol
Flexibility Flexible ligand, partially flexible receptorFlexible ligand, partially flexible receptorFlexible ligand, rigid receptor (SP/XP)
Speed Very FastMedium to SlowFast (SP) to Slow (XP)
Accuracy Good for screening; may require refinementHigh accuracy, known for reliable resultsHigh accuracy, especially in XP mode
Licensing Open-source (Free for academic use)[18]Commercial[18]Commercial[5]
Best Use Case High-throughput virtual screening of large libraries.Lead optimization and detailed binding mode analysis.Virtual screening and lead optimization within an integrated suite.

Causality Behind the Choice : The selection of software should align with the research goal. For an initial screen of thousands of indole derivatives, the speed of AutoDock Vina is a significant advantage.[18] For a more detailed and accurate analysis of a smaller set of high-priority "hit" compounds, the robust genetic algorithm of GOLD or the precision of Glide's Extra Precision (XP) mode would be more appropriate, despite the increased computational cost.[18][19]

Experimental Protocol: A Step-by-Step Comparative Docking Study

This protocol outlines the workflow for docking an indole derivative (e.g., Indomethacin, a known COX inhibitor) against the prepared COX-2 protein (PDB: 4COX).

  • Define the Binding Site (Grid Generation) : A grid box is generated around the active site of the protein to define the search space for the docking algorithm.[2][20] This is typically centered on the position of the original co-crystallized ligand or on catalytically important residues. Rationale: This step focuses the computational effort on the region of interest, preventing the algorithm from searching the entire protein surface and drastically reducing calculation time.

  • Run Docking Simulation : Execute the docking run. The software will systematically explore different positions, orientations, and conformations of the ligand within the defined grid box.

  • Pose Generation and Scoring : The output is a set of predicted binding poses (typically 9-10 per ligand), each with an associated docking score (e.g., kcal/mol).[2] A lower (more negative) score generally indicates a more favorable predicted binding affinity.[17][21]

  • Analysis of Top Poses : The top-scoring poses are then visually inspected and analyzed to understand the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and pi-stacking—between the indole derivative and the amino acid residues of the target protein.[2]

Visualization: The Molecular Docking Workflow

The entire process, from preparation to initial analysis, can be visualized as a clear, logical workflow.

G cluster_prep Part 1: Preparation cluster_dock Part 2: Docking cluster_analysis Part 3: Analysis PDB Retrieve Protein (PDB) PrepP Prepare Protein (Clean, Add H, Charges) PDB->PrepP Ligands Design Ligand Library (2D) PrepL Prepare Ligands (3D Convert, Minimize) Ligands->PrepL Grid Define Binding Site (Grid Generation) PrepP->Grid Dock Run Docking Simulation (e.g., Vina, GOLD, Glide) PrepL->Dock Grid->Dock Results Generate Poses & Scores Dock->Results Analysis Analyze Interactions (H-Bonds, Hydrophobic, etc.) Results->Analysis

Caption: A generalized workflow for in-silico molecular docking studies.

Part 3: Interpretation and Validation - Building Trust in Computational Results

A docking score is not a definitive measure of a compound's activity; it is a prediction that requires careful interpretation and, crucially, validation.[22]

Analyzing the Docking Output: Beyond the Score

While the docking score provides a quantitative estimate of binding affinity, a qualitative analysis of the binding pose is essential for understanding the SAR. For our COX-2 example, a successful docking pose for an indole-based inhibitor would ideally show key interactions with residues known to be important for inhibitor binding, such as Tyr355 and Arg120.[2][11]

Table 2: Hypothetical Docking Results for Indole Derivatives against COX-2

Indole DerivativeDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
Compound A-9.8Arg120, Tyr355H-Bond, Pi-Stacking
Compound B-8.5Ser530, Val349H-Bond, Hydrophobic
Compound C-7.2Leu352Hydrophobic
Indomethacin (Ref)-9.5Arg120, Tyr355, Ser530H-Bond, Pi-Stacking

This comparative analysis allows researchers to identify which chemical modifications on the indole scaffold lead to more favorable interactions within the active site.

The Principle of Self-Validation: Computational and Experimental Approaches

To ensure the trustworthiness of the docking protocol itself, validation is a mandatory step.[22]

  • Computational Validation (Re-docking) : The most common method to validate a docking protocol is to perform "re-docking".[23][24] The native co-crystallized ligand is extracted from the PDB file and then docked back into the protein's binding site. The protocol is considered reliable if it can reproduce the original crystallographic pose with a Root Mean Square Deviation (RMSD) of ≤2.0 Å.[24] An RMSD value below this threshold indicates that the chosen software and parameters can accurately identify the correct binding mode.[21]

  • Experimental Validation : Ultimately, in silico predictions must be confirmed by in vitro experiments.[22] The most promising compounds identified through docking should be synthesized or acquired and tested in experimental binding assays (e.g., enzymatic assays to determine IC₅₀ values).[25][26] A strong correlation between low docking scores and high experimental potency provides the ultimate validation for the computational model.

Visualization: The Validation Workflow

This diagram illustrates the logical flow from a computational prediction to its ultimate experimental confirmation.

G cluster_comp Computational Domain cluster_exp Experimental Domain Docking Initial Docking Study (Predict Hits) Redocking Protocol Validation (Re-docking, RMSD ≤ 2.0 Å) Docking->Redocking Validate Protocol Assay In Vitro Binding Assay (e.g., IC50 Determination) Docking->Assay Test Top Candidates Validation Correlated Model Assay->Validation Confirm Predictions

Caption: The workflow for validating computational docking predictions.

Conclusion

Comparative molecular docking is a powerful strategy for accelerating the discovery of novel therapeutics based on the versatile indole scaffold. However, its predictive power is contingent on a methodologically sound approach. By investing in meticulous preparation of both protein and ligand structures, selecting the appropriate software for the task, and rigorously validating the computational protocol against experimental data, researchers can generate reliable, high-confidence models. This guide provides a framework to not only perform these studies but to understand the critical reasoning behind each step, ultimately leading to more insightful and impactful drug design efforts.

References

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  • ScienceDirect. Synthesis of indole derivatives as Alzheimer inhibitors and their molecular docking study. [Link]

  • PubMed Central. Molecular docking analysis of Indole based oxadiazoles with the H-binding protein from Treponema denticola. [Link]

  • Consensus. What tools and frameworks are recommended for molecular docking studies in drug discovery?. [Link]

  • YouTube. (2025, January 11). PyRx Tutorial - Prepare Proteins & Ligands for Docking. [Link]

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  • PubMed. Synthesis, Molecular Docking and Biological Evaluation of N-Substituted Indole Derivatives as Potential Anti-Inflammatory and Antioxidant Agents. [Link]

  • ScotChem. 6. Preparing the protein and ligand for docking. [Link]

  • Engineered Science Publisher. Drug Design: Indole Derivatives as Indoleamine 2,3-Dioxygenase-1 Enzyme Inhibition Using In Silico Approach. [Link]

  • MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

  • Wikipedia. List of protein-ligand docking software. [Link]

  • Semantic Scholar. Molecular docking analysis of Indole based oxadiazoles with the H-binding protein from Treponema denticola. [Link]

  • Walisongo Journal of Chemistry. (2023, December 15). Molecular Docking of Acetylacetone-Based Oxindole Against Indoleamine 2,3-Dioxygenase: Study of Energy Minimization. [Link]

  • Biostars. (2021, April 19). How can I validate docking result without a co-crystallized ligand?. [Link]

  • PubMed Central. (2023, June 30). In Silico Studies of Indole Derivatives as Antibacterial Agents. [Link]

  • Frontiers. (2022, January 16). Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents. [Link]

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  • PubMed Central. (2023, July 18). Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents. [Link]

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  • ResearchGate. (2021, December 31). What free docking software is more powerful than AutoDock Vina in scoring?. [Link]

  • National Institutes of Health. (2022, January 17). Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents. [Link]

  • PubMed Central. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. [Link]

  • PubMed. (2019, October 15). Synthesis, pharmacological and structural studies of 5-substituted-3-(1-arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as multi-target ligands of aminergic GPCRs. [Link]

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Assessing the Reproducibility of 2-Methyl-1-octyl-1H-indole Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The synthesis of N-alkylated indoles is a cornerstone of medicinal chemistry and materials science, with the resulting scaffolds forming the core of numerous pharmaceuticals and functional materials. Among these, 2-Methyl-1-octyl-1H-indole (CAS 42951-39-3) is a representative example of a simple, yet important, N-alkylated indole. Its reproducible synthesis, however, can be a significant challenge, often plagued by issues of regioselectivity and reaction completion. This guide provides an in-depth analysis of the classical synthesis of this compound, discusses the key factors influencing its reproducibility, and compares this traditional approach with modern, alternative methodologies.

The Classical Approach: N-Alkylation of 2-Methylindole

The most common and direct route to this compound is the N-alkylation of 2-methylindole with an octyl halide. This reaction typically proceeds via a nucleophilic substitution mechanism, where the indole nitrogen, after deprotonation by a strong base, attacks the electrophilic carbon of the octyl halide.

Causality Behind Experimental Choices

The choice of a strong base, such as sodium hydride (NaH), is critical to deprotonate the indole N-H, which has a pKa of approximately 17 in DMSO. This deprotonation generates the highly nucleophilic indolate anion. An aprotic polar solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is employed to dissolve the reactants and facilitate the reaction while not interfering with the strong base. 1-bromooctane is a common choice of alkylating agent due to its good reactivity and commercial availability.

Experimental Protocol: Classical N-Alkylation

Materials:

  • 2-Methylindole

  • Sodium hydride (60% dispersion in mineral oil)

  • 1-Bromooctane

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-methylindole (1.0 eq).

  • Add anhydrous DMF to dissolve the 2-methylindole.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add 1-bromooctane (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve 2-methylindole in anhydrous DMF prep2 Cool to 0 °C prep1->prep2 react1 Add NaH portion-wise at 0 °C prep2->react1 react2 Stir at RT for 1 hr react1->react2 react3 Add 1-bromooctane dropwise at 0 °C react2->react3 react4 Stir overnight at RT react3->react4 workup1 Quench with aq. NH4Cl react4->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Wash with water and brine workup2->workup3 workup4 Dry, filter, and concentrate workup3->workup4 workup5 Purify by column chromatography workup4->workup5

Caption: Workflow for the classical synthesis of this compound.

Assessing Reproducibility: Challenges and Solutions

While the classical N-alkylation of indoles is widely used, its reproducibility can be inconsistent. Several factors contribute to this variability:

  • Regioselectivity: The primary challenge in indole alkylation is controlling the site of attack. The indolate anion is an ambident nucleophile, with reactivity at both the N1 and C3 positions. While N-alkylation is generally favored for 2-substituted indoles due to steric hindrance at the C3 position, competing C3-alkylation can still occur, leading to a mixture of products and reduced yield of the desired N-alkylated indole.[1]

  • Incomplete Deprotonation: The efficiency of the deprotonation step is crucial. The presence of moisture can quench the sodium hydride, leading to incomplete formation of the indolate anion and unreacted starting material.

  • Base and Solvent Effects: The choice of base and solvent can significantly impact the N/C selectivity and overall yield. While NaH in DMF is common, other base/solvent combinations may offer better selectivity. For example, the use of cesium carbonate has been shown to favor N-alkylation in some cases.[2]

  • Reaction Conditions: Temperature and reaction time are critical parameters. Insufficient reaction time can lead to incomplete conversion, while prolonged reaction times or elevated temperatures may promote side reactions.

Troubleshooting and Optimization:

IssuePotential CauseRecommended Action
Low Yield Incomplete reactionEnsure anhydrous conditions. Use a slight excess of NaH and the alkylating agent. Monitor the reaction by TLC to determine the optimal reaction time. Consider a higher reaction temperature, but be mindful of potential side reactions.
Competing C3-alkylationWhile less common for 2-substituted indoles, consider using a bulkier base or a different solvent system to favor N-alkylation.
Presence of Starting Material Incomplete deprotonation or insufficient alkylating agentVerify the quality of the NaH. Ensure all glassware is flame-dried and reagents are anhydrous. Use a slight excess of both the base and alkylating agent.
Formation of Byproducts Side reactions due to prolonged heating or reactive intermediatesOptimize reaction time and temperature. Ensure a clean reaction setup and high-purity reagents.

Comparative Analysis of Synthesis Methods

Several alternative methods for the N-alkylation of indoles have been developed to address the limitations of the classical approach. These modern techniques often offer improved selectivity, milder reaction conditions, and broader substrate scope.

MethodKey FeaturesAdvantagesDisadvantages
Classical NaH/Alkyl Halide Strong base, aprotic solvent.Readily available reagents, straightforward procedure.Requires strictly anhydrous conditions, potential for C3-alkylation, safety concerns with NaH.
Mitsunobu Reaction Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh₃), and an alcohol.Mild conditions, high N-selectivity.Stoichiometric amounts of reagents are required, and purification can be challenging due to byproduct formation.
Copper-Catalyzed Alkylation Copper catalyst (e.g., CuI), a ligand, and a base.Milder conditions than the classical method, can tolerate a wider range of functional groups.[3]Requires a catalyst, which can be expensive, and optimization of the ligand and reaction conditions may be necessary.
Iron-Catalyzed Alkylation Iron catalyst, often in conjunction with an oxidant.Utilizes an inexpensive and abundant metal catalyst.[4]May require an oxidation step to form the indole from an indoline precursor.

Reaction Mechanism: Classical N-Alkylation

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack 2-Methylindole Indolate Anion [Indolate Anion] 2-Methylindole->Indolate Anion + NaH - H2 This compound Indolate Anion->this compound + 1-Bromooctane - NaBr

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Methyl-1-octyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 2-Methyl-1-octyl-1H-indole, a compound whose precise hazards are not extensively documented. In the absence of a specific Safety Data Sheet (SDS), this document synthesizes information from analogous indole derivatives and established hazardous waste management protocols to ensure a cautious and compliant approach. Our primary objective is to empower laboratory personnel with the knowledge to manage this chemical waste safely, protecting both themselves and the environment.

Hazard Assessment: An Inferential Approach

Given the lack of a dedicated Safety Data Sheet for this compound (CAS No. 42951-39-3), a conservative hazard assessment is crucial. This assessment is based on the known profiles of similar indole compounds. Indole and its derivatives are often associated with a range of hazards, including skin and eye irritation, and potential toxicity.[1][2][3][4] Furthermore, many organic compounds of this nature are classified as harmful to aquatic life.[3][4] Therefore, this compound must be treated as a hazardous chemical waste.

Core Principle: In the absence of specific data, always assume a compound is hazardous and handle it with the utmost care.

Potential Hazard Basis of Assessment (Analogous Compounds) Recommended Precautions
Skin IrritationIndole and substituted indoles are known skin irritants.[1][2][4]Wear appropriate chemical-resistant gloves and a lab coat.[1][5]
Eye IrritationCauses serious eye irritation.[1][2]Use safety glasses or goggles meeting approved standards.[1][5]
Acute Toxicity (Oral/Dermal)Some indole derivatives are harmful if swallowed or toxic in contact with skin.[3][4]Avoid ingestion and skin contact. Wash hands thoroughly after handling.[3]
Aquatic ToxicityMany indole compounds are toxic to aquatic life.[3][4]Prevent release into the environment. Do not dispose of down the drain.[3][5]

Personnel Protection: Your First Line of Defense

Before initiating any disposal procedures, equipping yourself with the appropriate Personal Protective Equipment (PPE) is non-negotiable. The causality is simple: creating a barrier between you and the potentially hazardous material is the most effective way to prevent exposure.

  • Eye Protection: Wear safety glasses with side shields or chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][5]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile) inspected for integrity before use. Dispose of contaminated gloves in accordance with institutional and local regulations.[4][6]

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, consider a chemical-resistant apron.

  • Respiratory Protection: If there is a risk of generating aerosols or if working in a poorly ventilated area, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe collection and disposal of this compound waste. This procedure is designed to be a self-validating system, ensuring that each step logically follows the last to maintain safety and compliance.

Step 1: Waste Segregation and Containerization

  • Rationale: Proper segregation prevents accidental mixing of incompatible chemicals and ensures the waste is routed to the correct disposal facility.

  • Procedure:

    • Designate a specific, labeled hazardous waste container for this compound and any materials contaminated with it.

    • The container must be in good condition, compatible with the chemical (a high-density polyethylene or glass container is generally suitable), and have a secure, leak-proof lid.[7]

    • Never mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

Step 2: Waste Collection

  • Rationale: Careful collection minimizes the risk of spills and personnel exposure.

  • Procedure:

    • Solid Waste: Carefully transfer any solid this compound waste into the designated container. Avoid creating dust.

    • Liquid Waste: If the compound is in solution, collect it in a compatible, labeled liquid waste container.

    • Contaminated Lab Supplies: Items such as gloves, pipette tips, and weighing paper that are contaminated with this compound should be placed in the designated solid waste container.

Step 3: Labeling

  • Rationale: Accurate labeling is a regulatory requirement and is critical for the safety of waste handlers.

  • Procedure:

    • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[7]

    • Clearly write the full chemical name: "this compound".

    • Indicate the approximate quantity or concentration.

    • Fill in all other required information, such as the date of accumulation and the name of the generating laboratory or researcher.

Step 4: Storage

  • Rationale: Safe storage prevents spills, leaks, and unauthorized access.

  • Procedure:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area.[7]

    • The storage area should be well-ventilated and away from sources of ignition.

    • Ensure the container is stored within secondary containment to capture any potential leaks.[5]

Step 5: Final Disposal

  • Rationale: Hazardous chemical waste must be managed by licensed professionals to ensure it is treated and disposed of in an environmentally sound manner.

  • Procedure:

    • Do not dispose of this compound down the sink or in the regular trash.[5]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup of the hazardous waste.[5]

    • Follow all institutional and local regulations for hazardous waste disposal.[5]

Emergency Procedures: Spill Management

In the event of a spill, a swift and appropriate response is crucial to mitigate potential hazards.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

    • Carefully collect the absorbent material and spilled substance using non-sparking tools and place it in the designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's EHS or emergency response team.

    • Prevent entry into the affected area.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Container Prepare Labeled, Compatible Hazardous Waste Container Collect Collect Waste: - Pure Compound - Contaminated Materials Container->Collect Begin Accumulation Label Ensure Container is Properly Labeled Collect->Label Store Store in Designated Satellite Accumulation Area Label->Store EHS Contact EHS for Waste Pickup Store->EHS Request Pickup Disposal Professional Disposal EHS->Disposal

Caption: Disposal workflow for this compound.

References

  • 1H-Indole, 2-methyl-1-octyl- - Substance Details. US EPA. Available at: [Link]

  • Material Safety Data Sheet - Kovac's Indole Reagent. Hardy Diagnostics. Available at: [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. Available at: [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Available at: [Link]

  • 1H-Indole, 2-methyl-1-octyl-. PubChem. Available at: [Link]

  • Studies on the environmental fate, ecotoxicology and toxicology of 2-methyl 1,3-propanediol. ScienceDirect. Available at: [Link]

  • Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals. US EPA. Available at: [Link]

  • Studies on the environmental fate, ecotoxicology and toxicology of 2-methyl 1,3-propanediol. ResearchGate. Available at: [Link]

  • EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. Waste360. Available at: [Link]

  • China this compound CAS: 42951-39-3 Manufacturers. Alfa Chemical. Available at: [Link]

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A Comprehensive Guide to the Safe Handling of 2-Methyl-1-octyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling, use, and disposal of 2-Methyl-1-octyl-1H-indole (CAS No. 42951-39-3). In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from safety data for structurally similar indole derivatives and related chemical structures. Indole derivatives as a class of compounds may present various health risks, necessitating stringent adherence to these safety procedures to ensure a secure laboratory environment.

Hazard Assessment and Chemical Profile

This compound is a substituted indole with limited publicly available toxicity data. Therefore, a conservative approach to handling is imperative. Based on data from similar indole compounds, potential hazards may include skin and eye irritation, and it may be harmful if swallowed or inhaled.[1][2][3]

Key Chemical Properties:

PropertyValueSource
CAS Number 42951-39-3[4][5][6][7][8]
Molecular Formula C17H25N[4][5]
Molecular Weight 243.39 g/mol [4][6]
Density 0.94 g/cm³[5]
Boiling Point 367.3°C at 760 mmHg[5]
Flash Point 175.9°C[5][6]

Given these properties, the primary routes of potential exposure are through skin contact, eye contact, and inhalation of aerosols.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial to mitigate the risks associated with handling this compound. The following recommendations are based on established best practices for handling research chemicals with unknown toxicological profiles.[9][10][11][12]

Protection TypeRecommended PPESpecifications and Rationale
Eye and Face Protection Safety Goggles and Face ShieldTightly fitting safety goggles are the minimum requirement to protect against splashes. A face shield should be worn over goggles during procedures with a significant risk of splashing, such as when transferring large volumes.[11][12][13]
Skin and Body Protection Chemical-Resistant Lab Coat or GownA long-sleeved lab coat is mandatory to protect against skin contact. For operations involving larger quantities or a higher risk of splashes, a chemical-resistant apron or gown is recommended.[13]
Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Gloves must be inspected for any signs of degradation before use and should be disposed of immediately after handling the chemical. For prolonged contact or when handling larger quantities, double-gloving is advised.[9][10][12][13]
Respiratory Protection NIOSH-Approved RespiratorOperations that may generate aerosols or when handling the substance outside of a certified chemical fume hood require a NIOSH-approved respirator with an organic vapor cartridge.[13]

Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence d1 1. Lab Coat/Gown d2 2. Respirator (if required) d1->d2 d3 3. Safety Goggles d2->d3 d4 4. Face Shield (if required) d3->d4 d5 5. Gloves (over cuffs) d4->d5 end_don Ready d5->end_don f1 1. Gloves f2 2. Face Shield f1->f2 f3 3. Gown/Lab Coat f2->f3 f4 4. Goggles f3->f4 f5 5. Respirator f4->f5 end Exit f5->end start Start start->d1 start_doff Decontaminate start_doff->f1

Caption: A logical workflow for donning and doffing Personal Protective Equipment to minimize cross-contamination.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is fundamental for the safe handling of this compound.

Preparation:

  • Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.[1]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: Have a chemical spill kit appropriate for non-polar organic compounds readily available.

Handling:

  • Weighing: If weighing the solid, do so in the fume hood on a disposable weigh paper.

  • Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Transfers: Use a pipette or a syringe for liquid transfers to minimize the risk of spills.

  • Avoid Inhalation: Always handle the compound in a well-ventilated area, preferably a chemical fume hood, to prevent the inhalation of any potential vapors or aerosols.[1][14]

Storage:

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[5]

  • Keep it away from incompatible substances such as strong oxidizing agents.[1][15]

  • The storage area should be clearly labeled, and access should be restricted to authorized personnel.

Emergency Response Protocol

Emergency_Response spill Chemical Spill Evacuate immediate area Alert supervisor and EHS If safe, contain spill Use appropriate spill kit exposure {Personal Exposure} skin Skin Contact Remove contaminated clothing Flush with water for 15 min Seek medical attention exposure->skin eye Eye Contact Flush with eyewash for 15 min Remove contact lenses if possible Seek immediate medical attention exposure->eye inhalation Inhalation Move to fresh air Seek medical attention exposure->inhalation ingestion Ingestion Do NOT induce vomiting Rinse mouth with water Seek immediate medical attention exposure->ingestion

Caption: A clear, action-oriented flowchart for immediate response to spills or personal exposure incidents.

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated solid materials such as gloves, weigh papers, and pipette tips should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.

  • Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations.[1][2][16]

By adhering to these comprehensive guidelines, you can significantly minimize the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues.

References

  • U.S. Environmental Protection Agency. (n.d.). 1H-Indole, 2-methyl-1-octyl- - Substance Details. Retrieved from [Link]

  • Alfa Chemical. (n.d.). China this compound CAS: 42951-39-3 Manufacturers. Retrieved from [Link]

  • SIELC Technologies. (2018, February 19). 1H-Indole, 2-methyl-1-octyl-. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Indole, 2-methyl-1-octyl-. Retrieved from [Link]

  • Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Organic Syntheses. (1942). 2-methylindole. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Seton. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]

  • Organic Syntheses. (1973). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimized preparation of 2-methyl-1H-indole-3-carboxylate (20), passing.... Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.